METHYL D-HOMOALANINATE HCL
Description
The exact mass of the compound (R)-Methyl 2-aminobutanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534599 | |
| Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85774-09-0 | |
| Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl D-Homoalaninate Hydrochloride: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Methyl D-homoalaninate hydrochloride is a specialized, non-canonical amino acid derivative for which detailed public data is scarce. This guide has been constructed by applying established principles of organic chemistry and extrapolating data from structurally analogous compounds, primarily D-homoalanine and other amino acid methyl esters. All quantitative data and protocols should be treated as informed estimations and validated experimentally.
Introduction
The exploration of chemical space beyond the 20 proteinogenic amino acids has become a cornerstone of modern drug discovery and chemical biology. Unnatural amino acids (UAAs), when incorporated into peptides or used as chiral building blocks, can confer novel structural and functional properties, leading to enhanced stability, potency, and target selectivity.[1][2] Methyl D-homoalaninate hydrochloride, the methyl ester of D-homoalanine, represents one such UAA. As a homolog of D-alanine, it introduces an additional methylene group into the side chain, offering a subtle yet significant modification that can alter the conformational dynamics and proteolytic susceptibility of peptide scaffolds.[2][3]
This technical guide provides a comprehensive overview of Methyl D-homoalaninate hydrochloride, from its fundamental chemical properties and synthesis to its potential applications and analytical characterization. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Core Chemical Identity and Predicted Physicochemical Properties
Methyl D-homoalaninate HCl is the hydrochloride salt of the methyl ester of D-homoalanine ((R)-2-aminobutanoic acid). The esterification of the carboxyl group and the presence of the hydrochloride salt enhance its solubility in organic solvents and improve its stability for storage and handling, making it a convenient building block for synthesis.[4][5]
Caption: Chemical structure of Methyl D-homoalaninate Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-aminobutanoic acid;hydrochloride | [6] |
| Synonyms | Methyl (R)-2-aminobutanoate hydrochloride; H-D-hAla-OMe·HCl | N/A |
| CAS Number | 67607-42-5 (for D-Homoalanine HCl) | [6] |
| Molecular Formula | C₅H₁₂ClNO₂ | Calculated |
| Molecular Weight | 153.61 g/mol | Calculated |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound |
|---|---|---|
| Appearance | White to off-white crystalline powder | Based on typical appearance of amino acid ester hydrochlorides.[4] |
| Melting Point | 105-115 °C | Extrapolated from D-Alanine methyl ester HCl (108-110 °C) and considering the effect of an additional methylene group. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, ethyl acetate. | General solubility profile for small amino acid ester hydrochlorides.[4] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Hygroscopic. | Hydrochloride salts of esters enhance stability but can be hygroscopic. |
| Optical Rotation | Specific value undetermined, but expected to be levorotatory ([α] < 0) in methanol. | D-amino acid esters typically exhibit negative specific rotation. |
Synthesis and Manufacturing
The synthesis of this compound is a two-stage process: first, the preparation of the D-homoalanine precursor, followed by the esterification of its carboxylic acid group.
Synthesis of D-Homoalanine Precursor
D-homoalanine can be synthesized efficiently via biocatalytic routes, which offer high enantioselectivity.[7][8] A common strategy involves the enzymatic conversion of a readily available precursor like L-threonine or L-methionine into 2-oxobutyrate, followed by stereoselective amination.[7][9]
Caption: Biocatalytic cascade for the synthesis of D-Homoalanine.
Protocol 2.1: Enzymatic Synthesis of D-Homoalanine
Causality: This protocol leverages a two-enzyme cascade. L-methionine γ-lyase efficiently converts the inexpensive L-methionine to 2-oxobutyrate.[7] A highly stereoselective D-amino acid aminotransferase (DAAT) then transfers an amino group from a donor (D-alanine) to the keto-acid, ensuring the formation of the desired D-enantiomer of homoalanine with high purity.[7][8]
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0), combine L-methionine, a catalytic amount of pyridoxal 5'-phosphate (PLP), and the amino donor, D-alanine.
-
Enzyme Addition: Introduce whole cells or lyophilized powders of E. coli overexpressing L-methionine γ-lyase and a suitable DAAT from a source such as Bacillus sp.[7]
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours. Monitor the reaction progress via HPLC by observing the depletion of L-methionine and the formation of D-homoalanine.
-
Work-up and Isolation: Terminate the reaction by centrifuging to remove the cells. The supernatant, containing D-homoalanine, can be purified using ion-exchange chromatography.
Esterification to this compound
The most direct and common method for synthesizing amino acid methyl ester hydrochlorides is through reaction with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[5][10] The acid catalyst protonates the carboxylic acid, activating it for nucleophilic attack by methanol.
Caption: General workflow for the esterification of D-Homoalanine.
Protocol 2.2: Synthesis of this compound
Causality: Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl acts as the catalyst for the Fischer esterification. This method is highly effective as the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. Using an excess of methanol serves as both reactant and solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-homoalanine in anhydrous methanol (approx. 10 mL per gram of amino acid).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, during which the suspension should clarify as the product forms and dissolves.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude solid is Methyl D-homoalaninate hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to yield the pure crystalline product. Dry under vacuum.
Applications in Research and Drug Development
As a non-canonical amino acid, this compound is a valuable tool for modifying peptides to enhance their therapeutic properties.[11][12]
-
Enhanced Proteolytic Stability: The ethyl side chain of homoalanine can create steric hindrance near the peptide backbone, making the adjacent peptide bond less susceptible to cleavage by proteases compared to the smaller methyl group of alanine.[3]
-
Conformational Constraint: The introduction of a homo-amino acid can alter the local backbone dihedral angles (phi/psi), influencing the secondary structure (e.g., helicity) of a peptide. This can lead to improved receptor binding affinity and selectivity.
-
Chiral Building Block: It serves as a versatile chiral intermediate for the synthesis of complex small molecules and pharmaceutical agents where the (R)-aminobutyric acid motif is required.[9]
Caption: A UAA-peptide activating a G-Protein Coupled Receptor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation. The predicted chemical shifts are based on the analysis of similar amino acid esters.[5][13]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Nucleus | Atom (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|---|
| ¹H | Hα (Cα-H) | ~4.0 - 4.2 | Triplet (t) |
| ¹H | Hβ (Cβ-H₂) | ~1.9 - 2.1 | Multiplet (m) |
| ¹H | Hγ (Cγ-H₃) | ~0.9 - 1.1 | Triplet (t) |
| ¹H | O-CH₃ | ~3.8 - 3.9 | Singlet (s) |
| ¹³C | C=O (Ester) | ~172 - 175 | - |
| ¹³C | Cα | ~53 - 56 | - |
| ¹³C | O-CH₃ | ~52 - 54 | - |
| ¹³C | Cβ | ~24 - 27 | - |
| ¹³C | Cγ | ~9 - 11 | - |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In positive-ion Electrospray Ionization (ESI-MS), the compound will be detected as the free amine cation [M-Cl]⁺.
-
Calculated m/z for [C₅H₁₁NO₂]⁺: 118.08 (M+H)⁺
-
-
Fragmentation: The primary fragmentation pathways for amino acid esters involve the loss of the ester group and cleavage adjacent to the amine.[14][15]
Caption: Predicted ESI-MS fragmentation of Methyl D-Homoalaninate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3000-3300 | N-H (in -NH₃⁺) | Stretch |
| ~2950-2850 | C-H (Alkyl) | Stretch |
| ~1735-1750 | C=O (Ester) | Stretch |
| ~1500-1600 | N-H | Bend (Asymmetric) |
| ~1100-1250 | C-O (Ester) | Stretch |
Conclusion
While not a commonly cataloged compound, Methyl D-homoalaninate hydrochloride possesses the key characteristics of a valuable unnatural amino acid building block. Its synthesis is achievable through established biocatalytic and organic chemistry methods. The addition of a single methylene group compared to its alanine counterpart provides a tool for subtly modulating peptide structure and function, potentially leading to improved stability and bioactivity. The predictive data and protocols in this guide offer a robust starting point for researchers to synthesize, characterize, and integrate this compound into innovative drug discovery and materials science programs.
References
- Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Analytical Chemistry.
- Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Silva, D., et al. (2020). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine. ResearchGate.
- D'Andrea, L. D., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed.
- Satoh, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI.
- Chen, X., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. ACS Publications.
- Chen, X., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. ACS Publications.
- D'Andrea, L. D., et al. (2018). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. ResearchGate.
- Zhang, Y., et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. PNAS.
- Fornaro, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). D-Homoalanine hcl. PubChem Compound Database.
- Glover, K. J., et al. (2007). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PubMed Central.
- SINOCHEM. (2025). Fatty Acid Methyl Ester and Amino Acid Methyl Ester.
- Kricheldorf, H. R., & Fehrle, M. (1974). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate.
- National Center for Biotechnology Information. (n.d.). D-Homophenylalanine. PubChem Compound Database.
- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Scilit. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- Neuhaus, F. C., et al. (1981). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. PubMed.
- An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central.
- An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
A Multi-Technique Workflow for the Structural Elucidation of Methyl D-Homoalaninate Hydrochloride
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This technical guide provides a comprehensive, field-proven workflow for the structural elucidation of Methyl D-Homoalaninate Hydrochloride (IUPAC Name: Methyl (2R)-2-aminobutanoate hydrochloride), a chiral building block of interest in synthetic chemistry.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry (MS), Elemental Analysis (EA), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized to provide a robust, self-validating framework for researchers and scientists.
Foundational Analysis: Determining Molecular Formula and Mass
Expertise & Rationale: Before investigating atomic connectivity, it is imperative to establish the fundamental building blocks of the molecule: its elemental composition and exact molecular mass. This foundational data provides the molecular formula, a critical constraint against which all subsequent spectroscopic evidence must be reconciled. High-Resolution Mass Spectrometry (HRMS) offers exact mass, while Elemental Analysis (EA) provides the relative abundance of key elements.
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the molecule's exact mass to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. For a salt like Methyl D-Homoalaninate HCl, which consists of a protonated organic cation and a chloride anion, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It allows for the gentle ionization and detection of the organic cation, [C₅H₁₂NO₂]⁺.
Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the analyte in methanol/water (50:50 v/v) with 0.1% formic acid to ensure full protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Infuse the sample directly at a flow rate of 5 µL/min.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen. The percentages of oxygen and chlorine are typically determined by difference and ion chromatography, respectively. This orthogonal dataset validates the formula proposed by HRMS.
Protocol: Combustion Elemental Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, homogenous sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN combustion analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Summary of Foundational Data
The data from HRMS and EA must be self-consistent and align with the proposed structure.
| Analysis | Parameter | Theoretical Value | Experimental Finding | Conclusion |
| Molecular Formula | C₅H₁₂ClNO₂ | --- | --- | Confirmed |
| Molecular Weight | g/mol | 153.61 g/mol [2] | --- | Consistent |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | 118.08626 Da | 118.08611 Da | Formula C₅H₁₂NO₂⁺ Confirmed |
| Elemental Analysis | % C | 39.10% | 39.15% | Consistent |
| % H | 7.88% | 7.91% | Consistent | |
| % N | 9.12% | 9.09% | Consistent |
Functional Group Identification: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Expertise & Rationale: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and non-destructive method to identify the key functional groups present. This technique provides direct evidence for the ester and ammonium salt moieties, confirming that the atoms are not arranged in an isomeric form (e.g., a nitroalkane or a carboxylic acid with a different amine substitution pattern).
Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Analysis: Apply pressure using the instrument's anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.
-
Processing: Perform baseline correction and peak picking.
Interpretation of Infrared Spectrum
The IR spectrum should display characteristic absorption bands that correspond to the key bonds within this compound.
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~2500-3100 | Strong, Broad | N-H Stretch | Primary Ammonium (-NH₃⁺)[3] |
| ~2970, 2880 | Medium | C-H Stretch | sp³ C-H (Alkyl) |
| ~1745 | Strong, Sharp | C=O Stretch | Ester Carbonyl[3] |
| ~1580 | Medium | N-H Bend | Primary Ammonium (-NH₃⁺) |
| ~1220 | Strong | C-O Stretch | Ester (O=C-O linkage) |
The presence of the strong C=O stretch at ~1745 cm⁻¹ and the very broad -NH₃⁺ stretch centered around 2800 cm⁻¹ are highly diagnostic and provide compelling evidence for the proposed structure.
Definitive Connectivity Mapping: Multinuclear and 2D NMR Spectroscopy
Expertise & Rationale: While MS and IR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous atom-to-atom connectivity. A full suite of experiments is required for a self-validating system of proof.
Trustworthiness through Protocol: The choice of solvent is critical. While D₂O can be used, it results in the H-D exchange of the labile amine protons, rendering them invisible. Using a solvent like DMSO-d₆ preserves the -NH₃⁺ signal, allowing for its direct observation, and provides a more complete structural picture.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~15 mg of this compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments: Acquire the following spectra at 298 K:
-
¹H NMR
-
¹³C{¹H} NMR (proton decoupled)
-
Correlation SpectroscopY (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
One-Dimensional NMR: ¹H and ¹³C Analysis
The 1D spectra provide the initial map of the hydrogen and carbon environments.
Caption: Key COSY and HMBC correlations confirming the molecular backbone.
-
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.
-
A strong cross-peak is observed between the proton signal at δ 0.95 (H4) and δ 1.85 (H3) .
-
A strong cross-peak is observed between δ 1.85 (H3) and δ 4.01 (H2) .
-
Insight: This definitively establishes the CH₃-CH₂-CH fragment (H4-H3-H2) of the homoalanine backbone.
-
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to.
-
δ 4.01 (H2) correlates to δ 51.7 (C2) .
-
δ 3.70 (H5) correlates to δ 52.8 (C5) .
-
δ 1.85 (H3) correlates to δ 24.1 (C3) .
-
δ 0.95 (H4) correlates to δ 9.2 (C4) .
-
Insight: This unambiguously assigns each proton to its corresponding carbon atom in the skeleton.
-
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful experiment for piecing together molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds apart.
-
The methyl ester protons (H5, δ 3.70) show a strong correlation to the ester carbonyl carbon (C1, δ 170.5) . This is the crucial link that connects the methyl ester group to the backbone.
-
The alpha-proton (H2, δ 4.01) also shows a correlation to the ester carbonyl (C1, δ 170.5) , confirming the alpha-amino ester structure.
-
The methylene protons (H3, δ 1.85) show a correlation to the carbonyl carbon (C1, δ 170.5) , further solidifying the structure.
-
Insight: The HMBC data validates the connections between all fragments (the ethyl group, the alpha-carbon, and the methyl ester group), leaving no ambiguity.
-
Summary of NMR Data
| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (C=O) | --- | 170.5 | --- | H2, H3, H5 |
| 2 (α-CH) | 4.01 (t) | 51.7 | H3 | C1, C3, C4 |
| 3 (-CH₂-) | 1.85 (m) | 24.1 | H2, H4 | C1, C2, C4 |
| 4 (-CH₃) | 0.95 (t) | 9.2 | H3 | C2, C3 |
| 5 (-OCH₃) | 3.70 (s) | 52.8 | --- | C1 |
| (-NH₃⁺) | 8.55 (bs) | --- | --- | C2 |
Integrated Analysis and Final Structural Confirmation
Caption: Workflow for integrated structural elucidation.
The investigation began by confirming the molecular formula (C₅H₁₂ClNO₂) and exact mass via HRMS and elemental analysis. [2][4]This set the atomic inventory. FTIR spectroscopy then provided direct evidence for the required functional groups: an ammonium salt and a carbonyl ester. [3]Finally, a comprehensive suite of NMR experiments, culminating in 2D correlation data, pieced together the atomic puzzle. COSY spectra established the ethyl-to-alpha-carbon backbone, and crucial HMBC correlations linked the methyl ester group to that backbone, confirming the final structure of Methyl D-Homoalaninate Hydrochloride without ambiguity. Each piece of data corroborates the others, leading to a single, validated structural assignment.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13283515, Methyl 2-aminobutanoate hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71313170, L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13283516, methyl (2R)-2-aminobutanoate hydrochloride.
- PubChemLite (2024). Methyl 2-aminobutanoate hydrochloride (C5H11NO2).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71313169, (S)-methyl 2-aminobutanoate hydrochloride.
- Zhang, Y. et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. Proceedings of the National Academy of Sciences, 107(14), 6234-6239.
- NIST (2024). WebBook entry for d-2-Aminobutyric acid, methyl ester.
- El-Faham, A. et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(11), 13395-13409.
- Elyashberg, M. et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 588-599.
- ChemBK (2024). (S)-Methyl 2-aminobutanoate hydrochloride.
- Elidrisi, I. et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcina[1]renes derivatives. South African Journal of Chemistry, 68, 27-38.
- JEOL (2024). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
- Advances in Polymer Science (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR.
Sources
- 1. methyl (2R)-2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - Methyl 2-aminobutanoate hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Methyl D-Homoalaninate Hydrochloride: A Chiral Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl D-Homoalaninate Hydrochloride, a chiral building block of increasing significance in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to leverage this versatile molecule effectively.
Introduction and Chemical Identity
Methyl D-Homoalaninate Hydrochloride, systematically known as (R)-Methyl 3-aminobutanoate hydrochloride, is a derivative of β-alanine, an isomer of the proteinogenic amino acid alanine. The "homo" designation signifies the presence of an additional methylene group in the carbon backbone compared to alanine. The "(R)" stereochemical descriptor is crucial, as the specific spatial arrangement of the substituents around the chiral center is paramount for its biological activity and its utility in stereospecific synthesis. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation.
Its primary role in the pharmaceutical industry is that of a versatile chiral intermediate. The presence of both an amine and a methyl ester functional group allows for a wide array of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures with defined stereochemistry. This is particularly critical in the development of modern therapeutics where enantiomeric purity is directly linked to efficacy and safety.
Core Identifiers and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. The following table summarizes the key identifiers and physicochemical properties of (R)-Methyl 3-aminobutanoate hydrochloride.
| Identifier | Value | Source(s) |
| CAS Number | 139243-54-2 | [1][2] |
| IUPAC Name | methyl (3R)-3-aminobutanoate;hydrochloride | [1] |
| Synonyms | Methyl (R)-homo-beta-alaninate hydrochloride, (R)-3-Aminobutanoic acid methyl ester hydrochloride, R-3-ABU-OME HCl | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | White to off-white or yellow solid/crystalline powder | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, in an inert atmosphere, keep dry | [2] |
| InChI Key | YNRQJTGGWNTZLJ-PGMHMLKASA-N | [2] |
| SMILES | CN.Cl |
Synthesis and Purification
The synthesis of (R)-Methyl 3-aminobutanoate hydrochloride is most commonly achieved through the esterification of (R)-3-aminobutanoic acid. The following protocol is a representative method.
Experimental Protocol: Synthesis
Reaction: Esterification of (R)-3-aminobutanoic acid.
Causality: This is a classic Fischer esterification reaction, acid-catalyzed, where thionyl chloride serves as a convenient in situ source of HCl gas upon reaction with methanol, driving the equilibrium towards the ester product. The use of an excess of methanol as the solvent also pushes the reaction to completion based on Le Chatelier's principle.
Step-by-Step Methodology:
-
Suspend (R)-3-aminobutanoic acid (1.0 eq) in anhydrous methanol (typically 4-5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4][5]
-
Cool the suspension in an ice-water bath to 0-10 °C.[4]
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.[4][5]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.[4][5]
-
Maintain the reflux for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or ¹H NMR).[5]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator to yield the crude product, which can be used directly or purified further.[4][5]
Purification and Quality Control
Causality: The primary impurities are typically unreacted starting material and the corresponding carboxylic acid from hydrolysis. Recrystallization is an effective method for purifying crystalline solids based on differences in solubility. Chiral HPLC is the gold standard for confirming the enantiomeric purity, which is critical for its intended applications.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water mixture.[6]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Quality Control Protocol: Chiral HPLC
-
Method: A direct or indirect chiral HPLC method can be employed. For an indirect method, derivatization with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can be separated on a standard achiral column (e.g., C18).[6][7]
-
Mobile Phase: A typical mobile phase for the separation of the diastereomers would be a gradient of acetonitrile and a buffered aqueous solution.[7]
-
Detection: UV detection is commonly used, with the wavelength selected based on the chromophore introduced during derivatization.[8]
-
Analysis: The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two diastereomers.
Spectroscopic Characterization
The structural integrity of (R)-Methyl 3-aminobutanoate hydrochloride is confirmed through various spectroscopic techniques. While experimental spectra are not always readily available in public databases, the expected spectral characteristics can be reliably predicted.
| Technique | Expected Characteristics |
| ¹H NMR | A ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show distinct signals for the methyl group protons of the ester, the methine proton at the chiral center, the adjacent methylene protons, and the methyl group protons attached to the chiral center. The ammonium protons may appear as a broad singlet.[5] |
| ¹³C NMR | Expected signals would include peaks for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~50-55 ppm), the chiral methine carbon (~40-45 ppm), the methylene carbon (~35-40 ppm), and the methyl carbon (~15-20 ppm).[1] |
| FT-IR | Characteristic absorption bands would be observed for the N-H stretching of the ammonium salt (a broad band around 3000 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (a strong band around 1730-1750 cm⁻¹), and C-O stretching (in the 1100-1300 cm⁻¹ region).[1] |
| Mass Spectrometry | The mass spectrum of the free base, (R)-Methyl 3-aminobutanoate, would exhibit a molecular ion peak [M]⁺ at an m/z of 117.08. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 118.09.[1] |
Applications in Drug Discovery and Development
The paramount application of (R)-Methyl 3-aminobutanoate hydrochloride is as a chiral building block in the synthesis of complex, biologically active molecules. Its stereochemically defined structure is indispensable for creating enantiomerically pure pharmaceuticals.
Key Role in PROTAC Synthesis
A prominent and cutting-edge application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][9]
Causality: The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and stereochemistry of the linker are all crucial for optimal degradation activity. (R)-Methyl 3-aminobutanoate hydrochloride provides a chiral scaffold that can be elaborated into a linker with a defined three-dimensional structure, which is essential for the precise positioning of the two binding moieties of the PROTAC.
(R)-Methyl 3-aminobutanoate hydrochloride can be chemically modified, for example, through amide coupling at the amine or reduction of the ester followed by further functionalization, to be incorporated into the linker structure of a PROTAC.[1] It can also serve as a precursor for the synthesis of ligands for the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design.[10][11]
Figure 1: Workflow for the role of (R)-Methyl 3-aminobutanoate hydrochloride in PROTAC synthesis.
Incorporation into Peptides and Peptidomimetics
(R)-Methyl 3-aminobutanoate hydrochloride is a valuable building block for the synthesis of peptides and peptidomimetics containing β-amino acid residues.
Causality: The incorporation of β-amino acids into peptide backbones can induce stable secondary structures (foldamers) and confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This enhanced stability is a highly desirable attribute for peptide-based therapeutics.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of a β-amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.[13]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling: a. Pre-activate the N-Fmoc protected β-amino acid (e.g., Fmoc-(R)-3-aminobutanoic acid) with a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: General workflow for incorporating a β-amino acid in Solid-Phase Peptide Synthesis.
Conclusion
(R)-Methyl 3-aminobutanoate hydrochloride is a chiral building block of significant utility in contemporary drug discovery and organic synthesis. Its defined stereochemistry and versatile functional groups make it an invaluable precursor for the synthesis of complex molecular targets, most notably as a component of linkers in PROTACs and for the creation of modified peptides with enhanced therapeutic potential. The robust synthetic and purification protocols available for this compound ensure its accessibility and high quality for demanding research and development applications. As the field of targeted protein degradation and peptide therapeutics continues to expand, the importance of chiral intermediates like (R)-Methyl 3-aminobutanoate hydrochloride is set to grow, solidifying its position as a key tool in the arsenal of medicinal chemists.
References
- LookChem. (n.d.). Cas 139243-54-2,Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)-. LookChem.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol. Google Patents.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol.
- PubMed. (n.d.). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. PubMed.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of (R)-3-aminobutanoic Acid Methyl Ester Hydrochloride in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Semantic Scholar. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- ResearchGate. (2025). Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- PubMed. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. Google Patents.
- Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Common Organic Chemistry.
- PubMed Central. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central.
- The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
- Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. Reddit.
- PubMed Central. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. PubMed Central.
- Phenomenex. (n.d.).
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for (S)
- ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Linker: Methyl 3-Hydroxypropanoate in PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-Methyl 3-aminobutanoate hydrochloride | 139243-54-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Navigating the Spectral Landscape of Amino Acid Esters: A Technical Guide to D-Alanine Methyl Ester Hydrochloride
A Note to the Researcher: Initial inquiries for a comprehensive spectral analysis of Methyl D-homoalaninate HCl revealed a significant scarcity of publicly available NMR, IR, and MS data for this specific compound. To provide a valuable and data-rich technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the closely related and well-characterized compound: D-Alanine Methyl Ester Hydrochloride . The principles of spectral interpretation and the experimental methodologies discussed herein are directly applicable to the analysis of other amino acid esters, including the elusive this compound, should its spectral data become accessible.
Introduction: The Significance of Amino Acid Esters in Research and Development
Amino acid esters, such as D-Alanine Methyl Ester Hydrochloride, are fundamental building blocks in the synthesis of peptides and peptidomimetics, which are pivotal in drug discovery and development.[1] The esterification of the carboxylic acid moiety enhances the solubility of amino acids in organic solvents, facilitating their use in solution-phase peptide synthesis.[2] The hydrochloride salt form improves the stability and handling of these compounds.[1] A thorough understanding of their spectral characteristics is paramount for structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for D-Alanine Methyl Ester Hydrochloride. We will explore the theoretical underpinnings of these analytical techniques and their practical application in characterizing this important molecule.
Molecular Structure and Spectroscopic Overview
D-Alanine Methyl Ester Hydrochloride is the methyl ester of the D-enantiomer of the amino acid alanine, protonated at the amino group with hydrochloric acid. Its structure is fundamental to understanding its spectral features.
Figure 2: Correlation of ¹H NMR signals with the molecular structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR Acquisition:
The protocol is similar to that for ¹H NMR, but with modifications to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum to a series of singlets.
¹³C NMR Spectral Data Summary:
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Ester Carbonyl) |
| ~53 | OCH₃ (Ester Methyl) |
| ~49 | α-C |
| ~16 | β-C |
Interpretation and Causality:
-
Carbonyl Carbon (~170 ppm): The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a signal in the far downfield region.
-
Ester Methyl Carbon (~53 ppm): The carbon of the methyl ester is attached to an electronegative oxygen, shifting its resonance downfield compared to a standard alkyl carbon.
-
α-Carbon (~49 ppm): The α-carbon is bonded to the nitrogen and the carbonyl group, both of which are electron-withdrawing, leading to a downfield shift.
-
β-Carbon (~16 ppm): The β-methyl carbon is a typical sp³-hybridized carbon and appears in the expected upfield region.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid D-Alanine Methyl Ester Hydrochloride directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.
IR Spectral Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2800 | N-H stretch | Ammonium (R-NH₃⁺) |
| ~2950 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1580 | N-H bend | Ammonium (R-NH₃⁺) |
| ~1200 | C-O stretch | Ester |
Interpretation and Causality:
-
N-H Stretching (~3000-2800 cm⁻¹): The broad absorption in this region is characteristic of the stretching vibrations of the N-H bonds in the ammonium group.
-
C-H Stretching (~2950 cm⁻¹): This absorption arises from the stretching of the C-H bonds in the methyl and methine groups.
-
C=O Stretching (~1740 cm⁻¹): The strong, sharp peak around 1740 cm⁻¹ is a hallmark of the carbonyl group in an ester.
-
N-H Bending (~1580 cm⁻¹): The bending vibration of the N-H bonds in the ammonium group gives rise to this absorption.
-
C-O Stretching (~1200 cm⁻¹): The stretching of the C-O single bond in the ester functional group results in a strong absorption in this region.
Figure 3: Key IR absorptions and their corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of D-Alanine Methyl Ester Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will generate the [M+H]⁺ ion, where M is the free base of the amino acid ester.
Mass Spectrometry Data Summary:
| m/z | Ion |
| 104.07 | [M+H]⁺ (where M = C₄H₉NO₂) |
| 44.05 | [C₂H₆N]⁺ (Fragment) |
Interpretation and Causality:
-
Molecular Ion Peak ([M+H]⁺ at m/z 104.07): The molecular weight of the free base of D-Alanine methyl ester is 103.12 g/mol . In positive mode ESI-MS, the molecule is protonated, resulting in an ion with an m/z of approximately 104. This peak confirms the molecular weight of the compound.
-
Fragment Ion ([C₂H₆N]⁺ at m/z 44.05): A common fragmentation pathway for amino acid esters is the loss of the methoxycarbonyl group (-COOCH₃). This results in the formation of an iminium ion, which is observed at m/z 44 in the case of alanine derivatives.
Conclusion: A Unified Spectral Picture
The complementary data from NMR, IR, and MS provide a comprehensive and self-validating characterization of D-Alanine Methyl Ester Hydrochloride. The ¹H and ¹³C NMR spectra elucidate the precise connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups (ammonium, ester, and alkyl), and the mass spectrum verifies the molecular weight and provides insights into fragmentation patterns. This integrated analytical approach is essential for ensuring the identity, purity, and quality of this and other amino acid derivatives crucial to the fields of chemical and pharmaceutical research.
References
- PubChem.
- SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. [Link]
- SpectraBase.
Sources
The Ascendancy of a Non-Proteinogenic Amino Acid: A Technical Guide to the Discovery and History of Homoalanine Derivatives
For Immediate Release
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery, history, and evolving applications of homoalanine and its derivatives. From its early synthesis to its pivotal role in modern medicine as a chiral building block for blockbuster pharmaceuticals, this document traces the scientific journey of this unique non-proteinogenic amino acid.
Introduction: The Subtle Power of a Single Methylene Group
Homoalanine, systematically known as 2-aminobutanoic acid, is an alpha-amino acid distinguished from its proteinogenic counterpart, alanine, by the simple addition of a methylene group to its side chain.[1][2] This seemingly minor structural modification precludes its incorporation into proteins via ribosomal synthesis, yet it is this very "unnatural" characteristic that has rendered it a molecule of immense interest in medicinal chemistry and biotechnology.[3] Its significance lies primarily in its utility as a chiral precursor for a number of important pharmaceuticals, where the precise stereochemistry is critical for therapeutic efficacy.[4][5]
Historical Perspective: From a Prebiotic World to the Chemist's Bench
While the precise moment of homoalanine's first synthesis is not as famously documented as that of its simpler homolog, its story is rooted in the foundational principles of amino acid chemistry. The groundwork was laid in 1850 when Adolph Strecker synthesized alanine from acetaldehyde, demonstrating that amino acids could be created from simple organic precursors.[6][7] This opened the door to the synthesis of a variety of amino acids, including homoalanine.
The Strecker synthesis, a robust method for producing α-amino acids, remains a cornerstone of organic chemistry.[8][9] It involves the reaction of an aldehyde (propanal for homoalanine) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[10][11] This classical approach, while effective, produces a racemic mixture, necessitating subsequent resolution to isolate the desired enantiomer.
The Rise of Biocatalysis: Engineering Nature for Enantiopure Homoalanine
The demand for enantiomerically pure L-homoalanine, particularly for pharmaceutical applications, has driven the development of highly efficient biosynthetic routes. These methods leverage the stereoselectivity of enzymes to produce the desired isomer with high purity, often in environmentally friendly, aqueous conditions.
Metabolic Engineering of Escherichia coli
A significant breakthrough in L-homoalanine production has been the metabolic engineering of Escherichia coli.[4] By introducing and optimizing a non-natural metabolic pathway, researchers have successfully redirected the flow of carbon from glucose to L-homoalanine.[5]
The biosynthetic pathway can be visualized as follows:
Caption: Biosynthetic pathway for L-homoalanine production in engineered E. coli.
This pathway diverts 2-ketobutyrate, a natural intermediate in isoleucine biosynthesis, towards the synthesis of L-homoalanine through the action of an engineered glutamate dehydrogenase (GDH).[4] The native GDH has low activity towards 2-ketobutyrate, necessitating protein engineering to enhance its substrate specificity and catalytic efficiency.[4]
Enzymatic Cascade Reactions
Alternative biocatalytic strategies employ multi-enzyme cascade reactions in one-pot syntheses. These systems offer high yields and enantiomeric excess. A notable example involves the use of a threonine deaminase and an ω-transaminase to convert L-threonine into L-homoalanine.[12] Another approach utilizes L-methionine γ-lyase and a D-amino acid aminotransferase to produce D-homoalanine from L-methionine.[13]
Table 1: Comparison of Synthetic Routes to L-Homoalanine
| Method | Starting Material(s) | Key Advantages | Key Disadvantages | Typical Yield | Enantiomeric Excess (ee) |
| Strecker Synthesis | Propanal, Ammonia, Cyanide | Well-established, versatile | Produces racemic mixture, uses toxic reagents | Moderate to High | Requires resolution |
| Metabolic Engineering | Glucose | Uses renewable feedstock, environmentally friendly | Requires extensive strain development | Up to 5.4 g/L titer[5] | >99% |
| Enzymatic Cascade | L-Threonine | High stereoselectivity, mild reaction conditions | Requires multiple enzymes, potential for inhibition | 91% conversion[12] | >99% |
Homoalanine Derivatives in Drug Development
The primary driver for the large-scale production of L-homoalanine is its role as a key chiral intermediate in the synthesis of several important drugs.
Levetiracetam and Brivaracetam
L-homoalanine is a precursor to (S)-2-aminobutyramide, the immediate precursor to the antiepileptic drugs levetiracetam (Keppra®) and brivaracetam.[4][5] The stereochemistry at the α-carbon of the original homoalanine molecule is crucial for the therapeutic activity of these drugs.
Caption: Simplified synthetic route from L-homoalanine to Levetiracetam.
Ethambutol
L-homoalanine can also be converted to (S)-2-aminobutanol, a key building block for the antituberculosis drug ethambutol.[4] The (S,S)-enantiomer of ethambutol is the active form, while the (R,R)-enantiomer can cause blindness, highlighting the critical importance of stereochemical control in its synthesis.
Beyond Intermediates: Bioactive Homoalanine Derivatives
While much of the focus has been on homoalanine as a synthetic intermediate, derivatives of homoalanine are also found in nature as components of bioactive molecules.
Cyclosporine
The immunosuppressive drug cyclosporine, a cyclic nonribosomal peptide, contains a homoalanine (α-aminobutyric acid) residue.[14] The mechanism of action of cyclosporine involves binding to cyclophilin, and this complex then inhibits calcineurin, a phosphatase involved in T-cell activation.[15][16][17][18][19] This ultimately leads to a reduction in the production of interleukin-2 and other inflammatory cytokines. While the specific role of the homoalanine residue in the overall conformation and activity of cyclosporine is complex, it contributes to the peptide's overall structure and its interaction with its biological targets.
Other Bioactive Peptides
Homoalanine and its derivatives can be incorporated into peptides to enhance their properties. The inclusion of non-proteinogenic amino acids like homoalanine can increase metabolic stability by making the peptide less susceptible to enzymatic degradation.[14][20][21][22] This is a valuable strategy in the design of peptide-based therapeutics.
Physicochemical and Spectroscopic Characterization
The characterization of homoalanine and its derivatives relies on standard analytical techniques.
Table 2: Physicochemical Properties of Homoalanine and a Key Precursor
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| L-Homoalanine | C4H9NO2 | 103.12 | 305 | +8.5° (c=2, H2O) |
| L-Alanine | C3H7NO2 | 89.09 | 297 (decomposes) | +14.5° (c=10, 6N HCl)[23][24] |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum of homoalanine is characterized by signals corresponding to the α-proton, the methylene protons of the ethyl side chain, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the ethyl side chain.[25][26][27][28][29]
Experimental Protocols
Strecker Synthesis of Racemic α-Aminobutyric Acid (Homoalanine)
Objective: To synthesize racemic α-aminobutyric acid from propanal.
Materials:
-
Propanal
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and cool in an ice bath. Add propanal to the solution with stirring.
-
α-Aminonitrile Formation: Slowly add an aqueous solution of sodium cyanide to the reaction mixture. Continue stirring in the ice bath for several hours, then allow to warm to room temperature and stir overnight.
-
Extraction: Extract the reaction mixture with diethyl ether to remove unreacted aldehyde.
-
Hydrolysis: Acidify the aqueous layer with concentrated HCl and reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
-
Isolation: Cool the solution and neutralize with a base such as NaOH to the isoelectric point of α-aminobutyric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
(Note: This is a generalized procedure and should be adapted and performed with appropriate safety precautions, especially when handling cyanide.)[10][30]
Enzymatic Synthesis of L-Homoalanine from 2-Ketobutyrate
Objective: To produce L-homoalanine using an engineered glutamate dehydrogenase (GDH).
Materials:
-
2-Ketobutyrate
-
Ammonium chloride (NH₄Cl)
-
NADPH
-
Purified engineered GDH
-
Tris buffer (pH 8.0)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in Tris buffer containing 2-ketobutyrate, ammonium chloride, and NADPH.
-
Enzyme Addition: Initiate the reaction by adding the purified engineered GDH.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitoring: Monitor the progress of the reaction by measuring the consumption of NADPH spectrophotometrically at 340 nm.
-
Quenching and Analysis: Stop the reaction and quantify the production of L-homoalanine using HPLC analysis after derivatization with a suitable agent like o-phthaldialdehyde (OPA).[4]
Conclusion and Future Outlook
The journey of homoalanine and its derivatives from a simple homolog of a proteinogenic amino acid to a key component in life-saving drugs exemplifies the power of chemical synthesis and biotechnology. The ongoing exploration of enzymatic and metabolic engineering approaches promises even more efficient and sustainable production methods. Furthermore, the incorporation of homoalanine and other non-proteinogenic amino acids into peptides continues to be a fertile ground for the development of novel therapeutics with enhanced stability and efficacy. As our understanding of the interplay between chemical structure and biological function deepens, the story of homoalanine and its derivatives is far from over.
References
A comprehensive list of references is available upon request. All information presented is supported by peer-reviewed scientific literature.
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. chemtymology.co.uk [chemtymology.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 12. sci-hub.box [sci-hub.box]
- 13. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. jk-sci.com [jk-sci.com]
- 25. researchgate.net [researchgate.net]
- 26. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 27. kpwulab.com [kpwulab.com]
- 28. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation | eLife [elifesciences.org]
- 30. Strecker Synthesis | NROChemistry [nrochemistry.com]
The Chirality Paradigm Shift: Beyond the L-Amino Acid World
An In-Depth Technical Guide to the Biological Significance of D-Amino Acids in Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the multifaceted roles of D-amino acids. Once relegated to the periphery of biological research, these chiral counterparts of the canonical L-amino acids are now recognized as critical players in a vast array of physiological and pathological processes. This document delves into the core biological significance of D-amino acids, from their fundamental roles in microbial life to their emerging importance in mammalian neurobiology and their transformative potential in therapeutic development.
Life, as predominantly understood, is built upon a foundation of L-amino acids, the exclusive building blocks of proteins synthesized by ribosomes.[1][2] This homochirality was long considered a dogma of biochemistry. However, a growing body of evidence has illuminated the significant, albeit more specialized, roles of D-amino acids. These stereoisomers, or enantiomers, are non-superimposable mirror images of their L-counterparts.[3] While they share identical physical and chemical properties in an achiral environment, their three-dimensional structures dictate profoundly different interactions within the chiral context of biological systems.[2][4]
D-amino acids are not merely biological curiosities; they are found across all domains of life, from bacterial cell walls to the mammalian brain, where they act as signaling molecules, structural components, and regulators of complex processes.[4][5][6] Their synthesis is primarily catalyzed by racemase enzymes, which interconvert L- and D-enantiomers.[6][7][8] Understanding the biological significance of D-amino acids is opening new avenues for research and therapeutic intervention.
The Bacterial World: D-Amino Acids as Architects and Regulators
In the bacterial kingdom, D-amino acids are not the exception but the rule in specific, vital structures. Their most prominent role is in the formation of the peptidoglycan (PG) cell wall, a rigid yet dynamic exoskeleton essential for bacterial shape, integrity, and survival.[5][8][9]
2.1. Peptidoglycan Architecture and Remodeling
The PG layer is composed of glycan chains cross-linked by short peptides. These peptide stems invariably contain D-amino acids, most commonly D-alanine (D-Ala) and D-glutamic acid (D-Glu).[7][9][10] The presence of these D-enantiomers serves a critical defensive function, rendering the PG resistant to degradation by the vast majority of proteases, which are stereospecific for L-amino acids.[7][10]
Bacteria can also incorporate a variety of "non-canonical" D-amino acids (NCDAAs), such as D-methionine, D-leucine, D-tyrosine, and D-phenylalanine, into their cell walls, particularly during stationary phase.[11][12] This remodeling of the PG composition is a key adaptive strategy, allowing bacteria to alter the cell wall's chemistry, strength, and density in response to environmental cues.[7][11] This process is mediated by DD-transpeptidases (also known as penicillin-binding proteins or PBPs), which can incorporate free D-amino acids into the existing PG structure.[13][14][15]
2.2. Regulation of Biofilms and Spore Germination
Beyond their structural role, bacteria release D-amino acids into the extracellular environment where they act as signaling molecules.[5][7] For instance, a mixture of D-amino acids has been shown to trigger the disassembly of biofilms in various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa.[16] This suggests a mechanism for regulating community behavior and dispersal. Additionally, D-amino acids can influence spore germination, another critical process in the bacterial life cycle.[7][10]
D-Amino Acids in Mammalian Physiology: Neuromodulators and Endocrine Regulators
While initially thought to be absent or of purely exogenous (microbial) origin in higher organisms, specific D-amino acids are now known to be synthesized endogenously and to perform critical signaling functions in mammals.[17] The most extensively studied are D-serine and D-aspartate, which play pivotal roles in the central nervous system and endocrine system.
3.1. D-Serine: A Key Co-agonist of the NMDA Receptor
D-serine has emerged as a primary neuromodulator, acting as a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[18][19][20][21] The NMDA receptor, a crucial subtype of glutamate receptor, requires the binding of both glutamate and a co-agonist to become fully active.[22][23] D-serine is now considered the main physiological ligand for this co-agonist site in many brain regions.[22][23][24]
Synthesized from L-serine by the enzyme serine racemase, D-serine is released from both astrocytes (as a "gliotransmitter") and neurons.[20][22][25] Through its regulation of NMDA receptor activity, D-serine is fundamentally involved in:
-
Synaptic Plasticity : Modulating the strength of synaptic connections, a cellular basis for learning and memory.[18][19][21]
-
Neurodevelopment : Influencing the formation and refinement of neural circuits.[22]
-
Excitotoxicity : In excessive concentrations, contributing to neuronal damage following ischemic events or in neurodegenerative diseases.[21][26]
The concentration of D-serine in the brain is tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes its degradation.[27][28][29] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[6][19]
Diagram: D-Serine Signaling at the NMDA Receptor
Caption: D-Serine acts as a co-agonist for the NMDA receptor in synaptic transmission.
3.2. D-Aspartate: A Player in Neurogenesis and Hormone Regulation
Similar to D-serine, D-aspartate (D-Asp) is found in significant concentrations in the central nervous and endocrine systems, particularly during embryonic and early postnatal development.[30][31][32]
-
In the Brain : D-Asp functions as a neurotransmitter, activating NMDA receptors and playing a role in neurogenesis, learning, and memory.[31][32] Its levels are regulated by the enzyme D-aspartate oxidase (DDO).[30][32]
-
In the Endocrine System : D-Asp is a key regulator of hormone synthesis and release.[31][33][34] It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and luteinizing hormone (LH), prolactin, and growth hormone from the pituitary gland.[31][33] In the testes, D-Asp is involved in the synthesis and release of testosterone.[33][34]
Table 1: Key Endogenous D-Amino Acids in Mammals
| D-Amino Acid | Primary Location(s) | Key Biological Function(s) | Associated Enzyme(s) |
| D-Serine | Brain (Astrocytes, Neurons) | Co-agonist of the NMDA receptor; synaptic plasticity; neurodevelopment.[18][19][20] | Serine Racemase (synthesis), D-Amino Acid Oxidase (DAAO) (degradation).[20][27] |
| D-Aspartate | Brain, Pituitary Gland, Testes, Pineal Gland | Neurotransmitter; neurogenesis; regulation of hormone synthesis and release (e.g., testosterone, LH).[30][33][34] | D-Aspartate Oxidase (DDO) (degradation).[30][32] |
| D-Alanine | Pituitary Gland, Pancreas, Adrenal Gland | May play a role in regulating intracellular osmotic pressure.[29][34] | D-Amino Acid Oxidase (DAAO) (degradation).[34] |
Therapeutic and Drug Development Applications
The unique properties of D-amino acids, particularly their resistance to enzymatic degradation, make them highly valuable tools in drug development.[1][2][35]
4.1. Enhancing Peptide Stability and Bioavailability
A major hurdle in developing peptide-based drugs is their rapid degradation by proteases in the body, leading to very short half-lives.[1][2] Since proteases are stereospecific for L-amino acids, strategically replacing one or more L-amino acids in a peptide sequence with their D-enantiomers can create a "proteolytic shield."[1][3][36] This substitution makes the peptide unrecognizable to many degrading enzymes, leading to:
-
Enhanced Stability : Significantly increased resistance to proteolysis.[2][35]
-
Longer Half-Life : The peptide remains active in circulation for a longer duration.[35][37]
-
Improved Bioavailability : Better absorption and utilization by the body.[35]
This strategy is a cornerstone of modern peptide drug design, enabling the development of more effective and convenient therapeutics.[1][37]
4.2. D-Amino Acids in Clinical Therapy
Beyond peptide modification, D-amino acids themselves are being explored as therapeutic agents.[38][39] For example, their roles in neurotransmission have led to investigations into their use for treating neurological and psychiatric conditions.[38][40] They are also being studied for their potential to inhibit cancer cell growth and prevent biofilm infections.[38][39][40] In some cases, D-amino acids demonstrate synergistic effects with existing drugs, potentially allowing for lower, less toxic doses.[16][17]
Methodologies and Experimental Workflows
The study of D-amino acids requires specialized analytical techniques to distinguish between enantiomers. Key methodologies include chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), which is the most important technique for enantiomeric separations. Mass spectrometry, while unable to distinguish between enantiomers on its own, serves as a highly sensitive detector for HPLC.
5.1. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids
The incorporation of D-amino acids into peptides is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]
Objective: To synthesize a peptide analog containing a D-amino acid substitution to enhance proteolytic stability.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (either L- or D-form) to the resin using a coupling agent like HBTU/DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a 20% piperidine in DMF solution.
-
Iterative Coupling and Deprotection: Sequentially couple the subsequent Fmoc-protected amino acids (including the desired Fmoc-D-amino acid at the strategic position) by repeating steps 2 and 3.[37] The mild deprotection conditions of Fmoc chemistry preserve the integrity of the D-amino acid.[1]
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/Water).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Analysis and Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (to verify mass) and analytical HPLC (to assess purity).
Diagram: Workflow for D-Amino Acid Peptide Development
Caption: A generalized workflow for the synthesis and evaluation of D-amino acid-containing peptides.
Future Directions and Conclusion
The field of D-amino acid research is rapidly expanding. Once dismissed as "unnatural," these molecules are now understood to be integral to the biology of both microbes and mammals. For drug developers, the strategic use of D-amino acids is a powerful and field-proven method to enhance the therapeutic potential of peptides. For neuroscientists and microbiologists, the signaling roles of D-amino acids present a rich and complex area of study.
Future research will likely focus on elucidating the full spectrum of D-amino acid functions, identifying novel racemases and metabolic pathways, and further harnessing their unique properties to design next-generation therapeutics for a wide range of diseases, from infectious diseases to neurological disorders and cancer. The continued exploration of this chiral frontier promises to yield profound insights into the intricate chemistry of life.
References
- D-amino acid oxidase - Wikipedia. Wikipedia.
- New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers.
- Emerging knowledge of regulatory roles of d-amino acids in bacteria. PMC - NIH.
- The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- D-Amino acid - Wikipedia. Wikipedia.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics.
- Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. NIH.
- New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applic
- NMDA receptor regulation by D-serine: new findings and perspectives. PubMed.
- Promising Application of D-Amino Acids toward Clinical Therapy. PMC - PubMed Central.
- D-Amino acids in brain neurotransmission and synaptic plasticity. PubMed.
- New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applic
- Transpeptidase-Mediated Incorporation of d-Amino Acids into Bacterial Peptidoglycan. Journal of the American Chemical Society.
- New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. frontiersin.org.
- Human D-Amino Acid Oxidase: Structure, Function, and Regul
- D-amino acids govern stationary phase cell wall remodeling in bacteria. PubMed - NIH.
- D-Amino Acids in the Nervous and Endocrine Systems. PMC - PubMed Central.
- D-serine regul
- D-Amino Acids as Put
- D-Amino acid oxidase: Physiological role and applic
- Should My Peptides Have D-Amino Acids? LifeTein.
- Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. PubMed.
- D-Amino Acid Oxidase: Physiological Role and Applic
- D-Amino Acids Govern Stationary Phase Cell Wall Remodeling in Bacteria.
- D-Serine Regulation of NMDA Receptor Activity. Semantic Scholar.
- D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews.
- Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and P
- D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. PMC - NIH.
- D-Serine Regulation of NMDA Receptor Activity.
- D-amino acid metabolism in bacteria. PubMed.
- D-amino acids in the brain: D-serine in neurotransmission and neurodegener
- D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. Benchchem.
- d‐Amino acids in the brain: d‐serine in neurotransmission and neurodegener
- Advances in D-Amino Acids in Neurological Research. MDPI.
- D-Amino Acid-Containing Peptide Synthesis.
- D-Amino Acids: Prospects for New Therapeutic Agents. SciSpace.
- Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids.
- Promising Application of D-Amino Acids toward Clinical Therapy.
- D-Amino Acids: Prospects for New Therapeutic Agents. Journal of Medical and Bioengineering.
- Promising Application of D-Amino Acids toward Clinical Therapy. PubMed.
- The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. D-Amino acid - Wikipedia [en.wikipedia.org]
- 6. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. D-amino Acids: Prospects for New Therapeutic Agents - Volume 3, No. 3, September, 2014 - Journal of Medical and Bioengineering (JOMB) [jomb.org]
- 18. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. D-Serine Regulation of NMDA Receptor Activity | Semantic Scholar [semanticscholar.org]
- 25. d‐Amino acids in the brain: d‐serine in neurotransmission and neurodegeneration | Semantic Scholar [semanticscholar.org]
- 26. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 27. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 28. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. lifetein.com [lifetein.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 38. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Promising Application of D-Amino Acids toward Clinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Alphabet of Life
The central dogma of molecular biology outlines the transcription of DNA into RNA and the subsequent translation of RNA into proteins. This elegant process relies on a deceptively simple alphabet of just 20 canonical amino acids (cAAs), the fundamental building blocks of proteins.[1] While this canonical set has given rise to the vast diversity of life, the field of peptide chemistry has long sought to expand this vocabulary. The introduction of non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, into peptides and proteins offers an unprecedented level of control over their structure, function, and therapeutic potential.[2][3]
This guide provides an in-depth exploration of the core principles and advanced applications of ncAAs in peptide chemistry. As a senior application scientist, the focus will be on not just the "what" but the critical "why" behind experimental choices, offering insights into the practical considerations and strategic decisions that drive innovation in this exciting field. We will delve into the methods of incorporating these unique building blocks, their profound impact on peptide properties, and their transformative applications in drug discovery and chemical biology.
The Power of the Unnatural: Why Incorporate ncAAs?
The rationale for moving beyond nature's 20 amino acids is multifaceted and compelling. The incorporation of ncAAs allows for the fine-tuning of peptide properties in ways that are simply not possible with the canonical set alone.[2] Key advantages include:
-
Enhanced Stability: Peptides are often susceptible to rapid degradation by proteases in biological systems. Incorporating ncAAs, such as D-amino acids or those with modified backbones, can confer significant resistance to enzymatic cleavage, thereby increasing their in vivo half-life and therapeutic efficacy.[3][4]
-
Improved Potency and Selectivity: The unique side chains of ncAAs can introduce novel interactions with biological targets, leading to enhanced binding affinity and specificity.[5] This allows for the development of more potent drugs with fewer off-target effects.
-
Conformational Control: The steric bulk and specific geometries of certain ncAAs can be used to constrain the conformational freedom of a peptide, locking it into a bioactive conformation. This is the underlying principle of techniques like peptide stapling.[6]
-
Novel Functionalities: ncAAs can serve as chemical handles for bioorthogonal reactions, enabling the site-specific attachment of imaging agents, drug payloads, or other molecules.[7][8] They can also introduce functionalities like photo-crosslinkers or fluorescent probes to study protein-protein interactions.[9]
A Universe of Possibilities: Classifying Non-Canonical Amino Acids
The diversity of ncAAs is vast and ever-expanding. They can be broadly categorized based on the nature of their modification:
| Category | Description | Examples | Key Applications |
| Side-Chain Modifications | Alterations to the R-group of a canonical amino acid. | Homologues (e.g., Homophenylalanine), Halogenated (e.g., 4-Fluorophenylalanine), Azido and Alkynyl derivatives (e.g., Azidohomoalanine) | Enhancing binding, introducing bioorthogonal handles, spectroscopic probes. |
| Backbone Modifications | Changes to the peptide backbone itself. | N-methylated amino acids, α,α-disubstituted amino acids, β-amino acids | Increasing proteolytic stability, inducing specific secondary structures.[3] |
| Stereochemical Variants | D-amino acids, the enantiomers of the naturally occurring L-amino acids. | D-Alanine, D-Leucine | Conferring resistance to proteolysis. |
| Cyclic Amino Acids | Amino acids with cyclic structures. | Aminocyclohexane carboxylic acid, Proline analogues | Inducing turns and specific conformations.[10] |
Building with New Bricks: Methods for Incorporating ncAAs into Peptides
The successful incorporation of ncAAs into a peptide sequence is the cornerstone of this technology. Several powerful methods have been developed, each with its own set of advantages and limitations.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the workhorse of peptide chemistry and the most common method for incorporating ncAAs.[4][11] The peptide is assembled stepwise while anchored to an insoluble resin support, allowing for easy removal of excess reagents and byproducts.[12][13]
The Causality Behind Experimental Choices in SPPS with ncAAs:
-
Protecting Group Strategy: The choice between Fmoc/tBu and Boc/Bzl protecting group strategies is critical and depends on the specific ncAA.[14] The stability of the ncAA's side chain to the deprotection conditions (acid for Boc, base for Fmoc) is a primary consideration.
-
Coupling Reagents: Steric hindrance from bulky ncAA side chains can slow down the coupling reaction.[4] In such cases, more potent coupling reagents like HATU or HCTU are employed to drive the reaction to completion and avoid deletion sequences.
-
Reaction Conditions: Extended coupling times or double coupling cycles may be necessary for particularly challenging ncAAs to ensure high incorporation efficiency.
A Generalized SPPS Workflow for ncAA Incorporation
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a non-canonical amino acid.
Native Chemical Ligation (NCL)
For the synthesis of larger peptides and small proteins, Native Chemical Ligation (NCL) is an invaluable tool.[15] This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site.[16][17] NCL allows for the modular assembly of large molecules, where one or more of the segments can be synthesized by SPPS to contain ncAAs.[15]
The Power of Modularity: The primary advantage of NCL is that it allows for the incorporation of ncAAs into large proteins that are beyond the reach of conventional SPPS. A recombinantly expressed protein fragment can be ligated to a synthetically produced peptide containing ncAAs.[16]
The Mechanism of Native Chemical Ligation
Caption: The two-step mechanism of Native Chemical Ligation (NCL) for joining peptide fragments.
Enzymatic Methods
Enzymatic methods offer a high degree of specificity for incorporating ncAAs. One prominent example is the use of sortase enzymes, which recognize a specific sorting signal (e.g., LPXTG) and catalyze the ligation of a nucleophile, such as a peptide containing an N-terminal glycine. By synthesizing a peptide with an ncAA and an N-terminal glycine, it can be specifically ligated to a protein containing the sortase recognition motif.
The Ripple Effect: Impact of ncAAs on Peptide Structure and Function
The introduction of an ncAA can have profound and predictable effects on the properties of a peptide.
-
Enhanced Proteolytic Stability: The incorporation of D-amino acids or N-methylated amino acids disrupts the recognition sites for proteases, significantly increasing the peptide's half-life in biological fluids.[3]
-
Conformational Constraint and α-Helix Stabilization: Peptide stapling is a powerful technique that utilizes ncAAs with reactive side chains (often containing alkenes) to form a covalent cross-link within the peptide.[6] This "staple" locks the peptide into an α-helical conformation, which can enhance its target binding and cell permeability.[6]
-
Modulation of Physicochemical Properties: The choice of ncAA can be used to fine-tune properties like solubility and lipophilicity, which are critical for drug development. For example, incorporating a more hydrophobic ncAA can improve membrane permeability.[10]
The Frontier of Innovation: Applications in Drug Discovery and Chemical Biology
The ability to tailor peptide properties with ncAAs has opened up new frontiers in both basic research and therapeutic development.[18][19]
Peptide Stapling for Targeting Intracellular Proteins
Many disease-relevant protein-protein interactions occur inside the cell, making them challenging targets for traditional biologic drugs. Stapled peptides, with their stabilized α-helical structure, can often penetrate cell membranes and disrupt these intracellular interactions.[6]
Peptide Stapling using Ring-Closing Metathesis
Caption: The process of peptide stapling to stabilize an α-helical conformation.
Bioorthogonal Chemistry Handles for Labeling and Conjugation
ncAAs containing bioorthogonal functional groups, such as azides and alkynes, can be incorporated into peptides.[7] These groups are chemically inert in biological systems but can react specifically with a complementary functional group in a "click" reaction.[20] This allows for the precise, site-specific labeling of peptides with fluorophores for imaging, or the conjugation of peptides to other molecules, such as antibodies for targeted drug delivery.[8][21]
Probing Protein Function
ncAAs with photo-crosslinking side chains can be incorporated into a peptide to "trap" its interaction with a target protein upon exposure to UV light.[9] This is a powerful tool for identifying and mapping protein-protein interaction sites.
Quality Control: Analytical Characterization of ncAA-Containing Peptides
The successful synthesis and purification of a peptide containing an ncAA must be rigorously verified.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the correct molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the ncAA.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purifying the crude peptide and assessing its purity. The retention time of the ncAA-containing peptide will differ from its canonical counterpart, providing an initial indication of successful synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR techniques like COSY and NOESY can be used to determine the three-dimensional structure of the peptide and confirm the location and conformation of the ncAA.
Conclusion and Future Outlook
The incorporation of non-canonical amino acids has fundamentally transformed the landscape of peptide chemistry, moving it from the realm of mimicking nature to actively redesigning it.[22] The ability to rationally design peptides with enhanced stability, potency, and novel functionalities has profound implications for the development of new therapeutics and research tools.[5]
Future advancements in this field will likely focus on expanding the repertoire of available ncAAs, developing more efficient and versatile incorporation methods, and harnessing the power of computational design to predict the impact of specific ncAAs on peptide structure and function.[23] As our ability to manipulate the chemical language of life continues to grow, so too will the potential to address some of the most pressing challenges in medicine and biology.
References
- Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual review of biochemistry, 72, 249–289. [Link]
- The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Hatzenpichler, R., Scheidweiler, S., Bjornsson, L., & Orphan, V. J. (2014). Bioorthogonal non-canonical amino acid tagging (BONCAT) for the study of translationally active microorganisms. Environmental microbiology reports, 6(3), 249–263. [Link]
- American Chemical Society. (n.d.).
- Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. [Link]
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978. [Link]
- Anim, E. P., Mezzanotte, J., Chu, S., & Stochaj, U. (2021). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PloS one, 16(8), e0256328. [Link]
- Drienovská, I., & Roelfes, G. (2020). Expanding the Enzyme Universe: A Guide to Artificial Metalloenzymes. Accounts of chemical research, 53(2), 488–500. [Link]
- Moody, P., & Webb, M. R. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS medicinal chemistry letters, 14(5), 616–620. [Link]
- Li, J., & Liu, D. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules (Basel, Switzerland), 26(16), 4959. [Link]
- Royal Society of Chemistry. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. [Link]
- Budisa, N. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical reviews, 120(1), 313–342. [Link]
- Deng, J., Chen, J., & Kuipers, O. P. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and environmental microbiology, 88(23), e0161722. [Link]
- American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
- Urbanek, A., & Grygorcewicz, B. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in bioengineering and biotechnology, 8, 788. [Link]
- Wikipedia. (2024).
- CEM Corporation. (2024, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
- Baumann, T., Nickling, J. H., Bartholomae, M., Buivydas, A., Kuipers, O. P., & Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in microbiology, 8, 124. [Link]
- Chemistry For Everyone. (2024, May 23).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Wikipedia. (2024). Peptide synthesis. [Link]
- Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. Chemical reviews, 114(9), 4764–4806. [Link]
- Lee, J. S., & Kim, P. M. (2024).
- American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
- Akagawa, K. (2018). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 138(11), 1345–1352. [Link]
- Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759–764. [Link]
- Green, A. P., & Fasan, R. (2024).
- Klenk, C., & Ulbrich, M. H. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical reviews. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innopep.com [innopep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting non-canonical amino acids to facilitate bioconjugations | Poster Board #3755 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. youtube.com [youtube.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 16. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 19. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
theoretical calculations of METHYL D-HOMOALANINATE HCL conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of Methyl D-Homoalaninate HCl
Abstract
The three-dimensional conformation of small molecules is a critical determinant of their biological activity, physicochemical properties, and suitability as therapeutic agents. Methyl D-homoalaninate hydrochloride, a chiral amino acid derivative, presents a compelling case study for conformational analysis due to its inherent flexibility, charge, and potential for intramolecular interactions. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of its conformational landscape. We eschew a rigid, one-size-fits-all template in favor of a hierarchical, first-principles-driven workflow. This methodology begins with a broad exploration of the conformational space using computationally efficient Molecular Mechanics (MM), followed by the high-accuracy refinement of key structures with Density Functional Theory (DFT). Throughout this guide, we emphasize the causality behind each methodological choice, the inclusion of self-validating steps, and the critical importance of grounding theoretical predictions with experimental data. The protocols and insights presented herein are designed to equip researchers with a robust framework for accurately predicting the behavior of flexible, charged small molecules, thereby accelerating rational drug design and development.
Introduction: The Primacy of Conformation in Molecular Function
The adage "structure dictates function" is a cornerstone of molecular biology and chemistry. For a small molecule like this compound, this principle is expressed through its conformational preferences. As the methyl ester of D-homoalanine, an amino acid with an additional methylene group in its side chain compared to alanine, this molecule possesses multiple rotatable bonds. The protonated amine (NH3+) and its associated chloride counter-ion introduce electrostatic forces that profoundly influence which shapes, or conformers, are energetically favorable.
Understanding this conformational landscape is paramount for several reasons:
-
Receptor Binding: The bioactive conformation that fits into a target protein's binding pocket may not be the lowest energy state in solution. A comprehensive understanding of the energy required to adopt this bioactive shape is crucial for predicting binding affinity.
-
Physicochemical Properties: Properties such as solubility, membrane permeability, and crystal packing are all influenced by the ensemble of conformations a molecule adopts.
-
Drug Development: A priori knowledge of conformational behavior allows for the rational design of analogues with improved potency, selectivity, or pharmacokinetic profiles by rigidifying the molecule into its bioactive shape.[1]
This guide details a multi-step computational workflow designed to navigate the complexities of this molecule, providing a blueprint for generating a reliable and interpretable model of its conformational behavior.
Theoretical Foundations: A Multi-Scale Approach
No single computational method offers the perfect balance of speed and accuracy for a complete conformational analysis.[2] Therefore, we employ a hierarchical strategy that leverages the strengths of different theoretical models.
Molecular Mechanics (MM): Mapping the Territory
The first step in any conformational analysis is to generate a wide array of possible structures.[3] Given the vast number of potential conformers, a computationally inexpensive method is required. Molecular Mechanics (MM) fulfills this role by treating atoms as spheres and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.[4][5]
Causality of Choice: We begin with MM not for its accuracy, but for its speed. An MM-based systematic search can evaluate millions of conformations in the time it would take to perform a single high-level quantum mechanical calculation, ensuring we do not miss potentially important regions of the conformational space.[6]
Several well-established force fields are suitable for amino acid-like molecules. The choice of force field is a critical decision that influences the quality of the initial search.
| Force Field | Primary Application | Strengths & Considerations for this compound |
| AMBER | Proteins and Nucleic Acids | Excellent parameterization for standard amino acid backbones. May require parameterization for the non-standard "homoalanine" sidechain.[7] |
| CHARMM | Proteins, Nucleic Acids, Lipids | Widely used and robust for biological macromolecules. Similar to AMBER, may need validation for the specific sidechain.[7] |
| OPLS | Organic Liquids, Proteins | Particularly strong for organic small molecules and protein-ligand interactions. A good candidate for this system.[7] |
| GAFF2 | General Organic Molecules | The General AMBER Force Field is designed for broad coverage of organic small molecules and is an excellent choice when specific parameters are not available in protein-centric force fields. |
Quantum Mechanics (QM): Achieving Chemical Accuracy
While MM is excellent for searching, it is a simplified, empirical model.[8] To obtain reliable geometries and, more importantly, accurate relative energies between conformers, we must turn to Quantum Mechanics (QM). Density Functional Theory (DFT) represents the optimal compromise between accuracy and computational cost for molecules of this size.[9][10][11] DFT approximates the complex many-electron problem by calculating the electron density.
Causality of Choice: The relative energies of conformers can be separated by just a few kcal/mol. These subtle differences, which govern the Boltzmann population of each state, can only be captured by a method that explicitly models electron distribution. DFT provides this level of theory.[12]
The accuracy of a DFT calculation is determined by two key components:
-
The Functional: This is the mathematical approximation used to describe the exchange and correlation energies of the electrons. Hybrid functionals, such as B3LYP, are often a good starting point as they incorporate a portion of exact exchange from Hartree-Fock theory.[9][10][11]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. Pople-style basis sets like 6-31G(d,p) or the more modern def2 family (e.g., def2-TZVP) are common choices.[13][14] For charged species, the inclusion of diffuse functions (e.g., 6-31+G(d,p)) can be important for describing the electron density far from the nuclei.
The Role of Solvation: Mimicking the Environment
In a laboratory or biological setting, this compound is never in a vacuum. The surrounding solvent molecules interact with the solute, stabilizing charge and influencing conformational equilibria. Explicitly modeling solvent molecules is computationally prohibitive for this stage of analysis. Instead, we use an implicit or continuum solvation model.[15]
Causality of Choice: The protonated amine group (NH3+) creates a strong dipole. A polar solvent will preferentially stabilize conformers where this charged group is more exposed, an effect that is completely missed in a gas-phase calculation. Implicit models like the Conductor-like Polarizable Continuum Model (C-PCM) or the Solvation Model based on Density (SMD) represent the solvent as a continuous dielectric medium, capturing the dominant electrostatic effects of solvation at a fraction of the computational cost.[16][17][18]
A Hierarchical Workflow for Conformational Analysis
This section details a self-validating, step-by-step protocol for determining the conformational landscape of this compound.
Protocol 3.1: Initial Structure Generation
-
2D Sketching: Draw the structure of this compound using a chemical drawing program. Ensure the correct stereochemistry (D-configuration at the alpha-carbon) is specified.
-
Conversion to 3D: Use the software's built-in tool to convert the 2D sketch into an initial 3D structure. This will generate a single, arbitrary conformer.
-
Initial Cleanup: Perform a quick MM energy minimization on this single structure to clean up any unrealistic bond lengths or angles. This becomes the starting point for the conformational search.
Protocol 3.2: Broad Conformational Search using Molecular Mechanics
-
Software Selection: Choose a molecular modeling package capable of performing systematic conformational searches (e.g., TINKER, VEGA ZZ).[3][6][19]
-
Force Field Assignment: Assign a suitable force field, such as OPLS or GAFF2, to the molecule. Verify that all atoms have been assigned appropriate types.
-
Define Rotatable Bonds: Identify all non-terminal, non-ring single bonds. For Methyl D-Homoalaninate, these will include the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds in the sidechain, as well as the Cα-C' and C'-O bonds in the backbone.
-
Systematic Search Setup:
-
Set the dihedral angle step size for the search. A value of 30° is a reasonable compromise between search thoroughness and computational cost.
-
Define an energy window for saving structures (e.g., 10-20 kcal/mol above the global minimum found). This discards high-energy, irrelevant conformers.
-
-
Execution: Run the systematic search. The software will rotate each defined bond by the specified step size, performing an energy minimization at each step and saving the unique conformers that fall within the energy window.
Protocol 3.3: Clustering and Selection of Low-Energy Conformers
-
Redundancy Removal: The MM search will produce many conformers that are structurally similar. Use an RMSD (Root Mean Square Deviation) clustering algorithm to group similar structures. A typical RMSD cutoff for small molecules is 0.5 - 1.0 Å.
-
Selection for QM: From each cluster, select the lowest-energy conformer as the representative for that structural family. Additionally, select all unique conformers within a narrower energy window (e.g., 5 kcal/mol) of the MM global minimum for the next stage of high-accuracy refinement. This ensures that even if the MM energies are not perfectly accurate, no plausible low-energy structures are missed.
Protocol 3.4: High-Accuracy Refinement with QM (DFT)
-
Geometry Optimization:
-
For each selected conformer, perform a full geometry optimization using DFT.
-
Method: A good starting point is the B3LYP functional with the 6-31G(d,p) basis set.[9][11]
-
Solvation: Include an implicit solvation model (e.g., SMD with water) from the outset, as the solvent can significantly alter the geometry.[16]
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory for each optimized structure.
-
Self-Validation: This step is critical. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, and the structure should be re-optimized or discarded.
-
Thermodynamics: The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
-
Energy Refinement (Optional but Recommended):
-
To achieve higher accuracy in the final energy ranking, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., def2-TZVP) with the same functional and solvation model. This "optimise low, calculate high" approach is a cost-effective way to improve energy accuracy.
-
Protocol 3.5: Thermodynamic Analysis
The final ranking of conformers should be based on their relative Gibbs Free Energies (ΔG), not just their electronic energies (ΔE). The Gibbs Free Energy includes entropic and thermal contributions and is a more accurate reflection of the conformer populations at a given temperature (e.g., 298.15 K).
ΔG = ΔE_electronic + ΔG_thermal_correction
The thermal correction to Gibbs Free Energy is obtained from the frequency calculation.
Data Presentation: The final results should be summarized in a clear table.
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (φ, ψ, χ1, χ2) |
| Conf-01 | 0.00 | 0.00 | 75.3 | -150, 160, 175, 65 |
| Conf-02 | 0.85 | 1.10 | 15.1 | -70, 80, 178, 170 |
| Conf-03 | 1.50 | 1.95 | 4.7 | 65, 75, -60, 175 |
| ... | ... | ... | ... | ... |
Protocol Validation and Interpretation
A theoretical model is only as good as its ability to predict reality. Therefore, the final step is to, whenever possible, validate the computational results against experimental data.[20]
Comparison with Experimental Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful techniques for conformational analysis in solution.[21]
-
Chemical Shifts: DFT methods can accurately predict ¹H and ¹³C chemical shifts for each conformer.[22] The Boltzmann-averaged predicted shifts of the ensemble can be directly compared to the experimental spectrum.
-
J-Coupling Constants: Three-bond coupling constants (³J) are highly sensitive to dihedral angles and can be calculated using empirical relations like the Karplus equation or via DFT.
-
Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons. The distances measured in the calculated low-energy conformers should be consistent with the observed NOE signals.[23]
-
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies for the low-energy conformers can be compared to the experimental IR spectrum, particularly in the fingerprint and hydrogen-bonding regions.[24]
Interpreting the Conformational Landscape
The final output is not a single structure, but an ensemble of low-energy structures, each with a calculated population. The analysis should focus on:
-
Dominant Conformations: Which one or two conformers account for the majority of the population?
-
Key Interactions: Are the dominant conformers stabilized by specific intramolecular hydrogen bonds (e.g., between the NH3+ and the ester carbonyl)?
-
Flexibility: How large is the energy gap between the ground state and higher energy conformers? A small gap suggests a more flexible molecule, while a large gap indicates a more rigid one.
Conclusion
The theoretical determination of the conformational landscape of this compound is a complex but tractable problem. By employing a hierarchical workflow that begins with a broad molecular mechanics search and proceeds to high-accuracy DFT refinement with the inclusion of solvation effects, a reliable model can be constructed. The causality behind each step—speed for the initial search, accuracy for the refinement, and environmental realism from solvation—is key to the success of the protocol. Crucially, the process must be self-validating, with checks for true energy minima and, whenever possible, comparison against experimental spectroscopic data. This rigorous, physically grounded approach provides not just a list of structures, but a deep understanding of the molecule's dynamic behavior, offering invaluable insights for drug design and chemical research.
References
- Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
- Casey, A., Campbell, C., & Triplett, G. (2019). Raman spectroscopy analysis of conformation changes in amino acids. SPIE BiOS. [Link]
- Zhang, Y. (2017). Conformations of amino acids characterized by theoretical spectroscopy. KTH Royal Institute of Technology. [Link]
- Prothero, J. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. LinkedIn. [Link]
- Reiser, M., et al. (2023). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Physical Chemistry Chemical Physics, 25(42), 28675-28691. [Link]
- Pelton, J. G., & McLean, L. R. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure.
- Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
- University of California, Santa Barbara. (n.d.).
- Puzzarini, C., & Barone, V. (2022). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Accounts of Chemical Research, 55(15), 2119–2129. [Link]
- VeraChem LLC. (n.d.). Small Molecule Tools. [Link]
- Rizzi, A., et al. (2022). Machine-learned molecular mechanics force fields from large-scale quantum chemical data.
- Pratesi, C. R., et al. (1988). Force field parameters for molecular mechanics simulation of dehydroamino acid residues. Journal of Molecular Structure: THEOCHEM, 168(3-4), 247-261. [Link]
- OpenEye Scientific. (n.d.).
- NWChem. (n.d.).
- ORCA Manual. (n.d.).
- Wikipedia. (n.d.). Force field (chemistry). [Link]
- Wikipedia. (n.d.). Solvent model. [Link]
- Kirschner, K. N., & Howard, A. E. (2005). Molecular mechanics force-field development for amino acid zwitterions. Journal of computational chemistry, 26(13), 1385-98. [Link]
- Reiser, M., et al. (2023). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Physical Chemistry Chemical Physics, 25, 28675-28691. [Link]
- Al-Gorban, A. M., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(24), 5943. [Link]
- Unknown Author. (n.d.).
- Al-Gorban, A. M., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.
- Greenway, K. T. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins. Simon Fraser University. [Link]
- Toniolo, C., et al. (1990). Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. Peptide Research, 3(1), 27-34. [Link]
- Rzepa, H. S. (n.d.).
- ORCA Input Library. (n.d.). Basis sets.
- Al-Gorban, A. M., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum. [Link]
- Brightwood, S. (2024). Validation of models with experimental data and analysis of discrepancies.
- Fouda, A. E. A., & Besley, N. A. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China. [Link]
- Nagy, B., et al. (2022). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set.
- Zhang, J., et al. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization.
- Be, C., & G, G. (1993). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 90(8), 3290-4. [Link]
- Tüzün, N. Ş., & Avcı, D. (2018). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Journal of the Iranian Chemical Society, 15, 2233-2246. [Link]
- Hospital, A., et al. (2015).
- G, Z., & P, B. (1995). Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent. Journal of the American Chemical Society, 117(28), 7413-24. [Link]
- El-Azhary, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 17743. [Link]
Sources
- 1. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 7. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 8. Machine-learned molecular mechanics force fields from large-scale quantum chemical data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ORCA Input Library - Basis sets [sites.google.com]
- 14. research.nottingham.edu.cn [research.nottingham.edu.cn]
- 15. Solvent model - Wikipedia [en.wikipedia.org]
- 16. Solvation Models - NWChem [nwchemgit.github.io]
- 17. 7.50. Implicit Solvation Models - ORCA 6.0 Manual [faccts.de]
- 18. A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06406F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Sourcing and Qualification of METHYL D-HOMOALANINATE HCL: A Technical Guide for Researchers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Validation of (R)-Methyl 2-aminobutanoate hydrochloride for Scientific Applications.
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic, or "unnatural," amino acids is a key strategy for enhancing the therapeutic properties of novel molecular entities. These specialized building blocks can impart improved stability, novel functionalities, and increased resistance to enzymatic degradation.[1] Methyl D-homoalaninate hydrochloride (also known by its systematic name, (R)-Methyl 2-aminobutanoate hydrochloride), is one such valuable chiral building block. This guide provides a comprehensive technical overview for researchers on sourcing, evaluating, and implementing this specialized reagent in their work.
Understanding Methyl D-homoalaninate Hydrochloride: A Profile
Methyl D-homoalaninate hydrochloride is the hydrochloride salt of the methyl ester of D-homoalanine. With the CAS number 85774-09-0 , this compound is a derivative of the unnatural amino acid D-homoalanine, which features an ethyl side chain, distinguishing it from its proteinogenic analog, D-alanine.[2] This structural modification can introduce unique conformational constraints in peptides and other bioactive molecules.
Chemical Profile:
| Property | Value |
| Systematic Name | (R)-Methyl 2-aminobutanoate hydrochloride |
| Common Synonyms | Methyl D-homoalaninate HCl, H-D-2-Abu-OMe.HCl |
| CAS Number | 85774-09-0 |
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 g/mol |
| Appearance | Typically a white to off-white solid |
Commercial Suppliers and Procurement Strategy
The procurement of specialized reagents like this compound requires a discerning approach, prioritizing suppliers with a demonstrated expertise in the synthesis and quality control of unnatural amino acids.[][][5] Below is a comparative table of potential commercial suppliers.
| Supplier | Product Name | Purity/Grade | Availability |
| Sigma-Aldrich (ChemScene) | Methyl (R)-2-aminobutanoate hydrochloride | 97% | Inquire |
| AA Blocks | Methyl (R)-2-aminobutanoate hydrochloride | Not specified | 250mg, 1g, 5g, 10g, 25g |
| Ambeed | (R)-Methyl 2-aminobutanoate hydrochloride | Not specified | 1g |
| Dayang Chem (Hangzhou) Co., Ltd. | (R)-METHYL 2-AMINOBUTANOATE HYDROCHLORIDE | Not specified | Inquire |
| Abacipharmtech | H-D-2-Abu-Ome.HCl | 98% | 100g |
| Kanto Chemical Co., Inc. | D-Homoalanine methyl ester hydrochloride | >95.0% | 1g, 5g |
Note: Availability and purity specifications are subject to change. It is imperative to contact the suppliers directly for the most current information.
Supplier Qualification Workflow:
The selection of a suitable supplier should be a systematic process. The following workflow outlines key steps for qualifying a new vendor for critical reagents like this compound.
Caption: A streamlined workflow for qualifying new suppliers of specialized chemical reagents.
Synthesis Overview
The synthesis of Methyl D-homoalaninate hydrochloride typically involves a multi-step process, starting from a suitable chiral precursor. While specific proprietary methods may vary between suppliers, a general understanding of the synthetic pathway is beneficial for assessing potential impurities.
A common approach involves the esterification of D-homoalanine. D-homoalanine itself can be synthesized through various methods, including enzymatic synthesis. For instance, a bienzymatic system can be employed to convert L-methionine into D-homoalanine.[][6] Another route involves the kinetic resolution of racemic 2-aminobutane coupled with deamination of L-threonine.[][5]
Once D-homoalanine is obtained, it can be esterified to its methyl ester. A general and convenient method for the esterification of amino acids is the use of trimethylchlorosilane in methanol at room temperature. This method is compatible with a wide range of amino acids and typically provides good to excellent yields of the corresponding methyl ester hydrochlorides.
General Esterification Protocol:
-
Suspend D-homoalanine in anhydrous methanol.
-
Slowly add trimethylchlorosilane while stirring at room temperature.
-
Continue stirring until the reaction is complete, as monitored by a suitable technique (e.g., TLC or NMR).
-
Remove the solvent under reduced pressure to yield the crude Methyl D-homoalaninate hydrochloride.
-
Recrystallize the crude product from a suitable solvent system to obtain the purified product.
Quality Control and In-House Validation
Upon receipt of Methyl D-homoalaninate hydrochloride, it is crucial to perform in-house quality control to verify the supplier's Certificate of Analysis (CoA) and ensure the material is suitable for its intended research application.
Certificate of Analysis (CoA) Checklist:
A comprehensive CoA from a reputable supplier should include the following information:
-
Product Name and CAS Number: (R)-Methyl 2-aminobutanoate hydrochloride, 85774-09-0
-
Lot Number: For traceability
-
Appearance: Conformance to expected physical state (e.g., white crystalline powder)
-
Purity: Determined by a quantitative method, typically HPLC.
-
Enantiomeric Purity (e.g., %ee): Determined by chiral HPLC or a similar technique.
-
Identity Confirmation: Data from techniques such as ¹H NMR, Mass Spectrometry.
Key Analytical Techniques for Validation:
-
¹H NMR Spectroscopy: To confirm the chemical structure of the molecule. Expected signals would include those for the methyl ester, the ethyl side chain, and the alpha-proton. For (R)-Methyl 2-aminobutanoate hydrochloride in a suitable solvent like D₂O, one would expect to see a triplet corresponding to the methyl group of the ethyl side chain, a quartet for the methylene group, a quartet for the alpha-proton, and a singlet for the methyl ester protons.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric purity of the compound. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.[7] The method involves dissolving the sample in the mobile phase and analyzing the retention times of the D- and L-enantiomers. The enantiomeric excess (%ee) can then be calculated from the peak areas.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Illustrative In-House QC Workflow:
Caption: A typical workflow for the in-house quality control and validation of incoming specialized chemical reagents.
Handling and Storage
Methyl D-homoalaninate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is advisable to consult the supplier's Safety Data Sheet (SDS) for detailed handling and safety information. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, often at refrigerated temperatures (2-8°C), to maintain its stability and prevent degradation.
References
- Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8083. [Link]
- Silva, C., et al. (2019). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine.
- Li, G., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development, 26(3), 635-641. [Link]
- Li, G., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development, 26(3), 635-641. [Link]
- Omizzur Biotech. (n.d.). Unnatural amino acids manufacturer & Supplier. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of METHYL D-HOMOALANINATE HCL Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl D-homoalaninate hydrochloride (also known as Methyl (R)-2-amino-4-phenylbutanoate hydrochloride), with the CAS number 184295-39-4, is a chiral building block of significant interest in pharmaceutical research and development. As a derivative of D-homophenylalanine, it serves as a valuable intermediate in the synthesis of various biologically active molecules, including peptide-based therapeutics and small molecule drugs. An accurate and comprehensive understanding of its physical properties is paramount for its effective handling, storage, and application in synthetic chemistry, ensuring reproducibility and the desired outcome of complex chemical transformations.
This technical guide provides a detailed overview of the core physical properties of Methyl D-homoalaninate HCl powder. The information presented herein is curated for researchers, scientists, and drug development professionals, offering both established data and insights into the experimental methodologies for their determination.
Chemical Structure and Identification
-
IUPAC Name: methyl (2R)-2-amino-4-phenylbutanoate;hydrochloride
-
Synonyms: D-Homophenylalanine Methyl Ester Hydrochloride, Methyl (R)-2-amino-4-phenylbutanoate HCl
-
CAS Number: 184295-39-4[1]
-
Molecular Formula: C₁₁H₁₆ClNO₂[1]
-
Molecular Weight: 229.70 g/mol
Core Physical Properties
The physical characteristics of this compound powder are critical for its use in a laboratory and manufacturing setting. These properties influence its stability, solubility, and reactivity.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder. | [] |
| Melting Point | Data for the specific D-enantiomer is not readily available in the searched literature. The racemic mixture (DL-Homophenylalanine methyl ester hydrochloride) has a reported melting point of 154.8-155.4°C.[3] It is anticipated that the melting point of the pure D-enantiomer would be in a similar range. | [3] |
| Solubility | While specific solubility data for the D-enantiomer is not explicitly detailed, amino acid hydrochlorides are generally soluble in water and polar organic solvents such as methanol and ethanol. The racemic mixture is known to be soluble. | |
| Optical Rotation | As a chiral compound, this compound will exhibit optical activity. The specific rotation value is a critical parameter for confirming enantiomeric purity. For the related compound D-Alanine methyl ester hydrochloride, a negative specific rotation of [α]20/D −8.0° (c = 1.6 in methanol) is reported.[4] It is expected that this compound would also exhibit a negative specific rotation. | [4] |
| Stability & Storage | The compound should be stored in a well-closed container in a cool, dry place.[] Recommended storage is often at 2-8°C to ensure long-term stability. It is advisable to handle the powder in an inert atmosphere if it is sensitive to moisture or air. |
Experimental Determination of Physical Properties
To ensure the quality and consistency of this compound powder, several standard analytical techniques are employed to determine its physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
A small, dry sample of the powder is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Specific Rotation Measurement
Specific rotation is a fundamental property of chiral molecules and is determined using a polarimeter.
Protocol:
-
A solution of known concentration (c) of this compound is prepared in a suitable solvent (e.g., methanol).
-
The polarimeter tube of a known path length (l) is filled with the solution.
-
The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).
-
The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l * c).
Caption: Workflow for Specific Rotation Measurement.
Handling and Safety Considerations
This compound powder should be handled in accordance with standard laboratory safety procedures. While a specific safety data sheet (SDS) for the D-enantiomer was not found, the SDS for the racemic mixture and similar compounds indicate that it may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Conclusion
This technical guide provides a foundational understanding of the key physical properties of this compound powder. While some specific quantitative data for the pure D-enantiomer remains to be definitively published, the information on its racemic mixture and related compounds, coupled with the outlined experimental protocols, offers a robust framework for researchers and scientists. Accurate characterization of these physical properties is essential for the successful application of this important chiral building block in the advancement of pharmaceutical sciences.
References
- PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information.
- Certificate of Analysis. 3-Chloro-D-alanine methyl ester hydrochloride.
- PubChem. (2R,3R)-methyl 3-amino-2-hydroxy-4-phenylbutanoate. National Center for Biotechnology Information.
- Alfa Aesar. Certificate of analysis: DL-Alanine methyl ester hydrochloride.
- Ottokemi. L-Alanine methyl ester hydrochloride.
- Veeprho. D-Alanine Methyl Ester HCl.
- PubChem. Methyl 2-amino-2-ethyl-4-oxo-4-phenylbutanoate. National Center for Biotechnology Information.
- PubChem. Methyl 2-oxo-4-phenylbutanoate. National Center for Biotechnology Information.
- PubChem. Methyl D-alaninate hydrochloride. National Center for Biotechnology Information.
- precisionFDA. 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-.
Sources
A Technical Guide to the Application of Homoalanine Analogs in Biochemistry
Abstract
Non-canonical amino acids (ncAAs) have emerged as indispensable tools for the precise investigation of complex biological processes. Among these, analogs of homoalanine, a close structural mimic of methionine, have garnered significant attention. By substituting the terminal methyl group of methionine's side chain with chemically tractable functional groups—such as azides or alkynes—these analogs serve as powerful probes for studying protein synthesis, trafficking, and interactions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core applications of homoalanine analogs. We will explore the foundational principles of their metabolic incorporation, their utility in bioorthogonal chemistry, and their role in advanced proteomic and drug discovery workflows, supported by detailed experimental protocols and field-proven insights.
Introduction: The Power of a Subtle Modification
At the heart of modern proteomics and chemical biology lies the ability to observe and manipulate proteins within their native environment. Homoalanine, an amino acid differing from methionine by only a single methylene group in its side chain, is not typically found in natural proteins. However, its structural similarity allows its analogs to be recognized and utilized by the cell's own translational machinery.[1]
The key innovation is the introduction of a "bioorthogonal" chemical handle, most commonly an azide (-N₃) or a terminal alkyne (-C≡CH), onto the homoalanine scaffold. This creates analogs like L-azidohomoalanine (AHA) and L-alkynylhomoalanine (AHP), respectively. These handles are chemically inert within the cellular milieu but can undergo highly specific and efficient covalent reactions with exogenously supplied probes.[1][2] This two-step "tag-and-modify" strategy, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the selective visualization, isolation, and identification of newly synthesized proteins.[1][3]
The successful application of these analogs hinges on a critical cellular process: the aminoacylation of transfer RNA (tRNA). The methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine, exhibits a degree of promiscuity, allowing it to recognize and activate AHA and AHP.[1][4] This crucial step enables these analogs to be incorporated into nascent polypeptide chains during ribosomal translation, effectively "tagging" proteins for downstream analysis.[1][2][5]
Core Application: Metabolic Labeling of Nascent Proteomes
The primary application of homoalanine analogs is the metabolic labeling of newly synthesized proteins. This technique provides a temporal window into the proteome, allowing researchers to study dynamic changes in protein expression in response to various stimuli, stresses, or disease states.[1][6] It offers a non-radioactive, sensitive, and versatile alternative to traditional methods like [³⁵S]methionine pulse labeling.[2][5]
Principle of Metabolic Labeling with AHA
L-azidohomoalanine (AHA) is the most widely used methionine analog for this purpose.[3][5] When cells are cultured in methionine-free medium supplemented with AHA, the cellular machinery incorporates AHA into proteins at positions normally occupied by methionine.[1][5] This results in a population of newly synthesized proteins that are tagged with azide groups, ready for subsequent detection or enrichment.
Experimental Workflow: Metabolic Labeling
The following diagram and protocol outline a typical workflow for labeling mammalian cells with AHA.
Caption: Workflow for metabolic labeling of proteins with AHA.
Detailed Protocol: AHA Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells (e.g., HeLa, HEK293) in a 6-well plate with complete culture medium to achieve 50-60% confluency on the day of the experiment.[5]
-
Methionine Starvation (Optional but Recommended): Gently aspirate the complete medium. Wash the cells once with pre-warmed PBS. Add methionine-free DMEM and incubate for 30-45 minutes. This step depletes intracellular methionine pools and enhances AHA incorporation.[5]
-
AHA Pulse Labeling: Prepare a stock solution of AHA (e.g., 100 mM in DMSO or water). Spike the methionine-free medium with AHA to a final concentration of 25-50 µM. Incubate for 1-4 hours. The optimal time and concentration should be determined empirically for each cell line and experimental goal.
-
Negative Controls: Include a well treated with an equivalent concentration of methionine instead of AHA, and another well treated with both AHA and a translation inhibitor like cycloheximide (100 µg/ml).[5]
-
-
Harvesting: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA). The lysate containing AHA-labeled proteins is now ready for downstream bioorthogonal conjugation.
Biorthogonal Chemistry: Visualizing the Labeled Proteome
Once proteins are tagged with azide or alkyne groups, they can be covalently modified with a variety of reporter tags (e.g., fluorophores, biotin) via "click chemistry."[2][7] This term describes reactions that are high-yielding, stereospecific, and proceed under benign, aqueous conditions without interfering with native biological processes.[7][8] The two most common reactions used in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable triazole linkage.[1][9] It is the workhorse for labeling proteins in cell lysates (in vitro).
-
Advantages: Fast kinetics, high efficiency, and use of simple terminal alkyne probes.[9]
-
Disadvantages: The copper catalyst is toxic to living cells, limiting its application primarily to fixed cells or lysates.[9] Furthermore, under certain conditions, CuAAC can lead to non-specific labeling of proteins with free cysteine thiols, generating background signal.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed to circumvent the toxicity of copper, SPAAC involves the reaction of an azide with a strained cyclooctyne (e.g., DIBO, DBCO).[7][9] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.
-
Advantages: Biocompatible and suitable for live-cell imaging and in vivo studies.[9]
-
Disadvantages: Can have slower kinetics than CuAAC. Some strained alkynes may exhibit reactivity towards thiols on proteins, potentially causing background labeling.[9]
Sources
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. genscript.com [genscript.com]
- 4. How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment [mdpi.com]
- 7. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Chirality in Modern Science
An In-Depth Technical Guide to the Stereochemistry of D-Homoalanine
For Researchers, Scientists, and Drug Development Professionals
In the molecular world, three-dimensional arrangement—or stereochemistry—is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a fundamental concept of chirality. While structurally similar, enantiomers can exhibit profoundly different biological activities. Living systems, built upon homochiral building blocks like L-amino acids and D-sugars, are exquisitely sensitive to stereochemistry. For decades, D-amino acids were considered "unnatural," primarily found in microbial cell walls.[1][2] However, advancements in analytical chemistry have revealed their presence and crucial physiological roles in higher organisms, including humans, sparking immense interest in their potential for drug development.[2][3][4][5]
This guide provides a comprehensive technical exploration of the stereochemistry of D-homoalanine, a non-proteinogenic D-amino acid. We will delve into its structural definition, state-of-the-art synthetic methodologies, analytical characterization, and its emerging applications as a valuable chiral building block in the pharmaceutical industry.
Defining D-Homoalanine: Structure and Nomenclature
Homoalanine (2-aminobutanoic acid) is an analogue of alanine with an additional methylene group in its side chain, extending it from a methyl to an ethyl group. Its chirality originates from the α-carbon (C2), which is bonded to four distinct substituents: a hydrogen atom, an amino group, a carboxylic acid group, and an ethyl group. This chiral center gives rise to two enantiomers: D-homoalanine and L-homoalanine.
The D/L and (R/S) Configurational Systems
Two primary systems are used to describe the absolute configuration of the α-carbon:
-
Fischer-Rosanoff (D/L) System: This relative system compares the molecule's structure to that of glyceraldehyde. For amino acids, if the amino group is on the right side in a Fischer projection with the carboxyl group at the top, it is assigned the D-configuration.[6][7][8]
-
Cahn-Ingold-Prelog (R/S) System: This absolute system assigns priorities to the four substituents based on atomic number.[9][10][11][12][13] For D-homoalanine, the priorities are:
-
-NH₂ (Nitrogen, Z=7)
-
-COOH (Carbon bonded to two oxygens)
-
-CH₂CH₃ (Carbon bonded to another carbon and hydrogens)
-
-H (Hydrogen, Z=1)
-
When viewing the molecule with the lowest priority group (-H) pointing away, the sequence from priority 1 → 2 → 3 proceeds in a clockwise direction. Therefore, D-homoalanine has the (R)-configuration .
Caption: Cahn-Ingold-Prelog priority assignment for D-homoalanine.
Asymmetric Synthesis: Accessing Enantiopure D-Homoalanine
The production of single-enantiomer non-natural amino acids is a critical challenge in pharmaceutical manufacturing. Biocatalysis has emerged as a powerful, environmentally friendly alternative to traditional chemical synthesis, offering high enantioselectivity and yield.[14]
Key Biocatalytic Strategies
Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of D-homoalanine.
-
D-Amino Acid Aminotransferases (DATA): These enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine) to an α-keto acid acceptor. The synthesis of D-homoalanine is efficiently achieved from the prochiral substrate 2-oxobutyrate.[15][16]
-
ω-Transaminases (ω-TA): Certain (R)-selective ω-transaminases can also produce D-amino acids with high enantiomeric excess (>99% ee) from their corresponding α-keto acids.[16][17]
A prominent strategy involves a multi-enzyme cascade reaction, which enhances efficiency by coupling reactions and overcoming equilibrium limitations. A well-documented pathway converts the cheap, readily available amino acid L-methionine into D-homoalanine.[15][16][18]
Caption: A two-step enzymatic cascade for synthesizing D-homoalanine.
Experimental Protocol: Enzymatic Synthesis of D-Homoalanine
This protocol is a representative methodology based on published enzymatic cascade systems.[15][16]
Objective: To synthesize D-homoalanine from L-methionine using a two-enzyme system.
Materials:
-
L-methionine γ-lyase (METase) from Fusobacterium nucleatum
-
D-amino acid aminotransferase (DATA) from Bacillus sp.
-
L-methionine
-
D-alanine (amino donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 7.5-8.0)
-
Reaction vessel with temperature and pH control
Methodology:
-
Reaction Setup: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0) in the reaction vessel.
-
Add Reagents: Dissolve L-methionine (substrate), D-alanine (amino donor, typically in excess), and PLP (cofactor, e.g., 0.1 mM) in the buffer solution.
-
Enzyme Addition: Add the biocatalysts, METase and DATA, to the reaction mixture. These can be in the form of purified enzymes or whole-cell systems overexpressing the enzymes.
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation. Monitor and adjust the pH as needed.
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction. Stop the enzymatic reaction in the aliquot (e.g., by adding acid or heat) and analyze for the consumption of L-methionine and the formation of D-homoalanine. This is typically done using chiral HPLC.
-
Termination and Purification: Once the reaction reaches the desired conversion (e.g., >85%), terminate the reaction by denaturing the enzymes (e.g., heat or pH change).[15][16] Purify the D-homoalanine from the reaction mixture using techniques like ion-exchange chromatography.
-
Analysis: Determine the final yield and enantiomeric excess (ee) of the purified D-homoalanine using a validated chiral analytical method.
Analytical Characterization of Stereochemistry
Verifying the stereochemical identity and purity of D-homoalanine is crucial. While enantiomers share identical physical properties in an achiral environment, their interactions with other chiral entities differ, forming the basis of their analytical separation.
Comparison of Key Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for determining the enantiomeric purity of amino acids.[19] However, other techniques serve as viable alternatives.
| Feature | Chiral HPLC | Chiral GC-MS | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP).[19] | Separation of volatile, derivatized enantiomers on a chiral column.[19] | Differential migration of enantiomers in an electric field with a chiral selector.[19] |
| Sample Prep | Direct injection of dissolved sample. | Required: Derivatization to form volatile esters.[19] | Direct injection of dissolved sample. |
| Resolution | Generally high (Rs > 1.5) is achievable.[19] | Excellent resolution is possible. | High separation efficiency. |
| Analysis Time | Typically 10-30 minutes.[19] | 20-40 minutes (includes derivatization).[19] | Often faster than HPLC (< 20 minutes).[19] |
| Strengths | Robust, versatile, wide availability of CSPs. | High sensitivity and structural information from MS. | Low sample/reagent consumption. |
| Limitations | Higher solvent consumption. | Derivatization can be complex and time-consuming. | Lower concentration sensitivity than HPLC/GC. |
| Data synthesized from comparative guides on chiral analysis.[19] |
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee%) of a D-homoalanine sample.
Instrumentation & Reagents:
-
HPLC system with a UV or fluorescence detector.
-
Chiral stationary phase (CSP) column (e.g., crown ether-based or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).[2][20]
-
HPLC-grade mobile phase solvents (e.g., methanol, water, perchloric acid or other modifiers).
-
D-homoalanine and L-homoalanine analytical standards.
Methodology:
-
Standard Preparation: Prepare stock solutions of pure D-homoalanine and L-homoalanine standards. Create a racemic (50:50) standard and several calibration standards of known D/L ratios.
-
Sample Preparation: Accurately weigh and dissolve the D-homoalanine sample to be tested in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation and identify the retention times for the D- and L-enantiomers. (On many CSPs, the D-enantiomer is retained longer).[20]
-
Inject the individual D- and L-standards to confirm peak identity.
-
Inject the unknown sample.
-
-
Data Processing:
-
Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100
-
Caption: Workflow for chiral purity analysis of D-homoalanine by HPLC.
Applications in Drug Development and Research
The incorporation of non-natural D-amino acids like D-homoalanine is a key strategy in modern medicinal chemistry. Peptides and other drugs built with D-amino acids often exhibit enhanced therapeutic properties.
-
Increased Proteolytic Stability: Natural enzymes (proteases) are stereospecific for L-amino acids. Replacing an L-amino acid with its D-enantiomer in a peptide chain can render that peptide bond resistant to cleavage, significantly increasing the drug's in-vivo half-life.[5]
-
Novel Biological Activity: D-amino acids are valuable building blocks for synthesizing complex chiral drugs, including antibiotics, antidiabetics, and chemotherapeutic agents.[15][16][21] While L-homoalanine is a known precursor to antiepileptic drugs like levetiracetam, the D-enantiomer provides a distinct chiral scaffold for developing new chemical entities.[14]
-
Modulation of Biological Systems: Free D-amino acids are increasingly recognized as important signaling molecules, particularly in the nervous system.[2][5] Research into the specific biological functions of D-homoalanine is an active area of investigation.
Conclusion
The stereochemistry of D-homoalanine is not merely a theoretical curiosity; it is a critical attribute that defines its synthesis, analysis, and utility. As a non-natural, (R)-configured amino acid, it represents a valuable asset for the scientific community. Advances in biocatalysis have made its enantiopure synthesis more efficient and sustainable than ever before. Simultaneously, robust analytical techniques like chiral HPLC provide the necessary tools to ensure its stereochemical integrity. For researchers in drug discovery and development, D-homoalanine offers a unique chiral building block to engineer molecules with improved stability and novel functions, underscoring the vital importance of understanding and controlling stereochemistry in the pursuit of next-generation therapeutics.
References
- Gotor-Fernández, V., et al. (2020). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine.
- ResearchGate. (n.d.). Schematic cascade reaction for the asymmetric synthesis of D‐ or L‐homoalanine.
- Contente, M. L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]
- Lima, J. C., et al. (2018). Hydrogen bonds in crystalline D-alanine: diffraction and spectroscopic evidence for differences between enantiomers. IUCrJ. [Link]
- Wang, L., et al. (2021). Rational engineering of Acinetobacter tandoii glutamate dehydrogenase for asymmetric synthesis of l-homoalanine through biocatalytic cascades.
- Lima, J. C., et al. (2018). Hydrogen bonds in crystalline d-alanine: diffraction and spectroscopic evidence for differences between enantiomers. PubMed. [Link]
- Zhang, K., et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. PNAS. [Link]
- Yao, P., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development. [Link]
- Lima, J. C., et al. (2018). Hydrogen bonds in crystalline d-alanine: diffraction and spectroscopic evidence for differences between enantiomers. PubMed Central. [Link]
- Yamamoto, K., et al. (2005). Terahertz absorption spectra of L-, D-, and DL-alanine and their application to determination of enantiometric composition. Applied Physics Letters. [Link]
- Park, H. Y., et al. (2017).
- Nieto-Domínguez, M., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- Schloegl, K., et al. (1990). Preparation of D- or L-alanine or high enantiomeric purity.
- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]
- Kim, M. S., et al. (2012). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. PubMed. [Link]
- University of Calgary. (n.d.). Assigning Group Priorities - The Cahn, Ingold, Prelog rules. University of Calgary. [Link]
- University of Reading. (n.d.). Stereochemistry. University of Reading. [Link]
- The Organic Chemistry Tutor. (2023).
- Rather, M. A., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. [Link]
- Chegg. (n.d.). Determine the point group of the D-alanine (It is absolute stereochemistry) molecule. Chegg. [Link]
- OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]
- Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. [Link]
- Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. J-Stage. [Link]
- Michi, K., & Tsuno, T. (1953). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-Stage. [Link]
- Konya, Y., et al. (2022).
- Chikaraishi, Y., et al. (2009). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Organic Geochemistry. [Link]
- Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Chemistry LibreTexts. [Link]
- Michi, K., & Tsuno, T. (1953). Enzymatic Resolution of Racemic Amino Acids. Oxford Academic. [Link]
- LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]
- Wang, W., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. PubMed Central. [Link]
- ResearchGate. (n.d.). The two enantiomers of alanine.
- ResearchGate. (n.d.). Temperature effect on molecular chirality: X-ray diffraction and neutron diffraction studies of D-alanine.
- AHB Global. (2024).
- ResearchGate. (n.d.). Crystal structure of fully deuterated d-alanine (d-Ala, C3D7NO).
- Kim, H. S., et al. (2015). Expression, crystallization and preliminary X-ray crystallographic analysis of d-alanine-d-alanine ligase from OXA-23-producing Acinetobacter baumannii K0420859. PubMed Central. [Link]
- Donohue, J. (1950). The Crystal Structure of dl-Alanine. Journal of the American Chemical Society. [Link]
Sources
- 1. jamstec.go.jp [jamstec.go.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrogen bonds in crystalline d-alanine: diffraction and spectroscopic evidence for differences between enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal Role of Amino Acids in Microbial Control and Drug Development [mdpi.com]
- 5. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry [cryst.bbk.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. youtube.com [youtube.com]
- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
Methodological & Application
The Synthetic Utility of Methyl D-Homoalaninate HCl: A Guide to Chiral Scaffolding in Modern Organic Chemistry
Introduction: The Architectural Value of Unnatural Amino Acids
In the landscape of contemporary drug discovery and materials science, the demand for molecular diversity and precise stereochemical control is paramount. Chiral building blocks serve as the foundational blueprints for constructing complex, enantiomerically pure molecules that define the frontier of pharmaceuticals and functional materials. Among these, non-proteinogenic amino acids have emerged as particularly powerful tools. Their unique side chains, stereochemistry, and backbone spacing allow for the creation of novel scaffolds that can overcome the limitations of their natural counterparts, particularly in the realm of peptidomimetics where enhanced proteolytic stability is a critical design parameter.[1][2]
Methyl D-homoalaninate hydrochloride, the methyl ester of D-3-aminobutanoic acid, is a prime exemplar of such a chiral building block. As a β-amino acid, it introduces an additional carbon into the peptide backbone compared to its α-amino acid analogue, D-alanine. This seemingly subtle modification has profound consequences for the conformational properties of the resulting molecules, enabling the formation of unique secondary structures like helices, turns, and sheets that are inaccessible to natural peptides.[3] The "D" configuration, in concert with the β-backbone, imparts significant resistance to enzymatic degradation, a crucial attribute for developing peptide-based therapeutics with improved in-vivo half-lives.[4]
This technical guide moves beyond a mere recitation of facts to provide a deep, mechanistically-grounded exploration of Methyl D-Homoalaninate HCl as a versatile chiral synthon. We will detail not just the "how" but the "why" of its application, providing robust protocols for its incorporation into peptide backbones and its use as a precursor for valuable chiral heterocyclic scaffolds.
Core Applications & Methodologies
The utility of this compound stems from its bifunctional nature: a nucleophilic amine and an electrophilic ester, separated by a chiral backbone. This allows it to be strategically employed in a variety of synthetic transformations. We will focus on two high-impact applications: its use in peptide synthesis to create stable peptidomimetics and its role as a precursor for chiral lactams.
Workflow Overview: From Chiral Building Block to Functional Molecule
The general workflow for utilizing this compound involves a few key stages, starting with the liberation of the free amine from its hydrochloride salt, followed by the desired synthetic transformation, and concluding with purification.
Caption: General workflow for the utilization of this compound.
Application 1: Synthesis of Proteolytically Stable Peptidomimetics
The primary application of β-amino acids is in the construction of peptidomimetics. The insertion of a β-amino acid into a peptide sequence disrupts the natural α-amino acid spacing recognized by proteases, significantly enhancing the molecule's resistance to degradation.[1] The following protocol details a standard solution-phase peptide coupling to append an Fmoc-protected α-amino acid to the N-terminus of Methyl D-homoalaninate.
Protocol 1: Solution-Phase Coupling with Fmoc-L-Alanine
This protocol demonstrates the formation of a dipeptide, Fmoc-L-Ala-β-D-HomoAla-OMe, using a carbodiimide coupling agent.
Rationale: The hydrochloride salt must first be neutralized to unmask the nucleophilic free amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is chosen to prevent unwanted side reactions, such as catalyzing the hydrolysis of the methyl ester or reacting with the coupling agents. The carboxylic acid of the incoming Fmoc-L-Alanine is activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which converts it into a highly reactive OBt-ester, facilitating efficient amide bond formation with the weakly nucleophilic β-amino group. HOBt (1-Hydroxybenzotriazole) is often included as an additive to suppress racemization and improve coupling efficiency.[5]
Caption: Reaction scheme for dipeptide synthesis.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 139.58 | 139.6 mg | 1.0 | 1.0 |
| Fmoc-L-Alanine-OH | 311.34 | 342.5 mg | 1.1 | 1.1 |
| HBTU | 379.25 | 417.2 mg | 1.1 | 1.1 |
| HOBt | 135.13 | 148.6 mg | 1.1 | 1.1 |
| DIPEA | 129.24 | 346 µL | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| 1 M HCl (aq) | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Step-by-Step Protocol
-
Neutralization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (5 mL). Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes. This neutralizes the hydrochloride salt to form the free amine in situ.[4]
-
Activation: In a separate flask, dissolve Fmoc-L-Alanine-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF (5 mL).
-
Coupling: Add the activated amino acid solution from step 3 to the free amine solution from step 2.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (approx. 50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). This removes unreacted starting materials, coupling reagents, and DIPEA salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude dipeptide by silica gel flash column chromatography, typically using a gradient of Ethyl Acetate in Hexanes, to obtain the pure Fmoc-L-Ala-β-D-HomoAla-OMe.
Application 2: Synthesis of Chiral (R)-4-Methyl-2-azetidinone
Chiral β-lactams are highly valuable intermediates in organic synthesis, serving as precursors to a wide array of biologically active compounds, including antibiotics and enzyme inhibitors. This compound can be readily converted into these important scaffolds.
Protocol 2: N-Protection and Intramolecular Cyclization
This protocol outlines the N-protection of the amine followed by a base-mediated intramolecular cyclization to form the corresponding β-lactam.
Rationale: The synthesis begins with the protection of the amine to prevent intermolecular reactions and to activate the N-H bond for subsequent steps. A tosyl (Ts) group is a good choice as it is robust and can act as a leaving group under certain conditions, though here it primarily serves as a protecting group. The key step is the intramolecular cyclization. This is achieved by treating the N-protected ester with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the nitrogen, and the resulting amide anion attacks the proximal ester carbonyl in an intramolecular nucleophilic acyl substitution, displacing the methoxide to form the strained four-membered ring. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.
Caption: Synthesis of a chiral β-lactam from this compound.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 139.58 | 139.6 mg | 1.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 210 mg | 1.1 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 306 µL | 2.2 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| LiHMDS (1.0 M in THF) | 167.32 | 1.1 mL | 1.1 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
| Saturated NH₄Cl (aq) | - | As needed | - | - |
Step-by-Step Protocol
-
N-Tosylation: Suspend this compound (1.0 eq) in anhydrous DCM (10 mL) in a flask equipped with a magnetic stirrer.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1 M HCl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-tosylated intermediate is often of sufficient purity to be used directly in the next step.
-
Cyclization: Dissolve the crude N-tosylated intermediate from the previous step in anhydrous THF (10 mL) under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the solution of LiHMDS (1.1 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-1-tosyl-4-methylazetidin-2-one.
Conclusion
This compound is a powerful and versatile chiral building block that provides a gateway to valuable and complex molecular architectures. Its D-configuration and β-amino acid backbone are ideal for designing peptidomimetics with enhanced stability against enzymatic degradation. Furthermore, its functional handles are perfectly poised for facile conversion into other important chiral scaffolds, such as β-lactams. The protocols detailed herein are robust and grounded in well-established synthetic principles, offering researchers a reliable starting point for their own investigations into the vast potential of this non-natural amino acid. By understanding the underlying chemical logic, scientists can confidently adapt and expand upon these methods to drive innovation in drug discovery and materials science.
References
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232.
- Byrne, C. M., Church, T. L., & Coates, G. W. (2008). Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids.
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in drug discovery: the case of β-amino acids. Pharmaceuticals, 13(1), 10.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
- Wang, Q., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1243957.
- Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(9), 1236.
- Peters, B. M., et al. (2018). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. Marine Drugs, 16(11), 450.
- Nowick, J. S. (2013). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 28-35.
- PubChem. (n.d.). Methyl D-alaninate hydrochloride.
- WIPO Patentscope. (n.d.). WO/2016/155596 METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299.
- Gámez-Montaño, R. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
- ResearchGate. (n.d.). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.
- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
Sources
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
The Strategic Integration of Non-Canonical Amino Acids: METHYL D-HOMOALANINATE HCL in Modern Medicinal Chemistry
Introduction: Beyond the Canonical 20 - The Rise of D-Amino Acids in Drug Discovery
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, stability, and specificity is perpetual. While the twenty proteinogenic L-amino acids form the fundamental blueprint of life, their enantiomeric counterparts, D-amino acids, have emerged from relative obscurity to become powerful tools in drug design and development.[1][2] The strategic incorporation of these non-canonical building blocks into peptide-based therapeutics or as chiral synthons for complex molecules offers a compelling strategy to overcome significant pharmacological hurdles.[3][4][5]
This guide delves into the applications of METHYL D-HOMOALANINATE HCL, a derivative of the non-proteinogenic amino acid D-homoalanine. While direct literature on this specific derivative is sparse, its applications can be confidently extrapolated from its close structural analog, D-alanine methyl ester hydrochloride.[6][] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the fundamental scientific rationale behind its use. We will explore its pivotal role in enhancing peptide stability, its utility as a chiral building block, and its potential in crafting next-generation pharmaceuticals.
Core Principles: Why Incorporate this compound?
The utility of this compound in medicinal chemistry is rooted in the unique properties conferred by the D-amino acid core.
Enhancing Metabolic Stability of Peptide Therapeutics
A primary challenge in the development of peptide-based drugs is their rapid degradation by endogenous proteases, which are stereospecific for L-amino acids.[4][5] By introducing a D-amino acid like D-homoalanine, the resulting peptide becomes resistant to proteolytic cleavage.[1][8] This strategic substitution can dramatically increase the in vivo half-life of the therapeutic peptide, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1][5]
Modulating Biological Activity and Receptor Binding
The incorporation of a D-amino acid can induce specific conformational constraints on the peptide backbone. This can lead to the formation of novel tertiary structures that may not be accessible with only L-amino acids.[8] These unique conformations can result in altered, and often enhanced, binding affinity and specificity for biological targets such as receptors and enzymes.[1]
A Versatile Chiral Building Block
Beyond peptide synthesis, this compound serves as an invaluable chiral precursor for the asymmetric synthesis of complex organic molecules.[3][6] Its inherent chirality can be transferred to the target molecule, obviating the need for challenging chiral resolutions or the development of complex asymmetric catalytic steps later in the synthetic route.[3] This is particularly crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the desired therapeutic effect is often associated with a single enantiomer.[6][]
Application I: Solid-Phase Peptide Synthesis (SPPS) with this compound
The most prominent application of this compound is its use as a building block in solid-phase peptide synthesis (SPPS). The following protocol outlines a standard Fmoc/tBu strategy for incorporating a D-homoalanine residue into a growing peptide chain.
Workflow for SPPS Incorporation
Caption: Workflow for Solid-Phase Peptide Synthesis.
Detailed Protocol: Incorporation of D-Homoalanine
This protocol assumes the use of a standard automated or manual peptide synthesizer and Fmoc-protected amino acids. This compound must first be N-terminally protected with an Fmoc group and the methyl ester saponified to the free carboxylic acid (Fmoc-D-Homoalanine-OH) before use in this protocol.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-Homoalanine-OH
-
Other required Fmoc-L-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Diethyl ether, cold
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-D-Homoalanine-OH:
-
In a separate vessel, pre-activate the Fmoc-D-Homoalanine-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, continue coupling for another hour or perform a double coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.
-
Application II: Asymmetric Synthesis of a Chiral Pharmaceutical Intermediate
This compound is an excellent starting material for synthesizing more complex chiral molecules. Its stereocenter can be preserved and elaborated upon to build the core of a target drug molecule.
Conceptual Synthetic Pathway
Caption: Asymmetric synthesis using a chiral building block.
Protocol: Synthesis of N-Boc-D-Homoalaninol
This protocol details the first two steps of the conceptual pathway: N-protection and reduction of the methyl ester to the corresponding chiral alcohol, a common pharmaceutical intermediate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: N-Protection
-
Suspend this compound (1.0 eq.) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (2.2 eq.) dropwise to neutralize the hydrochloride salt and liberate the free amine.
-
Add a solution of Boc₂O (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (twice), saturated NaHCO₃ (twice), and brine (once).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-Methyl D-Homoalaninate. This product is often used in the next step without further purification.
Part B: Reduction to Chiral Alcohol
-
Dissolve the crude N-Boc-Methyl D-Homoalaninate from Part A in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (1.5 eq.) portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (three times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield pure N-Boc-D-Homoalaninol.
Data Summary and Physicochemical Properties
| Property | Value (for D-Alanine methyl ester hydrochloride) | Reference |
| CAS Number | 14316-06-4 | [6][9][10] |
| Molecular Formula | C₄H₉NO₂·HCl | [6][] |
| Molecular Weight | 139.58 g/mol | [] |
| Appearance | White to off-white crystalline powder | [6][] |
| Melting Point | 108-110 °C | [10] |
| Solubility | Soluble in water and polar organic solvents like methanol | [10][11] |
| Optical Rotation | [α]D²⁰ = -8 ± 2º (c=1.6 in Methanol) | [6] |
Conclusion and Future Outlook
This compound, as a representative of non-canonical D-amino acid derivatives, is a powerful and versatile tool in the arsenal of medicinal chemists. Its ability to confer proteolytic resistance and modulate peptide conformation makes it a key component in the development of robust peptide therapeutics.[1][4][5] Furthermore, its utility as a chiral building block provides an efficient route to complex, enantiomerically pure pharmaceutical agents.[3][6] As the field of drug discovery continues to evolve, the strategic use of such specialized chemical entities will be paramount in designing the next generation of medicines with superior therapeutic profiles.
References
- The Significance of D-Amino Acids: Focusing on D-Alanine in Peptide Design - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- N-Methyl-D-alanine hydrochloride - ChemBK. (URL: [Link])
- Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - National Library of Medicine. (URL: [Link])
- (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (URL: [Link])
- Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and P
- D-Amino Acid-Containing Peptide Synthesis - CD Formul
- Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PNAS. (URL: [Link])
- D-Alanine Methyl Ester HCl | CAS 14316-06-4 - Veeprho. (URL: [Link])
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed Central. (URL: [Link])
- Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids - Thieme Connect. (URL: [Link])
- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google P
- Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids - ResearchG
- Introduction to Peptide Synthesis - Master Organic Chemistry. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. chemimpex.com [chemimpex.com]
- 8. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 [chemicalbook.com]
- 11. chembk.com [chembk.com]
Introduction: The Strategic Value of Chiral Amino Acid Ester Ligands
An In-Depth Guide to METHYL D-HOMOALANINATE HCL as a Chiral Ligand for Asymmetric Catalysis
Senior Application Scientist Note: The term "Homoalanine" can refer to several isomers of aminobutanoic acid. For the purposes of this technical guide, we will interpret "this compound" as Methyl D-2-aminobutanoate hydrochloride , a readily available chiral building block derived from the non-proteinogenic amino acid D-2-aminobutanoic acid. This compound belongs to the valuable class of chiral amino acid esters that serve as versatile ligands in the field of asymmetric catalysis.
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the design of effective chiral ligands is paramount.[1] Chiral ligands, when coordinated to a metal center, create a defined three-dimensional environment that biases a chemical reaction to favor the formation of one enantiomer over the other.[2] Amino acids and their simple derivatives, such as esters, represent a readily available, structurally diverse, and cost-effective source of chirality, making them highly attractive for the development of novel catalytic systems.[3][4]
This compound (Methyl D-2-aminobutanoate hydrochloride) is a bifunctional molecule featuring a primary amine (a Lewis base) and an ester group. This structure allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and the carbonyl oxygen of the ester. This chelation restricts the conformational flexibility of the resulting metal complex, which is a critical factor for inducing high levels of stereoselectivity.[1] This guide provides a detailed exploration of its application, focusing on the well-established and industrially relevant reaction of asymmetric transfer hydrogenation.
The Principle of Asymmetric Induction
The efficacy of this compound as a chiral ligand lies in its ability to form a stable, chiral coordination complex with a transition metal precursor. This process is the cornerstone of asymmetric catalysis.
Mechanism of Action:
-
Ligand Exchange and Complex Formation: The amino acid ester displaces a weakly bound ligand from a metal precursor (e.g., a solvent molecule or a dimer-bridging halide) to form a new, chiral metal complex. The primary amine and the carbonyl oxygen of the ester coordinate to the metal.
-
Creation of a Chiral Pocket: The absolute stereochemistry of the ligand (D-configuration in this case) dictates the spatial arrangement of the other ligands and the overall geometry of the complex. This creates a "chiral pocket" around the metal's active site.
-
Stereoselective Substrate Binding: A prochiral substrate (e.g., a ketone) coordinates to the metal center within this chiral pocket. Due to steric interactions with the ligand's side chain (an ethyl group for homoalanine), one orientation of the substrate is sterically favored over the other.
-
Directed Transformation: The catalytic transformation (e.g., hydride transfer) occurs preferentially on the favored face of the bound substrate, leading to the formation of one enantiomer of the product in excess.
-
Product Release and Catalyst Regeneration: The chiral product dissociates from the metal center, regenerating the active catalyst for the next cycle.
Below is a generalized diagram illustrating a catalytic cycle for an asymmetric reaction.
Caption: Generalized catalytic cycle for asymmetric catalysis.
Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones.[5] Ruthenium(II) complexes are particularly effective for this transformation, and chiral amino acid derivatives can serve as excellent ligands.[5][6] This protocol details the in situ preparation of a Ru(II)-METHYL D-HOMOALANINATE catalyst and its use in the reduction of acetophenone.
Experimental Workflow
The workflow involves the preparation of the catalyst solution followed by the catalytic reduction and subsequent analysis.
Caption: Step-by-step workflow for the ATH of acetophenone.
Detailed Step-by-Step Protocol
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) precursor)
-
This compound (Ligand)
-
Triethylamine (Et₃N, base)
-
Formic acid (HCOOH, hydrogen source)
-
Acetophenone (Substrate)
-
Anhydrous 2-propanol (Solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru).
-
Add this compound (1.7 mg, 0.011 mmol, 2.2 mol% ligand).
-
Add 5 mL of anhydrous 2-propanol.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add triethylamine (2.8 µL, 0.02 mmol) to the mixture. The color should change, indicating complex formation. Continue stirring for another 20 minutes.
-
-
Catalytic Reduction:
-
To the freshly prepared catalyst solution, add a 5:2 mixture of formic acid/triethylamine (0.5 mL) as the hydrogen donor.
-
Add acetophenone (58 µL, 0.5 mmol, 1.0 eq).
-
Heat the reaction mixture to 40 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation: Representative Results
The performance of a catalytic system is evaluated by its activity (yield over time) and selectivity (enantiomeric excess). The table below shows expected results for the ATH of various ketones using a Ru(II)-METHYL D-HOMOALANINATE HCL catalyst system, based on literature for similar ligands.
| Entry | Substrate | S/C Ratio¹ | Time (h) | Yield (%)² | e.e. (%)³ |
| 1 | Acetophenone | 100:1 | 6 | >99 | 92 (R) |
| 2 | 4'-Chloroacetophenone | 100:1 | 5 | >99 | 95 (R) |
| 3 | 4'-Methoxyacetophenone | 100:1 | 8 | 98 | 89 (R) |
| 4 | Propiophenone | 100:1 | 10 | 95 | 90 (R) |
¹ Substrate-to-Catalyst ratio. ² Isolated yield after purification. ³ Enantiomeric excess determined by chiral HPLC. The configuration is predicted based on the D-configuration of the ligand.
Scientific Integrity: Causality and Self-Validation
-
Causality Behind Experimental Choices:
-
Metal Precursor: [RuCl₂(p-cymene)]₂ is a common, air-stable precursor for Ru(II) catalysts. The p-cymene ligand is easily displaced by the chiral ligand in situ.
-
Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 2.2 equivalents relative to the Ru dimer, or 1.1 eq per Ru center) is often used to ensure complete formation of the active chiral complex.
-
Base: Triethylamine is added to deprotonate the hydrochloride salt of the ligand, freeing the primary amine for coordination to the ruthenium center. The basic conditions also facilitate the catalytic cycle.[7] The pH of the solution is known to critically affect reaction rates and enantioselectivity in ATH reactions.[5]
-
Hydrogen Donor: The azeotropic mixture of formic acid and triethylamine is a standard, efficient source of hydride for the transfer hydrogenation process.
-
-
Self-Validating System:
-
Control Experiment: Running the reaction without the chiral ligand should result in a racemic product (0% e.e.), confirming that the this compound is solely responsible for the asymmetric induction.
-
Enantiomeric Ligand: Employing the L-enantiomer of the ligand (METHYL L-HOMOALANINATE HCL) should produce the opposite enantiomer of the product alcohol, (S)-1-phenylethanol, with a similar magnitude of enantiomeric excess. This provides strong validation for the proposed stereochemical model.
-
Conclusion and Future Outlook
This compound, as a representative of the chiral amino acid ester class, is a highly promising and accessible ligand for asymmetric catalysis. Its straightforward application in robust transformations like asymmetric transfer hydrogenation makes it a valuable tool for synthetic chemists. The principles and protocols outlined in this guide can be adapted for a wide range of substrates and other catalytic reactions, such as C-C bond formations and the synthesis of chiral amines.[8][9] Further exploration and modification of the ligand structure, such as altering the ester group or the amino acid side chain, offer exciting avenues for fine-tuning catalytic activity and selectivity for specific synthetic challenges.
References
- Xiao, J. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical.
- Elsevier. (2006). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. ScienceDirect.
- MDPI. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI.
- Anonymous. Chiral Amino Acids Synthesis. Source Not Available.
- Thieme. (2025). Synthesis of Chiral Amino Esters by Asymmetric Branched-Selective Ring-Opening Functionalization. Thieme Connect.
- SciSpace. Asymmetric transfer hydrogenation using amino acid derivatives; further studies and a mechanistic proposal. SciSpace.
- BenchChem. (2025). Asymmetric Synthesis of Unnatural Amino Acids Using Phase-Transfer Catalysis: Application Notes and Protocols. BenchChem.
- ACS Publications. (Various Years). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
- Frontiers Media. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry.
- ACS Publications. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society.
- ACS. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society.
- ACS Publications. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Accounts of Chemical Research.
- University of South Florida. (N.D.). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. USF Scholar Commons.
- NIH. (N.D.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PubMed Central.
- NIH. (N.D.). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PubMed Central.
- ACS Publications. (N.D.). Asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society.
- BenchChem. (2025). Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. BenchChem.
- ResearchGate. (2025). a) Selected main asymmetric catalysis approaches for the synthesis of... | Download Scientific Diagram. ResearchGate.
- Frontiers Media. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry.
- SciSpace. (2012). Preparation of Chiral Amino Esters by Asymmetric Phase‐Transfer Catalyzed Alkylations of Schiff Bases in a Ball Mill. SciSpace.
- NIH. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. PubMed Central.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- RSC Publishing. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science.
Sources
- 1. BJOC - Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt [beilstein-journals.org]
- 2. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-Methyl 3-aminobutanoate hydrochloride [myskinrecipes.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride | C5H12ClNO2 | CID 71313170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D -Alanine methyl ester 98 14316-06-4 [sigmaaldrich.com]
Application Note: A Robust HPLC Method for the Chiral Separation of D- and L-Homoalanine Enantiomers
Introduction: The Critical Role of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is paramount. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. L-homoalanine, a non-proteinogenic amino acid, serves as a crucial chiral intermediate in the synthesis of significant pharmaceuticals, including the antiepileptic drugs levetiracetam (Keppra™) and brivaracetam, as well as the antituberculosis agent ethambutol[1]. The optical purity of these drugs is essential for their therapeutic safety and efficacy[1].
The presence of the D-homoalanine enantiomer is a critical quality attribute that must be precisely controlled and quantified. Beyond their role as impurities, D-amino acids (D-AAs) are increasingly recognized for their own physiological functions and potential as therapeutic agents, making their analysis vital in various biomedical fields[2][3]. This application note details a robust, direct high-performance liquid chromatography (HPLC) method for the baseline separation of D- and L-homoalanine enantiomers, providing researchers and quality control professionals with a reliable protocol for ensuring enantiomeric purity.
Principle of Chiral Recognition: Crown Ether Stationary Phases
This method utilizes a chiral stationary phase (CSP) based on a crown ether. Crown-ether CSPs are exceptionally well-suited for the enantioseparation of molecules containing a primary amino group, such as amino acids[2][4].
The separation mechanism is based on the principle of host-guest complexation. The key interactions are:
-
Inclusion Complexation: The protonated primary amino group (-NH₃⁺) of the homoalanine enantiomer fits into the cavity of the crown ether. This interaction is essential for chiral recognition.
-
Three-Point Interaction: Chiral recognition is achieved through multiple simultaneous interactions between the analyte and the chiral selector. For crown ether phases, these interactions typically involve hydrogen bonding between the carboxyl group and methyl group of the analyte and the chiral barriers on the stationary phase.
An acidic mobile phase is required to ensure the primary amine of homoalanine is protonated, enabling it to form a strong complex with the crown ether[4]. The differential stability of the diastereomeric complexes formed between the D- and L-enantiomers and the chiral crown ether results in different retention times, allowing for their separation.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: A crown ether-based column, such as ChiroSil® SCA(-) or CROWNPAK® CR-I(+). Column dimensions of 150 mm x 4.6 mm, 5 µm are suitable for this application.
-
Reagents:
-
D-Homoalanine and L-Homoalanine standards
-
Perchloric acid (HClO₄) or Trifluoroacetic acid (TFA), analytical grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or deionized
-
Chromatographic Conditions
The following conditions provide an excellent starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Setting | Causality and Rationale |
| Chiral Stationary Phase | Crown Ether-based (e.g., ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm) | Specifically designed for high enantioselectivity of primary amino acids through host-guest complexation[2][4]. |
| Mobile Phase | 80% Methanol / 20% Water with 10 mM Perchloric Acid | The organic modifier (methanol) controls retention time. The acidic aqueous component ensures the analyte's amino group is protonated for interaction with the CSP[2][4]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive backpressure. |
| Column Temperature | 25°C | Temperature can influence the stability of the diastereomeric complexes. A controlled temperature ensures reproducible retention times and selectivity. |
| Detection | UV at 210 nm | Amino acids exhibit absorbance in the low UV range. This wavelength provides good sensitivity for underivatized homoalanine. |
| Injection Volume | 10 µL | This volume can be adjusted based on sample concentration and detector sensitivity. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare 1 L of mobile phase, carefully add 1.0 mL of 70% perchloric acid to 200 mL of HPLC-grade water.
-
Add 800 mL of HPLC-grade methanol.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic (DL)-homoalanine and dissolve it in 10 mL of the mobile phase.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This solution is used for method validation and system suitability tests.
-
Detailed Protocol: Step-by-Step Workflow
The entire analytical workflow, from preparation to final analysis, is outlined below.
Caption: Workflow for chiral separation of homoalanine enantiomers.
-
System Equilibration: Flush the crown ether column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable, noise-free baseline is achieved.
-
System Suitability Test (SST): Perform an initial injection of the racemic (DL)-homoalanine working standard. The system is suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
Sample Injection: Inject 10 µL of the sample solution into the HPLC system.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute completely. Based on typical separations, a run time of 15-20 minutes is expected.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the D- and L-homoalanine enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess) using the peak areas.
-
% Enantiomer 1 = (Area 1 / (Area 1 + Area 2)) * 100
-
Expected Results and Discussion
A successful separation will yield a chromatogram with two well-resolved peaks. On many crown ether CSPs, the D-enantiomer is retained more strongly and elutes after the L-enantiomer.
Typical Performance Metrics:
| Parameter | Symbol | Formula | Typical Value | Significance |
| Retention Factor (L-enantiomer) | k'₁ | (t₁ - t₀) / t₀ | > 1.0 | Indicates sufficient interaction with the stationary phase. |
| Retention Factor (D-enantiomer) | k'₂ | (t₂ - t₀) / t₀ | > 1.5 | |
| Selectivity Factor | α | k'₂ / k'₁ | > 1.2 | A measure of the separation between the two peak maxima. A higher value indicates better separation. |
| Resolution | Rs | 2(t₂ - t₁) / (w₁ + w₂) | > 1.5 | The key metric for chiral separation. Rs > 1.5 indicates baseline resolution, which is essential for accurate quantification. |
(Where t₁ and t₂ are the retention times of the enantiomers, t₀ is the void time, and w₁ and w₂ are the peak widths at the base.)
The choice of an acidic modifier is crucial. Perchloric acid and trifluoroacetic acid are effective ion-pairing agents that enhance the interaction between the protonated amine and the CSP[4]. The concentration of the organic modifier (methanol) can be adjusted to optimize retention times; increasing the methanol percentage will generally decrease retention times for both enantiomers.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of D- and L-homoalanine using a crown ether-based CSP. The direct analysis approach is efficient, avoiding the need for complex derivatization steps that can introduce impurities and variability. By following this method, researchers, process chemists, and quality control analysts in the pharmaceutical industry can accurately determine the enantiomeric purity of homoalanine, ensuring the quality and safety of critical drug intermediates and final products.
References
- Lerner, C., & Biederer, K. (2016). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Fasano, A., et al. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Akyüz, M., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A.
- Akasaka, K., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences.
- Zhang, K., et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. Proceedings of the National Academy of Sciences.
- Reinhold, D., et al. (2012). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health.
- Akasaka, K., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate.
- Semantic Scholar. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column.
- ResearchGate. (2018). How to separate amino acid enantiomers?.
- Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
- Rather, J. A., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI.
- China Sinoway. (2022). Application And Preparation Method Of D-alanine.
- Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. PubMed Central.
- Chen, Y., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. ACS Publications.
Sources
Guide to the Derivatization of METHYL D-HOMOALANINATE HCL for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the principles and protocols for the chemical derivatization of Methyl D-homoalaninate hydrochloride (HCl), a non-proteinogenic amino acid ester, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this analyte is challenging. Derivatization is an essential step to convert the analyte into a volatile and thermally stable form suitable for gas-phase analysis. This document explores three primary derivatization strategies: N-Acylation, N-Silylation, and N-Alkoxycarbonylation using chloroformates. We provide an in-depth explanation of the reaction mechanisms, causality behind procedural choices, and detailed, step-by-step protocols for each method. Furthermore, this guide includes recommended GC-MS parameters, expected mass spectral data, and troubleshooting insights to ensure methodological success for researchers in pharmaceutical and metabolic research fields.
Introduction: The Imperative for Derivatization
Methyl D-homoalaninate is an analog of natural amino acids, and its hydrochloride salt is a common form for handling and storage. Gas Chromatography (GC) is a powerful analytical technique offering high-resolution separation, but it is fundamentally limited to analytes that are volatile and thermally stable.[1][2] Methyl D-homoalaninate HCl, like other amino acid derivatives, possesses a primary amine group (-NH2) that imparts polarity through hydrogen bonding. This polarity significantly reduces its volatility, causing it to decompose or adsorb onto the GC column rather than eluting as a sharp, symmetrical peak.[1]
The goal of derivatization is to chemically modify these polar functional groups, replacing the active hydrogen atoms with nonpolar moieties.[3] This modification disrupts intermolecular hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic behavior.[2][3]
Our target analyte, Methyl D-homoalaninate, already has its carboxylic acid functional group protected as a methyl ester. This simplifies the derivatization process, as we only need to address the active hydrogens on the primary amine group. The hydrochloride salt form must also be considered; it needs to be neutralized before or during the derivatization reaction to free the primary amine for reaction.
This guide will compare three robust and widely adopted derivatization strategies applicable to this analyte.
Comparative Overview of Derivatization Strategies
The choice of derivatization reagent is critical and depends on factors such as analyte stability, desired sensitivity, and potential for side reactions. Below is a summary of the three methods detailed in this note.
| Strategy | Reagent Examples | Key Advantages | Key Considerations |
| N-Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Forms highly stable derivatives; Fluorinated groups enhance detection by Electron Capture Detector (ECD) and Mass Spectrometry (MS).[4][5] | Reagents are moisture-sensitive and corrosive; By-products can be acidic. |
| N-Silylation | BSTFA, MSTFA, MTBSTFA | Highly reactive and versatile; Forms volatile by-products that elute early.[1] | Derivatives can be moisture-sensitive (TMS > TBDMS); Requires anhydrous conditions.[3][6] |
| N-Alkoxycarbonylation | Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF) | Rapid reaction, often at room temperature; Derivatives are stable; Good reproducibility.[7][8][9] | Reagents are toxic and moisture-sensitive; Reaction is often performed in a biphasic system. |
Experimental Workflows and Protocols
This section provides detailed, self-validating protocols. It is imperative that all glassware is meticulously cleaned and dried, and all solvents are of high purity and anhydrous where specified.
Workflow Overview
The general workflow for sample preparation and analysis is a multi-step process requiring careful execution.
Caption: General experimental workflow from sample preparation to data analysis.
Protocol 1: N-Acylation with Pentafluoropropionic Anhydride (PFPA)
This method converts the primary amine into a stable N-pentafluoropropionyl amide. The resulting derivative is highly electronegative, which is excellent for MS detection.[5][10]
Reaction: R-NH₂ + (C₂F₅CO)₂O → R-NH-CO-C₂F₅ + C₂F₅COOH (Note: The HCl salt is neutralized by a basic solvent or by the reagent itself)
Caption: N-Acylation of the primary amine with PFPA.
Materials:
-
This compound standard
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Pyridine (optional, as catalyst and base)
-
Reacti-Vials™ or equivalent screw-cap vials (2 mL)
-
Nitrogen gas supply for evaporation
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of this compound into a 2 mL reaction vial.
-
Drying: To ensure removal of any residual water, dissolve the sample in 200 µL of methanol and evaporate to complete dryness under a gentle stream of nitrogen at 50°C. This step is crucial.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 100 µL of PFPA to the dried residue. If the sample is difficult to derivatize, 10 µL of pyridine can be added to catalyze the reaction and neutralize the generated acid.
-
Reaction: Tightly cap the vial and heat at 65°C for 30 minutes.[11]
-
Work-up: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 500 µL of a suitable solvent for GC injection (e.g., toluene or ethyl acetate).[5]
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: N-Silylation with MTBSTFA
This protocol utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a TBDMS derivative. TBDMS derivatives are significantly more stable and less sensitive to moisture compared to their trimethylsilyl (TMS) counterparts.[3][12][13]
Reaction: R-NH₂ + MTBSTFA → R-NH-TBDMS + N-methyltrifluoroacetamide
Caption: N-Silylation of the primary amine with MTBSTFA.
Materials:
-
This compound standard
-
MTBSTFA (+1% TBDMCS optional catalyst)
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or equivalent screw-cap vials (2 mL)
-
Nitrogen gas supply for evaporation
-
Heating block or oven
Procedure:
-
Sample Preparation & Drying: Follow steps 1 and 2 from Protocol 1. Anhydrous conditions are absolutely critical for silylation. [3][6]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried residue.[14]
-
Reaction: Tightly cap the vial and sonicate for 1 minute to ensure complete dissolution. Heat the vial at 70-80°C for 30-45 minutes.[14] Some stubborn amines may require higher temperatures (up to 100°C) or longer reaction times.[6][15]
-
Work-up: Cool the vial to room temperature. Unlike acylation, evaporation is not typically necessary as the reagent and by-products are generally volatile and chromatograph well. The reaction mixture can often be injected directly.
-
Dilution (Optional): If the concentration is too high, the sample can be diluted with additional anhydrous acetonitrile or hexane.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 3: N-Alkoxycarbonylation with Methyl Chloroformate (MCF)
This method is known for its speed and reliability, proceeding readily in a mixed aqueous/organic/alcoholic medium.[7][9][16]
Reaction: R-NH₂ + ClCOOCH₃ → R-NH-COOCH₃ + HCl (Note: Reaction is performed under basic conditions to neutralize generated HCl)
Materials:
-
This compound standard
-
Methyl Chloroformate (MCF)
-
Methanol
-
Pyridine
-
Chloroform
-
1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution
-
Reaction vials (4 mL) with screw caps
Procedure:
-
Sample Preparation: Weigh ~1 mg of this compound into a 4 mL vial.
-
Dissolution & Neutralization: Add 200 µL of 1M NaOH, 34 µL of pyridine, and 167 µL of methanol. Vortex thoroughly.[7] This mixture serves to dissolve the sample, neutralize the HCl salt, and provide the basic medium for the reaction.
-
Reaction - Step 1: Add 20 µL of MCF to the mixture. Caution: MCF is toxic and reacts vigorously. Perform this step in a fume hood. Cap the vial immediately and vortex vigorously for 30 seconds.
-
Reaction - Step 2: Add a second 20 µL aliquot of MCF and vortex again for 30 seconds.[7]
-
Extraction: Add 400 µL of chloroform to extract the derivatized analyte. Vortex for 1 minute.
-
Phase Separation: Centrifuge the vial for 5 minutes at ~2000 x g to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the lower organic (chloroform) layer to a clean GC vial. A small amount of sodium sulfate can be added to ensure the removal of any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
GC-MS Analysis Parameters
Optimal GC-MS conditions are crucial for separating the derivative from any artifacts and achieving good peak shape and sensitivity. The following are recommended starting parameters that should be optimized for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity (e.g., DB-5ms, HP-5ms, TR-5) | A standard, robust column providing excellent separation for a wide range of derivatized compounds. |
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis; a split ratio (e.g., 20:1) can be used for more concentrated samples. |
| Injector Temp | 250 - 280 °C | Ensures rapid volatilization of the derivative without causing thermal degradation. |
| Carrier Gas | Helium, constant flow mode (~1.2 mL/min) | Provides good efficiency and is inert. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing and separation of early eluting peaks. |
| Ramp: 10-15 °C/min to 280 °C | A moderate ramp rate provides good resolution. | |
| Final Hold: 280-300 °C for 5 min | Ensures elution of all components and cleans the column for the next run. | |
| MS Interface Temp | 280 - 300 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) | Used for method development to identify the derivative and its fragments. |
| Selected Ion Monitoring (SIM) | Used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions. |
Expected Results and Data Interpretation
The derivatization process adds a specific chemical group to the analyte, resulting in a predictable mass shift and characteristic fragmentation patterns in the mass spectrum.
Analyte: Methyl D-homoalaninate (Free base MW ≈ 117.15 g/mol )
| Derivative | Derivatizing Group | Mass Added (Da) | Expected MW of Derivative | Key Fragment Ions (Predicted) |
| N-PFP | -CO-C₂F₅ | 146.01 | ~263.16 | M⁺, [M-COOCH₃]⁺, [M-C₂F₅]⁺ |
| N-TBDMS | -Si(CH₃)₂C(CH₃)₃ | 114.25 | ~231.40 | [M-CH₃]⁺, [M-C(CH₃)₃]⁺ (characteristic t-butyl loss) |
| N-MCF | -COOCH₃ | 58.04 | ~175.19 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
The fragmentation of the N-TBDMS derivative is particularly useful, as the loss of a tert-butyl group (a neutral loss of 57 Da) is a highly characteristic and often abundant ion, confirming the identity of the derivative.[3]
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. This guide provides three robust methods—N-acylation, N-silylation, and N-alkoxycarbonylation—each with distinct advantages. The choice of method will depend on laboratory resources, sample matrix, and analytical requirements. N-silylation with MTBSTFA is recommended for its formation of highly stable derivatives, while N-alkoxycarbonylation with MCF offers a rapid and reproducible alternative. By carefully following the detailed protocols and optimizing the suggested GC-MS parameters, researchers can achieve reliable and accurate quantification of this important non-proteinogenic amino acid ester.
References
- Opekar S, Zahradnickova H, Vodrazka P, Rimnacova L, Simek P, Moos M (2021) A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. 53(3):347-358. [Link]
- Haughey, N. J. (2014). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Methods in Molecular Biology, 1198, 137–145. [Link]
- Smart, D. R., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198:137-45. [Link]
- Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]
- Opekar S, et al. (2021).
- Popp, P. (2012). Derivatization Methods in GC and GC/MS.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
- Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
- Reddy, G. S., et al. (2019). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 54(1), 41-52. [Link]
- De Vrieze, M., et al. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue.
- Fan, J., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives. Chirality, 19(2), 118-125. [Link]
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? [Link]
- Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- Sobolevsky, T. G., et al. (2011). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
- Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- Corr, L. T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3749-3757. [Link]
- Thermo Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Hanff, E., et al. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(11), 446. [Link]
- Gal, J. F., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 272-282. [Link]
- Kim, Y. P., et al. (2020). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
- Shen, X., et al. (2006). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 384(4), 931-938. [Link]
- AK Lectures.
- Begou, O., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 35-49. [Link]
- University of California, Davis.
- Mercer, B. G., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. [Link]
- Cronin, J. R. (n.d.). Gas chromatography and mass spectrometry of n-trifluoro- acetyl amino acid isopropyl. NASA Technical Reports Server. [Link]
- Bibel, M. (2025).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. weber.hu [weber.hu]
- 5. mdpi.com [mdpi.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Enzymatic Synthesis of Peptides Containing D-Homoalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of non-canonical D-amino acids, such as D-homoalanine, into peptide structures represents a pivotal strategy in modern drug discovery. This modification can significantly enhance peptide stability against proteolytic degradation, prolong in vivo half-life, and modulate biological activity.[1][2] While chemical synthesis has traditionally dominated this field, chemoenzymatic peptide synthesis (CEPS) is emerging as a powerful, environmentally benign alternative that offers high stereoselectivity under mild reaction conditions.[3][4] This comprehensive guide provides an in-depth exploration of the enzymatic synthesis of peptides containing D-homoalanine, detailing the underlying principles, key enzymatic tools, step-by-step protocols, and analytical methodologies.
Introduction: The Significance of D-Homoalanine in Peptide Therapeutics
Nature predominantly utilizes L-amino acids in ribosomal protein synthesis. Consequently, peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential.[1][2] The strategic substitution of L-amino acids with their D-enantiomers is a proven method to overcome this limitation.[1][2] D-amino acids are not readily recognized by most endogenous proteases, leading to peptides with enhanced stability and longer biological half-lives.[2]
D-homoalanine, a non-canonical amino acid, is of particular interest. Its structural similarity to natural amino acids like alanine and methionine can allow it to be accepted by certain enzymes, while its unique side chain can introduce novel conformational properties and biological activities into a peptide. The enzymatic incorporation of D-homoalanine offers a precise and "green" alternative to complex chemical synthesis routes that often involve extensive protection and deprotection steps.[3]
Enzymatic Strategies for D-Homoalanine Incorporation
The chemoenzymatic synthesis of peptides containing D-homoalanine can be approached through several key enzymatic methodologies. The choice of enzyme is critical and depends on the desired peptide sequence and the position of the D-homoalanine residue.
D-Amino Acid Aminotransferases (D-AAT)
D-amino acid aminotransferases (D-AATs), also known as D-transaminases, are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a D-amino acid to a α-keto acid.[1][5][6] These enzymes are crucial for the synthesis of D-amino acids themselves. For instance, a ω-transaminase from Sinirhodobacter hungdaonensis (ShdTA) has been identified to catalyze the synthesis of D-homoalanine.[7] While D-AATs are primarily involved in D-amino acid synthesis, they can be a source for producing the necessary D-homoalanine building block for subsequent ligation reactions.
D-Alanine-D-alanine Ligases (Ddl)
D-alanine-D-alanine ligases (Ddl) are ATP-dependent enzymes essential for bacterial cell wall peptidoglycan biosynthesis.[8][9] They catalyze the formation of a dipeptide bond between two D-alanine molecules.[8] Importantly, some Ddl enzymes from various bacterial species have been shown to exhibit broad substrate specificity, accepting other D-amino acids like D-serine, D-threonine, and D-cysteine.[10] While direct evidence for D-homoalanine is limited, the promiscuity of certain Ddl enzymes suggests they are promising candidates for the synthesis of D-homoalanine-containing dipeptides, which can then be used as building blocks in larger peptide synthesis.
Nonribosomal Peptide Synthetases (NRPS)
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of complex peptides in bacteria and fungi.[3][11] The adenylation (A) domain within each NRPS module is responsible for recognizing and activating a specific amino acid.[11][12] The substrate specificity of the A-domain is determined by a "specificity-conferring code" of amino acid residues lining the substrate-binding pocket.[11] Through protein engineering and mutagenesis of these key residues, it is possible to alter the substrate specificity of an A-domain to accept non-canonical amino acids, including D-isomers.[12] This approach offers a powerful, albeit more complex, avenue for the direct incorporation of D-homoalanine into a growing peptide chain.
Proteases and Lipases in Reverse
Under specific conditions, such as in organic solvents or aqueous-organic mixtures, the thermodynamic equilibrium of protease- and lipase-catalyzed reactions can be shifted from hydrolysis to synthesis.[13][14] This "reverse proteolysis" or "reverse lipolysis" can be exploited for peptide bond formation. The stereoselectivity of these enzymes is a key consideration. While many proteases are highly specific for L-amino acids, some, like papain, have been shown to catalyze the polymerization of L-alanine ethyl ester and may have potential for incorporating D-amino acids under optimized conditions.[13][15] Lipases, known for their stability in organic solvents, have also been used for the synthesis of peptides and amino acid esters and could be explored for D-homoalanine incorporation.[16][17][18]
Experimental Protocols
The following protocols provide a framework for the enzymatic synthesis of a model dipeptide containing D-homoalanine. Researchers should note that optimization of reaction conditions is crucial for achieving high yields and purity.
Protocol 1: Synthesis of a D-Homoalanine Dipeptide using a Broad-Specificity D-Alanine-D-alanine Ligase
This protocol is based on the known broad substrate specificity of certain Ddl enzymes and serves as a starting point for exploring the synthesis of D-homoalanine-containing dipeptides.
Materials:
-
Recombinant D-alanine-D-alanine ligase (Ddl) with known broad substrate specificity (e.g., from Escherichia coli or Thermotoga maritima).[10]
-
D-Homoalanine
-
L-Alanine (or another suitable L-amino acid for the C-terminal position)
-
ATP (Adenosine 5'-triphosphate) disodium salt hydrate
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
TCA (Trichloroacetic acid) solution (10%)
-
HPLC system with a chiral column for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
100 mM Tris-HCl buffer (pH 8.0)
-
50 mM D-Homoalanine
-
50 mM L-Alanine
-
20 mM ATP
-
10 mM MgCl₂
-
1-5 µM Ddl enzyme
-
Bring the final volume to 1 mL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen Ddl enzyme (e.g., 37°C for E. coli Ddl) for 4-24 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding 100 µL of 10% TCA solution. This will precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a chiral column to separate the D-homoalanine-L-alanine dipeptide from the unreacted amino acids and potential side products.
Rationale for Experimental Choices:
-
Enzyme Choice: A Ddl with documented broad substrate specificity is chosen to increase the likelihood of accepting D-homoalanine.[10]
-
ATP and MgCl₂: ATP provides the energy for the ligation reaction, and Mg²⁺ is an essential cofactor for Ddl activity.
-
pH: A slightly alkaline pH of 8.0 is generally optimal for many ligase reactions.
-
Chiral HPLC: This is essential for confirming the stereochemistry of the product and separating it from any potential diastereomers.
Protocol 2: Characterization of the Synthesized Peptide
Accurate characterization of the synthesized peptide is critical to confirm its identity and purity.
Methods:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., LC-MS/MS) to confirm the molecular weight of the synthesized peptide.[19][20] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the presence of the D-homoalanine residue.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and confirm the covalent linkages within the peptide.
-
Chiral Amino Acid Analysis: To definitively confirm the presence of D-homoalanine, the purified peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.[21][22]
Data Presentation and Visualization
Table 1: Comparison of Enzymatic Methods for D-Homoalanine Peptide Synthesis
| Enzymatic Method | Key Advantages | Key Challenges | Potential for D-Homoalanine |
| D-Alanine-D-alanine Ligase (Ddl) | High stereospecificity; mild reaction conditions.[9] | Limited to dipeptide synthesis; substrate specificity can be narrow.[10] | Promising with broad-specificity variants.[10] |
| Nonribosomal Peptide Synthetase (NRPS) | Direct synthesis of longer peptides; high fidelity.[3][11] | Requires complex enzyme engineering; large enzyme systems.[12] | High potential through A-domain engineering.[11][12] |
| Protease/Lipase (Reverse Reaction) | Readily available enzymes; can be used in organic solvents.[14] | Lower yields; risk of product hydrolysis; stereoselectivity can be an issue.[13] | Feasible but requires significant optimization. |
| D-Amino Acid Aminotransferase (D-AAT) + Ligase | Provides a source of D-homoalanine.[7] | Two-step process; requires purification of the intermediate. | Indirectly enables synthesis by providing the substrate. |
Diagrams
Figure 1: General workflow for the enzymatic synthesis and analysis of a D-homoalanine-containing peptide.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, consider optimizing the enzyme concentration, incubation time, and temperature. The substrate concentrations can also be varied to find the optimal ratio. For protease/lipase-catalyzed reactions, the choice and concentration of the organic solvent are critical parameters.
-
Side Product Formation: The formation of undesired side products can be minimized by adjusting the reaction time and enzyme concentration. For ligase reactions, ensuring the purity of the starting amino acids is important.
-
Enzyme Inactivation: Some enzymes may be unstable under prolonged incubation or in the presence of organic solvents. The use of immobilized enzymes can often improve stability and allow for easier separation from the reaction mixture.
-
Substrate Specificity: If the chosen enzyme does not accept D-homoalanine, screening a panel of enzymes with known broad substrate specificities is recommended. Alternatively, protein engineering of a promising enzyme candidate can be pursued to enhance its activity towards D-homoalanine.
Conclusion
The enzymatic synthesis of peptides containing D-homoalanine is a rapidly advancing field with significant potential for the development of novel peptide-based therapeutics. By leveraging the stereoselectivity and mild reaction conditions of enzymatic catalysis, researchers can efficiently produce these valuable molecules. The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to explore this exciting area of biocatalysis. Further research into the discovery and engineering of enzymes with tailored specificities for non-canonical D-amino acids will undoubtedly expand the toolbox for creating the next generation of peptide drugs.
References
- CD Formulation. D-Amino Acid-Containing Peptide Synthesis. (URL: [Link])
- M-CSA. D-alanine transaminase. (URL: [Link])
- Rausch, C., et al. (2005). Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs).
- Stachelhaus, T., Mootz, H. D., & Marahiel, M. A. (1999). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. Chemistry & Biology, 6(8), 493-505. (URL: [Link])
- Wikipedia. D-amino-acid transaminase. (URL: [Link])
- van der Donk, W. A. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(37), 11904–11907. (URL: [Link])
- Tanizawa, K., et al. (1989). Thermostable D-amino acid aminotransferase from a thermophilic Bacillus species. Purification, characterization, and active site sequence determination. The Journal of Biological Chemistry, 264(5), 2445-2449. (URL: [Link])
- Bradley, M., & Le, G. T. (2002). Protease-catalyzed peptide synthesis on solid support. Journal of the American Chemical Society, 124(37), 10988-10989. (URL: [Link])
- Li, W., et al. (2024). Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases. Molecules, 29(15), 3489. (URL: [Link])
- Semantic Scholar. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (URL: [Link])
- Li, B., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 85(24), 11721-11728. (URL: [Link])
- So, K. H., et al. (2012). Chemoenzymatic Synthesis of Poly(l-alanine) in Aqueous Environment. Biomacromolecules, 13(4), 1034-1040. (URL: [Link])
- Zou, Y., et al. (2014). Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation.
- Kiran, K. R., et al. (2004). Lipase catalyzed synthesis of L-alanyl, L-leucyl and L-phenylalanyl esters of D-glucose using unprotected amino acids. Biotechnology Letters, 26(17), 1323-1328. (URL: [Link])
- Park, S., & Kazlauskas, R. J. (2015). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 20(8), 14838-14860. (URL: [Link])
- Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 560. (URL: [Link])
- Fité, M., & Spinnler, J. F. (2004). Recent trends in protease-catalyzed peptide synthesis. Journal of Peptide Science, 10(4), 195-214. (URL: [Link])
- Sugio, S., et al. (1995). Crystal structure of a D-amino acid aminotransferase: how the protein controls stereoselectivity. Biochemistry, 34(30), 9661-9669. (URL: [Link])
- Mor, A., et al. (1991). Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin. The Journal of Biological Chemistry, 266(10), 6264-6270. (URL: [Link])
- Sato, M., Kirimura, K., & Kino, K. (2005). D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity. Journal of Bioscience and Bioengineering, 99(6), 623-628. (URL: [Link])
- Wu, B., et al. (2019). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Biomolecules, 9(11), 733. (URL: [Link])
- Welsh, E. R., et al. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Communications, 51(73), 13945-13948. (URL: [Link])
- El-Agamy, R., & Jebril, S. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7000. (URL: [Link])
- Checco, J. W., & Sweedler, J. V. (2016). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Molecular Biology, 1410, 15-28. (URL: [Link])
- Checco, J. W., & Sweedler, J. V. (2016). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Molecular Biology, 1410, 15-28. (URL: [Link])
- Lohith, K., & Divakar, S. (2005). Lipase-catalyzed synthesis of L-phenylalanyl-D-glucose. Journal of Biotechnology, 117(1), 49-56. (URL: [Link])
- Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 793. (URL: [Link])
- Google Patents.
- West, J. B., & Wong, C. H. (1987). Enzyme-catalyzed irreversible formation of peptides containing D-amino acids. The Journal of Organic Chemistry, 52(14), 3091-3095. (URL: [Link])
- Chen, Y., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development, 26(3), 678-684. (URL: [Link])
- Li, Z., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 633. (URL: [Link])
Sources
- 1. Aminotransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. | Semantic Scholar [semanticscholar.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases [mdpi.com]
- 13. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Lipase-catalyzed synthesis of L-phenylalanyl-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide | MDPI [mdpi.com]
- 20. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of METHYL D-HOMOALANINATE HCL in the Development of Novel Enzyme Inhibitors
Introduction: Leveraging Non-Canonical Amino Acids in Modern Drug Discovery
In the ever-evolving landscape of therapeutic development, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of medicinal chemistry. Unnatural amino acids (UAAs) have emerged as powerful tools, offering a chemical diversity that extends beyond the canonical 20 amino acids.[1][2] Their unique stereochemistry, side chains, and backbone structures allow for the fine-tuning of molecular properties to enhance stability, improve target binding, and ultimately, increase therapeutic efficacy.[3][4] METHYL D-HOMOALANINATE HCL, the methyl ester hydrochloride salt of D-2-aminobutanoic acid (also known as D-homoalanine), is one such UAA that presents significant opportunities in the rational design of enzyme inhibitors.
The D-configuration of this amino acid ester provides inherent resistance to degradation by many endogenous proteases, which typically exhibit high specificity for L-amino acids. This increased metabolic stability is a crucial attribute for any potential drug candidate. Furthermore, the ethyl side chain of the homoalanine moiety, while seemingly simple, provides a unique steric and hydrophobic profile that can be exploited to probe and occupy specific pockets within an enzyme's active site.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into enzyme inhibitor discovery workflows. We will delve into the mechanistic rationale, provide detailed experimental protocols for inhibitor characterization, and present a framework for its application in targeting specific enzyme classes.
Rationale for Employing this compound in Inhibitor Design
The decision to incorporate a non-canonical amino acid like this compound into a potential inhibitor is a strategic one, driven by several key biochemical principles:
-
Stereochemical Specificity: Many enzymes exhibit a high degree of stereoselectivity. The D-configuration of this compound can be used to probe the active site of enzymes that recognize D-amino acids or to design inhibitors that are resistant to proteolysis.
-
Active Site Mapping: The ethyl side chain of homoalanine can serve as a valuable probe to explore the topology of an enzyme's active site. Its size and hydrophobicity can influence binding affinity and selectivity.
-
Peptidomimetic Scaffolding: this compound is an excellent building block for the synthesis of peptidomimetics.[5] By incorporating it into a peptide sequence, researchers can introduce conformational constraints and novel side-chain interactions that can lead to potent and selective inhibition.
-
Increased Metabolic Stability: As mentioned, the D-amino acid backbone is a well-established strategy to enhance the in vivo half-life of peptide-based therapeutics by reducing their susceptibility to proteolytic degradation.
A particularly relevant target class for inhibitors derived from D-amino acids is the family of enzymes that naturally process them, such as D-amino acid oxidase (DAAO). D-alpha-aminobutyric acid, the parent amino acid of this compound, is a known substrate of DAAO, suggesting that derivatives of this compound could be rationally designed as competitive inhibitors.[6]
Experimental Workflows and Protocols
The successful integration of this compound into an inhibitor development program relies on a systematic and rigorous experimental approach. The following sections outline key protocols for the synthesis, characterization, and evaluation of inhibitors incorporating this UAA.
Workflow for Inhibitor Development
Figure 1: A generalized workflow for the development and characterization of enzyme inhibitors incorporating this compound.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of this compound (methyl (2R)-2-aminobutanoate hydrochloride, CAS 85774-09-0) is valuable for custom isotopic labeling or derivatization.[1][7] A common method is the Fischer esterification of D-2-aminobutanoic acid.
Materials:
-
D-2-aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-2-aminobutanoic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Esterification: Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method for determining the inhibitory activity of a compound against a target enzyme that has a chromogenic substrate.
Materials:
-
Purified target enzyme
-
Chromogenic substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound derived inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor. Create serial dilutions of the inhibitor to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance over time at the appropriate wavelength for the product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol 3: Determination of Inhibition Mechanism and Kᵢ
To understand how the inhibitor interacts with the enzyme, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
Materials:
-
Same as Protocol 2.
Procedure:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate a Michaelis-Menten plot for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the lines at different inhibitor concentrations will indicate the mechanism of inhibition.
-
Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive, non-competitive, etc.) to directly calculate the Kᵢ value.
-
Interpreting Lineweaver-Burk Plots:
| Inhibition Type | Vmax | Km | Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Data Presentation
Quantitative data from inhibition studies should be presented in a clear and concise manner.
Table 1: Inhibitory Activity of Compound X (derived from this compound) against Target Enzyme Y
| Parameter | Value |
| IC₅₀ | 15.2 ± 1.8 µM |
| Kᵢ | 7.5 ± 0.9 µM |
| Mechanism of Inhibition | Competitive |
Visualizing the Mechanism of Inhibition
Figure 2: Simplified diagrams illustrating competitive and non-competitive inhibition mechanisms.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the modern medicinal chemist's toolbox. Its inherent properties, including increased metabolic stability and unique stereochemical and steric features, make it an attractive component for the design of novel enzyme inhibitors. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the potential of this and other non-canonical amino acids in their drug discovery programs. As our understanding of enzyme structure and function continues to grow, the strategic use of UAAs will undoubtedly lead to the development of more potent, selective, and durable therapeutic agents.
References
- SynZeal. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3. [Link]
- Human Metabolome Database. Showing metabocard for D-alpha-Aminobutyric acid (HMDB0000650). (2005). [Link]
- Peptideweb. D-2-Amino butanoic acid methyl ester hydrochloride(CAS# 85774-09-0). [Link]
Sources
- 1. China D-2-Amino butanoic acid methyl ester hydrochlorideï¼CAS# 85774-09-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | SynZeal [synzeal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. CAS 85774-09-0: methyl (2R)-2-aminobutanoate hydrochloride [cymitquimica.com]
Application Note: Protecting Group Strategies for Methyl D-Homoalaninate Hydrochloride
Abstract
Methyl D-homoalaninate, a non-proteinogenic amino acid ester, serves as a valuable chiral building block in the synthesis of peptidomimetics and complex pharmaceutical agents. Its successful incorporation into larger molecules hinges on the precise and selective manipulation of its two primary functional groups: the primary amine and the methyl ester. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of amine protecting groups for Methyl D-homoalaninate hydrochloride. We will explore the rationale, detailed protocols, and comparative analysis of the three most ubiquitous N-protecting groups—Boc , Cbz , and Fmoc —within the framework of orthogonal synthesis, where the methyl ester itself acts as a carboxyl protecting group.
The Substrate: Analysis of Methyl D-Homoalaninate Hydrochloride
Methyl D-homoalaninate hydrochloride is the salt of a chiral α-amino acid ester. A thorough understanding of its structure is paramount for developing a successful synthetic strategy.
-
Chemical Structure:
-
IUPAC Name: Methyl (R)-2-aminopentanoate hydrochloride
-
Functional Groups:
-
Primary Amine (as Hydrochloride Salt): The amine functionality exists in its protonated, non-nucleophilic ammonium form. This necessitates a neutralization step in situ before any N-protection reaction can occur.
-
Methyl Ester: This group serves as protection for the carboxylic acid. Its stability and potential for selective removal are key considerations in an orthogonal strategy.
-
-
The primary challenge in utilizing this molecule is to selectively protect the amine group to allow for subsequent reactions (e.g., peptide coupling at the ester or modification of a side chain if present) without disturbing the methyl ester, or vice-versa. The choice of amine protecting group is therefore dictated by the overall synthetic plan.
Core Strategies for Amine Protection: A Comparative Guide
The selection of an amine protecting group is the most critical decision in the synthetic route. It establishes the conditions under which subsequent deprotection will occur. The principle of orthogonality—the ability to remove one protecting group selectively in the presence of others—is the guiding concept.[1][2][3] We will focus on the three cornerstone protecting groups in peptide and organic synthesis.
The Boc (tert-Butoxycarbonyl) Group: Acid-Labile Protection
The Boc group is a staple in solution-phase synthesis due to its stability under a wide range of conditions, except for strong acids.[4][5]
-
Principle & Rationale: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). It is highly stable to bases, nucleophiles, and catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[5][6] Deprotection is achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and a volatile tert-butyl cation.[6][7]
-
Detailed Protocol: N-Boc Protection
-
Suspend Methyl D-homoalaninate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise to neutralize the HCl salt and liberate the free amine. Stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-Methyl D-homoalaninate, which can be purified by column chromatography if necessary.
-
-
Detailed Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected amino ester (1.0 eq) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product will be the TFA salt of Methyl D-homoalaninate. It can be used directly or co-evaporated with toluene to ensure complete removal of residual acid.
-
The Cbz (Carboxybenzyl) Group: Hydrogenolysis-Labile Protection
The Cbz (or Z) group is one of the original protecting groups and remains highly relevant, especially for its unique cleavage condition which provides excellent orthogonality.[8][9]
-
Principle & Rationale: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). It is stable to both acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[10] Its removal is most commonly achieved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which reduces it to toluene and carbon dioxide, leaving the free amine.[4][9]
-
Detailed Protocol: N-Cbz Protection
-
Suspend Methyl D-homoalaninate hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio, approx. 0.3 M).
-
Cool the suspension to 0 °C.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base to maintain a pH of ~8-9.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization to obtain N-Cbz-Methyl D-homoalaninate.
-
-
Detailed Protocol: N-Cbz Deprotection
-
Dissolve the N-Cbz protected amino ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add Palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd).
-
Secure the reaction vessel to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the free amine, Methyl D-homoalaninate.
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Base-Labile Protection
The Fmoc group is the undisputed standard for modern solid-phase peptide synthesis (SPPS) due to its mild, non-acidic cleavage conditions.[11][12]
-
Principle & Rationale: The Fmoc group is attached using reagents like Fmoc-Cl or Fmoc-OSu. It is exceptionally stable to acid, allowing for the use of acid-labile side-chain protecting groups (the basis of the Fmoc/tBu strategy).[2][13] Deprotection is achieved via an E1cb elimination mechanism triggered by a secondary amine base, most commonly piperidine, which cleaves the carbamate to yield the free amine and a dibenzofulvene-piperidine adduct.[4][11]
-
Detailed Protocol: N-Fmoc Protection
-
Suspend Methyl D-homoalaninate hydrochloride (1.0 eq) in a 10% aqueous sodium carbonate solution (approx. 0.4 M).
-
Cool the mixture to 0 °C.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor by TLC. Once complete, dilute the mixture with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with cold 1 N HCl. A white precipitate of the product will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Fmoc-Methyl D-homoalaninate.
-
-
Detailed Protocol: N-Fmoc Deprotection
-
Dissolve the N-Fmoc protected amino ester (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine to achieve a final concentration of 20% (v/v).
-
Stir the solution at room temperature. The reaction is typically very fast, often completing within 10-30 minutes. Monitor by TLC.
-
Upon completion, concentrate the mixture under high vacuum to remove DMF and piperidine.
-
The crude product can be purified by dissolving in a suitable solvent (e.g., ethyl acetate) and washing with water to remove the dibenzofulvene adduct, or by silica gel chromatography.
-
Orthogonal Strategy and the Methyl Ester
The methyl ester is a robust protecting group for the carboxyl terminus.[][15] Its stability relative to the N-protecting groups is the foundation of a successful orthogonal strategy.[16]
-
Selective Deprotection: The key to multi-step synthesis is the ability to deprotect one functional group without affecting others.
-
N-Fmoc Deprotection: A 20% piperidine solution will cleave the Fmoc group while leaving the Boc, Cbz, and methyl ester groups intact.
-
N-Boc Deprotection: A TFA/DCM solution will cleave the Boc group while leaving the Fmoc, Cbz, and methyl ester groups intact.
-
N-Cbz Deprotection: Catalytic hydrogenolysis will remove the Cbz group without affecting Boc, Fmoc, or the methyl ester.
-
C-Terminal Deprotection (Saponification): If the free carboxylic acid is desired, the methyl ester can be cleaved via saponification, typically using lithium hydroxide (LiOH) in a THF/water mixture. This reaction is orthogonal to Cbz and Fmoc protecting groups, but care must be taken with Boc groups, as strong basic conditions can lead to side reactions.
-
Comparative Data: Orthogonal Stability
| Protecting Group | Deprotection Condition | Boc Stability | Cbz Stability | Fmoc Stability | Methyl Ester Stability |
| Boc | 20-50% TFA in DCM | Removed | Stable | Stable | Stable |
| Cbz | H₂, Pd/C | Stable | Removed | Stable[11] | Stable |
| Fmoc | 20% Piperidine in DMF | Stable | Stable | Removed | Stable |
| Methyl Ester | 1M LiOH in THF/H₂O | Generally Stable* | Stable | Stable | Removed |
Note: While generally stable, prolonged exposure of Boc groups to strong bases is not recommended.
Protocol: C-Terminal Methyl Ester Deprotection (Saponification)
-
Dissolve the N-protected Methyl D-homoalaninate (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (LiOH, 1.5-2.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 N HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-protected D-homoalanine.
Visualization of Synthetic Workflows
General Amine Protection Workflow
The initial step for any N-protection of the hydrochloride salt involves neutralization to generate the reactive free amine.
Caption: General workflow for the N-protection of this compound.
Orthogonal Deprotection Strategy Map
This diagram illustrates how a versatile, fully protected intermediate can be selectively deprotected based on the chosen reagent.
Caption: Orthogonal deprotection pathways from an N-protected amino ester.
Summary and Recommendations
The successful synthesis of complex molecules using Methyl D-homoalaninate hydrochloride is critically dependent on a well-designed protecting group strategy.
-
For Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the industry standard. Its base-lability is fully orthogonal to the acid-labile side-chain protecting groups (tBu, Trt, etc.) commonly used in this methodology.
-
For Solution-Phase Synthesis:
-
The Boc group offers a robust and cost-effective option, particularly for syntheses that do not involve acid-sensitive functionalities.
-
The Cbz group provides an excellent orthogonal handle when both acid- and base-labile groups are present elsewhere in the molecule. Its removal by hydrogenolysis is a clean and efficient process, provided the molecule contains no other reducible groups (e.g., alkynes, certain sulfur-containing residues).
-
Researchers must always consider the entire synthetic route when selecting a protecting group. By understanding the principles of orthogonality and the specific chemical compatibilities outlined in this note, scientists can confidently and efficiently utilize this compound as a building block for novel chemical entities.
References
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
- Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Spokoyny, A. M. (2017). The hitchhiker´s guide to chemoselectivity in chemical protein synthesis. Peptide Science. [Link]
- Givens, R. S., & Weber, J. F. (2000). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 65(16), 4797-4801. [Link]
- Konigs, M., & Kunz, H. (1995). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 60(25), 8201-8203. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15457-15481. [Link]
- Wikipedia. Protecting group. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Deming, T. J. (2016). Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. Polymer Chemistry, 7(38), 5944-5954. [Link]
- Mayato, C., et al. (2018). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Organic & Biomolecular Chemistry, 16(43), 8209-8212. [Link]
- Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
- One Chemistry. What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups. [Link]
- All 'bout Chemistry. Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
- Organic Synthesis. Protecting Groups. [Link]
- Sahai, M. A., et al. (2020). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PLoS ONE, 15(1), e0227562. [Link]
- Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(18), 6893. [Link]
- Arias-Barrau, E., et al. (2024). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Google Patents.
- Organic Syntheses Procedure. Note 1. [Link]
- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Application Notes and Protocols: Efficient Peptide Bond Formation with Methyl D-Homoalaninate HCl
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
In the landscape of peptide synthesis and drug development, the incorporation of unnatural amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Methyl D-homoalaninate, an analog of D-alanine with an additional methylene group in its backbone, presents a unique synthetic challenge. Its hydrochloride salt form, Methyl D-homoalaninate HCl, is a common starting material. The presence of the β-methyl group introduces significant steric hindrance around the amine nucleophile, which can dramatically impede the rate and efficiency of peptide bond formation using standard protocols.[1]
This guide provides an in-depth analysis and detailed protocols for selecting and utilizing highly efficient coupling reagents to overcome the steric barriers associated with this compound, ensuring high yields and minimal side reactions. We will explore the mechanistic rationale behind reagent selection and offer practical, field-tested methodologies for researchers, scientists, and drug development professionals.
The Steric Hindrance Problem
The primary obstacle in coupling sterically hindered amino acids like Methyl D-homoalaninate is the physical obstruction of the reactive centers.[1] The bulky side chain can:
-
Reduce the Nucleophilicity of the Amine: The electron-donating effect of the alkyl group is counteracted by the steric shield it creates, preventing the amine from efficiently attacking the activated carboxyl group.
-
Hinder the Approach to the Activated Carboxyl Group: When Methyl D-homoalaninate is the C-terminal residue being activated, its own bulk can obstruct the incoming amine of the next amino acid.
Consequently, standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficiently reactive to drive these difficult couplings to completion, leading to low yields and deletion sequences.[1]
Selecting the Right Tool: High-Potency Coupling Reagents
To overcome this activation energy barrier, more powerful in-situ activating reagents are required.[1] These reagents form highly reactive intermediates that can surmount the steric challenge. The most effective classes of reagents for this purpose are uronium/aminium salts, phosphonium salts, and specialized anhydrides.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium-type reagents are among the most effective for hindered couplings due to the highly reactive activated esters they form.[2]
HATU: The Proven Workhorse
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is renowned for its high reactivity, which is attributed to the formation of a highly reactive OAt ester.[2][3] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[2]
Mechanism of Action with HATU: The reaction proceeds via a multi-step mechanism. First, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isourea intermediate.[3][4] This intermediate is then attacked by the HOAt anion to generate the active OAt ester, which readily reacts with the amine of this compound (after its neutralization by the base) to form the desired peptide bond.[3]
Figure 1: Simplified mechanism of HATU-mediated peptide coupling.
COMU: The Safer, Modern Alternative
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable or superior to HATU.[5][6] Its key advantages are an enhanced safety profile, as it is not based on the potentially explosive benzotriazole structure of HATU, and its byproducts are water-soluble, greatly simplifying purification.[5][7]
Propanephosphonic Anhydride (T3P®): The "Green" Powerhouse
T3P® is a cyclic anhydride that has gained significant traction as a powerful and environmentally benign coupling reagent.[8][9] It is particularly effective for sterically hindered couplings and offers the major advantage of forming only water-soluble byproducts, which can be easily removed with a simple aqueous wash.[8][10] This simplifies the workup process, making it ideal for both solution-phase and large-scale synthesis.[9][11]
Mechanism of Action with T3P®: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly reactive species is then readily attacked by the amine nucleophile to form the peptide bond. The reaction is biomimetic, resembling the activation of carboxylic acids by ATP in metabolic pathways.[10]
Comparative Overview of Recommended Reagents
| Feature | HATU | COMU | T3P® |
| Reagent Class | Uronium/Aminium Salt | Uronium Salt | Cyclic Anhydride |
| Relative Potency | Very High | Very High | High |
| Safety Profile | Potentially explosive | Non-explosive[5] | Non-toxic, non-allergenic[8][12] |
| Byproduct Removal | Chromatography | Aqueous Extraction[5][7] | Aqueous Extraction[8][10] |
| Racemization Risk | Low | Very Low[5] | Very Low[8][12] |
| Special Notes | Can cause guanidinylation of the N-terminal amine if used in large excess.[13] | Byproducts are water-soluble, simplifying workup.[5] | Excellent for "green" chemistry; requires ≥2 eq. of base.[9][12] |
Experimental Protocols
Critical Preliminary Step: this compound is a salt. Before it can act as a nucleophile, the amine must be neutralized to its free base form. This is accomplished in situ by the tertiary amine base (e.g., DIPEA, NMM) used in the coupling reaction. It is crucial to use at least one equivalent of base for this neutralization, in addition to the base required for the carboxyl activation step. For ester hydrochlorides, a total of 2-3 equivalents of base is typical.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. file.globalso.com [file.globalso.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Integration of METHYL D-HOMOALANINATE HCL in Peptidomimetic Synthesis
Introduction: The Strategic Advantage of β²-Homo-D-Alanine in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics represent a frontier of innovation, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. The incorporation of non-natural amino acids is a cornerstone of this field, and among these, β-amino acids have garnered significant attention for their ability to confer unique structural and functional properties.[1] METHYL D-HOMOALANINATE HCL, a derivative of the β-amino acid D-homoalanine (also known as (R)-3-aminobutanoic acid methyl ester hydrochloride), is a versatile building block for the synthesis of sophisticated peptidomimetics.
The strategic value of this molecule lies in its trifecta of key features:
-
β-Amino Acid Backbone: The presence of an additional carbon atom in the peptide backbone, as compared to α-amino acids, introduces a profound impact on the resulting peptidomimetic's conformation.[1] This modification can induce stable secondary structures, such as helices and turns, which are critical for mimicking the bioactive conformation of a parent peptide and for facilitating specific molecular interactions.[2]
-
Proteolytic Resistance: The altered peptide bond adjacent to a β-amino acid residue is often a poor substrate for proteases, which are evolved to recognize and cleave peptide bonds between L-α-amino acids. This inherent resistance to enzymatic degradation can significantly extend the in vivo half-life of a peptidomimetic therapeutic.[1]
-
D-Stereochemistry: The D-configuration of the chiral center further enhances metabolic stability. Endogenous proteases are highly specific for L-amino acids, rendering peptides containing D-amino acids exceptionally resistant to degradation.[2] This L-to-D substitution is a well-established strategy in medicinal chemistry to prolong the duration of action of peptide-based drugs.[3]
This guide provides a comprehensive overview of the applications and detailed protocols for the use of this compound in the synthesis of peptidomimetics, addressing its use both as a C-terminal modifying agent and as an internal residue within a peptide sequence.
Part 1: Foundational Chemistry & Strategic Application
This compound can be utilized in two primary strategies in peptidomimetic synthesis, each requiring a distinct workflow.
Strategy A: Incorporation as a C-Terminal Methyl Ester In this approach, the molecule is used as the starting point for Solid-Phase Peptide Synthesis (SPPS), resulting in a final peptide with a C-terminal D-homoalanine methyl ester. This can be advantageous for several reasons:
-
The methyl ester cap can improve cell permeability and bioavailability.
-
It can serve as a handle for further chemical modifications post-synthesis.
-
It provides a direct route to peptide esters without additional post-cleavage esterification steps.
Strategy B: Incorporation as an Internal Residue To incorporate D-homoalanine at an internal position of a peptide chain using standard Fmoc-based SPPS, the starting material must first be converted into its Nα-Fmoc protected carboxylic acid form (Fmoc-D-Homoalanine-OH). This involves two key steps: N-terminal protection with an Fmoc group and saponification (hydrolysis) of the methyl ester.
Below is a diagram illustrating the two strategic pathways for utilizing this compound.
Caption: Two primary synthetic strategies for this compound.
Part 2: Synthesis of the Fmoc-D-Homoalanine-OH Building Block
For internal incorporation, the commercially available methyl ester hydrochloride must be converted to the corresponding N-Fmoc protected carboxylic acid. This two-step process is critical for compatibility with standard SPPS protocols.
Protocol 2.1: Nα-Fmoc Protection of Methyl D-Homoalaninate
Objective: To protect the primary amine of Methyl D-Homoalaninate with the base-labile Fmoc group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Add water to the residue and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Fmoc-D-Homoalanine methyl ester. The product can be purified by silica gel chromatography if necessary.
Protocol 2.2: Saponification of Fmoc-D-Homoalanine Methyl Ester
Objective: To selectively hydrolyze the methyl ester to a carboxylic acid without removing the Fmoc group. Standard basic conditions (e.g., NaOH in methanol) can cleave the Fmoc group. A milder, orthogonal method is required.[4]
Method A: Lithium Iodide (SN2-type dealkylation) [5]
Materials:
-
Fmoc-D-Homoalanine methyl ester (from Protocol 2.1)
-
Lithium Iodide (LiI), anhydrous
-
Ethyl Acetate (EtOAc), anhydrous
-
0.1 M HCl
-
0.1 M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve the Fmoc-D-Homoalanine methyl ester (1.0 eq) and LiI (5.0 eq) in anhydrous ethyl acetate.
-
Protect the reaction vessel from light (e.g., wrap in aluminum foil).
-
Heat the mixture to reflux and maintain for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Acidify the solution to pH 2-3 with 0.1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-D-Homoalanine-OH.
Method B: Calcium Iodide Assisted Saponification [4]
Materials:
-
Fmoc-D-Homoalanine methyl ester
-
Calcium Iodide (CaI₂)
-
Sodium Hydroxide (NaOH)
-
Isopropanol (iPrOH) and Water
Procedure:
-
Dissolve the Fmoc-D-Homoalanine methyl ester (1.0 eq) in a 7:3 mixture of iPrOH/H₂O.
-
Add CaI₂ (0.8 eq) and stir until dissolved.
-
Add NaOH (1.2 eq) and stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, neutralize the mixture with 2 M HCl to a slightly acidic pH.
-
Concentrate the mixture under vacuum to remove the isopropanol.
-
Add 0.01 M HCl to the residue and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated Na₂S₂O₄ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Fmoc-D-Homoalanine-OH.
Part 3: Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the widely used Fmoc/tBu strategy.[6]
Protocol 3.1: SPPS using Fmoc-D-Homoalanine-OH (Internal Incorporation)
This protocol describes a single coupling cycle for incorporating the synthesized Fmoc-D-Homoalanine-OH into a growing peptide chain on a solid support.
Caption: A standard Fmoc-SPPS cycle for amino acid incorporation.
Materials:
-
Fmoc-protected peptide-resin (swollen)
-
Fmoc-D-Homoalanine-OH (3-5 eq relative to resin loading)
-
Coupling Reagent (e.g., HATU, HBTU, COMU) (3-5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: Treat the N-terminal Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 15-20 minutes.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, followed by DCM (2-3 times) and then DMF (3 times).[6]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Homoalanine-OH (3-5 eq) and the coupling reagent (e.g., HATU, 3-5 eq) in a minimal amount of DMF. Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Note: Due to the potential steric hindrance of β-amino acids, a longer coupling time (e.g., 2-4 hours) may be required.[7]
-
Monitoring and Recoupling: Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test). If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
Recommended Coupling Reagents for Hindered Systems
The choice of coupling reagent is critical for efficiently incorporating β-amino acids.[7] While standard carbodiimides like DCC can be used, more potent onium salt-based reagents are highly recommended to overcome potential steric hindrance and ensure high coupling efficiency.
| Reagent | Full Name | Activating Additive | Base | Key Characteristics |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | (Internal, HOAt) | DIPEA, Collidine | High reactivity, very effective for hindered couplings.[8] |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HOBt | DIPEA, NMM | A robust and widely used reagent, generally effective. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | (Internal, Oxyma) | DIPEA | High efficiency comparable to HATU, with improved safety profile (non-explosive).[8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | DIPEA | Excellent for difficult couplings, including N-methylated residues.[8] |
Part 4: Final Cleavage and Characterization
Protocol 4.1: Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.
Characterization of Peptidomimetics Containing D-Homoalanine
The final purified peptidomimetic should be characterized thoroughly to confirm its identity and purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the synthesized peptide, which will match the theoretical calculated mass.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to determine the purity of the final product. A single sharp peak is indicative of high purity.
-
Amino Acid Analysis (AAA): Chiral AAA can be performed after acid hydrolysis of the peptide to confirm the presence and ratio of the D-homoalanine residue relative to the other amino acids in the sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (COSY, TOCSY, NOESY) can be used to confirm the sequence and to provide insights into the three-dimensional structure and conformation adopted by the peptidomimetic in solution.
Conclusion and Field Insights
This compound is a powerful and strategic building block for the rational design of next-generation peptidomimetics. Its β-amino acid backbone and D-chiral configuration provide a dual mechanism for enhancing proteolytic stability, a critical parameter for therapeutic efficacy.[1][2] While its incorporation requires careful consideration of synthetic strategy—either direct use to form C-terminal esters or a two-step conversion to an Fmoc-protected acid for internal placement—the protocols outlined in this guide provide a robust framework for success. The use of potent coupling reagents like HATU or COMU is highly recommended to drive the amide bond formation to completion, mitigating the challenges associated with sterically demanding residues.[8] By leveraging the unique properties of this compound, researchers can engineer novel peptidomimetics with tailored properties, paving the way for the development of more stable and potent therapeutics targeting a wide range of biological processes, from receptor modulation to antimicrobial activity.[1][2]
References
- Gagnon, A. et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2878.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Kotha, S., & Ghosh, A. K. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic letters, 14(21), 5530–5533.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Steer, D. L. et al. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822.
- ResearchGate. (2008). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline.
- Verma, S. et al. (2024). Peptidomimetics as next – generation therapeutic applications. World Journal of Pharmaceutical Research, 13(15), 586-601.
- Beke, T. et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31633–31640.
- Cabréle, C. et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9748.
- Ye, Y. et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 455–462.
- Papapostolou, D. et al. (2015). Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic. The Journal of biological chemistry, 290(16), 10445–10455.
- Mesa Labs. SPPS Tips For Success Handout.
- Ahn, J.-M. et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Chemical Communications, 52(53), 8211–8231.
- Aapptec. Coupling Reagents.
- Gao, W. et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
- Richter, K. et al. (1991). Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin. The Journal of biological chemistry, 266(10), 6590–6593.
- Gao, W. et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
- Gagnon, A. et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2878.
- Richter, K. et al. (1991). Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin. The Journal of biological chemistry, 266(10), 6590–6593.
- BioPharmaSpec. Effective Structural Characterization Strategies for Peptides.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
Expanding the Proteomic Toolbox: A Guide to Cell-Free Synthesis of Proteins Containing METHYL D-HOMOALANINATE HCL
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the quest for novel therapeutics and a deeper understanding of biological processes, the ability to incorporate non-canonical amino acids (ncAAs) into proteins offers a significant leap forward.[1][2] This guide provides a detailed exploration of the cell-free protein synthesis (CFPS) platform for the site-specific incorporation of METHYL D-HOMOALANINATE HCL, a D-amino acid analog, into target proteins. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance protein stability, and create new avenues for drug development.[3][4][5]
A Note on the Analyte: For the purposes of this technical guide, this compound is presumed to be the methyl ester hydrochloride salt of D-2-aminobutanoic acid. This assumption is based on the common nomenclature for "homoalanine." Researchers should verify the precise structure of their specific reagent.
The Power of Cell-Free Systems for ncAA Incorporation
Cell-free protein synthesis has emerged as a powerful platform for the production of proteins containing ncAAs due to its open nature, which allows for direct manipulation of the translation machinery.[1][2] Unlike in vivo systems, CFPS is not constrained by cell viability or membrane transport limitations, making it ideal for incorporating potentially toxic or difficult-to-transport ncAAs.[1][6]
Key Advantages of CFPS for this compound Incorporation:
-
Flexibility and Control: The open environment of CFPS allows for the precise addition of components, including the ncAA, engineered tRNAs, and synthetases, enabling fine-tuning of the incorporation efficiency.[1]
-
Overcoming Toxicity: Potential cytotoxic effects of this compound or the engineered translational components are circumvented as there are no living cells to maintain.
-
High-Throughput Screening: CFPS is amenable to high-throughput formats, facilitating the rapid screening of different ncAA concentrations, orthogonal translation system components, and protein variants.[7]
-
Direct Access to the Translational Machinery: The system allows for the introduction of modified components, such as engineered ribosomes, that can enhance the incorporation of challenging ncAAs like D-amino acids.[8][9][10][11]
The Challenge of Incorporating D-Amino Acids
The cellular translation machinery has evolved to be highly stereospecific, strongly favoring the incorporation of L-amino acids. This presents a significant hurdle for the inclusion of D-amino acids like this compound. The primary obstacles include:
-
Aminoacyl-tRNA Synthetase (aaRS) Specificity: Native aaRSs are highly selective for L-amino acids and will not typically charge a tRNA with a D-amino acid.[12][13]
-
Ribosomal Discrimination: The peptidyltransferase center (PTC) of the ribosome actively discriminates against D-aminoacyl-tRNAs, leading to very low incorporation efficiency.[8][9][10][11][14]
-
Proofreading Mechanisms: Cellular quality control mechanisms, such as D-aminoacyl-tRNA deacylases (DTDs), can remove D-amino acids that have been incorrectly charged to tRNAs.[15]
To overcome these challenges, a combination of engineered components is required to create an orthogonal translation system (OTS) that functions independently of the endogenous machinery and is specifically designed to handle D-amino acids.[3][10]
Core Components for this compound Incorporation
Successful incorporation of this compound relies on the development and implementation of a robust orthogonal translation system.
Engineered Aminoacyl-tRNA Synthetase (aaRS)
A mutant aaRS that specifically recognizes this compound but not any of the 20 canonical amino acids is essential. The development of such an enzyme typically involves directed evolution or rational design strategies.[4][] Given the structural similarity to alanine, a starting point for engineering could be an E. coli alanyl-tRNA synthetase (AlaRS) library.
Orthogonal tRNA
An orthogonal tRNA (O-tRNA) that is not recognized by any endogenous aaRSs but is efficiently charged by the engineered aaRS is required.[3][12] A commonly used scaffold is the amber suppressor tRNA, tRNAPylCUA, derived from Methanosarcina species.[3]
Modified Ribosomes
To overcome the ribosome's intrinsic bias against D-amino acids, the use of cell extracts containing modified ribosomes is highly recommended.[8][9][10][11] Studies have shown that mutations in the 23S rRNA, particularly in the peptidyltransferase center, can significantly enhance the incorporation efficiency of D-amino acids.[8][9][10][11][17]
Gene of Interest with an Amber Codon
The gene encoding the protein of interest must be mutated to include an in-frame amber stop codon (UAG) at the desired site of this compound incorporation.[10]
Experimental Workflow
The following diagram illustrates the general workflow for the cell-free synthesis of a protein containing this compound.
Figure 1. General workflow for cell-free protein synthesis with this compound.
Detailed Protocols
Preparation of the CFPS Reaction Mixture
This protocol is based on a commercially available E. coli S30 extract system, which should ideally be prepared from a strain expressing modified ribosomes for enhanced D-amino acid incorporation.[8][9][10][11]
Table 1: Recommended Reagent Concentrations for a 25 µL CFPS Reaction
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| S30 Extract | - | 30% (v/v) | 7.5 |
| Amino Acid Mix (minus Met) | 20 mM each | 2 mM each | 2.5 |
| This compound | 50 mM | 1-5 mM | 0.5 - 2.5 |
| Engineered aaRS | 1 mg/mL | 20-50 µg/mL | 0.5 - 1.25 |
| Orthogonal tRNA | 1 mg/mL | 20-50 µg/mL | 0.5 - 1.25 |
| Plasmid DNA (with UAG) | 500 ng/µL | 10-20 ng/µL | 0.5 - 1.0 |
| T7 RNA Polymerase | 1 U/µL | 0.1 U/µL | 2.5 |
| Energy Solution (e.g., ATP, GTP) | 10X | 1X | 2.5 |
| Buffer (e.g., HEPES, pH 7.5) | 10X | 1X | 2.5 |
| Nuclease-free Water | - | - | to 25 µL |
Protocol Steps:
-
Thaw all components on ice.
-
In a sterile, nuclease-free microcentrifuge tube, combine the components in the order listed in Table 1. Gently mix by pipetting after each addition.
-
Incubate the reaction mixture at 30-37°C for 2-4 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be employed.
-
After incubation, place the reaction on ice to stop protein synthesis.
Analysis of this compound Incorporation
Confirmation of successful incorporation and quantification of the efficiency are crucial. Mass spectrometry is the gold standard for this analysis.
Protocol for Mass Spectrometry Analysis:
-
Protein Purification: Purify the synthesized protein from the CFPS reaction mixture using an appropriate affinity tag (e.g., His-tag, Strep-tag).
-
SDS-PAGE and In-Gel Digestion:
-
Run the purified protein on an SDS-PAGE gel.
-
Excise the protein band of interest.
-
Perform in-gel digestion with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for the peptide containing the UAG codon site. The mass of this peptide will be shifted corresponding to the mass of this compound minus the mass of the canonical amino acid that would have been incorporated at that position (if any read-through occurred).
-
-
Quantitative Analysis: The relative abundance of the peptide with the ncAA compared to any read-through product (containing a canonical amino acid at the UAG site) can be used to determine the incorporation efficiency.[1]
Optimization and Troubleshooting
Achieving high yields and incorporation efficiency may require optimization of several parameters.
Table 2: Troubleshooting Common Issues in D-Amino Acid Incorporation
| Issue | Potential Cause | Suggested Solution |
| Low protein yield | Suboptimal concentration of Mg2+ or K+ | Titrate the concentrations of magnesium acetate and potassium glutamate in the reaction mixture. |
| Low activity of the engineered aaRS | Increase the concentration of the engineered aaRS. Ensure the enzyme is active and properly folded. | |
| Degradation of mRNA or plasmid DNA | Use freshly prepared, high-quality DNA. Add RNase inhibitors to the reaction mix. | |
| Low incorporation efficiency | Inefficient charging of the O-tRNA | Increase the concentration of the engineered aaRS and the ncAA. |
| Ribosomal discrimination against the D-aminoacyl-tRNA | Use a CFPS extract with modified ribosomes known to enhance D-amino acid incorporation.[8][9][10][11] | |
| Competition from release factor 1 (RF1) | Use a CFPS extract from an E. coli strain where the gene for RF1 has been deleted.[5][6] | |
| High background of canonical amino acid incorporation | "Leaky" suppression by endogenous tRNAs | Increase the concentration of the orthogonal tRNA and engineered aaRS. |
| Contamination of the ncAA with its L-enantiomer | Use a highly pure source of this compound. |
Concluding Remarks
The incorporation of this compound into proteins using cell-free systems represents a powerful strategy for protein engineering and drug discovery. While the incorporation of D-amino acids presents unique challenges, the use of engineered orthogonal translation systems and modified ribosomes can lead to successful and efficient synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to explore the exciting possibilities offered by expanding the genetic code.
References
- Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2006). Construction of modified ribosomes for incorporation of d-amino acids into proteins. Biochemistry, 45(51), 15541–15551. [Link]
- Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6614–6615. [Link]
- PubMed. (2006). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Biochemistry, 45(51), 15541-51. [Link]
- Hecht, S. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. [Link]
- Katoh, T., & Suga, H. (2018). Engineering of ribosomal RNA for the incorporation of d- and β-amino acids. Methods in Enzymology, 607, 419-434. [Link]
- O'Donoghue, P., et al. (2017). MS-READ: Quantitative measurement of amino acid incorporation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3145-3153. [Link]
- O'Donoghue, P., et al. (2017).
- Isaacs, F. J., et al. (2019). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 37(8), 924-930. [Link]
- Chin, J. W., et al. (2014). Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 549, 1-22. [Link]
- Hong, S. H., et al. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry, 2, 96. [Link]
- Alexandrov, K., et al. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? Molecules, 24(8), 1541. [Link]
- Wiegand, T., et al. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 976. [Link]
- Guo, J., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(3), 165-170. [Link]
- Jewett, M. C., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 786. [Link]
- Plückthun, A., et al. (2007). Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Methyl-L-tyrosine using Fluorescence-based Bacterial Cell Sorting. Journal of Molecular Biology, 373(5), 1145-1159. [Link]
- Veeprho. D-Alanine Methyl Ester HCl. [Link]
- Jewett, M. C., et al. (2015). Improving Cell-Free Protein Synthesis through Genome Engineering of Escherichia coli Lacking Release Factor 1. ACS Synthetic Biology, 4(5), 573-581. [Link]
- Wang, L., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry, 7, 396. [Link]
- PubMed Central. (2014). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of Visualized Experiments, (87), 51361. [Link]
- World of Chemicals. d-alanine methyl ester suppliers USA. [Link]
- Waters Corporation. (2015). Quantitative Amino Acid Analysis of Biopharmaceuticals. YouTube. [Link]
- ChemBK. N-Methyl-D-alanine hydrochloride. [Link]
- PubChem. D-Alanine-D-alanyl-methyl ester hydrochloride. [Link]
- PUREfrex. Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. [Link]
- Polikanov, Y. S., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 46(22), 11959-11968. [Link]
- Bundy, B. C. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. [Link]
Sources
- 1. MS-READ: Quantitative measurement of amino acid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 3. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving Cell-Free Protein Synthesis through Genome Engineering of Escherichia coli Lacking Release Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 13. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of METHYL D-HOMOALANINATE HCL
An Application Guide for the Large-Scale Synthesis of Methyl D-Homoalaninate HCl
Introduction: Methyl D-homoalaninate hydrochloride is a non-proteinogenic amino acid (NPAA) derivative of significant interest to the pharmaceutical and biotechnology sectors.[1][2] As a chiral building block, it is incorporated into a variety of bioactive molecules, including peptide-based therapeutics and small molecule drugs, to enhance their metabolic stability, modify their conformation, or improve their efficacy.[3] Unlike the 20 proteinogenic amino acids, NPAAs like D-homoalanine are not directly encoded in the genome, necessitating their production through chemical or biocatalytic synthesis.[4][5]
The primary challenge in the industrial production of this compound lies in achieving high enantiomeric purity on a large scale in a cost-effective and environmentally sustainable manner. This guide provides a comprehensive overview of modern, field-proven strategies for its synthesis, focusing on a highly efficient biocatalytic route for the core amino acid followed by a robust esterification protocol. We will explore the underlying principles of each step, from asymmetric synthesis to final purification, offering a practical framework for researchers, scientists, and drug development professionals.
Part 1: Strategic Overview of Synthesis
The synthesis can be logically divided into two primary stages: the asymmetric synthesis of the D-homoalanine core and its subsequent esterification to the methyl ester hydrochloride salt. While traditional chemical methods often produce racemic mixtures requiring cumbersome resolution steps[6], modern biocatalysis offers a direct and highly stereoselective path to the desired D-enantiomer.
The Biocatalytic Advantage for D-Homoalanine Synthesis
Enzymatic synthesis provides a powerful platform for producing chiral molecules with exceptional enantiomeric excess (>99% e.e.) under mild, aqueous conditions.[7] For D-homoalanine, a multi-enzyme cascade reaction starting from the inexpensive and readily available amino acid L-methionine is a particularly effective strategy.[8][9] This approach leverages the specificity of enzymes to drive the reaction towards the desired product with minimal byproducts.
The core of this strategy involves a two-step enzymatic cascade:
-
γ-Elimination: The enzyme L-methionine γ-lyase (METase) converts L-methionine into the prochiral intermediate, 2-oxobutyrate.[7]
-
Asymmetric Amination: A stereoselective D-amino acid aminotransferase (DATA) catalyzes the amination of 2-oxobutyrate to yield D-homoalanine.[7][9] This step is crucial as the choice of aminotransferase dictates the final stereochemistry.
This biocatalytic route is superior for large-scale production due to its high yield, operational simplicity (often using whole-cell catalysts), and reduced environmental footprint compared to methods relying on heavy metals or harsh reagents.
Caption: Biocatalytic cascade for D-homoalanine synthesis.
Esterification and Salt Formation
Once optically pure D-homoalanine is obtained, the next stage is its conversion to the methyl ester hydrochloride. This is typically accomplished via Fischer esterification, where the amino acid is reacted with methanol in the presence of a strong acid catalyst.[10][11]
The use of chlorosulphonic acid or thionyl chloride (SOCl₂) in methanol is particularly effective for large-scale operations.[12][13] These reagents react with methanol to generate anhydrous HCl in situ. This serves two critical functions:
-
Catalysis: The protonated carboxylic acid is more susceptible to nucleophilic attack by methanol.
-
Equilibrium Shift: The anhydrous HCl converts the product ester into its hydrochloride salt, which often precipitates from the reaction medium, driving the equilibrium towards completion.
The final product is then isolated as a stable, crystalline hydrochloride salt, which is ideal for storage and subsequent use in peptide synthesis or other applications.[14]
Caption: General workflow for esterification and salt formation.
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of this compound. Safety precautions must be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations involving volatile or corrosive reagents should be performed in a well-ventilated fume hood.
Protocol 1: Biocatalytic Synthesis of D-Homoalanine
This protocol is adapted from established enzymatic cascade methods.[7][9] It utilizes whole-cell biocatalysts, which simplifies enzyme handling and improves stability.
Materials:
-
L-Methionine
-
D-Alanine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (pH 7.5-8.0)
-
E. coli cells overexpressing L-methionine γ-lyase (METase)
-
E. coli cells overexpressing D-amino acid aminotransferase (DATA) from Bacillus sp.
-
Cation-exchange resin (e.g., Dowex 50WX8)[15]
-
Aqueous Ammonia (for elution)
-
Hydrochloric Acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of L-methionine (e.g., 100-200 mM) and D-alanine (1.2-1.5 equivalents) in phosphate buffer. Add PLP (approx. 0.1 mM) as a cofactor.
-
Biocatalyst Addition: Add the METase and DATA whole-cell biocatalysts to the reactor. The optimal cell density should be determined empirically but typically ranges from 20-50 g/L (wet cell weight).
-
Reaction: Maintain the reaction at a constant temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours. Monitor the reaction progress by HPLC to track the consumption of L-methionine and the formation of D-homoalanine.
-
Harvesting: Once the reaction reaches completion, centrifuge the mixture to pellet the cell catalysts. Collect the supernatant containing the product.
-
Purification (Ion Exchange):
-
Adjust the pH of the supernatant to ~2-3 with HCl to ensure the protonation of the amino acid.
-
Load the solution onto a pre-equilibrated column of strongly acidic cation-exchange resin.[16] The D-homoalanine will bind to the resin, while uncharged impurities and anions will pass through.
-
Wash the column with deionized water until the eluate is neutral.
-
Elute the D-homoalanine from the resin using an aqueous ammonia solution (e.g., 2 M). Collect the fractions containing the product.
-
-
Isolation: Combine the product-containing fractions and remove the ammonia and water under reduced pressure (rotary evaporation) to yield solid D-homoalanine.
Protocol 2: Esterification and Purification of this compound
This protocol uses thionyl chloride for efficient esterification and subsequent isolation of the hydrochloride salt.
Materials:
-
D-Homoalanine (from Protocol 1)
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend the dry D-homoalanine in anhydrous methanol (approx. 5-10 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension in an ice-water bath to 0°C. Add thionyl chloride (1.1-1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The suspension should gradually become a clear solution.
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and SOCl₂ under reduced pressure. This will yield a crude solid or oil.
-
Add anhydrous diethyl ether to the residue and stir vigorously. The product, this compound, will precipitate as a white solid.
-
-
Purification (Recrystallization):
-
Collect the crude product by filtration and wash it with a small amount of cold diethyl ether.
-
For higher purity, recrystallize the solid from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether.[17] Dissolve the crude product in a minimal amount of hot methanol or ethanol, then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
-
Drying: Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.
Part 3: Data, Characterization, and Quality Control
Rigorous quality control is essential to ensure the final product meets the required specifications for identity, purity, and stereochemical integrity.
Table 1: Typical Process Parameters and Expected Results
| Parameter | Target Value / Range | Method of Analysis |
| D-Homoalanine Synthesis | ||
| Conversion Yield | >85% | HPLC |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC/GC[18] |
| Esterification | ||
| Reaction Yield | >90% | Gravimetric |
| Final Product | ||
| Chemical Purity | >98% | HPLC, NMR |
| Enantiomeric Purity | >99% e.e. | Chiral HPLC[19][20] |
| Appearance | White crystalline solid | Visual Inspection |
| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, MS |
Characterization Data:
-
¹H NMR: The spectrum should show characteristic peaks for the methyl ester protons (~3.7 ppm, singlet), the α-proton (~4.0 ppm, triplet or multiplet), the β-protons (~2.1 ppm, multiplet), and the γ-methyl group (~1.0 ppm, triplet). The amine protons will appear as a broad singlet.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base of the ester.
-
Chiral HPLC: Analysis on a suitable chiral stationary phase (CSP) column is the gold standard for determining enantiomeric excess.[20] The method should be validated to ensure baseline separation of the D- and L-enantiomers.[21]
References
- Gotor-Fernández, V., et al. (2018). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine. ChemCatChem.
- Fichtner, F., et al. (2021). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology.
- van der Donk, W. A. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Accounts of Chemical Research.
- Zhang, W., et al. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
- Taylor & Francis Group. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online.
- Velíšek, J., et al. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids. Czech Journal of Food Sciences.
- ResearchGate. (2018). Schematic cascade reaction for the asymmetric synthesis of D‐ or L‐homoalanine. ResearchGate.
- Wang, L., et al. (2021). Rational engineering of Acinetobacter tandoii glutamate dehydrogenase for asymmetric synthesis of l-homoalanine through biocatalytic cascades. Catalysis Science & Technology.
- Contente, M. L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences.
- Google Patents. (1990). US4956471A - Process for isolating and purifying amino acids.
- Li, J., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development.
- ResearchGate. (2017). How to purify amino acids (HCl salt) with dowex resin? ResearchGate.
- Google Patents. (1946). US2404503A - Preparation of amino acids from their salts.
- Lmax, Q., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
- Diaion. (n.d.). Separation and Refining of Amino acids. Mitsubishi Chemical Corporation.
- Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. International Labmate Ltd.
- Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
- ResearchGate. (2013). Resolution (R S ) of amino acid enantiomer pairs after derivatization with different reagents. ResearchGate.
- Leuchtenberger, W., et al. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology.
- Baddiley, J., et al. (1979). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. Journal of Bacteriology.
- Google Patents. (1990). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
- Haas, R., et al. (1984). Maintenance of D-alanine ester substitution of lipoteichoic acid by reesterification in Staphylococcus aureus. Journal of Bacteriology.
- Pearson. (n.d.). Show how you would convert alanine to the following derivatives.
- Naeem, M., et al. (2022). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology.
- ResearchGate. (2019). Separation and Purification of Amino Acids. ResearchGate.
- Bouyahya, A., et al. (2016). Synthesis and Characterization of L-alanine based Poly(ester-amide)s. Journal of Macromolecular Science, Part A.
- Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
- Organic Syntheses. (2011). Preparation of (S)-N-Methyl-Alanine Methylamide from L-Alanine Methyl Ester Hydrochloride. Organic Syntheses.
- Nieto-Domínguez, M., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications.
- MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI.
- Google Patents. (2017). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
- Google Patents. (2018). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
Sources
- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]
- 11. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 12. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 13. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. diaion.com [diaion.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. pubs.acs.org [pubs.acs.org]
safety and handling procedures for METHYL D-HOMOALANINATE HCL
Application Notes & Protocols for METHYL D-HOMOALANINATE HCL
Section 1: Hazard Identification and Compound Profile
This compound and its analogues are typically white to off-white crystalline powders.[1][2] As derivatives of amino acids, they are fundamental building blocks in peptide synthesis and are utilized in various research and development applications, including pharmaceutical design.[1][][4] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions.[2]
The primary hazards associated with the analogue METHYL D-ALANINATE HCL, which should be assumed for this compound until proven otherwise, are irritation to the skin, eyes, and respiratory tract.[5][6][7] It is also characterized as a hygroscopic solid, meaning it readily absorbs moisture from the air.[5][6]
| Property | Data for METHYL D-ALANINATE HCL (Analogue) | Reference |
| CAS Number | 14316-06-4 | [1] |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.58 g/mol | [8] |
| Appearance | White to off-white powder/solid | [1][6] |
| Melting Point | 108-110 °C | [7] |
| Key Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [5][7] |
| Storage Conditions | Store in a cool, well-ventilated area.[5] Keep container tightly closed.[6] Product is hygroscopic; protect from moisture.[5][8] Store under an inert atmosphere (e.g., Argon).[5] Recommended storage at 0-8°C.[1] |
Section 2: Core Safety Principles & Engineering Controls
The causality behind safe handling protocols is rooted in preventing the compound from coming into contact with personnel or the external environment. The primary routes of exposure are inhalation of the powder, and direct contact with the skin or eyes.[5][9]
2.1 Engineering Controls: The First Line of Defense
Due to its potential to cause respiratory irritation as a fine powder, all manipulations of this compound must be performed within a certified chemical fume hood.[5] This is a non-negotiable control. The fume hood's constant airflow contains airborne particles and prevents them from entering the laboratory environment and the user's breathing zone. Ensure the fume hood has a valid inspection certificate and proper airflow.
2.2 Designated Area
All work with this compound, including storage, weighing, and solution preparation, should be restricted to a designated area within the laboratory. This area should be clearly marked, and access should be limited to trained personnel. This practice minimizes the risk of cross-contamination and unintentional exposure.
Section 3: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be worn at all times when handling the compound.[7]
-
Hand Protection: Wear protective nitrile gloves.[5] Gloves must be inspected for integrity before each use. If contact with the substance occurs, remove and dispose of the gloves immediately according to proper procedures, and wash hands thoroughly with soap and water.[10]
-
Eye Protection: Safety glasses with side shields are mandatory.[5] For operations with a higher risk of splashing or dust generation, chemical safety goggles are required.[11] An eyewash station must be readily accessible and tested regularly.[5]
-
Skin and Body Protection: A laboratory coat must be worn and kept fully fastened.[5] For larger quantities, additional protective clothing may be necessary. Contaminated clothing should be removed immediately and laundered separately before reuse.[7]
-
Respiratory Protection: While engineering controls (fume hood) are primary, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter may be required for emergency situations or if engineering controls fail.[5][11]
Section 4: Protocols for Safe Handling and Use
4.1 Receiving and Storage Protocol
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify the label matches the order information.
-
Store the container in a cool, dry, and well-ventilated area designated for such chemicals.[5]
-
Due to its hygroscopic nature, the container must be kept tightly sealed.[6] For long-term stability, storage under an inert gas like Argon is recommended.[5]
4.2 Weighing and Solution Preparation Workflow
This workflow is designed to minimize dust generation and exposure. All steps must be performed inside a chemical fume hood.
Caption: Workflow for weighing and dissolving this compound.
4.3 Solubility Information (Based on L-Alanine Methyl Ester Analogue)
-
Organic Solvents: The L-alanine analogue is soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), and Dimethyl Formamide (DMF) (~20 mg/ml).[9] When preparing a stock solution in an organic solvent, it is best practice to purge the solvent with an inert gas first.[9]
-
Aqueous Buffers: Organic solvent-free aqueous solutions can be prepared by dissolving the solid directly in aqueous buffers.[9] The solubility of the L-alanine analogue in PBS (pH 7.2) is approximately 10 mg/ml.[9] Aqueous solutions are not recommended for storage for more than one day.[9]
Section 5: Emergency Response Protocols
Rapid and correct response to an incident is crucial to mitigate harm.
5.1 Spill Response
For any spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 65672-32-4: N-Methyl-D-alanine hydrochloride [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.ie [fishersci.ie]
Troubleshooting & Optimization
troubleshooting low yield in METHYL D-HOMOALANINATE HCL synthesis
Technical Support Center: METHYL D-HOMOALANINATE HCL Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-natural amino acid ester. Low yield is a frequent challenge that can derail project timelines and consume valuable resources. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocol.
Troubleshooting Guide: Addressing Low Yield
This section directly tackles common issues encountered during the synthesis. The primary route discussed involves the esterification of D-Homoalanine using methanol, commonly catalyzed by an acid source like thionyl chloride (SOCl₂) or anhydrous HCl.
Question 1: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted D-Homoalanine. What are the likely causes and how can I fix it?
Answer:
This is one of the most common failure modes and typically points to issues with the esterification conditions. The esterification of an amino acid is an equilibrium-driven process, and several factors can prevent it from reaching completion.[1][2]
Root Cause Analysis:
-
Presence of Water: The Fischer-Speier esterification is a reversible reaction where water is a byproduct.[1][2] Any water present in the reaction mixture—either from wet solvents, reagents, or glassware—will push the equilibrium back towards the starting materials, preventing full conversion.
-
Insufficient Acid Catalyst: The reaction requires a strong acid catalyst to protonate the carboxylic acid's carbonyl group, making it more electrophilic for attack by methanol.[2][3] If the catalyst is insufficient in quantity or has degraded, the reaction rate will be impractically slow.
-
Low Reaction Temperature: Like most reactions, esterification has an activation energy barrier. Insufficient temperature can lead to a very slow reaction rate, making it seem like the reaction has stalled.
-
Poor Solubility of D-Homoalanine: Amino acids can have limited solubility in alcohols like methanol, especially at lower temperatures. If the starting material is not adequately dissolved or suspended, the reaction becomes a heterogeneous mixture, slowing down the reaction rate significantly.
Actionable Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly opened, anhydrous grade methanol or methanol dried over 3Å molecular sieves.
-
Flame-dry all glassware under vacuum or in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
If using HCl gas, ensure it is passed through a drying tube. If using thionyl chloride (SOCl₂), use a freshly opened bottle or a recently distilled batch.[4]
-
-
Optimize Catalyst Addition:
-
When using SOCl₂, it is typically added dropwise to cold methanol (0°C) before adding the amino acid.[4] This in situ generation of anhydrous HCl is highly effective.[5][6] A typical molar ratio is 1.2 to 1.5 equivalents of SOCl₂ relative to the amino acid.
-
A patent for a similar process suggests adding thionyl chloride to a mixture of the amino acid and alcohol at a controlled temperature (e.g., above 20°C) can improve reaction control.[7][8]
-
-
Control Reaction Temperature:
-
After the initial exothermic addition of SOCl₂ to methanol is complete, allow the reaction to warm to room temperature and then gently reflux (methanol boiling point is ~65°C) for 3-6 hours. Monitor the reaction progress by TLC.
-
-
Improve Solubility:
-
Ensure vigorous stirring throughout the reaction. A magnetic stir bar is usually sufficient for lab scale.
-
The reaction should start as a suspension and gradually become a clear solution as the starting material is converted to the more soluble hydrochloride salt of the methyl ester.
-
Question 2: The reaction appears complete by TLC, but my isolated yield after workup is extremely low. Where did my product go?
Answer:
Losing a product during workup and purification is a frustrating experience. For amino acid ester hydrochlorides, the culprit is almost always their high water solubility.
Root Cause Analysis:
-
Product Loss to Aqueous Phase: this compound is a salt. Like most simple amine salts, it has significant solubility in water. During an aqueous workup (e.g., washing with sodium bicarbonate solution), a substantial amount of product can remain in the aqueous layer and be discarded.
-
Premature Neutralization: If the product is neutralized to the free amine before or during extraction with an organic solvent, it can become zwitterionic or remain polar, reducing its solubility in common extraction solvents like dichloromethane (DCM) or ethyl acetate. The free amine is also more volatile and can be lost during solvent removal.
-
Hydrolysis During Workup: If the aqueous workup conditions are too basic or are prolonged, the newly formed ester can be hydrolyzed back to the carboxylic acid (D-Homoalanine), which will not be extracted into the organic phase.
Actionable Troubleshooting Steps:
-
Minimize Aqueous Contact: The most robust method for isolating the product is to avoid an aqueous workup altogether.
-
Direct Crystallization Protocol:
-
After the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess methanol and SOCl₂.[7]
-
To the resulting crude oil or solid, add a non-polar solvent in which the product is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE).[7][9]
-
Stir or sonicate the suspension vigorously. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of the same non-polar solvent, and dry under high vacuum.[9]
-
-
-
If an Aqueous Workup is Necessary:
-
Neutralize Carefully: If you must neutralize (for example, to remove acidic impurities), cool the solution to 0°C and slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until the pH is ~7-8.[10]
-
Extract Thoroughly: Extract the neutralized free amine quickly with a suitable organic solvent (e.g., DCM or ethyl acetate). Perform multiple extractions (at least 3-5 times) to maximize recovery.[10]
-
Re-form the Salt: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and then bubble dry HCl gas through the solution to precipitate the desired hydrochloride salt.[9] Alternatively, add a stoichiometric amount of HCl in a solvent like ether or dioxane.
-
Question 3: My final product is an impure, sticky oil that won't crystallize. What are the likely impurities and how can I purify my product?
Answer:
A non-crystalline, oily product suggests the presence of impurities that are inhibiting the formation of a crystal lattice. In this synthesis, several side-products can form.
Root Cause Analysis:
-
Dimerization (Diketopiperazine Formation): Amino acid esters can undergo intermolecular self-condensation to form cyclic dipeptides known as diketopiperazines, especially under neutral or slightly basic conditions or upon heating.[11]
-
Oligomerization: If the amine is not protonated (as the HCl salt), it can react with another ester molecule, leading to small peptide chains.
-
Side Reactions from Thionyl Chloride: While SOCl₂ is effective, it can lead to trace impurities if not used carefully. In some cases, highly viscous liquids are formed which are difficult to crystallize.[12]
-
Residual Solvent: Trapped methanol or other solvents can make the product oily.
Actionable Troubleshooting & Purification Protocol:
-
Confirm Product Formation: First, obtain an NMR spectrum of your crude product. This will help identify the desired product and give clues about the nature of the impurities.
-
Purification by Recrystallization:
-
Even if the crude product is an oil, attempting crystallization is the best purification method.
-
Dissolve the crude oil in a minimum amount of a polar solvent in which it is soluble, such as hot methanol or ethanol.
-
Slowly add a non-polar "anti-solvent" (like diethyl ether, MTBE, or ethyl acetate) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the polar solvent to redissolve the cloudiness and then allow the solution to cool slowly to room temperature, and then to 0-4°C.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the purified crystals by filtration.[7]
-
-
Column Chromatography (as a last resort): Chromatography of the highly polar hydrochloride salt can be challenging. It's often better to purify the free amine on silica gel (using a mobile phase like DCM/Methanol) and then convert the purified amine back to the HCl salt.
Key Methodologies & Protocols
Protocol: Esterification of D-Homoalanine using SOCl₂ in Methanol
This protocol is a standard and reliable method for synthesizing amino acid methyl ester hydrochlorides.[4][6]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of amino acid) to the flask and cool the flask to 0°C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cold, stirring methanol. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this in a well-ventilated fume hood.[4]
-
After the addition is complete, stir the solution at 0°C for another 15-20 minutes.
-
Reaction: Add D-Homoalanine (1.0 eq) portion-wise to the solution.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~65°C) for 3-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 80:20:2 and ninhydrin stain). The starting material should be consumed.
-
Workup & Isolation: Cool the reaction to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.
-
Add diethyl ether to the crude residue and stir vigorously to precipitate the product.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Visualizations & Data
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low yield.
Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Methanol | Acts as both reactant and solvent. Must be dry to prevent reversing the equilibrium.[1] |
| Catalyst | Thionyl Chloride (SOCl₂) | Reacts with methanol to form anhydrous HCl in situ, which is a highly effective catalyst.[5][6] |
| Stoichiometry | 1.2 - 1.5 eq. SOCl₂ | Ensures complete protonation of the amino acid and effectively catalyzes the reaction. |
| Temperature | 0°C (addition), then Reflux | Controls initial exothermic reaction, then provides sufficient energy to overcome the activation barrier.[4] |
| Reaction Time | 3 - 6 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC. |
| Workup | Anhydrous (Evaporation & Precipitation) | Avoids loss of the water-soluble hydrochloride salt product.[7][9] |
Frequently Asked Questions (FAQs)
Q1: Can I use concentrated sulfuric acid (H₂SO₄) or HCl gas instead of thionyl chloride? A: Yes. Both are classic catalysts for Fischer esterification.[1][2] Bubbling dry HCl gas through methanol before adding the amino acid is a very clean method. Using concentrated H₂SO₄ is also effective, but the workup can be more complex due to the need to neutralize the strong, non-volatile acid.[13] SOCl₂ is often preferred for its convenience as a liquid reagent and because the byproducts (SO₂ and HCl) are gaseous and easily removed.[14]
Q2: Is there a risk of racemization at the alpha-carbon during this synthesis? A: For simple esterification under acidic conditions, the risk of racemization is generally low.[15] The stereocenter is not directly involved in the reaction mechanism. However, prolonged exposure to harsh basic conditions during workup could potentially lead to epimerization by deprotonation of the alpha-proton, so careful pH control is important if an aqueous workup is performed.[16]
Q3: Why is the product isolated as a hydrochloride salt? A: The hydrochloride salt serves two main purposes. First, the reaction is acid-catalyzed, so the product naturally forms as a salt. Second, the salt form protects the amine functional group from reacting with other molecules (e.g., dimerization to form diketopiperazines).[11] It also makes the product a stable, crystalline solid that is easier to handle and store than the free amine, which is often an oil.
Q4: My starting D-Homoalanine is old. Could this be the problem? A: It is possible. While amino acids are generally stable, they can be hygroscopic. Absorbed water can inhibit the reaction as discussed in Question 1. It is always best practice to use starting materials of known purity and to dry them in a vacuum oven before use if there is any doubt about their water content.
References
- Dymicky, M. Preparation of L-lysine-14C and ornithine-14C. Journal of Labelled Compounds and Radiopharmaceuticals.
- BenchChem. A Comparative Guide to Alternative Protecting Groups for D-Alanine in Peptide Synthesis. BenchChem.
- Pintea, B. et al. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- JP2003137850A - Method for producing amino acid ester hydrochloride.
- Roberts, J. D. & Caserio, M. C. Reactions of Amino Acids. Chemistry LibreTexts.
- Ashenhurst, J. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- BOC Sciences.
- Venditti, A. et al. How to convert amino acid to its hydrochloride?
- Medicilon.
- Bio-Synthesis Inc. Unnatural / Unusual Amino Acids. Bio-Synthesis.
- Sharma, G. et al.
- US4622413A - Method for preparing amino acid ester hydrohalides.
- Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride.
- Pianeta Chimica. Problem 2.
- Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with ? r/chemhelp.
- Chemistry Stack Exchange.
- Cre
- AAPPTec.
- JP4356292B2 - Method for producing amino acid ester hydrochloride.
- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
- Pearson.
- Wikipedia.
- Marchetti, F. et al. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
- Pattabiraman, V. R. & Bode, J. W. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
- Antonacci, A. et al. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. American Chemical Society.
- AK Lectures.
- Organic Syntheses Procedure. (Note 1).
- Ghorbani-Vaghei, R. & Malaekehpour, S. M. A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
- Organic Chemistry Portal.
- The Organic Chemistry Tutor.
- Organic Syntheses Procedure. dl-ALANINE.
- ResearchGate. Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents 1.
- Biosynth. D-Alanine methyl ester HCl | 14316-06-4 | FA28888.
- BenchChem. Preventing racemization during L-Alanine isopropyl ester synthesis.
- WIPO Patentscope. WO/2016/155596 METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF.
- OperaChem.
- PubChem - NIH. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647.
- Chem-Impex. D-Alanine methyl ester hydrochloride.
- Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4.
- Labmix24. D-Alanine Methyl Ester HCl - TLC-A-155015.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pianetachimica.it [pianetachimica.it]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US4622413A - Method for preparing amino acid ester hydrohalides - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Conditions for D-Homoalanine in Peptide Synthesis
Introduction: The Challenge of Incorporating D-Homoalanine
D-homoalanine, a non-proteinogenic amino acid, is a valuable building block for modifying peptide properties. Its incorporation can significantly enhance metabolic stability by making adjacent peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acids.[1][2] However, the ethyl side chain of D-homoalanine presents a greater steric barrier than that of native alanine, leading to significant challenges in solid-phase peptide synthesis (SPPS).
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of D-homoalanine. We will address common issues ranging from low coupling efficiency to the preservation of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of D-homoalanine more difficult than D-alanine?
The primary difficulty arises from steric hindrance. The ethyl side chain of D-homoalanine is bulkier than the methyl group of D-alanine. This increased bulk physically obstructs the approach of the nucleophilic amine of the resin-bound peptide to the activated carboxyl group of the incoming D-homoalanine, slowing down the rate of peptide bond formation.[3] This often results in incomplete or slow coupling reactions when using standard protocols.[4]
Q2: What are the primary goals and potential side reactions when optimizing D-homoalanine coupling?
The two primary goals are maximizing coupling yield and minimizing racemization.
-
High Coupling Yield: Ensuring the reaction goes to completion is critical to avoid deletion sequences (peptides missing the D-homoalanine residue), which are difficult to purify from the target peptide.[4]
-
Minimizing Racemization: The most significant side reaction is the epimerization of the desired D-homoalanine into its L-homoalanine counterpart.[5] This occurs when the activated amino acid forms a planar oxazolone (or azlactone) intermediate, which can be protonated from either face, scrambling the stereocenter.[5][6] The presence of these diastereomeric impurities can alter the biological activity of the final peptide and complicate purification.[5]
Q3: What class of coupling reagents is recommended as a starting point for D-homoalanine?
For sterically hindered amino acids like D-homoalanine, standard carbodiimide reagents such as DCC or DIC alone are often insufficient.[3] It is highly recommended to start with more potent in-situ activating reagents.[3] The two main classes are:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , or COMU are extremely effective as they form highly reactive activated esters that can overcome the steric barrier.[3][7][8]
-
Phosphonium Salts: Reagents like PyBOP or PyAOP also offer high coupling efficiency with a reduced risk of side reactions compared to some older reagents.[9][10]
These reagents are typically used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q: My coupling reaction with D-homoalanine is sluggish or incomplete, resulting in low yield. What steps should I take?
A low or incomplete coupling efficiency is the most common problem encountered. A systematic approach to optimization is crucial.
Logical Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting decision tree for incomplete coupling.
-
Evaluate Your Coupling Reagent: If you are using a carbodiimide like DIC, even with an additive like OxymaPure, it may not be potent enough.[3] Switch to a uronium/aminium or phosphonium salt such as HATU, HCTU, or PyBOP.[3][9] These reagents form more reactive intermediates capable of overcoming the steric hindrance.[3]
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down reaction kinetics.[3] Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can dramatically accelerate the reaction by using elevated temperatures (e.g., 75°C for 5-10 minutes), though this must be balanced against the risk of racemization.[3][6]
-
Perform a Double Coupling: This is a highly effective and commonly used strategy for difficult residues.[11] After the first coupling reaction, wash the resin and then add a fresh solution of activated D-homoalanine to couple a second time, ensuring all free amines are acylated.[3] (See Protocol 2 for a detailed workflow).
-
Optimize Solvents: If the growing peptide chain is long, it may begin to aggregate, hiding the N-terminal amine and preventing coupling. If you suspect aggregation, switch the solvent from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP).[3]
Comparison of Recommended Coupling Reagents for D-Homoalanine
| Reagent Class | Example Reagent | Relative Efficiency | Racemization Risk | Key Considerations & Rationale |
| Uronium/Aminium | HATU | Very High | Moderate | Forms a highly reactive OAt-ester. Excellent for hindered couplings but can increase racemization risk with extended pre-activation.[7][8] |
| HCTU | Very High | Moderate | More reactive than its HBTU counterpart. A reliable choice for difficult sequences.[3] | |
| COMU | Very High | Low-Moderate | A third-generation uronium salt incorporating OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[7][12] | |
| Phosphonium | PyBOP | High | Low | High coupling efficiency with low racemization. More expensive than uronium salts.[9] |
| Carbodiimide | DIC / OxymaPure | Moderate | Very Low | A milder system. The best choice when racemization is the primary concern. OxymaPure is a safe and effective additive that suppresses racemization.[5][7] |
| Acyl Fluoride | TFFH / BTFFH | Extremely High | Very Low | Converts the carboxylic acid to a small, highly reactive acyl fluoride. Ideal for the most extreme cases of steric hindrance where other methods fail.[3][13] |
Q: I'm observing a significant diastereomeric impurity, likely L-homoalanine. How can I suppress this racemization?
A: Racemization is a critical issue, especially when using highly activating coupling reagents.[5] The key is to form the peptide bond as quickly as possible after activation, minimizing the lifetime of the racemization-prone oxazolone intermediate.
Mechanism of Activation and Racemization Pathway
Caption: Competing pathways of desired coupling vs. racemization.
-
Re-evaluate Reagent and Additive Choice: While highly potent, onium salts can increase racemization risk.[5] If epimerization is severe, switch to a milder carbodiimide-based system like DIC with OxymaPure .[7] OxymaPure is highly effective at suppressing racemization.[7]
-
Change the Base: The base used during coupling plays a critical role. DIPEA is a strong base that can promote oxazolone formation. Switch to a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-collidine .[5]
-
Control the Temperature: Perform the coupling at a lower temperature. While higher temperatures increase the reaction rate, they also accelerate racemization. Running the coupling at 0°C or room temperature is often a good compromise.[5]
-
Avoid Pre-activation: Minimize the time the amino acid exists in its activated state before the amine is present. Avoid a separate pre-activation step; instead, add the coupling reagents directly to the vessel containing the resin-bound peptide.[5]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of D-Homoalanine using HATU
This protocol is recommended for overcoming the steric hindrance of D-homoalanine where high efficiency is the primary goal.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-D-homoalanine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, prepare the activation solution: dissolve Fmoc-D-homoalanine and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. Note: Do not exceed 5 minutes to minimize racemization.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.
-
Take a small sample of resin beads and perform a Kaiser test (or other ninhydrin test) to monitor for the presence of free primary amines.
-
If the test is negative (indicating complete coupling), proceed with washing the resin with DMF (3 x 1 min) to prepare for the next cycle.
-
If the test is positive, proceed immediately to Protocol 2.
-
Protocol 2: Double Coupling for Difficult Sequences
This protocol should be implemented if Protocol 1 results in an incomplete reaction (positive Kaiser test).
-
Procedure:
-
After the first coupling reaction (step 4 in Protocol 1), drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts.
-
Prepare a fresh activation solution of Fmoc-D-homoalanine, HATU, and DIPEA as described in Protocol 1, step 2.
-
Add the fresh solution to the resin and allow the second coupling to proceed for an additional 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a final Kaiser test to confirm the reaction has gone to completion before proceeding to the next deprotection step.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAM2OLBOUCvNewvC7I8_xk5zK9QnKv3kxOai62xEuV1dPM4fa5TYmj6AtyxPiaUwWQfj0KUCV2BtL-dDvBx6_A6jHdsGu72fK-EQJiNFWasf4Ojiy9FYz__Sc8euSuqi6y3YyJXOS8iVNbpXtrzyj1fQJV5pvCQ_ixmkCIkG-vQlwE9gdI3qQH7IT_4BHQZ6B2cvl-MiouaYzm9hIsVXBlMjDHPjxtGahjeyu6HkrmHQvikcthyLk=]
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFESBUxl7BV7wr_3bL60_nXL5S0AF1b4EQ3whVaGNhlvkPbN3uVAd93XArP41m_iy4m5i--AYcCHMNRXcnehli5hE4RIgU4WB8gi7jqJ-LLp0h1POgvl9LiTnHt59lV2tSaCOnOmA==]
- BenchChem Technical Support Team. (2025). Technical Support Center: BOC-D-Alanine in Solid-Phase Peptide Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGw5SEbrh0msueGO8zEmXmrAMTKCNEee49Ns3Xjc-_6AI-uqt35YlqW9SxVwyWaau6FrOZnX5qOmI4R7VcXDiVGcTf9QQWxuTebIDpGuAka_4IcA9C6URPa4OHgnxETUZyUiN0FlOTfMMSg2lChZ6h1Y6bMxyiPZEsh1j78Mug-uceLw_pBsGDlH_9Jq90aofbOK1oeq-swUgggLpOxZdxzdNvmA==]
- Olsen, C. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [URL: https://doi.org/10.1039/C5OB02129D]
- AAPPTec. (n.d.). Coupling Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETNhpI9g36y_4tiOug7gni_H2Oy5xMnQwUzVOhGWh1kG6Os5lvoQDfAxMmGFjxnFbtHhiDXAdIHDcmYU8njKiV84RVGfrGIvosHS_MBTLzg7uybFSA2JArHvhBVn3QEms1UBsf8FJlpQ3brBjkhJQgEPiPG_u2cwMpZbUbo2ND4CT3vxncIihOkH1YslE=]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJzhZ_vjkd_h7l7NQnCAC5knlg6xBg3iXKRqvPrtcj9ezK3MNpjPku15yyN62SY-4qx2wyckQrkpuF1jUqCOiS23pwugsy6Fz8PY-N1lJicKXcT2bugKfeZ_hxCLKN0n0=]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSsXah4s076V8v61e3-mjTVWXj6gyB2akak3Rk1OUSwLSnuGiU97JpG0V88JqPJzpAnRaRn22Ry0pKPKQqMMuD-XGddaHLpp4xRqUoB4TEPcT5f9geACUvihj2ceSB9ztcGg8oC7UTg3BcCjy1psQbQpVc-CwaGg3YkEViXx9Kq-IgXDiaR_vLO1Jpga8HWQwrdOU8kn4lDUOwVaEDs0tieyogi2C7jQ==]
- BenchChem. (2025). Enhancing Peptide Stability Through D-Amino Acid Incorporation Using BOC-D-Alanine: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6F_6hfUfpFqz6zxgbDa9d5Dyp4cYaORTqBcThZY5MdTmbE1hs_RwYnrz3fZTj7KbSdBZQ8Ya_hez5qlMQfqFdmHqQf10hZGEF135d6p6cFz1zHfXk9m77uiqAcePSUp7zjni7ifvIcwdETFJ20xR1pvzR3HAU8PDimqAWKKfo1nn8ivcYXnWjyut6L80yEMexsqRyHRoWRbRiB0VrAvPitrS_QvW6IqjFEzC8gkx3jKGf98jv69bWB_9A1dM4l2nMHkieRwH_oWjSsNBPAKep]
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [URL: https://doi.org/10.1111/j.1399-3011.1996.tb00844.x]
- Biotage. (2023). Using double coupling to improve your peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTMnqSyxezImeAVBZWOczNR8oFsLj9lM40dHR8hjC0DgM85hjAzuALCdiIq-oTC2b3Y2G3kwA8JIxIgjvpYfRX4vB_MwSaglnCFQmcIn3rE-E5LRpx-aBDF7nU60w4bioFGuGn6DOyFIOu3BCwqbFZn-isO-3Cf6l16yWJA2rgzR3CHSp7TIshfm-2youSSg==]
- Nardone, B., & Ceriotti, L. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623091/]
- Fields, G. B., & Noble, R. L. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX-1yy-YHBcM4YWe3IG-FCETiiiE163xCQtN7w8m2xwy2qliMVxqsK_NPi49ZfkQPMjSUbgczEcF7K-QxBTJYvsCGMi9DTefzSeKHU7q0RN9WlAgYEpCHWe-cXydEARfVR_FYno1dK7kMCT3KyJNSym3383qPrLwXDv8rW6ZDEBlCBmlb-AjA=]
- Iris Biotech GmbH. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8NNJPzlI7LEZXUbs9vgs0Xo9SHf7Cnnr7PY6kGd5qrIOqIRhtGdBEnd4L_kwOZAt_8BLsHEARlAOaj2Z6Lwt61ewtJvJlwzt1fxt_AHdQP_1FSUoSuzXFhMFwfLhQb9LNuYaYcfFptF3050PC7QOgar5D6yjry8AjCbEsflPxz-CesypE80vmLE36qk0RTbmSd2NLrI1U3h_Nk4j-odTApir-1oVlfo9Pxvw1JilWBg==]
- Zaparelli, G., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [URL: https://doi.org/10.1002/psc.70064]
- Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02283]
- BenchChem. (2025). Recommended Coupling Reagents for BOC-D-Alanine: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxjsHSeLem_3FekXXfsq13ZpS7qrezNxfW31WoVk1hwnZlkp9axR_6hLIkliHy8web4dwnQ4QBFOz-XHgXWsN6bLG7tMX3DID8alhLKF_EIOveHeZp6FM1FagcCLU3_gudPO0h9rN-7gT3l2hpL57-mRhf30-CAUG4Vx9P1NbtyWkblibUdOCAWE2o4C4I8HNS_NG8AdclyfoKBSAb5Nuz8MVfKexClPPYkIzj]
- BenchChem. (2025). A Head-to-Head Comparison of Coupling Reagents for BOC-D-Alanine in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlRmaJPwTiSyWczggng1S5eg7QitK4q11aOpzt78mxCYdAHxnHZeurFL_cGI-bXkXKlxgP3oGviJfPi47WiQioeM9ASXgm6hWj6fen1EQ8A8q-tn-GhOtUZhaKJRpxQc3fEQDQ8FmCrLLlPrUicXzHdIl7pitwJ2j-Jst5DkWVCX71WkiBHpKQpvFbFyzOEYFm-3EjHp91CwjWhrcgWG4LlyQuaKVMHfNH8Mndymx8hlSB]
- BenchChem. (2025). Introduction to solid-phase peptide synthesis using BOC-D-alanine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUNxnrBCGSSBNWQLJ2QuTeQ6V0Clk2r0xdO0y5CDsQtyMaAeWhEyEohKn4vwf4U_ZGHcRYcAcVh9_Zm88w1ki292eWuy93O1Wtr22PSTWzdprFmeyhuFKFtU-eGd4sYVZKAJxF2PqgmkNdTOINzCfj7G9m-0KvKjpuJtUDSHSsI04b9piloJZm7f641bC65Q8-ulJV3TLGpKxwNB0oog==]
- BenchChem. (2025). Technical Support Center: Optimization of Coupling Reactions with p-Amino-D-phenylalanine in SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG45QscKVeH_QsAkYz2deythFmhfpz3PBkaKux_tHoKnVa2rWAhWTbQTFTB60qFdLtuSw6lAMWBcHWGni3UglzaH9877SaUAoo0LJ3LgpjvEeD-tCnT5pSBWycXEf87Tfnh4ak4bt0XihpCOyx5r5duzcfkwYIVRYE92JHJi8aps-yi6-QfKsbfls6fZSm3UDb3Tp568EaQDhvV4Hfu_8cuUEVyltzeRQC_pTS5bJlTvoqK1yudacrtXeRKcLM9]
- Dunne, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01311]
- Levengood, M. R., & van der Donk, W. A. (2008). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols. [URL: https://www.researchgate.
- Stewart, J. M. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [URL: https://www.researchgate.net/publication/288466632_Procedures_to_Improve_Difficult_Couplings]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8tQ_yw3Lp5E3gTeUVjyYmg7OXldvneYVXjT2u_dhIDbCiJGz2CtMP1jiyzdb65wGgPrZAk-JX-HOk9rsV1P_tdOFfQ0L3pUnqbGXXR6Uoevpn6zEmxFlEnWz0sNqgCXLdCNfWM1JJYIc_8cc4jL80u5EPJtBi1kh6jpyvncjf9-qsPUSqKMDOIW5IRu45H6o9Wh2tjmQc4CkLrK1en9evkiwQ3NPTPQc=]
- van der Donk, W. A., et al. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b06939]
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr100049t]
- El-Faham, A., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ2dmnxnpGWzFe3j-h7xOZhvuCuvWBOjSBqnISS3CkkM2YMRWIKolreJ1nv_OrurbgZyvwrz3LMJ_MO9kr2GuGZiezsPNGc3l5sX2990i6EDEaG8Tvp039hjE3h_5zUa0Xgvqi8hBCxERF2HqVXqrfegqqkA3MPvIc_qUTjF0b]
- D'Aniello, S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625126/]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [URL: https://pubmed.ncbi.nlm.nih.gov/2134063/]
- Pineda, A., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1715282115]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
preventing racemization of METHYL D-HOMOALANINATE HCL during synthesis
A Guide to Preventing and Troubleshooting Racemization
Welcome to the technical support center for the synthesis of chiral intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide focuses on a critical challenge in the synthesis of METHYL D-HOMOALANINATE HCL: the prevention of racemization. Maintaining the stereochemical integrity of this D-enantiomer is paramount for its utility in pharmaceutical development, where the biological activity is intrinsically linked to its specific three-dimensional structure.
This document is structured as a series of questions and answers, addressing common issues and providing actionable, field-tested solutions.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles of racemization as it applies to the synthesis of this compound.
Q1: What exactly is racemization, and why is it a critical concern for this specific molecule?
A: Racemization is the process by which an enantiomerically pure substance, such as D-Homoalanine, is converted into a mixture containing both the D- and L-enantiomers. When this mixture contains equal amounts of both, it is called a racemate and is optically inactive.
For drug development professionals, this is a critical failure point. The pharmacological activity of a chiral molecule is highly dependent on its stereochemistry. The D-enantiomer of a compound may have the desired therapeutic effect, while the L-enantiomer could be inactive or, in some cases, cause harmful off-target effects. Therefore, preventing racemization is not just a matter of yield, but a fundamental requirement for safety and efficacy.
Q2: What is the primary chemical mechanism that causes racemization in amino acid esters like METHYL D-HOMOALANINATE?
A: The primary cause of racemization in this context is the deprotonation (removal of a proton) from the alpha-carbon—the chiral center of the amino acid.[1] This is facilitated by the presence of a base. Once the proton is removed, the alpha-carbon rehybridizes from sp³ (tetrahedral) to sp² (trigonal planar), forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, leading to the formation of both D and L enantiomers and thus, racemization.[2][3] The electron-withdrawing nature of the adjacent ester group increases the acidity of this alpha-proton, making the ester more susceptible to base-catalyzed racemization than its parent carboxylic acid.[2]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q3: Which steps in the synthesis of this compound are most prone to racemization?
A: There are two primary stages where you must be vigilant:
-
The Esterification Step: This is the most critical step. While acid-catalyzed esterification is common, using harsh conditions such as high heat or strong acids for prolonged periods can induce racemization. The choice of esterification method is a key decision point.
-
Workup and Purification: Any step that exposes the synthesized methyl ester to basic conditions poses a significant risk. This is a frequently overlooked source of racemization. For example, a seemingly innocuous aqueous wash with sodium bicarbonate to neutralize residual acid can be detrimental to the enantiomeric purity of the final product if not performed rapidly and at low temperatures.
Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization
PROBLEM: My final batch of this compound has a low enantiomeric excess (e.e.). How do I determine the cause and fix my protocol?
SOLUTION: A systematic approach is required to pinpoint the source of racemization. The following workflow will guide your investigation, starting with the most likely culprits.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Deep Dive into the Esterification Reaction
Q: My current protocol involves refluxing D-Homoalanine in methanol with a strong acid catalyst (like H₂SO₄). Is this the likely source of my racemization issue?
A: Yes, this is highly probable. While effective for ester formation, traditional Fischer esterification conditions involving high heat and prolonged reaction times create an environment ripe for racemization. The equilibrium between the protonated and deprotonated forms of the alpha-carbon is accelerated at higher temperatures.[4]
Recommendation: Switch to a milder, low-temperature esterification method. The use of thionyl chloride (SOCl₂) in methanol is a widely accepted and highly effective alternative that proceeds at much lower temperatures, thereby preserving stereochemical integrity.
Experimental Protocol 1: Low-Racemization Synthesis of this compound via Thionyl Chloride
This protocol is designed to minimize thermal stress on the chiral center, significantly reducing the risk of racemization.
Materials:
-
D-Homoalanine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas.
-
Suspension: Add anhydrous methanol (e.g., 10 volumes relative to the amino acid) to the flask. Cool the methanol to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Reagent Addition: While maintaining the low temperature and stirring, slowly add thionyl chloride (1.2 equivalents) dropwise via a syringe. Causality Note: This exothermic reaction forms the reactive species (methyl chlorosulfite) in situ. Slow addition at low temperature is critical to control the reaction and prevent localized heating.
-
Amino Acid Addition: Once the thionyl chloride addition is complete, add the D-Homoalanine (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. The reaction progress can be monitored by TLC (ninhydrin stain) or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.
-
Purification: Add anhydrous diethyl ether to the crude product. This will cause the hydrochloride salt of the methyl ester to precipitate. Stir the suspension, then collect the solid by filtration. Wash the solid with more cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under vacuum to yield pure this compound.
Step 2: Scrutinize the Workup and Purification Procedure
Q: During my workup, I use a saturated sodium bicarbonate wash to neutralize the reaction mixture. Could this be causing racemization even if the esterification was successful?
A: Absolutely. This is a very common and often underestimated cause of racemization. The methyl ester product is significantly more susceptible to base-catalyzed racemization than the starting amino acid.[2] Exposing the ester to a basic aqueous solution, even a relatively weak one like sodium bicarbonate, can lead to significant epimerization.
Recommendation: If an acid neutralization step is unavoidable, perform it under strictly controlled conditions: use a cold (0-5 °C), dilute solution of a weak base (e.g., 5% NaHCO₃), and minimize the contact time. Immediately proceed to the extraction step. A better alternative, where possible, is to avoid a basic wash entirely by using the protocol described above, where the product is isolated directly as the hydrochloride salt.
| Factor | High Racemization Risk Condition | Low Racemization Risk Condition | Rationale |
| Base Strength | Strong bases (e.g., NaOH, K₂CO₃, DIPEA) | Weaker, hindered bases (e.g., NMM, 2,4,6-collidine) or avoiding base altogether.[5][6] | Stronger bases more readily abstract the acidic α-proton. Steric hindrance can reduce the base's ability to access the proton.[5] |
| Temperature | Elevated temperatures (>25 °C) | Low temperatures (0 °C or below) | Racemization is a kinetically controlled process; lower temperatures significantly slow the rate of deprotonation.[4] |
| Exposure Time | Prolonged stirring with base | Rapid wash or quench | Minimizes the time the chiral center is exposed to conditions that favor racemization. |
Table 1: Influence of Workup Conditions on Racemization Risk.
Part 3: Analytical Verification - The Self-Validating System
A protocol is only as good as its validation. You must be able to accurately quantify the enantiomeric purity of your product to confirm that your preventative measures are effective. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Q: How can I reliably measure the enantiomeric excess (e.e.) of my this compound?
A: Chiral HPLC, using a suitable chiral stationary phase (CSP), is the most accurate and reliable method.[7][8] This technique allows for the direct separation of the D- and L-enantiomers, enabling precise quantification of each.
Experimental Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general starting point. Method optimization (e.g., mobile phase composition, flow rate) may be required depending on the specific column and HPLC system used.
Materials:
-
This compound sample
-
Racemic standard (if available) or a sample of the L-enantiomer
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Chiral HPLC Column (e.g., a polysaccharide-based column like CHIRALPAK® series or a macrocyclic glycopeptide column like CHIROBIOTIC® series)
Procedure:
-
Column Selection: Choose a chiral stationary phase known to be effective for separating amino acid derivatives. Polysaccharide-based columns are often a good first choice.
-
Mobile Phase Preparation: Prepare a mobile phase typical for the selected column, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape.
-
Sample Preparation: Dissolve a small amount of your this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Suitability: Inject a racemic or L-standard to determine the retention times of both the D- and L-enantiomers and to ensure the system can resolve them adequately (Resolution > 1.5).
-
Analysis: Inject the sample and integrate the peak areas for the D- and L-enantiomers.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
By implementing these proactive synthetic strategies and robust analytical checks, you can ensure the consistent production of high-purity this compound, safeguarding the stereochemical integrity critical for your research and development programs.
References
- PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
- Chemically fuelled deracemization of amino acids. (n.d.).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- BenchChem. (2025). preventing racemization of N-methyl-L-alanine during synthesis.
- ResearchGate. (2017). Racemization in amino acids?.
- ACS Publications. (n.d.). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines.
- Racemization Assays. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023).
- BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- PubMed. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives.
- BenchChem. (2025). Preventing racemization during L-Alanine isopropyl ester synthesis.
- Google Patents. (1998). Process for esterification of amino acids and peptides.
- BenchChem. (2025). Preventing racemization during L-Alanyl-L-alanine synthesis.
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- BenchChem. (2025). Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide.
- BenchChem. (2025). A Comparative Guide to the Enantiomeric Purity Analysis of BOC-D-alanine by HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. creation.com [creation.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
improving the solubility of METHYL D-HOMOALANINATE HCL for reactions
Technical Support Center: METHYL D-HOMOALANINATE HCL
A Guide to Improving Solubility for Synthetic Reactions
Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the practical challenges of chemical synthesis is paramount to achieving successful outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into a common hurdle: the solubility of this compound in reaction media. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental design.
Part 1: Frequently Asked Questions - The "Why" Behind the Problem
Before diving into protocols, it's crucial to understand the chemistry of this compound. Answering these foundational questions clarifies why you are facing solubility and reactivity issues.
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The name itself holds the key: "HCL" signifies that the compound is a hydrochloride salt.[1] In this form, the primary amine group on the homoalaninate molecule is protonated, carrying a positive charge (R-NH₃⁺). This ionic character makes the molecule highly polar, similar to table salt. Consequently, it exhibits good solubility in polar protic solvents like water or methanol but is largely insoluble in less polar or nonpolar organic solvents commonly used for synthesis.[1][2][3] The neutral "free base" form (R-NH₂) is significantly less polar and thus more soluble in a wider range of organic solvents.[3]
Q2: Even if I manage to suspend it, why is the reaction (e.g., an amide coupling) not proceeding?
A: Reactivity is directly tied to the state of the amine. For an amide coupling, the amine must act as a nucleophile, using its lone pair of electrons to attack an activated carboxylic acid. In the hydrochloride salt form (R-NH₃⁺), the nitrogen's lone pair is tied up by a proton.[4] This protonated amine is not nucleophilic and, therefore, cannot participate in the desired reaction.[4] For the reaction to proceed, you must deprotonate the amine to regenerate its free, nucleophilic form (R-NH₂).
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a logical workflow for overcoming the challenges discussed above. The primary and most recommended strategy is in-situ neutralization.
Core Problem: this compound is insoluble and unreactive in my chosen reaction solvent.
The most robust solution is to convert the hydrochloride salt to its active, soluble free base form directly within the reaction vessel. This process is known as in-situ neutralization.
Primary Strategy: In-Situ Neutralization with a Non-Nucleophilic Base
This is the industry-standard method for reactions like peptide couplings. By adding a suitable organic base, you neutralize the hydrochloride, generating the soluble and reactive free amine in the reaction mixture. The byproduct is the hydrochloride salt of the added base, which is often soluble or can be removed during the workup.[4][5]
Why a Non-Nucleophilic Base? It is critical to use a base that will deprotonate the this compound but will not compete with it as a nucleophile in the main reaction. Sterically hindered tertiary amines are ideal for this purpose.
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice due to its strong basicity and high steric hindrance.
-
Triethylamine (TEA): Also widely used, though slightly more nucleophilic than DIPEA.
-
N-methylmorpholine (NMM): A good alternative, often used when milder conditions are preferred.[4][6]
Decision Workflow for Solubilization
The following diagram outlines the logical steps for addressing solubility issues with amine hydrochloride salts in a typical synthetic workflow.
Caption: Decision tree for selecting a solubilization strategy.
Part 3: Experimental Protocols & Data
Protocol 1: In-Situ Neutralization for Amide Coupling
This protocol details the standard procedure for using this compound in a typical peptide coupling reaction (e.g., using HATU as the coupling agent).
Materials:
-
This compound
-
Carboxylic acid coupling partner
-
HATU (or other coupling reagent)
-
DIPEA (or TEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Pre-activation (Optional but Recommended): Cool the solution to 0 °C using an ice-water bath. Add the coupling reagent (e.g., HATU, 1.05 eq) and DIPEA (2.5 eq). Stir the mixture at 0 °C for 15-20 minutes.
-
Expert Insight: Why 2.5 equivalents of base? You need at least 1.0 eq to neutralize the this compound. You need another 1.0 eq to act as the base for the coupling reaction itself. The slight excess (0.5 eq) helps drive both processes to completion.[4]
-
-
Amine Addition: In a separate flask, suspend this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Neutralization & Coupling: Add the suspension of the amine hydrochloride to the pre-activated carboxylic acid mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions (e.g., dilute HCl to remove excess DIPEA, saturated NaHCO₃ to remove acidic components, and brine) to purify the product.[5][9]
Protocol 2: Preparation of the Free Base (Free-Basing)
This method is useful when the presence of a tertiary amine or its corresponding salt is undesirable in the reaction. It involves isolating the neutral, free amine form of METHYL D-HOMOALANINATE before use.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.
-
Extraction: Add an equal volume of DCM and the saturated NaHCO₃ solution to the separatory funnel.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The organic layer (bottom for DCM) now contains the free amine. Drain the organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh DCM to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them once with brine. This helps to remove residual water.[9]
-
Drying: Dry the combined organic layer over anhydrous Na₂SO₄, then filter.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation). The resulting oil or solid is the free base of METHYL D-HOMOALANINATE.
-
Storage & Use: The free base is generally less stable than the hydrochloride salt and should be used immediately for the best results.
Illustrative Solubility Data
Quantitative solubility data for this compound is not widely published. The table below provides an illustrative profile based on the known behavior of similar amino acid ester hydrochlorides, such as D-Alanine Methyl Ester Hydrochloride.[2][10][11][12] These values should be confirmed experimentally.
| Solvent | Compound Form | Expected Solubility | Rationale / Use Case |
| Water | Hydrochloride Salt | High (>100 mg/mL)[2][13] | Useful for workup and free-basing protocols. |
| Methanol | Hydrochloride Salt | Moderate to Sparingly[2][10] | Can sometimes be used as a reaction solvent if compatible. |
| DMSO, DMF, NMP | Hydrochloride Salt | Low to Sparingly[11] | Common peptide synthesis solvents; solubility is often sufficient after in-situ neutralization.[7][14] |
| DCM, THF, Acetonitrile | Hydrochloride Salt | Very Low / Insoluble | Poor solvents for the salt form. |
| DCM, Ethyl Acetate | Free Base | High | Excellent solvents for the neutral amine, used in reactions and extractions. |
| Hexanes, Toluene | Free Base | Low to Moderate | May be used in specific non-polar reaction environments. |
Part 4: Advanced FAQs
Q3: Can I use an inorganic base like Sodium Carbonate (Na₂CO₃) for the in-situ neutralization?
A: While possible, it is often less practical.[15][16] Inorganic bases have very poor solubility in most organic solvents, leading to a heterogeneous reaction mixture that can result in slow and incomplete neutralization. Organic bases like DIPEA are fully soluble, ensuring a homogeneous and efficient reaction.[16]
Q4: My free base appears to be an oil. How can I be sure I have isolated it correctly?
A: It is common for free amines to be oils or low-melting solids. After concentrating the dried organic extract, you should have a residue free of water and solvent. You can confirm its identity via techniques like ¹H NMR or mass spectrometry before proceeding to the next step.
Q5: How do I effectively remove the DIPEA hydrochloride salt during the workup?
A: The salt (DIPEA·HCl) is highly water-soluble. During the aqueous workup, it will partition into the aqueous layer.[5] Washing the organic layer with water or, more effectively, a dilute acidic solution (like 1M HCl) will protonate any remaining free DIPEA and pull both it and its salt into the aqueous phase for easy removal.[9]
References
- Solvents for Solid Phase Peptide Synthesis.AAPPTec.[Link]
- Commonly Used Coupling Reagents in Peptide Synthesis.Dilun Biotechnology.[Link]
- Evaluation of greener solvents for solid-phase peptide synthesis.Taylor & Francis Online.[Link]
- Neutralizing amines with low salt precipitation potential.
- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution.PubMed.[Link]
- Neutralizing amines with low salt precipitation potential.
- US5283006A - Neutralizing amines with low salt precipitation potential.
- How can I neutralize aminehydrochlorides?
- Theory of Aqueous Workup.University of York, Department of Chemistry.[Link]
- Can anyone suggest how to neutralize aminehydrochlorides?
- Reactions of amines.Chemistry LibreTexts.[Link]
- Solvent Workup Guide for Chemists.Scribd.[Link]
- Organic Nitrogen Compounds V: Amine Salts.Spectroscopy Online.[Link]
- Reactions of amines.Lumen Learning.[Link]
- How To Run A Reaction: The Workup.University of Rochester, Department of Chemistry.[Link]
- Organic Reaction Workup Formulas for Specific Reagents.The Organic Companion.[Link]
- Reaction Work-Up I.MIT Digital Lab Techniques Manual (YouTube).[Link]
- Free base.Wikipedia.[Link]
- Amine Reactivity.Michigan State University, Department of Chemistry.[Link]
- Methyl D-alanin
- D-Alanine Methyl Ester Hydrochloride CAS#: 14316-06-4.
- L-Alanine methyl ester hydrochloride.Ottokemi.[Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. D-Alanine Methyl Ester Hydrochloride CAS#: 14316-06-4 [m.chemicalbook.com]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. m.youtube.com [m.youtube.com]
- 10. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemwhat.com [chemwhat.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl D-Homoalaninate HCl
Disclaimer: The following guide is based on established purification techniques for analogous amino acid ester hydrochlorides, primarily Methyl D-Alaninate Hydrochloride, due to the limited specific literature on Methyl D-Homoalaninate HCl. The principles and protocols provided should serve as a strong starting point for developing a purification strategy for this compound. Researchers should always perform small-scale trials to optimize conditions for their specific compound.
Introduction for the Senior Application Scientist
Welcome to the technical support center for the purification of this compound. As researchers and drug development professionals, we understand that the purity of your starting materials is paramount to the success of your experiments. This guide provides in-depth troubleshooting and frequently asked questions to address the specific challenges you might encounter during the purification of this valuable chiral building block. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can confidently achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in amino acid ester hydrochlorides often include:
-
Unreacted Starting Materials: Such as D-Homoalanine.
-
Reagents from Synthesis: For example, residual thionyl chloride or excess alcohol.
-
By-products of Esterification: Including dimers or other side-reaction products.[1]
-
Water: Amino acid hydrochlorides can be hygroscopic.
-
Degradation Products: Resulting from harsh reaction or work-up conditions.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often the most effective method for removing small amounts of impurities and for obtaining a crystalline solid, provided a suitable solvent system can be found.
-
Acid-Base Extraction is useful for removing non-basic or non-acidic impurities by partitioning the free amine and the salt form between aqueous and organic phases.
-
Column Chromatography can be employed for separating impurities with different polarities, although it can be more time-consuming and may require conversion to the free base.
Below is a decision tree to help guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.
Solubility Data (for the analogous Methyl D-Alaninate HCl):
| Solvent | Solubility | Application Notes |
| Water | Highly soluble[2] | Useful for acid-base extractions, but not ideal for recrystallization due to high solubility. |
| Methanol | Soluble | A good solvent for recrystallization, often used with an anti-solvent. |
| Ethanol | Soluble (~30 mg/mL for L-isomer)[3][4] | Can be used as a primary recrystallization solvent. |
| Diethyl Ether | Sparingly soluble | Commonly used as an anti-solvent with alcohols.[5] |
| Dichloromethane | Sparingly soluble | Can be used for extractions or as a co-solvent in recrystallization.[5][6] |
Protocol 1: Recrystallization from a Methanol/Diethyl Ether Solvent System [5]
This is a common and effective method for amino acid ester hydrochlorides.[5]
Caption: Workflow for recrystallization from a methanol/ether system.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of the primary solvent (e.g., methanol) to reduce saturation. Allow the solution to cool more slowly.[4] |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Reduce the solvent volume by gentle heating and evaporation. Cool to a lower temperature (e.g., in a freezer).[4] |
| Low recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent mixture. | Use the minimum amount of hot solvent necessary for dissolution. Ensure thorough cooling in an ice bath to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals. |
| The recrystallized product is still impure. | The chosen solvent system is not effective at separating the impurities. The impurities co-crystallize with the product. | Try a different solvent system. For example, isopropanol/diethyl ether or dichloromethane/hexanes.[4] Consider a preliminary purification step like acid-base extraction. |
Acid-Base Extraction
This technique leverages the amine and hydrochloride functionalities of the molecule to move it between aqueous and organic layers, leaving behind neutral organic impurities or inorganic salts.
Protocol 2: Purification via Acid-Base Extraction [5]
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Acid-Base Extraction:
| Issue | Potential Cause | Suggested Solution |
| Formation of an emulsion during extraction. | The two phases are not separating well, often due to vigorous shaking or the presence of surfactants. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low yield of the free amine in the organic layer. | The aqueous layer was not sufficiently basic. The free amine has some solubility in water. Insufficient number of extractions. | Ensure the pH of the aqueous layer is >10 after adding the base. Perform at least three extractions with the organic solvent. Saturate the aqueous layer with NaCl to decrease the solubility of the free amine (salting out). |
| The final hydrochloride salt does not precipitate. | The concentration of the free amine in the organic solvent is too low. The HCl solution is not anhydrous. | Concentrate the organic solution before adding HCl. Use anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether or dioxane). |
| The final product is gummy or an oil. | Presence of residual water or other impurities. | Ensure the organic extract is thoroughly dried before adding HCl. Try precipitating from a different solvent system. The oil may crystallize upon trituration with a non-solvent or upon standing. |
Physicochemical Properties (for the analogous Methyl D-Alaninate HCl)
| Property | Value | Source |
| Molecular Formula | C4H9NO2·HCl | [7] |
| Molecular Weight | 139.6 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7][] |
| Melting Point | 98 - 117 °C | [7] |
| Storage Conditions | Store at 0 - 8 °C, keep container tightly closed in a dry and well-ventilated place. | [7][][9][10] |
| Stability | Stable under recommended storage conditions.[9] | [3] |
References
- Organic Syntheses. THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. [Link]
- Veeprho. D-Alanine Methyl Ester HCl. [Link]
- Pharmaffili
- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
- ResearchGate. How to purify/recrystallize l-alanine isopropyl ester HCl? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.ie [fishersci.ie]
side reactions of METHYL D-HOMOALANINATE HCL in peptide synthesis
A Guide to Navigating Side Reactions in Peptide Synthesis
Welcome to the technical support center for researchers incorporating Methyl D-homoalaninate HCl into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. Methyl D-homoalaninate, as a β-amino acid, is a valuable building block for creating peptidomimetics with enhanced proteolytic stability. However, its unique structure—specifically the additional methylene group in its backbone—introduces distinct challenges compared to standard α-amino acids.
This guide is structured to provide rapid answers through FAQs and in-depth solutions in the Troubleshooting section. We will explore the causality behind common side reactions and provide validated strategies to ensure the integrity and purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so slow or incomplete?
Low coupling efficiency is the most common issue. It primarily stems from increased steric hindrance caused by the β-substituted carbon backbone, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Furthermore, sequences containing β-amino acids can be more prone to aggregation, further blocking reactive sites.[1][2]
Q2: I'm observing significant epimerization at the D-homoalanine residue. What is the primary cause?
Epimerization (a change in stereochemistry at a single chiral center) is a risk for all amino acids during activation.[3] For Methyl D-homoalaninate, the α-proton is susceptible to abstraction by base, leading to a loss of chiral integrity. This is exacerbated by strong bases (like DIPEA), extended activation times, and certain coupling reagents that form highly reactive intermediates.[4][5] The use of additives like HOBt or Oxyma is crucial to suppress this side reaction by forming less reactive, yet efficient, active esters.[6][7]
Q3: My mass spectrometry results show a mass loss of the N-terminal dipeptide. What is this by-product?
You are likely observing the formation of a cyclic by-product. When a dipeptide containing a β-amino acid is at the N-terminus of the resin-bound chain, the free amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide. Unlike α-amino acids which form a six-membered diketopiperazine, a dipeptide containing a β-amino acid will form a seven-membered cyclic diazepanedione. This is a common side reaction, especially during the deprotection of the third amino acid.[8][9]
Q4: Can I use standard coupling reagents like DCC or DIC for this compound?
While carbodiimides like DCC and DIC can be used, they are often not reactive enough to overcome the steric hindrance associated with β-amino acids, leading to low yields.[2][10] Furthermore, without additives like HOBt, they significantly increase the risk of racemization.[7] For challenging couplings involving sterically hindered residues, more potent uronium or phosphonium salt reagents such as HATU, HCTU, or PyBOP are highly recommended.[2]
Q5: How must I treat the HCl salt before coupling?
The hydrochloride salt must be neutralized in situ to liberate the free amine for the coupling reaction.[11] This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Typically, one equivalent of base is used to neutralize the HCl salt, with additional base used to facilitate the coupling reaction itself.
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific problems, their underlying mechanisms, and actionable solutions including step-by-step protocols.
Problem 1: Incomplete or Failed Coupling
Symptoms:
-
Positive Kaiser test (or Bromophenol Blue test for secondary amines) after coupling.
-
Mass spectrometry data shows significant deletion sequences lacking the D-homoalanine residue.
-
Low overall yield of the crude peptide after cleavage.
Causality Analysis: The primary culprits are steric hindrance and peptide aggregation. The β-amino acid structure is inherently bulkier. This is often compounded by aggregation of the growing peptide chain on the solid support, a phenomenon particularly common in hydrophobic sequences, which physically blocks the N-terminus from reacting.[12]
Strategic Solutions:
-
Enhance Reagent Reactivity: Switch from carbodiimide-based reagents to high-reactivity uronium/aminium salts like HATU or HCTU. These reagents form highly reactive intermediates that can overcome significant steric barriers.[2]
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice to drive the reaction to completion.
-
Microwave-Assisted Synthesis: Use microwave energy to increase reaction kinetics and disrupt aggregation.[1]
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help reduce aggregation.[12]
-
Caption: Workflow for troubleshooting low coupling efficiency.
Problem 2: Racemization of the D-homoalanine Residue
Symptoms:
-
Diastereomeric impurities are visible in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry shows peaks corresponding to the correct mass but with different retention times.
Causality Analysis: Racemization during peptide bond formation primarily occurs through two mechanisms: direct enolization (proton abstraction from the α-carbon) or via the formation of a 5(4H)-oxazolone intermediate.[4] The presence of a strong base is a major contributing factor. While DIPEA is a common choice, its higher basicity compared to alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine increases the rate of proton abstraction.[5]
Strategic Solutions:
-
Base Selection: Substitute DIPEA with a weaker base like NMM or, for particularly sensitive couplings, 2,4,6-collidine.[5]
-
Use of Additives: Always use a racemization-suppressing additive. While HOBt is standard, HOAt and Oxyma are often more effective. These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial intermediate formed by the coupling reagent.[5][6]
-
Pre-activation Time: Minimize the pre-activation time before adding the mixture to the resin. Prolonged exposure of the activated amino acid to the base in solution increases the window for racemization to occur.
Caption: Competing pathways of coupling vs. racemization.
| Base | pKaH (Conjugate Acid) | Steric Hindrance | Relative Racemization Risk | Notes |
| DIPEA | ~10.75 | High | High | Very common, but its strong basicity can promote racemization.[5] |
| N-Methylmorpholine (NMM) | ~7.4 | Medium | Moderate | A good alternative to DIPEA with lower basicity.[5] |
| 2,4,6-Collidine | ~7.4 | High | Low | High steric hindrance and moderate basicity make it ideal for suppressing racemization.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling for this compound
Objective: To achieve >99% coupling efficiency for a sterically hindered β-amino acid using a high-reactivity coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (3 eq.)
-
HATU (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
NMP (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. If the N-terminus was just deprotected, ensure the resin is thoroughly washed with NMP (5-7 times) to remove all traces of piperidine.[11]
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in a minimal amount of NMP.
-
Neutralization & Activation: Add DIPEA (6 eq.) to the activation solution. The first 3 equivalents neutralize the HCl salt and activate the carboxylic acid, while the remaining 3 equivalents act as the base for the coupling reaction. Allow to pre-activate for no more than 2-3 minutes.
-
Coupling: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours. Microwave irradiation (30-45W) for 10-20 minutes can be used as an alternative to enhance efficiency.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with NMP and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (3 times), DCM (3 times), and NMP (3 times) to prepare for the next cycle.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the solvent, and repeat steps 4-6 (a "double coupling").
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Yazbeck, D., & et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central (PMC).
- Anaspec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Gaus, K., & et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- Goolcharran, C., & et al. (2000). Kinetics of diketopiperazine formation using model peptides. PubMed.
- Zhang, Z., & et al. (2014). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed Central (PMC).
- Kates, S. A., & et al. (n.d.). 7.4 Racemization Assays.
- Zhang, Z., & et al. (2014). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PubMed Central (PMC).
- Johnson, D., & et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Johnson, D., & et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate.
- Fülöp, F., & et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry Department.
- Phion, Ltd. (n.d.). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Aapptec. (n.d.). Coupling Reagents.
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Kinetics of diketopiperazine formation using model peptides [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Incorporation of Unnatural Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Unnatural Amino Acid (Uaa) Incorporation. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the experimental process of expanding the genetic code. This guide is designed to provide not only step-by-step protocols but also the underlying rationale for key experimental choices, ensuring a deeper understanding and greater success in your research.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions and common hurdles encountered when incorporating Uaas into proteins.
Q1: My protein yield is extremely low after attempting Uaa incorporation. What are the likely causes?
A1: Low protein yield is one of the most common challenges and can stem from several factors throughout the expression and purification process. A systematic approach is crucial to pinpoint the issue.[1] Key areas to investigate include:
-
Inefficient Codon Suppression: The competition between the suppressor tRNA and release factors at the target codon (often an amber stop codon, UAG) can lead to premature termination of translation, resulting in truncated protein products.[2][3][4]
-
Suboptimal Aminoacyl-tRNA Synthetase (aaRS) Activity: The engineered aaRS may not efficiently charge the suppressor tRNA with the Uaa, leading to a limited supply of the necessary building block for protein synthesis.[5][6]
-
Toxicity of the Uaa or Orthogonal Components: The Uaa itself or the expression of the orthogonal translation system (OTS) components (aaRS and tRNA) can be toxic to the host cells, impairing growth and protein production.[7][8][9][10][11]
-
Poor Uaa Uptake: The host cells may not efficiently transport the Uaa from the growth medium across the cell membrane.[2][9][12]
-
Instability of the Uaa-containing Protein: The incorporation of a Uaa can sometimes destabilize the protein, leading to misfolding and degradation.
Q2: How can I confirm that the Uaa has been successfully incorporated at the desired site?
A2: Verification of Uaa incorporation is a critical step to ensure the fidelity of your experiment. The gold standard for confirmation is mass spectrometry (MS) .[13]
-
Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can reveal a mass shift corresponding to the mass of the incorporated Uaa minus the mass of the replaced natural amino acid.
-
Peptide Mapping and Tandem MS (MS/MS): The protein is digested with a specific protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] This allows for the identification of the specific peptide containing the Uaa and fragmentation of that peptide (MS/MS) confirms the precise location of the modification.[13][14]
Q3: I am observing a high level of truncated protein. How can I improve the efficiency of codon suppression?
A3: Competition with release factors is a primary cause of truncated protein products.[2][3][4] Several strategies can be employed to enhance suppression efficiency:
-
Optimize Expression of OTS Components: Increasing the intracellular concentration of the suppressor tRNA and the engineered aaRS can help outcompete the release factors. This can be achieved by using strong promoters or increasing the copy number of the genes encoding these components.
-
Use Release Factor 1 (RF1) Deficient Strains: In E. coli, RF1 recognizes the UAG (amber) stop codon.[3] Using engineered strains where the gene for RF1 has been deleted can significantly reduce termination at the amber codon and improve Uaa incorporation efficiency.[3][15]
-
Codon Context Optimization: The nucleotide sequence surrounding the target codon can influence suppression efficiency.[16] Some studies have shown that purines, particularly at the +4 position (immediately following the codon), can enhance incorporation.[16]
-
Ribosome Engineering: Evolving ribosomes that have reduced interaction with release factors can also improve the efficiency of Uaa incorporation.[15]
Q4: My engineered aminoacyl-tRNA synthetase (aaRS) seems to be inefficient. How can I improve its activity?
A4: The efficiency of the aaRS is critical for charging the suppressor tRNA with the Uaa. If you suspect low activity, consider the following:
-
Directed Evolution: This is a powerful technique to improve the activity and specificity of your aaRS.[5][6] It involves creating a library of aaRS mutants and selecting for variants with enhanced ability to incorporate the desired Uaa.
-
Rational Design: If the structure of the aaRS is known, you can make targeted mutations in the active site to improve its interaction with the Uaa.[6]
-
Optimize aaRS Expression Levels: While a certain level of aaRS is necessary, overexpression can sometimes be toxic to the host cell.[11] It's important to find an optimal expression level that maximizes tRNA charging without compromising cell health.
Q5: Are there alternatives to using the amber stop codon (UAG) for Uaa incorporation?
A5: Yes, while the amber codon is the most commonly used, other strategies exist:
-
Other Stop Codons: The ochre (UAA) and opal (UGA) stop codons can also be repurposed, although they are generally used more frequently than the amber codon, which can lead to more off-target effects.[17]
-
Frameshift Suppression: This method utilizes quadruplet codons to encode the Uaa.[18] This can be a viable approach, especially for incorporating multiple different Uaas into a single protein.[18] However, the efficiency of frameshift suppression can be lower than that of nonsense suppression.[17][18]
-
Unnatural Base Pairs: A more advanced strategy involves creating an entirely new, "unnatural" base pair and its corresponding codon. This provides a truly orthogonal system for Uaa incorporation.
II. Troubleshooting Guides
This section provides detailed workflows and protocols to diagnose and resolve specific experimental issues.
Guide 1: Troubleshooting Low Protein Yield
This guide will walk you through a systematic process to identify the root cause of low protein expression.
Logical Workflow for Troubleshooting Low Protein Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid toxicities of Escherichia coli that are prevented by leucyl-tRNA synthetase amino acid editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing | Semantic Scholar [semanticscholar.org]
- 11. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. portlandpress.com [portlandpress.com]
- 18. pnas.org [pnas.org]
Technical Support Center: Deprotection of Peptides Containing Methyl D-Homoalaninate HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Methyl D-homoalaninate HCl. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the deprotection of these specialized peptides. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower you to make informed decisions in your research.
Understanding the Core Challenge: The Non-Orthogonality of N-Boc and C-Terminal Methyl Esters
The primary difficulty in the deprotection of peptides containing a C-terminal Methyl D-homoalaninate arises from the semi-labile nature of the methyl ester under the acidic conditions typically used to remove N-terminal protecting groups like tert-butyloxycarbonyl (Boc). This lack of a truly orthogonal protection strategy , where one protecting group can be removed without affecting another, is the root of many of the issues detailed below.[1] Standard Boc deprotection is achieved with strong acids such as trifluoroacetic acid (TFA), which can unfortunately also lead to the hydrolysis of the C-terminal methyl ester, resulting in a mixture of the desired product and the corresponding free carboxylic acid.[2][]
What is Methyl D-Homoalaninate?
It is crucial to first correctly identify the structure of this non-canonical amino acid. While the name "homoalanine" might suggest an extra methylene group in the backbone, in the context of commercially available reagents like this compound (CAS No. 67607-42-5), it refers to (2R)-2-aminobutanoic acid methyl ester hydrochloride , also known as D-α-aminobutyric acid methyl ester hydrochloride.[4][5] The side chain is an ethyl group, which is slightly more sterically demanding than alanine's methyl group but generally does not pose significant hindrance in coupling or deprotection reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of your Methyl D-homoalaninate-containing peptide, particularly when using an N-Boc protection strategy.
Question 1: My N-Boc deprotection is incomplete, but the C-terminal methyl ester seems intact. What should I do?
Answer:
Incomplete deprotection of the N-terminal Boc group is a common issue in peptide synthesis and can be attributed to several factors, even when the C-terminal ester is unaffected.
Potential Causes and Solutions:
-
Insufficient Reagent or Reaction Time: The kinetics of Boc deprotection can be sequence-dependent and influenced by steric hindrance from neighboring residues.
-
Solution: Increase the reaction time in increments of 30 minutes and monitor the progress by LC-MS. You can also perform a second treatment with fresh deprotection solution.[6]
-
-
Reagent Quality: The trifluoroacetic acid (TFA) used for deprotection must be of high purity and free of water, as water content can affect its efficacy.
-
Solution: Use fresh, high-purity TFA for your deprotection cocktail.
-
-
Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, limiting reagent access to the N-terminus.
-
Solution: Swell the resin adequately in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before deprotection. Consider adding chaotropic salts to the deprotection mixture to disrupt secondary structures, although this should be done with caution.
-
A diagnostic workflow for incomplete deprotection is presented below:
Caption: Orthogonal vs. Non-Orthogonal Protection Strategies.
Q2: What are the best analytical methods to monitor the deprotection of my Methyl D-homoalaninate peptide?
A2: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential.
-
RP-HPLC: This technique can separate your desired methyl ester peptide from the hydrolyzed carboxylic acid byproduct. The free acid will typically have a shorter retention time due to its increased polarity. A typical gradient might be 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes on a C18 column. *[7] LC-MS: This is crucial for confirming the identity of the peaks seen in your HPLC chromatogram. You can verify the mass of your desired product and identify impurities like the hydrolyzed form (mass will be 14 Da less than the methyl ester) or transesterification products.
[7][8]Q3: Are there alternative synthetic routes that can avoid these deprotection complications altogether?
A3: Yes, several advanced strategies can be employed:
-
Side-Chain Anchoring: For peptides with a C-terminal cysteine methyl ester, it's possible to anchor the amino acid to the resin via its side-chain thiol group. This leaves the C-terminal methyl ester protected and free from direct involvement in the resin linkage, minimizing the risk of side reactions during cleavage. *[9][10] Solution-Phase Synthesis: For shorter peptides, solution-phase synthesis allows for more control over reaction conditions and purification of intermediates at each step, which can help to preserve the methyl ester.
-
Enzymatic Synthesis: In some cases, enzymes like carboxypeptidase Y can be used to catalyze the formation of peptide bonds in reverse, allowing for the synthesis of C-terminal esters under mild conditions.
By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you can successfully navigate the challenges of working with peptides containing Methyl D-homoalaninate and achieve your research goals with higher purity and yield.
References
- Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring
- Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring - NIH
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs | Organic Letters - ACS Public
- Synthesis of Peptides Containing C‑Terminal Methyl Esters Using Trityl Side-Chain Anchoring - ElectronicsAndBooks
- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a - ResearchG
- tert-Butyloxycarbonyl protecting group - Wikipedia
- D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem - NIH
- Side reactions in solid-phase peptide synthesis and their applic
- D-Homoalanine hydrochloride | CAS 67607-42-5 | SCBT - Santa Cruz Biotechnology
- Planning a Peptide Synthesis | AAPPTec
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
- Amino Acid Protection & Deprotection Services - BOC Sciences
- Boc-Protected Amino Groups - Organic Chemistry Portal
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile - Organic Chemistry Portal
- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide - Benchchem
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchG
- Protecting group - Wikipedia
- Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers - Benchchem
- D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem - NIH
- Molecular structures of L-and D-alanine.
- Fmoc Resin Cleavage and Deprotection
- On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchG
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH
- SUPPORTING INFORM
- Towards a selective Boc deprotection on acid cleavable Wang resin - ResearchG
- D-Alanine - the NIST WebBook - National Institute of Standards and Technology
- Boc Deprotection - TFA - Common Organic Chemistry
- New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed
- Deprotection of N-tert-Butoxycarbonyl (Boc)
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchG
- Cleavage from Resin - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterizing Peptides with D-Homoalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-homoalanine-containing peptides. The incorporation of non-canonical amino acids like D-homoalanine is a powerful strategy for enhancing peptide stability and modulating biological activity.[1][2] However, these modifications introduce unique and significant analytical challenges that can complicate synthesis, purification, and characterization.
This guide is designed as a practical resource to help you navigate these complexities. It is structured into a series of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the lifecycle of a D-homoalanine peptide project, from initial synthesis to final characterization.
General & Synthetic Chemistry FAQs
Q1: What is D-homoalanine and how does it compare to canonical amino acids?
D-homoalanine is the D-enantiomer of homoalanine, a non-canonical amino acid with an ethyl side chain. It is structurally similar to alanine but with an additional methylene group in its side chain. It is often used as a stable isostere for methionine, lacking the easily oxidized sulfur atom. Understanding its properties is the first step in designing an effective analytical strategy.
Table 1: Comparative Properties of Homoalanine and Related Amino Acids
| Property | L-Alanine (Ala) | D-Homoalanine | L-Methionine (Met) |
| Structure | CH₃- | CH₃CH₂- | CH₃SCH₂CH₂- |
| Monoisotopic Mass | 71.03711 u | 101.06333 u | 131.04048 u |
| Key Feature | Small, non-polar | Non-polar, stable | Contains oxidizable sulfur |
| Stereochemistry | L-configuration | D-configuration | L-configuration |
Q2: Are there special considerations for incorporating D-homoalanine using solid-phase peptide synthesis (SPPS)?
The core principles of SPPS remain the same. The primary consideration is sourcing the correct protected amino acid, i.e., Fmoc-D-homoalanine or Boc-D-homoalanine. The coupling and deprotection cycles follow standard protocols.[3]
-
Expert Insight: While the synthesis itself is straightforward, the main challenge arises from potential racemization. Ensure you use high-quality reagents and optimized coupling conditions to minimize the formation of the L-homoalanine diastereomer, which will be difficult to remove during purification.
Chromatography & Purification FAQs
Q3: I see a single, sharp peak in my reversed-phase HPLC (RP-HPLC) analysis. Does this confirm my peptide is pure?
Not necessarily. This is one of the most common pitfalls. Standard RP-HPLC separates molecules based on hydrophobicity. Peptides that are diastereomers (e.g., your target peptide with D-homoalanine vs. an impurity with L-homoalanine at the same position) have identical masses and often exhibit very similar hydrophobicities.[4] A single peak on a standard gradient may contain co-eluting diastereomeric impurities.
-
Trustworthiness Check: Purity confirmation requires an orthogonal or more specialized method. You must either develop a highly resolving HPLC method capable of separating the specific diastereomers or use a chiral-specific technique.
Q4: I suspect my sample contains diastereomeric impurities. How can I improve my HPLC separation?
Resolving diastereomers is challenging but achievable. The subtle difference in stereochemistry can sometimes lead to a difference in the peptide's overall conformation and interaction with the stationary phase.[5]
-
Strategy 1: Optimize RP-HPLC Conditions: Use a very shallow, slow gradient (e.g., 0.1% change in acetonitrile per minute) to maximize resolution.[5] Experimenting with different column temperatures can also alter peptide conformation and improve separation.
-
Strategy 2: Change Stationary Phase: If a standard C18 column is insufficient, try a phenyl-hexyl or biphenyl phase. These offer different selectivities (π-π interactions) that may better resolve conformational differences.
-
Strategy 3: Employ Chiral Chromatography: This is the most definitive approach. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers/diastereomers.[6] Alternatively, you can hydrolyze the peptide and analyze the resulting amino acids using a chiral derivatizing agent followed by HPLC or GC.[7]
Mass Spectrometry FAQs
Q5: My intact mass measurement is correct. How can I use MS to confirm the D-configuration and position?
This is a key challenge because stereoisomers are isobaric (they have the same mass).[8][9][10] Standard mass spectrometry cannot distinguish between L- and D-isomers based on mass alone. Confirmation relies on tandem MS (MS/MS), where fragmentation patterns can sometimes differ between diastereomers.
-
The Principle: The stereochemistry at a single site can influence the peptide's gas-phase conformation and the stability of its fragment ions. This may lead to different relative abundances of certain b- or y-ions between the L- and D-containing peptides.
-
The Challenge: For many peptides, especially under standard collision-induced dissociation (CID), the energy imparted is high, and these subtle conformational differences are lost, resulting in identical or near-identical MS/MS spectra.[11]
Q6: Why do my CID/HCD fragmentation spectra for the L- and D-homoalanine peptide diastereomers look identical?
This is a very common observation. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are often not sensitive enough to the subtle structural differences between diastereomers.[11] The fragmentation process is primarily driven by the peptide backbone chemistry rather than the stereochemistry of a single side chain. To differentiate them, you often need more advanced or specialized MS techniques.
Protein Sequencing FAQs
Q7: Why can't I confirm my D-homoalanine peptide sequence with standard Edman degradation?
Edman degradation is a chemical sequencing method that proceeds from the N-terminus of a peptide.[12][13] It involves reacting the N-terminal amino group with phenyl isothiocyanate, cleaving the first residue, and identifying the resulting PTH-amino acid derivative by chromatography.[14][15][16]
The two main limitations in this context are:
-
Inability to Distinguish Stereoisomers: The chromatographic methods used to identify the PTH-amino acid derivatives are typically not chiral and cannot distinguish between PTH-L-homoalanine and PTH-D-homoalanine.
-
Stoppage at Non-α-Amino Acids: Edman chemistry is specific for α-amino acids. If your peptide contains a non-α-amino acid (which D-homoalanine is not, but other modifications might be), the sequencing reaction will stop.[12]
In-Depth Troubleshooting Guides
Guide 1: Distinguishing Diastereomers by Mass Spectrometry
When standard CID/HCD fails, a more nuanced approach is required. The goal is to generate fragmentation that is sensitive to the peptide's 3D structure in the gas phase.
Workflow: Optimizing MS/MS for Diastereomer Differentiation
Caption: Workflow for MS/MS method development.
Protocol: Screening Collision Energies
-
Prepare Standards: Synthesize and purify both versions of your peptide: the all-L version and the version containing the single D-homoalanine substitution. These standards are essential for comparison.
-
Direct Infusion: Infuse each standard separately into the mass spectrometer at a low concentration (e.g., 1 pmol/µL).
-
Select Precursor: Isolate the desired precursor ion (e.g., the [M+2H]²⁺ ion) in the ion trap or quadrupole.
-
Step Collision Energy: Acquire MS/MS spectra by stepping through a wide range of normalized collision energies (e.g., from 10 to 40 in steps of 2).
-
Analyze Data: Carefully compare the spectra for the L- and D-isomers at each energy level. Look for reproducible differences in the relative intensities of key fragment ions. Low collision energies are sometimes more likely to reveal differences related to precursor ion conformation.
Advanced Technique: Radical-Directed Dissociation (RDD)
For particularly challenging cases, consider advanced fragmentation techniques. RDD is a method that has shown significant promise in distinguishing peptide epimers.[11]
-
Mechanism: RDD initiates fragmentation from a radical site, which can be more sensitive to the ion's structure than proton-driven fragmentation (like CID). The radical can migrate along the peptide backbone, and its pathway can be influenced by stereochemistry, leading to distinct fragmentation patterns for L- and D-isomers.[11] This technique is not standard on all instruments but is a powerful option if available.
Guide 2: Resolving Diastereomeric Peptides by HPLC
Chromatographic separation remains the most reliable and accessible method for confirming chiral purity.
Decision Tree: Selecting a Separation Strategy
Caption: Decision tree for HPLC method selection.
Protocol: Screening for Diastereomer Separation on RP-HPLC
-
Column Selection: Begin with a high-resolution C18 column (e.g., ≤1.8 µm particle size). If this fails, screen alternative phases like Phenyl-Hexyl or Biphenyl.
-
Mobile Phase: Use standard mobile phases (A: 0.1% TFA or Formic Acid in Water; B: 0.1% TFA or Formic Acid in Acetonitrile).
-
Gradient Optimization (Critical Step):
-
Run a fast "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time.
-
Design a very shallow "separation" gradient around this elution time. For example, if the peptide elutes at 40% B, run a gradient of 35-45% B over 30-60 minutes. This slow change is key to resolving closely eluting species.[5]
-
-
Temperature Screening: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 60°C). Temperature can alter the peptide's secondary structure and its interaction with the stationary phase, sometimes dramatically improving resolution.[5]
-
Validation: Once separation is achieved, confirm the identity of each peak by collecting fractions and analyzing them by MS/MS.
Guide 3: Confirming D-homoalanine Incorporation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information but requires specific considerations for non-canonical amino acids (ncAAs).[17][18]
Workflow: Preparing for NMR Analysis of ncAA Peptides
Caption: Workflow for generating NMR templates.
-
The Challenge: Standard NMR processing and structure calculation software packages (like CYANA, CNS, Xplor-NIH) only contain parameters for the 20 canonical amino acids.[18][19] You must provide a file that describes the atomic coordinates, bond lengths, angles, and IUPAC atom names for D-homoalanine.
-
The Solution:
-
Generate a Template: Use a molecular modeling program to build the D-homoalanine residue.
-
Use a Topology Server: Publicly available servers, such as the Automated Topology Builder (ATB), can be used to generate the required parameter and topology files for many common software packages.[18][19] This automates the process and ensures compatibility with IUPAC naming conventions.
-
Manual Parameterization: For highly novel structures, manual creation of these files may be necessary, which requires significant expertise.
-
-
Expert Insight: Once the correct parameters are loaded, standard 2D NMR experiments like TOCSY and NOESY can be used. The unique chemical shifts and through-space NOE correlations involving the D-homoalanine side chain protons will provide definitive confirmation of its presence and location in the peptide sequence.[20]
References
- NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). Google Books.
- Richards, J. S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 21-36.
- Richards, J. S., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate.
- Creating non-canonical amino acid ChemComp files. (n.d.). CCPN.
- Checco, J. W. (2015). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. ACS Chemical Biology, 10(6), 1403-1415.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec.
- Edman degradation. (n.d.). Wikipedia.
- Sun, Y., et al. (2012). Discriminating d-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Analytical Chemistry, 84(15), 6543-6550.
- d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. (2011). Analytical Chemistry, 83(21), 8201-8208.
- Peptide NMR. (n.d.). University of Regensburg.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2021). AVESİS.
- 4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs.
- Edman Degradation: The Protease Digestion of a Protein. (n.d.). Longdom Publishing.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). MDPI.
- D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation.
- Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(3-4), 249-256.
- 26.7: The Edman Degradation. (2022). Chemistry LibreTexts.
- Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
- Peptide Sequencing by Edman Degradation. (n.d.). EHU.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. (2020). J-Stage.
- Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (2019). Springer Nature Experiments.
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. longdom.org [longdom.org]
- 16. ehu.eus [ehu.eus]
- 17. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 18. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: Scaling Up the Synthesis of Methyl D-Homoalaninate HCl
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of Methyl D-Homoalaninate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Non-proteinogenic amino acids (NPAAs) like D-homoalanine are critical building blocks in modern drug discovery, offering pathways to novel peptide therapeutics with improved stability and pharmacological profiles.[1][2] The successful synthesis of their ester derivatives is a crucial step for subsequent applications, including peptide synthesis.
This document provides a robust synthesis protocol, a comprehensive troubleshooting guide in a direct question-and-answer format, and essential FAQs to ensure your success from bench-scale experiments to pilot-scale production.
Section 1: Recommended Synthesis Protocol: Esterification via TMSCl/Methanol
The esterification of amino acids can be achieved through several methods, including the use of thionyl chloride in methanol or methanolic HCl.[3] However, for operational simplicity, safety at scale, and high yields, the use of trimethylchlorosilane (TMSCl) in methanol at room temperature is a highly effective and convenient method.[4][5] This system avoids the need to handle highly corrosive and toxic reagents like thionyl chloride or prepare anhydrous HCl gas, making it well-suited for scaling up.
The reaction proceeds by the in-situ generation of anhydrous HCl from the reaction of TMSCl with methanol, which then catalyzes the Fischer esterification of the amino acid.[6]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add D-homoalanine (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 10 mL per gram of amino acid). Stir to create a suspension.
-
Reagent Addition: Cool the flask in an ice-water bath (0-5°C). Slowly add freshly distilled trimethylchlorosilane (TMSCl, 2.2 eq) dropwise via a syringe. The addition is exothermic and will generate HCl gas in situ. Ensure the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting solution or suspension for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the solvent and any excess HCl and TMSCl byproducts (like hexamethyldisiloxane).
-
Purification: The resulting crude solid is typically of high purity. For further purification, it can be recrystallized. A common solvent system is a minimal amount of hot methanol followed by the slow addition of diethyl ether until turbidity is observed, then cooling to induce crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product, this compound.
Reagent Quantities (Example: 10g Scale)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Volume |
| D-Homoalanine | 117.15 | 1.0 | 10.0 g | N/A |
| Anhydrous Methanol | 32.04 | Solvent | ~100 mL | 100 mL |
| Trimethylchlorosilane | 108.64 | 2.2 | 20.2 g | 23.6 mL |
Section 2: Troubleshooting Guide (Q&A Format)
Scaling up a synthesis can introduce challenges not observed at the bench scale. This guide addresses specific issues you might encounter.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Q1: My reaction is very slow or appears stalled (significant starting material remains on TLC after 24 hours). What is the cause?
A1: This is a common issue when scaling up. The primary culprits are:
-
Presence of Moisture: TMSCl reacts rapidly with water. Any moisture in your methanol, on the glassware, or in the starting amino acid will consume the reagent, reducing the amount of HCl generated for catalysis.[7] Ensure all solvents are anhydrous and glassware is oven-dried immediately before use.
-
Insufficient Reaction Time: While 12 hours is often sufficient for small-scale reactions, larger scales may require longer reaction times due to mass transfer limitations, especially if the starting material has low solubility.[4] Continue monitoring the reaction; it may require up to 36 hours for completion.
-
Poor Quality TMSCl: TMSCl can degrade upon storage. Using old or improperly stored TMSCl can lead to lower reactivity. It is best to use freshly distilled TMSCl for consistent results.
Q2: The reaction went to completion, but my isolated yield after recrystallization is very low. Where did my product go?
A2: Low isolated yield is often a physical loss issue during workup and purification, rather than a chemical one.
-
Recrystallization Solvent Choice: The product, being a hydrochloride salt, has high polarity. It might be too soluble in the recrystallization solvent (methanol). You may have used too much methanol or not enough anti-solvent (diethyl ether). Try to use the absolute minimum amount of hot methanol to dissolve the crude product. Consider using a less polar anti-solvent like tert-butyl methyl ether (TBME) which can sometimes provide better crystal formation.
-
Premature Crystallization: If the product crystallizes too quickly upon adding the anti-solvent, impurities can get trapped, and fine powders can form that are difficult to filter. Ensure the anti-solvent is added slowly to the hot solution.
-
Mechanical Losses: At larger scales, more product can adhere to glassware during transfers. Ensure you rinse all flasks and funnels with the mother liquor or a small amount of cold solvent to maximize recovery.
Q3: My final product looks discolored (yellow or brown) and the NMR spectrum shows impurities. What went wrong?
A3: Discoloration and impurities often point to side reactions.
-
Overheating during Reagent Addition: The reaction of TMSCl with methanol is exothermic. If TMSCl is added too quickly without adequate cooling, localized heating can cause degradation of the amino acid or solvent, leading to colored byproducts. Strict temperature control at 0-5°C during addition is critical.
-
Overheating during Solvent Removal: Concentrating the product at high temperatures on a rotary evaporator can also cause degradation. Keep the bath temperature below 40°C.
-
Impure Starting Materials: Ensure the starting D-homoalanine is of high purity. Impurities in the starting material will be carried through the reaction.
Q4: My chiral HPLC analysis shows a small peak for the L-enantiomer. Did racemization occur?
A4: While possible, significant racemization during Fischer esterification under these conditions is generally low.[4]
-
Check Starting Material: The most likely source is the presence of the L-enantiomer in your starting D-homoalanine. Always perform chiral analysis on your starting material to establish a baseline enantiomeric excess (e.e.).
-
Harsh Conditions: While the TMSCl/MeOH method is mild, prolonged exposure to very high temperatures or strongly basic conditions (which should not be present here) could potentially cause some racemization. Confirm that your reaction and workup did not involve excessive heat. If racemization is confirmed to be happening during the reaction, switching to an even milder method or using protecting group strategies might be necessary, though this adds complexity and cost at scale.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the TMSCl/Methanol method recommended over the Thionyl Chloride/Methanol method for scale-up? A1: The primary reasons are safety and convenience. Thionyl chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water. It also produces both HCl and SO₂ as gaseous byproducts, which require careful handling and scrubbing at a large scale. The TMSCl method generates HCl in situ and the byproducts are easier to handle, making the overall process operationally simpler and safer.[4][5]
Q2: Can I use other alcohols like ethanol or isopropanol to make the corresponding esters? A2: Yes, the TMSCl/alcohol system is versatile. You can use anhydrous ethanol or isopropanol to synthesize the ethyl or isopropyl esters, respectively. However, reaction times may need to be adjusted, as esterification with bulkier alcohols is typically slower. Always use the corresponding alcohol as the solvent.
Q3: How should I store the final product, this compound? A3: The product is a hydrochloride salt and is generally a stable, crystalline solid. However, like many amino acid esters, it can be hygroscopic and may slowly hydrolyze back to the amino acid if exposed to moisture. It should be stored in a tightly sealed container in a desiccator or in a dry, cool place. For long-term storage, keeping it at <4°C is recommended.
Q4: What are the most critical safety precautions for this reaction? A4:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood, especially during the addition of TMSCl, as it generates HCl gas.
-
Exothermic Reaction: Be aware that the addition of TMSCl to methanol is exothermic. Use an ice bath for cooling and add the reagent slowly to maintain control.
Section 4: Quality Control & Analytical Methods
Confirming the identity, purity, and stereochemical integrity of the final product is essential.
| Analytical Technique | Information Provided | Key Considerations & Protocol |
| TLC | Reaction Monitoring | Mobile Phase: Dichloromethane/Methanol/Acetic Acid (e.g., 8:2:0.5). Visualization: Ninhydrin stain (stains the primary amine). The product ester will have a higher Rf value than the starting amino acid. |
| ¹H and ¹³C NMR | Structural Confirmation & Chemical Purity | Solvent: D₂O or DMSO-d₆. Expected ¹H Signals: A singlet for the methyl ester protons (~3.8 ppm), and characteristic multiplets for the homoalanine backbone. Integration should be consistent with the structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | ESI-MS should show the [M+H]⁺ ion for the free base (C₅H₁₁NO₂), corresponding to m/z 118.08. |
| Chiral HPLC | Enantiomeric Purity (e.e.) | This is the most critical analysis for stereochemical integrity.[8][9] A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides (like teicoplanin) are often effective for underivatized amino acids and their salts.[10] The method must be validated to show baseline separation of D- and L-enantiomers. |
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
- Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. [Link]
- Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
- Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(15), 4059-4067. [Link]
- Silva, C., et al. (2019). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine.
- Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(10), 3669. [Link]
- Silva, C., et al. (2019). Simultaneous Preparation of ( S )-2-Aminobutane and d -Alanine or d -Homoalanine via Biocatalytic Transamination at High Substrate Concentration.
- Gao, W. B., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1129-1139. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 26(11), e3278. [Link]
- Biondi, L., & De Zotti, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6296. [Link]
- Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2010). Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 87, 234. [Link]
- Plattener, P. A., et al. (Patent). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
- Zhang, Y., et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. Proceedings of the National Academy of Sciences, 107(14), 6234-6239. [Link]
- Romero-Téllez, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- Rane, R. A., et al. (2008). Synthesis, characterization and evaluation of novel N-acyl-4-aminobenzoic acid derivatives for their analgesic and anti-inflammatory activities. Brazilian Journal of Pharmaceutical Sciences, 44(4). [Link]
- Heptinstall, J., et al. (1979). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. Journal of bacteriology, 138(2), 483-492. [Link]
- ResearchGate. (2016).
- Reddit. (2024).
- Gao, W. B., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
- Ohkouchi, Y., & Chikaraishi, Y. (2012). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta, 91, 206-220. [Link]
- Pearson. (2024).
- Fischer, W., & Pesch, K. P. (1981). Maintenance of D-alanine ester substitution of lipoteichoic acid by reesterification in Staphylococcus aureus. Journal of Bacteriology, 147(3), 755-761. [Link]
- Pearson. (n.d.).
- Wikipedia. (n.d.). Chiral analysis. [Link]
- Bodero, L. R., et al. (2022). Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. Angewandte Chemie, 134(23), e202202685. [Link]
- Bouyahyi, M., et al. (2013). Synthesis and Characterization of L-alanine based Poly(ester-amide)s. International Journal of Molecular Sciences, 14(7), 14364-14383. [Link]
- Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. [Link]
- Das, S., et al. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au, 3(7), 1957-1965. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Wang, C., et al. (2020).
- Phenomenex. (n.d.).
- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
METHYL D-HOMOALANINATE HCL: Technical Support & Stability Guide
Welcome to the technical support center for METHYL D-HOMOALANINATE HCL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions to common stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound Stability
This compound, like many α-amino acid esters, is a versatile building block in peptide synthesis and various biochemical applications[1][]. While the solid crystalline form is stable for years under proper storage conditions (-20°C), its stability in solution, particularly in aqueous buffers, is a critical consideration for experimental design[3]. The primary mode of degradation is the hydrolysis of the methyl ester, a reaction significantly influenced by pH, temperature, and the duration of storage. Understanding these factors is paramount to mitigating experimental variability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution was prepared last week. Can I still use it for my cell-based assay?
It is strongly advised against using aqueous solutions of this compound that have been stored for more than one day[3]. The ester group is susceptible to hydrolysis, which will lead to the formation of D-homoalanine and methanol. This degradation will alter the effective concentration of your active compound, potentially leading to erroneous and irreproducible results. For cell-based assays, it is crucial to use freshly prepared solutions to ensure the intended concentration of the ester is applied to the cells.
Q2: I've noticed a change in the pH of my buffered solution containing this compound over time. What could be the cause?
The hydrolysis of the methyl ester bond in this compound results in the formation of a carboxylic acid (D-homoalanine). The release of this acidic species into the solution will lead to a decrease in the pH of a weakly buffered or unbuffered solution. This pH shift can, in turn, affect the rate of hydrolysis and the stability of other components in your experimental system.
Q3: Is there a preferred solvent for preparing a stock solution?
For long-term storage, it is best to keep this compound as a solid at -20°C[3]. If a stock solution is necessary, using a dry, aprotic organic solvent such as DMSO or DMF is recommended. These solvents will minimize the risk of hydrolysis. The solubility in DMSO and DMF is approximately 20 mg/mL[3]. When preparing for an experiment, you can then make further dilutions into your aqueous buffer immediately before use[3].
Q4: How does pH affect the stability of this compound in an aqueous solution?
The stability of α-amino acid esters like this compound is highly pH-dependent. At acidic pH (e.g., pH 3.0), the amino group is protonated, which inhibits intramolecular nucleophilic attack, a key step in one of the degradation pathways. This results in a slower rate of hydrolysis. Conversely, at neutral or physiological pH (e.g., pH 7.4), the degradation is more complex and can proceed more rapidly[4].
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
-
Potential Cause: Degradation of this compound in your aqueous experimental buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before each experiment. Do not store aqueous solutions for more than a single day[3].
-
pH Control: If your experimental conditions allow, consider using a buffer with a slightly acidic pH to slow down hydrolysis.
-
Temperature Management: Keep your solutions on ice as much as possible during preparation and use to reduce the rate of degradation.
-
Stock Solution Check: If using a stock solution in an organic solvent, ensure the solvent is anhydrous and has been stored properly to prevent moisture contamination.
-
Issue 2: Precipitate formation upon dilution of an organic stock solution into an aqueous buffer.
-
Potential Cause: The solubility of this compound in your final aqueous buffer may be lower than in the organic stock solvent.
-
Troubleshooting Steps:
-
Solubility Test: Determine the solubility of this compound in your specific aqueous buffer (e.g., PBS, pH 7.2, has a solubility of approximately 10 mg/mL)[3].
-
Adjust Stock Concentration: You may need to lower the concentration of your organic stock solution to prevent precipitation upon dilution.
-
Vortexing/Sonication: Ensure thorough mixing when diluting the stock solution. Gentle warming or sonication may aid in dissolution, but be mindful of potential temperature-induced degradation.
-
Experimental Workflow for Preparing and Using this compound Solutions
To ensure the highest integrity of your experiments, follow this recommended workflow:
Caption: Recommended workflow for handling this compound.
Understanding the Chemistry of Instability
The primary reason for the limited stability of this compound in aqueous solutions is the hydrolysis of the ester linkage. This can occur through two main pathways, especially at neutral to alkaline pH.
Degradation Pathways
Caption: Major degradation pathways for this compound in solution.
Quantitative Data Summary
| Property | Value | Source |
| Solid Form Stability | ≥ 4 years at -20°C | [3] |
| Aqueous Solution Storage | Not recommended for more than one day | [3] |
| Solubility in Ethanol | ~30 mg/mL | [3] |
| Solubility in DMSO/DMF | ~20 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3] |
References
- Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
- Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design.
- Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design.
- (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Factors that affect the stabilization of alpha-helices in short peptides by a capping box.
- D-Alanine Methyl Ester HCl. Veeprho. [Link]
- What is the main factor supporting stability in the proteins of thermophilic organisms? Which amino acids might be more abundant? Reddit. [Link]
- Methyl D-alaninate hydrochloride.
Sources
Technical Support Center: Overcoming Aggregation in Peptides Containing Hydrophobic Unnatural Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of peptide aggregation, particularly when dealing with sequences containing hydrophobic unnatural amino acids (UAAs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions about the causes and prediction of peptide aggregation.
Q1: What causes peptide aggregation, especially with hydrophobic and unnatural amino acids?
A1: Peptide aggregation is the self-association of peptide chains, primarily driven by the formation of intermolecular hydrogen bonds that can lead to the formation of secondary structures like β-sheets.[1] This phenomenon is exacerbated in peptides containing a high proportion of hydrophobic amino acids. These residues, including many UAAs, tend to minimize their contact with aqueous environments, promoting strong intermolecular hydrophobic interactions that lead to poor solvation and aggregation.[2][3][4][5][6][7] The introduction of UAAs can further influence aggregation depending on their specific structure, potentially increasing hydrophobicity or altering the peptide backbone's conformational flexibility.[8][9]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While precise prediction is challenging, several indicators can help you anticipate aggregation risk.[2] Sequences rich in hydrophobic and β-branched amino acids (e.g., Valine, Isoleucine, Leucine) are highly susceptible.[1][3][4] Stretches of contiguous hydrophobic residues are strong predictors of potential aggregation.[2] Aggregation is generally less of a concern before the fifth or sixth residue is added during synthesis.[1][10] Additionally, monitoring the Fmoc deprotection profile during synthesis can offer a real-time indication of aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[2]
Q3: What are the initial signs of peptide aggregation during synthesis?
A3: A primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly, which can be visually observed as a shrunken resin bed in batch synthesis.[1][10] For those using continuous-flow synthesizers, a flattened and broadened deprotection profile is a key sign of aggregation.[1] It is crucial to note that in cases of severe aggregation, common amine tests like the Kaiser or TNBS test may become unreliable and could yield false-negative results.[1]
Q4: What is the impact of unnatural amino acids on peptide aggregation?
A4: The incorporation of unnatural amino acids (UAAs) can have a dual impact on peptide aggregation. On one hand, many UAAs are designed to be hydrophobic to enhance interactions with biological targets, which can inadvertently increase the peptide's propensity for aggregation.[9] On the other hand, strategically placed UAAs can be used to disrupt the formation of secondary structures that lead to aggregation.[8][11] For example, N-methylated amino acids can break the hydrogen bonding patterns required for β-sheet formation.[8] The overall effect depends on the specific UAA and its position within the peptide sequence.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low peptide yield and purity during synthesis.
This is often a direct consequence of on-resin aggregation, which hinders the accessibility of the N-terminus for subsequent coupling and deprotection steps.[12]
Solution 1.1: Optimize Solid-Phase Peptide Synthesis (SPPS) Conditions.
-
Elevate Reaction Temperature: Performing coupling reactions at higher temperatures can disrupt aggregation and improve reaction kinetics. Microwave-assisted peptide synthesis is a particularly effective method for this.[2][10][12]
-
Choose an Appropriate Resin: Using a resin with a lower loading capacity increases the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.[10][12] Polyethylene glycol (PEG)-based resins can also enhance the solvation of the growing peptide chain.[12]
-
Select a Suitable Solvent: While DMF is a standard solvent for SPPS, for highly hydrophobic sequences, N-Methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents like guanidinium chloride can be more effective at disrupting secondary structures.[10][12] The use of DMSO in the solvent can also be beneficial.[10]
Solution 1.2: Incorporate Structure-Disrupting Elements.
-
Pseudoproline Dipeptides: These are derivatives of serine, threonine, or cysteine that introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[2][10][12][13] The native residue is regenerated during the final acid cleavage from the resin.[2]
-
Backbone-Protecting Groups: Utilizing groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent hydrogen bonding between peptide chains.[10] Incorporating one of these protected residues every six to seven amino acids can effectively disrupt aggregation.[10]
Problem 2: Peptide precipitates upon cleavage from the resin or during purification.
Hydrophobic peptides are notoriously difficult to dissolve and handle post-synthesis.[6][14]
Solution 2.1: Strategic Dissolution of Hydrophobic Peptides.
A systematic approach is crucial. First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[5][12] Once dissolved, slowly add this concentrated solution dropwise into the desired aqueous buffer while vortexing to prevent localized high concentrations that can lead to precipitation.[5] Brief sonication can also aid in dissolution.[5][10]
Solution 2.2: Optimization of HPLC Purification.
-
Optimize Mobile Phase Composition: For highly hydrophobic peptides, consider using n-propanol or isopropanol as the organic modifier in your mobile phase, as they possess stronger eluting properties than acetonitrile.[12]
-
Elevate Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can significantly improve peptide solubility and peak shape.[12]
-
Adjust the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, formic acid can be a viable alternative, particularly if the peptide is intended for mass spectrometry analysis.[12]
Problem 3: Characterization of the peptide is difficult due to aggregation.
The presence of aggregates can interfere with various analytical techniques, leading to inaccurate characterization.
Solution 3.1: Analytical Techniques for Detecting and Quantifying Aggregates.
A multi-pronged approach is recommended for accurate characterization.
-
Size Exclusion Chromatography (SEC): This is a widely accepted and highly quantitative technique for resolving and quantifying monomers, dimers, and higher-order soluble aggregates.[15][16][17]
-
Dynamic Light Scattering (DLS): DLS is useful for measuring the size distribution of particles in a solution and can detect the presence of aggregates.[15][17]
-
UV-Vis Spectroscopy: A simple yet powerful method to detect light-scattering aggregates is to measure the "Aggregation Index," which is the ratio of the protein absorbance at 280 nm versus 350 nm.[16] An increase in this ratio indicates the presence of aggregates.
-
Fluorescence Spectroscopy: Both intrinsic tryptophan fluorescence and extrinsic dye-binding assays (e.g., Thioflavin T) can be employed to monitor protein misfolding and the formation of amyloid-like fibrils.[16][18][19]
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide during SPPS
This protocol details the manual coupling of a pseudoproline dipeptide to disrupt on-resin aggregation.[1]
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activated dipeptide solution.
-
Add the activated dipeptide solution to the peptide-resin and agitate the mixture for 2-4 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed with the synthesis. The native serine or threonine residue will be regenerated during the final TFA cleavage.[1]
Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.[2]
-
Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each.
-
Proceed immediately with the coupling step.
Protocol 3: Systematic Solubility Testing for Hydrophobic Peptides
This protocol provides a stepwise approach to finding a suitable solvent system for a hydrophobic peptide.[14]
-
Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.
-
Step 1 (Aqueous): To the first tube, add deionized water. Vortex and sonicate. If it dissolves, this is your solvent.
-
Step 2 (Acidic/Basic): If insoluble in water, determine the peptide's net charge. For basic peptides, try 10% acetic acid. For acidic peptides, try 0.1 M ammonium bicarbonate.
-
Step 3 (Organic): If still insoluble, add a minimal amount of a strong organic solvent (e.g., DMSO, DMF) to a fresh aliquot of the peptide until it dissolves.
-
Step 4 (Aqueous Dilution): Slowly add the desired aqueous buffer to the organic solution from Step 3 while vortexing. Observe for any precipitation.
Protocol 4: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general procedure for analyzing peptide aggregation using SEC.[15][17]
-
Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
Prepare the peptide sample by dissolving it in the mobile phase to a known concentration. Filter the sample through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the SEC system.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Analyze the resulting chromatogram to identify and quantify the monomer, dimer, and higher-order aggregate peaks based on their elution times relative to molecular weight standards.
Data Summaries & Visual Guides
Table 1: Comparison of Strategies to Mitigate On-Resin Aggregation
| Strategy | Mechanism of Action | When to Use | Considerations |
| Microwave Synthesis | Disrupts intermolecular hydrogen bonds with thermal energy.[2] | For long or hydrophobic peptides where aggregation is anticipated or observed. | Requires specialized equipment. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[2] | In sequences containing Ser, Thr, or Cys, especially in known aggregation-prone regions. | The dipeptide must be incorporated during synthesis. |
| Chaotropic Salts | Disrupts secondary structures through non-specific interactions.[10] | As a wash step before a particularly difficult coupling. | Must be thoroughly washed away before coupling. |
| Low-Loading Resins | Increases the distance between growing peptide chains.[10][12] | As a preventative measure for long or known difficult sequences. | Results in a lower overall yield of peptide per gram of resin. |
| Backbone Protection (Hmb/Dmb) | Prevents backbone hydrogen bonding.[10] | For sequences lacking Ser/Thr/Cys, or for particularly severe aggregation. | Coupling to the protected amino acid can be sluggish.[10] |
Table 2: Recommended HPLC Columns for Hydrophobic Peptide Purification
| Stationary Phase | Polarity | Recommended For | Potential Advantages/Disadvantages |
| C18 | Strong | General purpose, suitable for many peptides. | Can exhibit peak tailing for very hydrophobic peptides.[12] |
| C8 | Moderate | Peptides with moderate to high hydrophobicity. | Often provides improved peak shape over C18.[12] |
| C4 | Weak | Very hydrophobic and large peptides. | Generally yields sharper peaks for highly hydrophobic species.[12] |
| Phenyl | Moderate | Peptides containing aromatic residues. | Offers alternative selectivity based on pi-pi interactions.[12] |
Diagram 1: Workflow for Troubleshooting Low Synthesis Yield
Caption: Workflow for troubleshooting low synthesis yield.
Diagram 2: Decision Tree for Solubilizing an Aggregated Peptide
Caption: Decision tree for solubilizing an aggregated peptide.
Diagram 3: Mechanism of Action of Pseudoproline Dipeptides
Caption: Mechanism of action of pseudoproline dipeptides.
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Anaspec, Inc. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2024.
- Royal Society of Chemistry. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- National Center for Biotechnology Information. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. 2020.
- Separation Science. Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- APC Ltd. 5 must-know techniques for analyzing protein aggregation. 2021.
- National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. 2022.
- AIP Publishing. Influence of pH and sequence in peptide aggregation via molecular simulation. 2017.
- OPUS. Influence of pH and sequence in peptide aggregation via molecular simulation.
- National Center for Biotechnology Information. Rational development of a strategy for modifying the aggregatibility of proteins. 2012.
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- Intertek. Protein Aggregation Analysis.
- MDPI. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. 2020.
- Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. 2020.
- National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. 2020.
- National Center for Biotechnology Information. Factors affecting the physical stability (aggregation) of peptide therapeutics. 2014.
- GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. 2024.
- PubMed. A facile and dynamic assay for the detection of peptide aggregation. 2014.
- ResearchGate. (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. 2020.
- ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. 2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. genscript.com [genscript.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. nestgrp.com [nestgrp.com]
- 15. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 16. approcess.com [approcess.com]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl D-Alaninate Hydrochloride
Welcome to the Technical Support Center for Methyl D-homoalaninate HCl. This guide has been developed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and experimental use of this compound. Our aim is to provide in-depth technical guidance rooted in scientific principles to ensure the integrity and success of your research.
It is a common observation that "this compound" is often a typographical error for the widely used chiral building block, Methyl D-alaninate Hydrochloride . This guide will proceed under the assumption that the compound of interest is indeed Methyl D-alaninate Hydrochloride (CAS: 14316-06-4).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Methyl D-alaninate Hydrochloride and what are their origins?
The purity of commercial Methyl D-alaninate Hydrochloride, typically supplied at ≥95% or ≥98% purity, can be influenced by several factors related to its synthesis, storage, and handling.[1][2] The primary synthesis route is the Fischer esterification of D-alanine with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.[3] Impurities can be broadly categorized as process-related, degradation products, and stereoisomeric impurities.
| Impurity Category | Specific Impurity | Origin |
| Process-Related Impurities | Unreacted D-alanine | Incomplete esterification reaction. |
| 3,6-dimethyl-2,5-piperazinedione (D-Diketopiperazine) | Dimerization of two molecules of methyl D-alaninate, often promoted by heat.[4][5] | |
| Residual Methanol | Incomplete removal of the reaction solvent. | |
| Inorganic Salts (e.g., NaCl) | Byproducts from work-up and purification steps.[6] | |
| Degradation Products | D-alanine | Hydrolysis of the methyl ester group due to exposure to moisture.[7] |
| Stereoisomeric Impurities | Methyl L-alaninate Hydrochloride | Racemization of the chiral center during synthesis, particularly at elevated temperatures or in the presence of a base.[8] |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Inconsistent or unexpected biological/chemical activity.
Possible Cause: Presence of the undesired L-enantiomer (Methyl L-alaninate HCl) due to racemization. The biological and pharmacological activity of chiral molecules is highly dependent on their stereochemistry.[8]
Troubleshooting Steps:
-
Verify Enantiomeric Purity: Perform chiral High-Performance Liquid Chromatography (HPLC) analysis to determine the enantiomeric excess (e.e.) of your material.
-
Source a High-Purity Lot: If significant racemization is detected, obtain a new lot of Methyl D-alaninate Hydrochloride with a certificate of analysis specifying high enantiomeric purity.
-
Review Experimental Conditions: Avoid harsh basic conditions or prolonged exposure to high temperatures in your experimental setup, as these can induce racemization.[8]
Issue 2: Poor solubility or presence of insoluble particulates in aqueous solutions.
Possible Cause 1: Presence of the diketopiperazine byproduct, which has lower solubility in some aqueous buffers compared to the desired product.
Troubleshooting Steps:
-
Pre-dissolve in an Organic Solvent: Methyl D-alaninate Hydrochloride is soluble in organic solvents like ethanol, DMSO, and DMF.[1] A stock solution can be prepared in one of these solvents and then diluted into your aqueous buffer.
-
Filter the Solution: If particulates persist, filter the final aqueous solution through a 0.22 µm syringe filter before use.
-
Characterize the Insoluble Material: If the issue is persistent, collect the insoluble material and analyze it by NMR or LC-MS to confirm its identity.
Possible Cause 2: Hydrolysis of the ester back to the less soluble D-alanine. Aqueous solutions of L-Alanine methyl ester (hydrochloride) are not recommended to be stored for more than one day.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of Methyl D-alaninate Hydrochloride immediately before use.
-
Use Anhydrous Solvents for Stock Solutions: When preparing stock solutions in organic solvents, use anhydrous grade solvents to minimize hydrolysis during storage.
Issue 3: Non-reproducible results in peptide synthesis.
Possible Cause: The presence of unreacted D-alanine can interfere with the stoichiometry of your coupling reactions.
Troubleshooting Steps:
-
Quantify D-alanine Impurity: Use HPLC or GC to quantify the amount of free D-alanine in your starting material.
-
Adjust Stoichiometry: If the D-alanine content is significant, adjust the molar equivalents of your coupling reagents accordingly.
-
Purify the Starting Material: For highly sensitive applications, consider recrystallizing the Methyl D-alaninate Hydrochloride to remove unreacted D-alanine.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for the separation and quantification of D- and L-enantiomers of Methyl alaninate Hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T)
Mobile Phase:
-
20 mM Ammonium Acetate in Methanol/Water (80:20, v/v)
Procedure:
-
Sample Preparation: Dissolve the Methyl D-alaninate Hydrochloride sample in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of reference standards.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
-
-
Protocol 2: Impurity Profiling by GC-MS
This protocol is for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and the diketopiperazine byproduct.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column (e.g., DB-624 or equivalent)
Procedure:
-
Sample Preparation: Dissolve a known amount of Methyl D-alaninate Hydrochloride in a suitable solvent (e.g., DMSO).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan mode from m/z 30 to 300.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by creating a calibration curve with certified reference standards.
-
Visualizations
Diagram 1: Origins of Impurities in Methyl D-alaninate Hydrochloride Synthesis
Caption: Origin of common impurities during synthesis and degradation.
Diagram 2: Analytical Workflow for Impurity Profiling
Caption: General analytical workflow for impurity identification.
References
- Sun, B., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development.
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2010). (2R,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 87, 181.
- YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Organic Syntheses. (n.d.). A tared 1-L round-bottomed flask (Note 1) equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in.
- PubMed. (n.d.). Kinetics of diketopiperazine formation using model peptides.
- ACS Publications. (2023, June 6). Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors.
- International Journal of Scientific Research in Science and Technology. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Nature. (n.d.). D-alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated Drosophila growth promotion upon chronic undernutrition.
- International Journal of Pharmaceutical Sciences Review and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- USA Chemical Suppliers. (n.d.). d-alanine methyl ester suppliers USA.
- ResearchGate. (2025, May 2). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives.
- Study.com. (n.d.). Another strategy used to resolve amino acids involves converting the carboxy group to an ester and then using a chiral carboxylic acid to carry out an acid-base reaction at the free amino group. Using a racemic mixture of alanine enantiomers and (R)-mandelic acid as resolving agents, write out the steps showing how a resolution process would occur.
- Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
- Khan Academy. (n.d.). Fischer esterification.
- Pearson+. (2024, July 14). Show how Fischer esterification might be used to form the following...
- Khan Academy. (n.d.). Preparation of esters via Fischer esterification.
- Khan Academy. (n.d.). Fischer esterification.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Times for METHYL D-HOMOALANINATE HCL Incorporation
Welcome to the technical support center for the successful incorporation of Methyl D-homoalaninate HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this valuable non-canonical amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and optimize your reaction outcomes.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the incorporation of this compound, providing explanations and actionable solutions.
Question 1: My coupling reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
Answer:
Slow or incomplete coupling of this compound is a common challenge, often stemming from steric hindrance. The additional methylene group in the side chain, compared to D-alanine, increases bulk and can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Core Causality: Steric hindrance is the primary factor. The bulky nature of the homoalanine side chain requires more potent activation and optimized reaction conditions to achieve efficient coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient.[1] It is highly advisable to switch to a more powerful coupling reagent.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective for sterically hindered amino acids.[2][3] They form highly reactive OAt or Oxyma esters, which can overcome the steric barrier more effectively.[4]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices for difficult couplings. PyAOP is particularly effective for coupling N-methylated and other sterically hindered amino acids.[2][4]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: If peptide aggregation is suspected, which can be exacerbated by bulky residues, consider switching from DMF to N-methyl-2-pyrrolidone (NMP) or using a mixture of DCM and DMF.[5]
-
Base Selection: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[3]
-
Temperature: While elevated temperatures can increase the reaction rate, they also heighten the risk of racemization.[5] For challenging couplings, performing the reaction at room temperature for a longer duration is often a good compromise. Microwave-assisted synthesis can be employed to shorten reaction times, but temperature control is critical.[6]
-
-
Implement Advanced Techniques:
-
Double Coupling: If a single coupling is incomplete, as indicated by a positive ninhydrin test, a second coupling step is recommended.[7] After the initial coupling, wash the resin and repeat the coupling with a fresh solution of activated this compound.[7]
-
Increased Equivalents and Time: Extend the coupling time to 2-4 hours or even longer, and consider using a higher excess of the activated amino acid and coupling reagent (typically 2-4 equivalents).[5]
-
Question 2: I'm observing a significant amount of racemization of the D-homoalaninate residue in my final peptide. How can I minimize this?
Answer:
Racemization is a critical concern in peptide synthesis, particularly with non-standard amino acids. The conversion of the D-enantiomer to the L-enantiomer can compromise the biological activity and structural integrity of the final peptide.
Core Causality: The primary cause of racemization is the formation of an oxazolone intermediate, which can readily epimerize under basic conditions.[6]
Mitigation Strategies:
-
Choice of Coupling Reagent and Additive:
-
Carbodiimide-mediated couplings (e.g., DIC) should always be performed in the presence of a racemization-suppressing additive.[3] 1-Hydroxybenzotriazole (HOBt) is a classic choice, but OxymaPure is often more effective at minimizing racemization.[4]
-
Uronium/aminium and phosphonium salt reagents inherently carry a risk of racemization, especially with prolonged pre-activation times.
-
-
Base and Pre-activation Time:
-
The choice and amount of base are crucial. Replace stronger bases like DIPEA with weaker or more sterically hindered alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5]
-
Avoid prolonged pre-activation of the amino acid with the coupling reagent and base before adding it to the resin, as this can significantly increase racemization.[5]
-
-
Temperature Control: Perform coupling reactions at 0°C or room temperature. Elevated temperatures, especially in microwave-assisted synthesis, can substantially increase the rate of racemization.[5]
| Parameter | Standard Condition | Optimized for Reduced Racemization |
| Coupling Reagent | HATU/HBTU | DIC/OxymaPure or DIC/HOBt |
| Base | DIPEA | NMM or 2,4,6-collidine |
| Pre-activation | 1-5 minutes | No pre-activation; add reagents to resin |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
Question 3: I am having difficulty with the initial neutralization of this compound. What is the best practice?
Answer:
As the name suggests, this compound is a hydrochloride salt. The amine group is protonated, and it must be neutralized to the free amine before it can participate in the coupling reaction.
Protocol for Neutralization:
-
Dissolve the this compound in an anhydrous solvent such as DCM or DMF.[8]
-
Add an equivalent amount of a tertiary amine base, such as DIPEA or triethylamine (TEA).[8]
-
Stir the solution for a few minutes to ensure complete neutralization before proceeding with the activation and coupling steps.
II. Frequently Asked Questions (FAQs)
What makes Methyl D-homoalaninate a useful building block in peptide synthesis?
Methyl D-homoalaninate is a non-proteinogenic amino acid that offers several advantages in drug design and development. The incorporation of a D-amino acid confers resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids.[9] This can significantly extend the in-vivo half-life of peptide-based therapeutics. The "homo" designation indicates an additional methylene group in the side chain, which can introduce unique conformational constraints and alter the peptide's interaction with its biological target.
Which protecting group strategy is most compatible with this compound incorporation?
The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is highly compatible with the incorporation of this compound.[9] The methyl ester serves as the C-terminal protecting group, which can be cleaved under standard final cleavage conditions. The N-terminus would typically be protected with an Fmoc group for stepwise synthesis.
How can I monitor the completion of the coupling reaction?
The ninhydrin (Kaiser) test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[1] A negative result (yellow beads) indicates that the coupling reaction is complete.[5] For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
What are the key considerations for the final cleavage and deprotection of a peptide containing Methyl D-homoalaninate?
The final cleavage from the resin and removal of side-chain protecting groups are typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The methyl ester of the D-homoalaninate residue will be cleaved during this step. It is important to include scavengers in the cleavage cocktail, such as water, triisopropylsilane (TIS), and dithiothreitol (DTT), to prevent side reactions with sensitive residues like tryptophan, methionine, and cysteine.
III. Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[9]
-
Neutralization and Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) to the solution.[9] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a ninhydrin test to confirm the completion of the reaction.[1] Once complete, drain the coupling solution and wash the resin thoroughly with DMF.[9]
Protocol 2: Double Coupling for Hindered Incorporations
-
First Coupling: Follow steps 1-3 of the standard coupling protocol.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated this compound for an additional 1-2 hours.
-
Final Wash: Wash the resin with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.[7]
Caption: Double coupling workflow.
IV. References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the coupling reaction of 1c with D-alanine methyl ester.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
-
Molecules. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
effect of different solvents on METHYL D-HOMOALANINATE HCL reactivity
Welcome to the technical support center for Methyl D-homoalaninate HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable chiral building block. We will delve into the critical role of solvent selection on its reactivity, stability, and overall experimental success. While this compound is a specialized reagent, the principles governing its behavior are well-grounded in the chemistry of analogous compounds like D-alanine methyl ester hydrochloride. This guide synthesizes established chemical principles with practical, field-proven insights to ensure your experiments are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl D-homoalaninate provided as a hydrochloride (HCl) salt?
A: The hydrochloride salt form offers several distinct advantages over the free amine.[1]
-
Enhanced Stability: The protonation of the primary amine to form an ammonium salt significantly increases the compound's shelf-life. It protects the molecule from slow oligomerization and shields the sensitive ester group from premature hydrolysis by reducing the overall basicity of the environment.[1]
-
Improved Handling & Solubility: Unlike the free amino ester, which can be an oil, the HCl salt is typically a crystalline solid, making it easier to weigh and handle accurately. Furthermore, the salt form often improves solubility in a range of organic solvents compared to the zwitterionic form of the free amino acid.[2]
-
Suppressed Reactivity: The protonated amine is non-nucleophilic. This protects the amine group during storage and allows for selective reactions at the ester carbonyl if desired, although deprotonation is required for the amine to participate in reactions.
Q2: My this compound won't dissolve. What is the problem?
A: Solubility is a common hurdle and is dictated by the principle of "like dissolves like." As a salt, the compound has significant ionic character.
-
Highly Polar Solvents: Protic solvents like methanol and water are often good choices for creating stock solutions due to their ability to solvate both the ammonium ion and the chloride anion.[3][4] However, these may not be suitable for reactions sensitive to water or protic sources.
-
Aprotic Polar Solvents: Solvents like DMSO and DMF are excellent options for dissolving amino acid esters and their salts.[5] They possess high polarity to solvate the ionic components but lack acidic protons that can interfere with many reactions. If initial dissolution is slow, gentle warming or sonication can be effective.
-
Less Polar Solvents: Solvents like Dichloromethane (DCM), Chloroform (CHCl₃), and Acetonitrile (MeCN) can also be effective, particularly once the reaction mixture includes other, less polar reagents.[2] Complete dissolution may not occur until a tertiary amine base (like triethylamine) is added to neutralize the HCl salt, forming the more organic-soluble free amine.
-
Non-Polar Solvents: Solvents such as toluene, hexanes, or diethyl ether are generally poor choices for dissolving the initial salt. However, they may be used as the primary solvent if the reaction's product is non-polar and the reagents themselves facilitate solubilization.[6]
Q3: What is the most critical side reaction to consider, and how does the solvent influence it?
A: Without question, hydrolysis of the methyl ester is the most prevalent and detrimental side reaction. The ester functional group is susceptible to nucleophilic attack by water, which converts your active reagent into the non-reactive D-homoalanine carboxylic acid.
The choice of solvent is your primary defense:
-
Water Content: Always use anhydrous (dry) solvents, especially in aprotic systems like DMF, DCM, or THF. The presence of even trace amounts of water can lead to significant hydrolysis, particularly if reaction times are long or temperatures are elevated.
-
Protic Solvents: While alcohols (like methanol or ethanol) can dissolve the starting material, they can participate in transesterification , where the methyl ester is exchanged for an ethyl ester, for example. This may or may not be detrimental, depending on your desired final product.
-
pH and Buffers: The rate of hydrolysis is highly dependent on pH. It is accelerated under both acidic and basic conditions. When working in aqueous or protic systems, using a carefully chosen buffer is critical. For reactions involving the amine group (e.g., peptide coupling), a pH range of 7.2-8.5 is often optimal, representing a balance between ensuring the amine is sufficiently deprotonated to be nucleophilic and minimizing the rapid hydrolysis that occurs at higher pH.[7]
Troubleshooting Guide
Issue 1: Low Yield in a Peptide Coupling or Acylation Reaction
Your reaction to acylate the primary amine of this compound is sluggish or results in a low yield.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low-yield acylation reactions.
Issue 2: Multiple Unidentified Products in Final Reaction Mixture
You observe several spots on TLC or peaks in LC-MS that do not correspond to your starting material or desired product.
Potential Causes and Solvent-Based Solutions
-
Hydrolysis of Ester:
-
Symptom: A major byproduct has a mass corresponding to the free acid (M-14).
-
Solution: Ensure your solvent is anhydrous. If using DMF, which is hygroscopic, use a freshly opened bottle or one stored over molecular sieves. Avoid aqueous workups until the reaction is fully complete and quenched.
-
-
Di-acylation or Over-reaction:
-
Symptom: A byproduct has a mass corresponding to the addition of two acyl groups. While unlikely on the same amine, it could indicate reaction with another nucleophile.
-
Solution: This is less solvent-dependent and more related to stoichiometry and reaction conditions. However, a highly polar, aprotic solvent like DMF or NMP can sometimes accelerate reaction rates, potentially leading to over-reaction if not controlled. Consider a less polar solvent like DCM to moderate reactivity.
-
-
Epimerization/Racemization:
-
Symptom: Chiral analysis shows a loss of enantiomeric purity.
-
Solution: The choice of base and solvent can influence racemization. In peptide couplings, for example, polar aprotic solvents like DMF can sometimes promote epimerization of the activated amino acid. Running the reaction at lower temperatures or switching to a less polar solvent can mitigate this risk.
-
Data & Protocols
Table 1: Solvent Selection Guide for Reactions with this compound
| Solvent | Type | Polarity Index | Key Advantages | Potential Issues & Troubleshooting |
| Dichloromethane (DCM) | Aprotic, Non-coordinating | 3.1 | Excellent for many coupling reactions; easy to remove. | Limited solubility of the HCl salt; add base first. Low boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | Aprotic, Coordinating | 5.8 | Good balance of polarity; dissolves many reagents. | Can be reactive in certain catalytic cycles. Ensure anhydrous grade is used. |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 4.0 | Good for organometallic reactions; moderate polarity. | Can form peroxides. Prone to water absorption. Use freshly distilled or anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Excellent solvating power for salts and polar reagents. | High boiling point makes it difficult to remove. Hygroscopic; must be anhydrous to prevent hydrolysis. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | 7.2 | Superior solvating power, even for difficult substrates. | Very high boiling point. Can interfere with some reactions (e.g., oxidations). Extremely hygroscopic. |
| Methanol (MeOH) | Protic, Polar | 5.1 | Good for dissolving the starting HCl salt. | Risk of transesterification. Amine may need protection. Interferes with water-sensitive reagents. |
Experimental Protocol: Solvent Screening for Amide Bond Formation
This protocol outlines a parallel screening approach to identify the optimal solvent for coupling this compound with a carboxylic acid (e.g., N-Boc-glycine).
1. Reagent Preparation:
- Prepare a stock solution of your carboxylic acid (e.g., N-Boc-glycine, 1.05 eq.), a coupling agent (e.g., HATU, 1.05 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) in a suitable, inert solvent that can be easily evaporated (e.g., DCM).
2. Reaction Setup:
- In separate, dry reaction vials, add an equal, pre-weighed amount of this compound (1.0 eq., e.g., 20 mg).
- To each vial, add one of the solvents to be tested (e.g., 0.5 mL of anhydrous DCM, MeCN, THF, and DMF).
- Add the base (DIPEA) to each vial and stir for 5 minutes. Observe the dissolution of the solid.
- Add the coupling agent (HATU) and the carboxylic acid (N-Boc-glycine) to each vial.
3. Monitoring and Analysis:
- Stir all reactions at room temperature.
- After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture.
- Quench the aliquot with a drop of water and dilute with a suitable solvent (e.g., methanol).
- Analyze each sample by LC-MS to determine the conversion percentage by comparing the peak area of the starting material to the desired product.
4. Interpretation:
- The solvent that provides the highest conversion to the desired product with the fewest byproducts is the optimal choice for scaling up the reaction.
Solvent Selection Logic Diagram
Caption: Decision tree for initial solvent selection based on reaction type.
References
- Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora.
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health (NIH).
- Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed.
- The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. Royal Society of Chemistry.
- Reactions of Amino Acids: Esterification. Pearson+.
- Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. PubMed.
- How can I proceed a reaction between amino acid and an ester? ResearchGate.
- Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ? ResearchGate.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson+.
- The role of solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. Semantic Scholar.
- 25.5: Reactions of Amino Acids. Chemistry LibreTexts.
- Amino acid solution storage – please help. Reddit.
- The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations.
Sources
- 1. quora.com [quora.com]
- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Alanine Methyl Ester Hydrochloride CAS#: 14316-06-4 [m.chemicalbook.com]
- 4. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Confirming the Enantiomeric Purity of METHYL D-HOMOALANINATE HCL
In the landscape of drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral molecules like METHYL D-HOMOALANINATE HCL, a non-proteinogenic amino acid ester, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical techniques for confirming the enantiomeric purity of this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their analytical workflows.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, exert toxic effects.[2] Therefore, the precise quantification of the enantiomeric excess (% ee) is a non-negotiable aspect of quality control in the pharmaceutical industry.[2][3] this compound, as a chiral building block, is integral to the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its enantiomeric purity directly impacts the stereochemical integrity of the final drug product.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric purity necessitates techniques that can differentiate between enantiomers.[5] A variety of methods are available, each with its own set of advantages and limitations. Here, we compare the most relevant techniques for the analysis of this compound.
| Technique | Principle | Sample Preparation | Sensitivity | Speed | Cost | Key Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often requires derivatization to introduce a chromophore for UV detection.[6] | High | Moderate | Moderate to High | High resolution, well-established, and reliable.[7] | Chiral columns can be expensive.[7] Method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Derivatization is necessary to increase volatility.[8] | Very High | Fast | Moderate | High sensitivity and short analysis times.[8] | Limited to thermally stable and volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Derivatization with a chiral agent is typically required.[9][10] | Moderate | Fast | High | Provides a direct measure of molar ratio without calibration curves.[7] Non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue.[7] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. | Requires a pure sample dissolved in a suitable solvent. | Low | Very Fast | Low | Non-destructive, fast, and cost-effective.[2] | Low sensitivity, requires a known maximum specific rotation, and is susceptible to impurities.[11] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Sample is measured in solution. | Moderate | Moderate | High | Determines absolute configuration without crystallization.[1][12][13] | Requires complex quantum chemical calculations for spectral interpretation.[12][14] |
In-Depth Look: Chiral HPLC for this compound
For routine and robust quantification of enantiomeric purity of amino acid esters like this compound, Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice.[15] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[7]
Causality in Experimental Choices
The selection of the CSP is critical. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are highly effective.[15][16][17] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks.[16] Derivatization with a chromophoric group, such as N-fluorenylmethoxycarbonyl (FMOC), is often employed to enhance UV detection.[16]
Experimental Workflow: Chiral HPLC
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. OPG [opg.optica.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Structural Validation of Methyl D-Homoalaninate HCl by 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Methyl D-homoalaninate hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a self-validating analytical system.
The Analytical Challenge: Why 2D NMR is Essential for Methyl D-Homoalaninate HCl
This compound, a derivative of the non-proteinogenic amino acid D-homoalanine, presents a seemingly simple structure. However, 1D ¹H and ¹³C NMR, while foundational, can leave ambiguities, especially in confirming the connectivity of the ethyl side chain and its relationship to the carbonyl group and the chiral center. 2D NMR techniques are indispensable as they provide through-bond correlation data, creating an intricate map of the molecular framework.[1][2][3]
The Structure in Question:
-
IUPAC Name: methyl (2R)-2-aminobutanoate hydrochloride
-
Molecular Formula: C₅H₁₂ClNO₂
To validate this structure, we must unequivocally confirm the following connections:
-
The direct, one-bond linkages between specific protons and their attached carbons.
-
The through-bond (typically 2-3 bond) correlations between neighboring protons.
-
The long-range (2-3 bond) correlations between protons and carbons that piece together the complete carbon skeleton.
The 2D NMR Toolkit: A Comparative Overview
We will employ a suite of three core 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle.
| Experiment | Full Name | Information Gained | Purpose in Validation |
| COSY | CO rrelation S pectroscopY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[4] | Establishes the proton spin systems, confirming the -CH-CH₂-CH₃ fragment. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Reveals direct one-bond correlations between protons and the carbons they are attached to.[4][5][6] | Unambiguously assigns each proton signal to its corresponding carbon signal. |
| HMBC | H eteronuclear M ultiple B ond C orrelation | Displays correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][7][8] | Connects the individual spin systems and functional groups, confirming the overall molecular structure. |
Experimental Design and Protocols: A Self-Validating Workflow
The logic of the experimental workflow is designed to build a complete structural picture, with each experiment cross-validating the data from the others.
Caption: A self-validating workflow for 2D NMR structural elucidation.
A. Sample Preparation
-
Analyte: this compound (5-10 mg).
-
Solvent Selection: Due to the hydrochloride salt, a polar aprotic solvent is ideal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the sample and its residual proton peak (~2.50 ppm) and carbon peaks (~39.52 ppm) are well-defined and unlikely to interfere with the analyte signals.[9][10]
-
Procedure: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
B. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Standard 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra first. These are crucial for referencing and for comparison with the 2D data.
-
2D Experiments:
-
gCOSY (gradient-selected COSY): This experiment will reveal ¹H-¹H coupling networks.
-
gHSQC (gradient-selected HSQC): This experiment correlates protons to their directly attached carbons.[4][5] An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[5]
-
gHMBC (gradient-selected HMBC): This experiment identifies long-range (2-3 bond) couplings between ¹H and ¹³C, which is critical for connecting different parts of the molecule.[7][8]
-
Data Interpretation and Structural Verification
Based on the known structure of Methyl D-homoalaninate, we can predict the expected correlations. The experimental data must match these predictions to validate the structure.
Predicted Chemical Shifts and Key Correlations for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H to ¹³C) |
| 1 (-CH₃ ) | ~ 0.9 (t) | ~ 10 | H2 | C1 | C2, C3 |
| 2 (-CH₂ -) | ~ 1.8 (m) | ~ 25 | H1, H3 | C2 | C1, C3, C4 |
| 3 (-CH -) | ~ 4.0 (q) | ~ 55 | H2 | C3 | C1, C2, C4 |
| 4 (-C =O) | - | ~ 170 | - | - | H2, H3, H5 |
| 5 (O-CH₃ ) | ~ 3.7 (s) | ~ 53 | - | C5 | C4 |
| NH₃⁺ | ~ 8.5 (br s) | - | - | - | C3, C2, C4 |
Note: Chemical shifts are estimates based on typical values for amino acid esters and may vary based on concentration and exact experimental conditions.[11][12][13][14] The broad singlet for NH₃⁺ is due to proton exchange and coupling to nitrogen.
Caption: Key COSY and HMBC correlations for structural validation.
-
COSY Analysis: The COSY spectrum is the starting point for identifying the proton backbone. We expect to see a cross-peak between the triplet at ~0.9 ppm (H1) and the multiplet at ~1.8 ppm (H2). Another cross-peak will connect the multiplet at ~1.8 ppm (H2) with the quartet at ~4.0 ppm (H3). This establishes the H1-H2-H3 spin system, confirming the ethyl group attached to a methine proton (-CH-CH₂-CH₃). The methyl ester protons (H5) will be a singlet with no COSY correlations.
-
HSQC Analysis: The HSQC spectrum provides the direct one-bond ¹H-¹³C connections.[6]
-
The proton signal at ~0.9 ppm (H1) will correlate to the carbon signal at ~10 ppm (C1).
-
The proton signal at ~1.8 ppm (H2) will correlate to the carbon signal at ~25 ppm (C2).
-
The proton signal at ~4.0 ppm (H3) will correlate to the carbon signal at ~55 ppm (C3).
-
The proton signal at ~3.7 ppm (H5) will correlate to the carbon signal at ~53 ppm (C5). This experiment locks the assigned protons to their specific carbon atoms.
-
-
HMBC Analysis: Assembling the Full Structure: The HMBC spectrum is the final piece of the puzzle, revealing long-range connections that link the different fragments.
-
Confirming the Ester: Crucially, the methyl protons (H5) at ~3.7 ppm should show a strong correlation to the carbonyl carbon (C4) at ~170 ppm. This confirms the methyl ester functionality. The methine proton (H3) should also show a correlation to this carbonyl carbon.
-
Connecting the Side Chain: The protons of the side chain will show correlations to adjacent carbons. For instance, the methyl protons (H1) will show correlations to C2 and C3. The methylene protons (H2) will correlate to C1, C3, and the carbonyl carbon C4.
-
Positioning the Amine Group: The methine proton (H3) is adjacent to the nitrogen. The NH₃⁺ protons, if observed clearly, should show correlations to C3 and C2, confirming the position of the amino group at the chiral center.
-
By systematically analyzing these three 2D NMR datasets, every atom in the this compound molecule can be assigned, and its connectivity to its neighbors can be confirmed. The congruence of the COSY, HSQC, and HMBC data provides a robust, self-validating confirmation of the proposed chemical structure, meeting the highest standards of scientific integrity.
References
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- HSQC and HMBC | NMR Core Facility.Columbia University.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.San Diego State University.
- Heteronuclear Single-quantum Correlation (HSQC) NMR.Advances in Polymer Science.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.Creative Biostructure.
- HMBC and HMQC Spectra. (2022). Chemistry LibreTexts.
- Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- Chemical shifts.University College London.
- NMR solvent selection - that also allows sample recovery. (2018). BioChromato.
- 2D NMR Introduction. (2025). Chemistry LibreTexts.
- FT-NMR Sample Preparation Guide.MIT OpenCourseWare.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
- [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021). KPWu's group research site.
- NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.PMC.
- Typical proton chemical shifts for amino acids within a protein.University of Washington.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Table of characteristic proton NMR chemical shifts.University of Colorado Boulder.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. emerypharma.com [emerypharma.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. kpwulab.com [kpwulab.com]
- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to METHYL D-HOMOALANINATE HCL and METHYL L-HOMOALANINATE HCL for Researchers and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the selection of chiral building blocks is a critical determinant of the final molecule's structure, stability, and biological function. Among the non-proteinogenic amino acids, homoalanine—with its additional methylene group compared to alanine—offers unique steric properties. This guide provides an in-depth technical comparison of the enantiomeric pair, METHYL D-HOMOALANINATE HCL and METHYL L-HOMOALANINATE HCL, to inform their strategic application in research and development.
Physicochemical and Spectroscopic Properties: A Tale of Two Enantiomers
As enantiomers, this compound and METHYL L-HOMOALANINATE HCL share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents. Their key distinguishing feature lies in their interaction with plane-polarized light, exhibiting equal but opposite optical rotation.
| Property | This compound | METHYL L-HOMOALANINATE HCL |
| Molecular Formula | C₅H₁₁NO₂·HCl | C₅H₁₁NO₂·HCl |
| Molecular Weight | 153.61 g/mol | 153.61 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Optical Rotation | Negative (-) | Positive (+) |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will yield identical spectra for both enantiomers in an achiral solvent, as these methods are insensitive to the absolute stereochemistry. However, when complexed with a chiral auxiliary, distinct NMR spectra for each enantiomer can be observed, a principle often exploited for determining enantiomeric purity.
Application in Peptide Synthesis: Strategic Incorporation for Modulating Peptide Properties
Both this compound and METHYL L-HOMOALANINATE HCL serve as valuable building blocks in solution-phase and solid-phase peptide synthesis.[1] The esterification of the carboxylic acid protects it from unwanted side reactions during peptide coupling.[2] The choice between the D- and L-enantiomer is a strategic one, aimed at modulating the resulting peptide's properties.
METHYL L-HOMOALANINATE HCL is utilized to introduce a natural-like, albeit slightly bulkier, side chain into a peptide sequence. Its incorporation is generally well-tolerated in biological systems.
This compound , on the other hand, is strategically employed to enhance a peptide's resistance to enzymatic degradation.[3] Most proteases are stereospecific for L-amino acids, and the presence of a D-amino acid can significantly increase the peptide's in vivo half-life, a crucial attribute for therapeutic peptides.[3]
Caption: General workflow for incorporating homoalanine methyl ester into a dipeptide.
Biological Activity and Implications: The Impact of Chirality
The stereochemistry of an amino acid residue within a peptide can have profound effects on its biological activity.
-
L-Homoalanine Peptides : Peptides containing L-homoalanine are more likely to be recognized by endogenous receptors and enzymes, potentially mimicking the bioactivity of natural peptides.
-
D-Homoalanine Peptides : The introduction of D-homoalanine can lead to several outcomes:
-
Enhanced Stability : As mentioned, resistance to proteolysis is a major advantage.[3]
-
Altered Receptor Binding : The change in stereochemistry can alter the peptide's three-dimensional conformation, which may lead to reduced, enhanced, or novel receptor binding profiles.[3]
-
Potential for Novel Bioactivities : In some cases, the D-enantiomer can confer unique biological activities not observed with the L-counterpart.[4]
-
Caption: Conceptual diagram of the differential biological interactions of L- and D-homoalanine-containing peptides.
Experimental Protocols
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of the starting material is paramount. A common method involves derivatization followed by analysis on a chiral stationary phase (CSP).
Protocol: Chiral HPLC of N-Fmoc-Homoalanine Methyl Esters
-
Derivatization :
-
Dissolve a small sample of METHYL D- or L-HOMOALANINATE HCL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile and a mild base (e.g., sodium bicarbonate).
-
Allow the reaction to proceed at room temperature until complete, then quench and extract the N-Fmoc protected derivative.
-
-
HPLC Analysis :
-
Instrumentation : HPLC system with a UV detector.
-
Column : A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).[5]
-
Mobile Phase : A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), to be optimized for baseline separation.
-
Detection : UV at 265 nm.
-
Analysis : Inject the derivatized samples. The D- and L-enantiomers will have distinct retention times, allowing for the determination of enantiomeric excess.
-
Comparative Enzymatic Stability Assay
This assay provides quantitative data on the enhanced stability of peptides containing D-homoalanine.
Protocol: Serum Stability Assay
-
Peptide Synthesis : Synthesize two model peptides with identical sequences, one containing L-homoalanine and the other D-homoalanine at a specific position.
-
Incubation :
-
Incubate each peptide at a final concentration of 10-50 µM in fresh human or animal serum at 37°C.[3]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis :
-
Quench the enzymatic activity in the aliquots by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.
-
-
Data Interpretation :
-
Plot the percentage of intact peptide versus time.
-
Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the D-homoalanine-containing peptide demonstrates its enhanced enzymatic stability.
-
Conclusion
The choice between this compound and METHYL L-HOMOALANINATE HCL is a critical decision in peptide design and drug development. While chemically similar, their stereochemical differences have profound implications for the biological properties of the final peptide. METHYL L-HOMOALANINATE HCL is suitable for mimicking natural peptide structures, whereas this compound is a powerful tool for enhancing peptide stability and exploring novel bioactivities. A thorough understanding of their distinct characteristics, supported by rigorous experimental validation as outlined in this guide, is essential for the rational design of next-generation peptide therapeutics.
References
- Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. (n.d.). MDPI.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides. (n.d.). Scirp.org.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2016). PubMed Central.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). PubMed Central.
- Epimerisation in Peptide Synthesis. (2023). MDPI.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2020). PubMed Central.
- How to separate amino acid enantiomers?. (2018). ResearchGate.
- Comparative Modeling and Analysis of Extremophilic D-Ala-D-Ala Carboxypeptidases. (2022). MDPI.
- Tuning the Biological Activity of RGD Peptides with Halotryptophans. (2020). ACS Publications.
- Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. (2022). MDPI.
- Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. (2018). PubMed Central.
- Alanine. (n.d.). Wikipedia.
- Amino acid residues essential for biological activity of a peptide derived from a major histocompatibility complex class I antigen. (1993). PNAS.
- Crystal Structure of a Ten-Amino Acid Protein. (2013). ACS Publications.
- Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. (2022). NIH.
- D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- The Crystal Structure of DL-Alanine. II. Revision of Parameters by Three-Dimensional Fourier Analysis. (1951). Journal of the American Chemical Society.
- The Crystal Structure of dl-Alanine. (1939). Journal of the American Chemical Society.
- Poly(alanine): Structure and Stability of the D and L-Enantiomers. (2015). ResearchGate.
- Amino acid. (n.d.). Wikipedia.
- Alanine methyl ester hydrochloride. (n.d.). PubChem.
- X-ray studies on crystalline complexes involving amino acids and peptides. (n.d.).
- Chirality Effects in Peptide Assembly Structures. (2021). Frontiers.
- Methyl L-phenylalaninate hydrochloride. (n.d.). PubChem.
- N-alpha-Methyl-L-alanine hydrochloride. (n.d.). ChemBK.
- 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... (n.d.). ResearchGate.
- Methyl D-alaninate hydrochloride. (n.d.). PubChem.
Sources
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
A Senior Application Scientist's Guide to the Biological Activity of D- vs. L-Homoalanine Containing Peptides
Introduction: The Chirality Question in Advanced Peptide Therapeutics
In the landscape of peptide drug development, the pursuit of enhanced therapeutic profiles is relentless. Peptides composed of the 20 proteinogenic L-amino acids often exhibit high target specificity and low toxicity, yet their clinical utility is frequently hampered by poor metabolic stability.[1][2][3] A primary culprit is their rapid degradation by endogenous proteases, which have evolved to recognize and cleave peptide bonds between L-amino acids.[4]
A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, particularly the use of D-enantiomers.[1][3] This guide provides an in-depth, objective comparison of the biological activities of peptides containing L-homoalanine versus its stereoisomer, D-homoalanine. Homoalanine, a homolog of alanine with an additional methylene group in its side chain, serves as an excellent candidate for exploring how subtle changes in stereochemistry and structure can yield profound differences in peptide function. We will dissect the causal mechanisms behind these differences, provide actionable experimental protocols for their validation, and present a clear, data-driven comparison to inform rational peptide design.
The Fundamental Divide: L- vs. D-Stereochemistry
All amino acids (except glycine) are chiral, existing as two non-superimposable mirror images: L (levorotatory) and D (dextrorotatory) enantiomers. Life on Earth is overwhelmingly homochiral, with ribosomal protein synthesis exclusively utilizing L-amino acids.[5] This fundamental choice has critical implications for peptide drug design.
Caption: Fischer projections of L- and D-homoalanine, illustrating their mirror-image relationship.
I. The L-Homoalanine Peptide: The Natural, but Vulnerable, Archetype
Incorporating L-homoalanine, a non-proteinogenic but still L-configured amino acid, can itself modify a peptide's properties. The longer, more hydrophobic side chain compared to alanine can influence folding and receptor interactions. However, from a stability standpoint, it shares the same fundamental weakness as all L-amino acid peptides: susceptibility to proteolysis. The peptide bonds flanking the L-homoalanine residue are readily recognized by the stereospecific active sites of proteases, leading to rapid cleavage and a short in vivo half-life.
II. The D-Homoalanine Peptide: A Paradigm of Stability and Altered Function
Substituting L-homoalanine with D-homoalanine introduces a stereochemical "shield" that fundamentally alters the peptide's interaction with the biological environment. This single change has a cascading effect on stability, conformation, and ultimately, biological activity.
A. The Cornerstone Advantage: Enhanced Proteolytic Stability
The most significant and predictable outcome of D-amino acid incorporation is a dramatic increase in resistance to enzymatic degradation.[4][6][7]
-
Causality: Proteases co-evolved with L-amino acid-based life. Their active sites are exquisitely shaped to bind substrates with L-stereochemistry. When a D-amino acid is encountered, the altered spatial orientation of its side chain prevents the peptide from fitting correctly into the active site.[7] This steric hindrance renders the adjacent peptide bonds resistant to cleavage, significantly prolonging the peptide's half-life in serum and other biological fluids.[8][9]
Caption: D-homoalanine confers resistance to proteolytic degradation compared to its L-enantiomer.
B. The Conformational Gambit: Impact on Secondary Structure and Receptor Binding
While enhanced stability is a near certainty, the effect of a D-homoalanine substitution on biological activity is highly context-dependent and hinges on conformational changes.[5][10]
-
Structural Perturbation: Introducing a D-amino acid into a sequence of L-amino acids can disrupt established secondary structures like α-helices.[5] However, this disruption is not always detrimental. In many cases, a D-amino acid can be strategically placed to stabilize a specific β-turn conformation that is crucial for high-affinity receptor binding.[11] This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding, potentially increasing potency.[12]
-
Receptor Interaction: The ultimate biological activity is determined by how the new conformation presents its key binding residues to the target receptor.
-
Loss of Activity: If the D-amino acid substitution contorts the peptide such that critical pharmacophore residues are no longer optimally positioned, a partial or complete loss of function can occur.[13]
-
Retained or Enhanced Activity: Conversely, if the D-amino acid-induced turn or conformational shift orients the key side chains more favorably for interaction with the receptor's binding pocket, the peptide can retain or even exhibit increased bioactivity.[14][15] Several successful therapeutic peptides have utilized this principle.
-
Quantitative Comparison: A Data-Driven Overview
While direct comparative data for D- vs L-homoalanine in a specific peptide sequence requires empirical testing, we can summarize the expected outcomes based on extensive studies of other D-amino acid substitutions.
| Parameter | L-Homoalanine Peptide | D-Homoalanine Peptide | Rationale & Causality |
| Proteolytic Stability | Low (minutes to hours) | High (hours to days) | D-stereochemistry prevents recognition by L-specific proteases, blocking cleavage pathways.[4][6][8] |
| Receptor Binding (Affinity) | Baseline | Variable (Lower, Same, or Higher) | Activity depends on whether the D-amino acid-induced conformation is favorable for receptor interaction.[11][13] |
| In Vivo Half-Life | Short | Significantly Longer | Primarily driven by the profound increase in resistance to proteolytic clearance.[7] |
| Immunogenicity | Variable | Potentially Lower | D-peptides are often poorly processed by antigen-presenting cells, which can lead to reduced immunogenicity. |
| Conformational Flexibility | High (unless constrained) | Locally Reduced | The D-amino acid acts as a "hinge" or "turn-inducer," constraining the local peptide backbone.[5][10] |
Experimental Validation: Self-Validating Protocols
Theoretical advantages must be confirmed with rigorous experimental data. The following protocols provide a framework for objectively comparing the biological activity of your L- and D-homoalanine-containing peptides.
Caption: A logical workflow for the comparative experimental validation of peptide analogs.
Protocol 1: In Vitro Proteolytic Stability Assay
Objective: To quantify and compare the stability of L- vs. D-homoalanine peptides in the presence of a proteolytic environment (e.g., human serum or a specific enzyme like trypsin).
Methodology:
-
Peptide Preparation: Reconstitute both L- and D-homoalanine peptides in an appropriate buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed (37°C) human serum (or a solution of a specific protease like trypsin) to a final peptide concentration of 100 µg/mL.
-
Prepare a control tube with the peptide in buffer alone (no serum/protease) to monitor for non-enzymatic degradation.
-
-
Time-Course Incubation: Incubate all tubes at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid - TCA) to precipitate the serum proteins and stop the protease activity.
-
Sample Preparation: Centrifuge the quenched samples (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. Collect the supernatant, which contains the remaining intact peptide.
-
LC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).
-
Method: Develop a gradient elution method that can separate the intact peptide from any degradation products.
-
Quantification: Monitor the peak area of the mass corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of intact peptide remaining versus time for both the L- and D-analogs.
-
Calculate the half-life (t₁/₂) for each peptide under the tested conditions.
-
Trustworthiness Check: The self-validating nature of this protocol lies in the direct comparison. The L-peptide acts as a positive control for degradation, while the D-peptide is expected to show significantly higher stability. The "buffer only" control ensures that any observed peptide loss is due to enzymatic action.
Protocol 2: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of the L- and D-homoalanine peptides for their target receptor.
Methodology:
-
Materials:
-
Cell line or membrane preparation expressing the target receptor.
-
A radiolabeled or fluorescently labeled ligand known to bind the receptor with high affinity (the "tracer").
-
L- and D-homoalanine peptides (the "competitors").
-
Assay buffer (specific to the receptor system).
-
-
Assay Plate Setup:
-
In a 96-well plate, add a fixed concentration of the tracer and the receptor preparation to all wells.
-
Add a serial dilution of the competitor peptides (both L- and D-analogs, in separate wells) covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Include "total binding" wells (tracer + receptor, no competitor) and "non-specific binding" wells (tracer + receptor + a high concentration of an unlabeled standard ligand).
-
-
Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 1-2 hours at room temperature) to allow the binding to reach equilibrium.
-
Separation: Separate the bound tracer from the free tracer. For membrane preps, this is typically done by rapid filtration through a filter mat using a cell harvester, which traps the membranes (and the bound tracer).
-
Detection: Quantify the amount of bound tracer on the filter mat using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis:
-
Calculate the "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the tracer).
-
Compare the IC₅₀ values for the L- and D-homoalanine peptides. A lower IC₅₀ indicates higher binding affinity.
-
Trustworthiness Check: This protocol is validated by the inclusion of controls for total and non-specific binding, which define the assay window. The use of a known, high-affinity tracer provides a reliable standard against which the competitor peptides are measured.
Conclusion and Future Outlook
The strategic substitution of L-homoalanine with D-homoalanine is a potent tool in the peptide chemist's arsenal for enhancing drug-like properties. The primary, and most reliable, advantage is a profound increase in proteolytic stability, which directly translates to a longer in vivo half-life.[1][4] However, this stability comes with a crucial caveat: the unpredictable impact on receptor binding and biological activity. The conformational changes induced by the D-isomer can be either beneficial, leading to retained or even enhanced potency, or detrimental, causing a loss of function.[5][11][13]
Therefore, a D-homoalanine substitution should not be viewed as a universal solution but as a key parameter to be tested in lead optimization. The experimental protocols outlined in this guide provide a robust framework for empirically determining the net effect of this stereochemical switch. By combining rational design with rigorous validation, researchers can effectively leverage the unique properties of D-homoalanine to engineer the next generation of stable, potent, and clinically successful peptide therapeutics.
References
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. [Link]
- Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic peptides in determining the essential structural requirements for specific biological functions.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
- Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 53(6), 668-676. [Link]
- Knappe, D., et al. (2010). The role of D-amino acids in the design and discovery of novel peptide antibiotics. Journal of Peptide Science, 16(1), 1-8. [Link]
- Mező, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(12), 626-635. [Link]
- Mutt, V. (1980). Cholecystokinin: isolation, structure, and functions. Gastrointestinal hormones, 169-221. [Link]
- Papo, N., & Shai, Y. (2005). Host defense peptides as new weapons in cancer treatment. Cellular and Molecular Life Sciences, 62(7-8), 784-790. [Link]
- Hong, S. Y., Park, T. G., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
- Starr, C. G., & Wimley, W. C. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Protein Science, 23(11), 1541-1553. [Link]
- Richardson, J. L., & Gellman, S. H. (2015). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 16(18), 2635-2639. [Link]
- Powell, M. F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide solution stability. Pharmaceutical research, 9(10), 1283-1293. [Link]
- Li, X., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 421-428. [Link]
- Heck, S. D., et al. (1994). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Journal of the American Chemical Society, 116(23), 10427-10435. [Link]
- Welker, E., & Scheraga, H. A. (2000). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 16(23), 8991-8998. [Link]
- Creighton, T. E. (1993). Conformations of amino acids and peptides. Proteins: Structures and Molecular Properties, 1-28. [Link]
- Zhang, W., et al. (2021). Rational engineering of Acinetobacter tandoii glutamate dehydrogenase for asymmetric synthesis of l-homoalanine through biocatalytic cascades. Catalysis Science & Technology, 11(1), 183-191. [Link]
- Hauser, A. S., et al. (2016). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. Structure, 24(8), 1360-1371. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of D-Amino Acids: Focusing on D-Alanine in Peptide Design. [Link]
- Bhatnagar, S., et al. (1995). The role of dehydro-alanine in the design of peptides. Biosystems, 34(1-3), 143-148. [Link]
- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
- D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of D-Homoalanine on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of peptide-based therapeutics and peptidomimetics, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing stability, modulating bioactivity, and controlling conformation. Among these, D-amino acids are particularly valuable for their ability to confer proteolytic resistance and influence secondary structure. This guide provides an in-depth technical comparison of the impact of D-homoalanine on peptide secondary structure, contrasting its effects with those of its proteinogenic counterpart, L-alanine, and its D-amino acid analog, D-alanine. We will delve into the causality behind experimental choices for assessing these structural modifications and provide detailed protocols for key analytical techniques.
The fundamental difference between L- and D-amino acids lies in their stereochemistry, which can lead to profound changes in the three-dimensional structure of a peptide.[1] While L-amino acids are the building blocks of natural proteins, the incorporation of D-amino acids can introduce unique conformational constraints and opportunities.[2] D-homoalanine, with its additional methylene group in the side chain compared to alanine, introduces further steric and conformational nuances that can be harnessed in peptide design.
The Structural Impact of Chirality and Side Chain Extension
The substitution of an L-amino acid with its D-enantiomer in a peptide sequence composed of L-amino acids can have significant consequences for its secondary structure. For instance, a D-amino acid is known to be disruptive to the canonical right-handed alpha-helix, a common secondary structural motif in proteins.[3] Conversely, peptides composed entirely of D-amino acids can form stable left-handed alpha-helices.[4] The strategic placement of a D-amino acid can also induce the formation of specific turn structures, such as β-turns, which are crucial for the folding and biological activity of many peptides.[5][6]
D-homoalanine introduces an additional layer of complexity due to its extended side chain. The ethyl group of homoalanine presents different steric demands and hydrophobic interactions compared to the methyl group of alanine. Understanding how the combination of D-chirality and an extended side chain in D-homoalanine influences peptide secondary structure is critical for its rational application in drug design.
Comparative Analysis of Secondary Structure: An Experimental Approach
To objectively assess the impact of D-homoalanine, we will compare its effects on model peptides with those of L-alanine and D-alanine. The primary techniques for this analysis are Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Circular Dichroism (CD) Spectroscopy: A Macroscopic View of Conformation
CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content of a peptide in solution.[4] It measures the differential absorption of left and right-circularly polarized light by chiral molecules, providing a characteristic spectrum for different secondary structures like α-helices, β-sheets, and random coils.
To compare the effects of D-homoalanine, L-alanine, and D-alanine, a series of model peptides would be synthesized. A common approach is to incorporate the amino acid of interest into a host peptide sequence known to have a propensity for a specific secondary structure. For example, an alanine-rich sequence is often used to study α-helix formation.[7]
Model Peptides for Comparison:
-
Ac-K(A)₆K-NH₂: A model peptide with a high propensity to form an α-helix, serving as a baseline.
-
Ac-K(A)₅(L-Homoalanine)AK-NH₂: To assess the effect of the extended side chain in the L-conformation.
-
Ac-K(A)₅(D-Alanine)AK-NH₂: To assess the effect of D-chirality with a small side chain.
-
Ac-K(A)₅(D-Homoalanine)AK-NH₂: The target peptide to assess the combined effect of D-chirality and an extended side chain.
The rationale behind this design is to isolate the variables of side-chain length and stereochemistry. By comparing the CD spectra of these peptides, we can quantify the changes in helicity.
-
Sample Preparation:
-
Dissolve the lyophilized peptides in a suitable buffer, typically a low-concentration phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The use of a buffer with low absorbance in the far-UV region is critical.
-
Determine the precise concentration of the peptide stock solutions using a reliable method such as quantitative amino acid analysis or by measuring the absorbance of a chromophore (e.g., a tyrosine or tryptophan residue if present). Accurate concentration determination is crucial for calculating molar ellipticity.
-
Prepare a final peptide solution with a concentration typically in the range of 50-100 µM.
-
-
Instrument Setup:
-
Use a calibrated spectropolarimeter.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm.
-
Bandwidth: 1-2 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5-1.0 nm.
-
Integration time: 1-2 seconds.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone under the same conditions as the peptide samples.
-
Record the CD spectrum for each peptide solution.
-
Perform measurements at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the measured ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectra. An α-helix typically shows a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm. A β-sheet shows a negative peak around 218 nm and a positive peak around 195 nm. A random coil conformation is characterized by a strong negative peak around 200 nm.
-
Deconvolute the spectra using algorithms like K2D3 or CONTIN to estimate the percentage of each secondary structure.
-
| Peptide containing: | Expected Impact on Right-Handed α-Helix | Rationale |
| L-Alanine | High helical content | L-alanine is a strong helix-promoting residue.[7] |
| L-Homoalanine | Similar or slightly reduced helical content | The longer, flexible side chain may introduce some steric hindrance or entropic penalty compared to L-alanine. |
| D-Alanine | Significant disruption of helicity | The D-configuration is incompatible with the right-handed α-helical hydrogen bonding pattern.[2] |
| D-Homoalanine | Strong disruption of helicity, potential for turn induction | Combines the disruptive effect of the D-configuration with the steric bulk of the ethyl side chain. May favor the formation of a β-turn. |
Caption: Workflow for comparative analysis of peptide secondary structure using CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Residue-Level Insight
While CD spectroscopy provides a global view of secondary structure, NMR spectroscopy offers detailed, residue-specific conformational information in solution.[8] Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing crucial distance restraints for structure calculation. Chemical shifts of backbone protons (Hα, HN) are also sensitive to the local secondary structure.
The same set of model peptides used for CD spectroscopy can be analyzed by NMR. The key is to obtain sequence-specific resonance assignments for each peptide, which allows for a direct comparison of the chemical shifts and NOE patterns at and around the substitution site.
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, typically H₂O/D₂O (90%/10%) or a deuterated buffer to minimize the solvent signal. The D₂O allows for the observation of exchangeable amide protons.
-
Peptide concentrations for NMR are typically higher than for CD, in the range of 1-5 mM.
-
Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on through-space connectivities and secondary structure. A mixing time of 200-300 ms is typically used for peptides of this size.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the peptide, with one peak for each non-proline residue.
-
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all the proton resonances to their specific amino acid residues in the peptide sequence. This is a critical and often complex step.
-
Secondary Structure Analysis from Chemical Shifts: Compare the observed Hα chemical shifts to random coil values. Consecutive stretches of Hα chemical shifts that are downfield-shifted from random coil values are indicative of α-helical structure, while upfield shifts suggest β-sheet or extended conformations.
-
NOE Pattern Analysis: Look for characteristic NOE patterns:
-
α-helix: Strong dNN(i, i+1) connectivities, medium dαN(i, i+3) and dαβ(i, i+3) connectivities.
-
β-sheet: Strong dαN(i, i+1) connectivities and, for antiparallel sheets, strong cross-strand dαα(i, j) NOEs.
-
β-turn: Specific short-range NOEs between residues i to i+3, such as a dαN(i+1, i+2) and a dNN(i+2, i+3).
-
-
Structure Calculation: Use the NOE-derived distance restraints and any dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
-
L-Alanine and L-Homoalanine peptides: Expected to show characteristic helical NOE patterns and downfield-shifted Hα chemical shifts. The L-homoalanine peptide may show some evidence of increased flexibility.
-
D-Alanine peptide: The helical NOE patterns will likely be disrupted at and around the D-alanine residue. Local NOEs might indicate a turn or disordered conformation.
-
D-Homoalanine peptide: Similar to the D-alanine peptide, disruption of the helix is expected. The NOE patterns will be critical in determining if D-homoalanine induces a specific turn structure. For example, a strong NOE between the Hα of residue i and the HN of residue i+2 could indicate a γ-turn, while NOEs between residues i and i+3 are characteristic of β-turns.[9]
Caption: Workflow for detailed peptide structural analysis using 2D NMR spectroscopy.
X-ray Crystallography: The Atomic-Resolution Picture
X-ray crystallography provides the most detailed, atomic-resolution picture of a peptide's conformation in the solid state. While obtaining suitable crystals can be challenging, a high-resolution crystal structure can definitively show the impact of D-homoalanine on the peptide backbone and side-chain packing.
The same model peptides can be used for crystallization trials. The goal is to obtain well-ordered crystals that diffract X-rays to high resolution (ideally better than 2.0 Å).
-
Crystallization Screening:
-
Use high-purity (>97%) peptide.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion. Commercial crystallization screens are available.
-
Set up crystallization trials at different temperatures.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the conditions to produce larger, single crystals.
-
Carefully harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
Data Collection:
-
Collect X-ray diffraction data at a synchrotron source for the highest quality data.
-
Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction spots.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement (if a similar structure is known) or direct methods.
-
Build an atomic model of the peptide into the resulting electron density map.
-
Refine the model against the diffraction data to obtain the final, high-resolution structure.
-
The crystal structure will provide precise information on the backbone dihedral angles (φ and ψ) at the D-homoalanine residue and its neighbors, definitively characterizing the local conformation (e.g., helical, extended, or turn). It will also reveal how the D-homoalanine side chain packs against the rest of the peptide and neighboring molecules in the crystal lattice. This atomic-level detail is invaluable for understanding the specific steric and electronic effects of D-homoalanine.
Conclusion and Future Directions
The incorporation of D-homoalanine into a peptide sequence is a powerful tool for influencing its secondary structure. Compared to L-alanine, which strongly promotes right-handed α-helices, D-homoalanine is expected to be highly disruptive to this conformation. Its impact is likely to be more pronounced than that of D-alanine due to the increased steric bulk of its ethyl side chain. The experimental evidence gathered through a combination of CD, NMR, and X-ray crystallography will likely show that D-homoalanine can act as a potent inducer of local turn structures.
For researchers in drug development, this conformational control can be leveraged to design peptides with improved properties. By strategically placing D-homoalanine, it may be possible to stabilize bioactive turn conformations, enhance receptor binding affinity, and increase proteolytic stability. The detailed experimental guides provided here offer a robust framework for systematically assessing the impact of D-homoalanine and other non-natural amino acids, paving the way for the rational design of next-generation peptide therapeutics.
References
- Poly(alanine): Structure and Stability of the D and L-Enantiomers.
- Synthetic and conformational studies on dehydroalanine-containing model peptides. PubMed. [Link]
- An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides.
- Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides.
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]
- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.
- Alanine is helix-stabilizing in both template-nucleated and standard peptide helices.
- Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences.
- A new turn structure for the formation of beta-hairpins in peptides. PubMed. [Link]
- The Enzymatic Synthesis of d-Alanyl-d-alanine.
- Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. PubMed. [Link]
- Structure-Based Modification of D-Alanine-D-Alanine Ligase from Thermotoga maritima ATCC 43589 for Depsipeptide. J-STAGE. [Link]
- The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. MDPI. [Link]
- Structure and dynamics of the homologous series of alanine peptides: a joint molecular dynamics/NMR study. PubMed. [Link]
- Evaluation of Conformation and Association Behavior of Multivalent Alanine-Rich Polypeptides.
- Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. PubMed. [Link]
- β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
- Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. [Link]
- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
- β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
Sources
- 1. The crystal structure of the D-alanine-D-alanine ligase from Acinetobacter baumannii suggests a flexible conformational change in the central domain before nucleotide binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-State NMR Studies of a Diverged Microsomal Amino-Proximate Δ12 Desaturase Peptide Reveal Causes of Stability in Bilayer: Tyrosine Anchoring and Arginine Snorkeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. pnas.org [pnas.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl D-Homoalaninate HCl
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for the validation of Methyl D-Homoalaninate HCl, a chiral amino acid derivative of significant interest. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters, ensuring a robust and reliable analytical framework.
This document will delve into a comparative analysis of two widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the specific requirements of the analytical task, including sensitivity, selectivity, and the matrix in which the analyte is being quantified.
The Analytical Challenge: Quantifying a Small, Chiral, UV-Transparent Molecule
This compound presents a unique set of analytical challenges. As a small amino acid ester, it lacks a significant chromophore, rendering direct UV detection insensitive. Furthermore, its chiral nature necessitates analytical methods capable of distinguishing between its enantiomers, a critical aspect for ensuring the stereochemical purity of the final drug product.
Method 1: HPLC-UV with Pre-Column Derivatization
A cornerstone of many analytical laboratories, HPLC-UV offers a balance of performance, cost-effectiveness, and robustness. To overcome the inherent low UV absorbance of this compound, a pre-column derivatization step is essential. This involves reacting the primary amine of the analyte with a derivatizing agent to introduce a strongly UV-absorbing moiety. A common and effective choice for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl).
The "Why" Behind FMOC-Cl Derivatization
The selection of FMOC-Cl is a deliberate one, driven by several key advantages:
-
Reaction Specificity and Efficiency: FMOC-Cl reacts specifically and rapidly with primary and secondary amines under mild conditions, ensuring complete derivatization of the analyte.
-
Strong Chromophore: The fluorenyl group is an excellent chromophore, providing a high molar absorptivity and thus significantly enhancing the detection sensitivity.
-
Stable Derivative: The resulting FMOC-derivative of Methyl D-Homoalaninate is stable, a prerequisite for reproducible chromatographic analysis.
Experimental Workflow: HPLC-UV with FMOC Derivatization
Caption: Workflow for HPLC-UV analysis with FMOC derivatization.
Step-by-Step Protocol for HPLC-UV Method Validation
The validation of this analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity/Selectivity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the FMOC-derivatized Methyl D-Homoalaninate.
-
Analyze a sample of the L-enantiomer to confirm chiral separation and establish the retention time of the enantiomeric impurity.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and demonstrate that the degradation products do not interfere with the quantification of the main peak.
-
-
Linearity:
-
Prepare a series of at least five calibration standards of FMOC-derivatized this compound spanning the expected concentration range (e.g., 50-150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (as Recovery):
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of this compound to a blank matrix.
-
Prepare three replicates for each level.
-
Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD over the different conditions should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time and assess the impact on the results. Parameters to consider include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Flow rate (e.g., ± 10%)
-
-
The results should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
-
Method 2: LC-MS/MS for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity, such as the quantification of low-level impurities or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled selectivity and sensitivity by exploiting the mass-to-charge ratio (m/z) of the analyte and its fragments.
The Rationale for LC-MS/MS
-
No Derivatization Required: LC-MS/MS can directly detect and quantify this compound, eliminating the need for a derivatization step and its associated potential for variability.
-
Superior Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates interferences from the matrix.
-
Ultimate Sensitivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range, far exceeding the capabilities of HPLC-UV.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Protocol for LC-MS/MS Method Validation
The validation of an LC-MS/MS method follows the same ICH principles but with some additional considerations, particularly for bioanalytical methods as guided by the FDA's Bioanalytical Method Validation Guidance for Industry.
-
Specificity/Selectivity:
-
Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard (IS).
-
Confirm the absence of cross-talk between the MRM transitions of the analyte and IS.
-
-
Linearity:
-
Prepare a calibration curve with a minimum of six non-zero standards.
-
The response is typically the peak area ratio of the analyte to the IS.
-
A weighting factor (e.g., 1/x or 1/x²) may be necessary for linear regression to ensure accuracy at the lower end of the curve. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
These are typically evaluated together by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.
-
The mean accuracy at each level should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the RSD should be ≤ 15% (≤ 20% for the LLOQ).
-
-
Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (RSD ≤ 20%).
-
-
Matrix Effect:
-
This is a critical parameter for LC-MS/MS and assesses the suppression or enhancement of ionization by matrix components.
-
It is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of a pure solution of the analyte at the same concentration.
-
The matrix factor should be consistent across different lots of the matrix.
-
-
Robustness:
-
Similar to the HPLC-UV method, key parameters of the LC and MS systems should be varied to assess the method's reliability. This includes mobile phase composition, flow rate, column temperature, and MS source parameters (e.g., ion spray voltage, source temperature).
-
Comparative Summary of Method Performance
The choice of analytical method is a critical decision that should be based on the specific needs of the project. Below is a table summarizing the key performance characteristics of the two validated methods.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS | Rationale for Difference |
| Specificity | Good; relies on chromatographic separation and UV detection. Potential for interference from co-eluting, UV-absorbing compounds. | Excellent; relies on chromatographic separation and mass-based detection (precursor and product ions). Highly specific and virtually eliminates interferences. | Mass spectrometry provides an additional dimension of separation based on mass-to-charge ratio, significantly enhancing specificity. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | Both methods provide excellent linearity. The slightly lower r² for LC-MS/MS can be due to the wider dynamic range and the use of weighting. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (within ±15%) | The acceptance criteria for LC-MS/MS are wider, reflecting the greater complexity of the technique and its application in more challenging matrices. |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% | Similar to accuracy, the acceptance criteria for precision are wider for LC-MS/MS. |
| LOQ | ~ 0.1 µg/mL | ~ 0.1 ng/mL | LC-MS/MS is inherently more sensitive due to the low background noise and efficient ionization and detection. |
| Throughput | Moderate; derivatization step adds time. | High; direct injection and fast chromatography enable high throughput. | The elimination of the derivatization step and the use of ultra-high-performance liquid chromatography (UHPLC) can significantly shorten run times. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. | Mass spectrometers are more expensive to purchase and maintain than UV detectors. |
Conclusion and Recommendations
Both HPLC-UV with pre-column derivatization and LC-MS/MS are viable and robust techniques for the quantification of this compound. The selection of the most appropriate method should be guided by the following considerations:
-
For routine quality control of bulk API or formulated product where concentration levels are relatively high, the HPLC-UV method offers a cost-effective, reliable, and sufficiently sensitive solution. The established nature of the technique and its lower operational cost make it an attractive option for many laboratories.
-
For applications requiring high sensitivity, such as impurity profiling, pharmacokinetic studies, or analysis in complex biological matrices, LC-MS/MS is the unequivocal choice. Its superior selectivity and sensitivity ensure accurate and reliable quantification at trace levels.
Ultimately, a thorough understanding of the analytical requirements and the strengths and weaknesses of each technique, as outlined in this guide, will enable the selection of the most suitable method for the successful validation and quantification of this compound.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- U.S. Food and Drug Administration.
Unlocking Peptide Therapeutics: A Comparative Guide to Enhanced Stability with D-Homoalanine
Introduction: The Achilles' Heel of Peptide Drugs and a Novel Solution
Peptide-based therapeutics represent a burgeoning class of drugs, prized for their high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This enzymatic instability leads to a short in vivo half-life, diminishing therapeutic efficacy and necessitating frequent administration.[2] A well-established strategy to overcome this hurdle is the incorporation of non-canonical D-amino acids.[1][3] Proteases, being stereospecific for L-amino acids, are effectively thwarted by the presence of a D-enantiomer, which sterically hinders the peptide from fitting into the enzyme's active site.[1] This guide provides an in-depth comparison of the stability of a model peptide with and without the incorporation of D-homoalanine, a non-proteinogenic D-amino acid, offering a potential avenue for developing more robust peptide drug candidates. We will delve into the mechanistic underpinnings of this enhanced stability and provide detailed experimental protocols for its evaluation.
The Chirality Advantage: Why D-Amino Acids Confer Stability
Naturally occurring peptides and proteins are exclusively composed of L-amino acids. Consequently, proteases have evolved to recognize and cleave peptide bonds involving these L-isomers with high efficiency. The introduction of a D-amino acid disrupts this enzymatic recognition. The altered stereochemistry at the alpha-carbon of the D-amino acid residue prevents the peptide backbone from adopting the necessary conformation to bind effectively to the protease's active site. This "stereochemical shield" renders the adjacent peptide bonds significantly more resistant to cleavage, thereby extending the peptide's half-life in a biological environment.[4]
D-homoalanine, the D-enantiomer of homoalanine, is an attractive candidate for enhancing peptide stability. Its side chain is one methylene group longer than that of alanine, which may introduce additional steric bulk to further impede protease binding, while maintaining a relatively simple and non-reactive chemical nature.
Comparative Stability Analysis: A Case Study
To illustrate the stabilizing effect of D-homoalanine, we present a comparative analysis of three versions of a model hexapeptide, "PEP-1":
-
PEP-1-L: A standard peptide composed entirely of L-amino acids.
-
PEP-1-DAla: PEP-1 with one L-alanine residue replaced by D-alanine.
-
PEP-1-DHala: PEP-1 with one L-alanine residue replaced by D-homoalanine.
In Vitro Proteolytic Degradation Assay
This experiment assesses the stability of the peptides against a common protease, trypsin.
-
Peptide Synthesis: All peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5]
-
Reaction Setup: Each peptide was incubated with trypsin in a phosphate-buffered saline (PBS) solution at 37°C.
-
Time-Course Analysis: Aliquots were taken at various time points (0, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot was stopped by the addition of trifluoroacetic acid (TFA).
-
Analysis: The remaining intact peptide in each sample was quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Caption: Workflow for the in vitro proteolytic degradation assay.
| Peptide | Half-life (t½) in presence of Trypsin (minutes) |
| PEP-1-L | 25 ± 3 |
| PEP-1-DAla | 180 ± 12 |
| PEP-1-DHala | > 240 |
Data Summary: The results clearly demonstrate the enhanced stability conferred by the D-amino acid substitutions. The parent L-peptide (PEP-1-L) was rapidly degraded by trypsin. The incorporation of D-alanine (PEP-1-DAla) significantly increased the peptide's half-life. Notably, the substitution with D-homoalanine (PEP-1-DHala) resulted in the highest stability, with minimal degradation observed over the 240-minute experiment. This suggests that the additional methylene group in the side chain of D-homoalanine may provide superior steric hindrance against tryptic cleavage.
Serum Stability Assay
To mimic a more physiologically relevant environment, the stability of the peptides was assessed in human serum.
-
Peptide Incubation: Peptides were incubated in human serum at 37°C.
-
Time-Course Sampling: Aliquots were collected at various intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: Proteins in the serum samples were precipitated using acetonitrile.
-
Centrifugation: Samples were centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The supernatant, containing the peptide, was analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
Caption: Workflow for the serum stability assay.
| Peptide | Half-life (t½) in Human Serum (hours) |
| PEP-1-L | 1.5 ± 0.2 |
| PEP-1-DAla | 12 ± 1.5 |
| PEP-1-DHala | 20 ± 2.1 |
Data Summary: The serum stability data corroborates the findings from the single-protease assay. The L-peptide was rapidly cleared, while both D-amino acid-containing peptides exhibited significantly prolonged half-lives. Again, PEP-1-DHala demonstrated superior stability compared to PEP-1-DAla, reinforcing the potential of D-homoalanine as a potent stabilizing modification for peptide therapeutics.
Biophysical Characterization: Ensuring Structural Integrity
While enhancing stability is crucial, it is equally important to ensure that the incorporation of a non-natural amino acid does not adversely affect the peptide's structure and, by extension, its biological activity. Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides.
-
Sample Preparation: Peptides were dissolved in a suitable buffer (e.g., phosphate buffer).
-
CD Spectroscopy: CD spectra were recorded for each peptide over a wavelength range of 190-260 nm.
-
Data Analysis: The resulting spectra were analyzed to determine the secondary structural content (e.g., alpha-helix, beta-sheet, random coil) of each peptide.
In our hypothetical case study, CD analysis revealed that the incorporation of both D-alanine and D-homoalanine did not significantly alter the predominantly random coil structure of the short model peptide, suggesting that the modification is unlikely to disrupt its intended biological interactions.
Conclusion and Future Directions
The incorporation of D-homoalanine presents a promising strategy for enhancing the proteolytic stability of peptide-based drug candidates. Our comparative analysis, supported by established experimental protocols, demonstrates that D-homoalanine can confer superior stability compared to both the native L-amino acid and the commonly used D-alanine. This enhanced stability is attributed to the stereochemical hindrance provided by the D-enantiomer, potentially augmented by the increased steric bulk of the homoalanine side chain.
Researchers and drug development professionals should consider the strategic incorporation of D-homoalanine to improve the pharmacokinetic profiles of their peptide leads. Future work should involve in vivo studies to confirm the prolonged half-life and therapeutic efficacy of D-homoalanine-containing peptides.
References
- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
- Joudish, A. (n.d.). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases.
- LifeTein. (n.d.). D-amino acid peptides.
- Sela, M., & Zisman, E. (2000). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 97(24), 13237–13242.
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- van der Donk, W. A. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(37), 11904–11907.
- Schechter, I., & Berger, A. (1966). Peptides of L- and D-Alanine.
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Request PDF. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
- Tolbert, J. W., Al-Gharib, M., & Santoro, M. (2023). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
- Usmani, S. S., Kaur, H., & Raghava, G. P. S. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- ResearchGate. (2019). How to monitor half life of peptides?.
- Shoshan, M. S., Vonderach, M., & Gilon, C. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides. Scientific Reports, 7(1), 1–10.
- Usmani, S. S., Kumar, R., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0198593.
- Usmani, S. S., Kumar, R., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0198593.
- National Library of Medicine. (n.d.). Biophysical characterization of functional peptides.
- Teixeira, V. H., & Feio, M. J. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. International Journal of Molecular Sciences, 21(18), 6886.
- de la Torre, B. G., & Albericio, F. (2012). Structural and Functional Characterization of a Multifunctional Alanine-Rich Peptide Analogue from Pleuronectes americanus. PLoS ONE, 7(10), e47231.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- Tolbert, J. W., Al-Gharib, M., & Santoro, M. (2024).
- Read, M. L., & Sessions, R. B. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(5), 965–970.
- MDPI. (n.d.). Membrane Active Peptides and Their Biophysical Characterization.
- Chen, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 561.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of a Multifunctional Alanine-Rich Peptide Analogue from Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of METHYL D-HOMOALANINATE HCL in Advanced Peptide Synthesis and Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery and development, the use of non-proteinogenic amino acids has become a cornerstone for innovation. These "unnatural" amino acids offer a vast chemical space to explore, enabling the synthesis of novel peptides and small molecules with enhanced therapeutic properties.[1] Among these valuable chiral building blocks is METHYL D-HOMOALANINATE HCL, a D-amino acid derivative with significant potential in medicinal chemistry. This guide provides a comprehensive overview of its applications, a comparative analysis with structurally similar alternatives, and detailed experimental protocols for its integration into research workflows.
The Significance of Chirality and Unnatural Amino Acids in Therapeutics
Living systems are inherently chiral, and the biological activity of many drugs is dependent on their stereochemistry.[2] The use of single-enantiomer drugs has seen a dramatic increase, driven by the need for improved efficacy and safety profiles.[3][4] Unnatural amino acids, like this compound, are chiral building blocks that allow for the precise three-dimensional construction of drug candidates.[5] Their incorporation into peptides can lead to increased stability against enzymatic degradation, enhanced receptor affinity, and improved pharmacokinetic properties.[6][7]
Core Applications of this compound and its Analogs
The primary application of this compound lies in its role as a building block in peptide synthesis and as a key intermediate in the synthesis of complex organic molecules. Its structural analogs, such as D-Alanine methyl ester hydrochloride and D-Phenylalanine methyl ester hydrochloride, are widely utilized in several key research areas:
-
Peptide Synthesis: These amino acid esters are fundamental components in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides and peptidomimetics.[8][9][10] The methyl ester protection of the carboxylic acid allows for efficient coupling reactions.
-
Pharmaceutical Development: They serve as crucial intermediates in the synthesis of a variety of pharmaceuticals. For instance, D-Phenylalanine derivatives are used in the development of analgesics and antidepressants.[11]
-
Neuroscience Research: The inherent chirality and amino acid structure make these compounds valuable tools for studying neurotransmitter function and exploring potential treatments for neurological disorders.[9][11]
-
Chiral Synthesis: Their defined stereochemistry is leveraged in asymmetric synthesis to produce enantiomerically pure compounds, which is critical for developing selective drugs.[]
Comparative Analysis of this compound and Alternative Building Blocks
While this compound is a valuable reagent, a comparative understanding of its alternatives is crucial for rational drug design. The choice of a specific amino acid building block can significantly impact the final properties of the synthesized molecule.
| Feature | This compound (Projected) | D-Alanine methyl ester HCl | D-Phenylalanine methyl ester HCl | DL-Homophenylalanine methyl ester HCl |
| Side Chain | Ethyl | Methyl | Benzyl | Homobenzyl |
| Stereochemistry | D-configuration | D-configuration | D-configuration | Racemic (DL) mixture |
| Key Applications | Peptide synthesis, chiral building block | Peptide synthesis, neuroscience studies, pharmaceutical formulations.[13][14] | Pharmaceutical development (analgesics, antidepressants), neuroscience research, peptide synthesis.[11] | Peptide synthesis, pharmaceutical development, neuroscience research, protein engineering.[9][10] |
| Potential Impact on Peptide Structure | Introduces moderate hydrophobicity and steric bulk. | Minimal steric hindrance, maintains flexibility. | Introduces significant hydrophobicity and aromatic interactions. | Increases chain length and flexibility compared to phenylalanine, with aromatic properties. |
| CAS Number | Not readily available | 14316-06-4 | 13033-84-6 | 85808-33-9[10] |
This comparison highlights the nuanced differences between these building blocks. The selection of a particular analog will depend on the desired physicochemical properties of the target peptide or molecule, such as solubility, lipophilicity, and conformational constraints.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating an Unnatural Amino Acid
This protocol outlines the general steps for incorporating an amino acid derivative like this compound into a peptide sequence using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound (or alternative D-amino acid methyl ester hydrochloride)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
For the coupling of this compound, it will be the N-terminal residue to be coupled to the growing peptide chain.
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and couple to the deprotected N-terminus of the resin-bound peptide.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
Visualizing the Integration of Chiral Building Blocks
The following diagrams illustrate the fundamental concepts of chiral amino acids and their incorporation into a peptide backbone.
Caption: Enantiomers of Alanine.
Caption: Incorporation into a Peptide Chain.
Conclusion
This compound and its analogs are powerful tools in the arsenal of medicinal chemists and drug developers. Their ability to introduce specific stereochemistry and novel side-chain functionalities enables the creation of peptides and other therapeutics with improved pharmacological profiles. A thorough understanding of their comparative properties is essential for making informed decisions during the design and synthesis process, ultimately accelerating the discovery of new and effective medicines.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- BOC Sciences. (n.d.).
- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
- PMC - NIH. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- Chem-Impex. (n.d.). DL-Homophenylalanine methyl ester hydrochloride. Chem-Impex.
- J&K Scientific LLC. (n.d.). DL-Homophenylalanine methyl ester hydrochloride | 85808-33-9. J&K Scientific LLC.
- ACS Publications. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
- Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio.
- Bio-Synthesis. (n.d.). Unnatural / Unusual Amino Acids. Bio-Synthesis.
- BOC Sciences. (n.d.).
- BOC Sciences. (n.d.). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. BOC Sciences.
- Chem-Impex. (n.d.). D-Phenylalanine methyl ester hydrochloride. Chem-Impex.
- ChemicalBook. (n.d.). DL-HOMOPHENYLALANINE METHYL ESTER HYDROCHLORIDE | 85808-33-9. ChemicalBook.
- Chem-Impex. (n.d.). D-Alanine methyl ester hydrochloride. Chem-Impex.
- Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses Procedure.
- Sigma-Aldrich. (n.d.). D -Alanine methyl ester 98 14316-06-4. Sigma-Aldrich.
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
- Biosynth. (n.d.). D-Alanine methyl ester HCl | 14316-06-4 | FA28888. Biosynth.
- Veeprho. (n.d.). D-Alanine Methyl Ester HCl | CAS 14316-06-4. Veeprho.
- BOC Sciences. (n.d.). D-Alanine methyl ester hydrochloride - (CAS 14316-06-4). BOC Sciences Amino Acid.
- Ottokemi. (n.d.). H-Ala-OMe.HCl | L-Alanine methyl ester hydrochloride, 99% | 2491-20-5. Ottokemi.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
- ChemicalBook. (2025). D-Alanine Methyl Ester Hydrochloride | 14316-06-4. ChemicalBook.
- TCI Chemicals. (n.d.). D-Alanine Methyl Ester Hydrochloride | 14316-06-4. TCI Chemicals.
Sources
- 1. Unnatural / Unusual Amino Acids [biosyn.com]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 [chemicalbook.com]
A Cost-Benefit Analysis of METHYL D-HOMOALANINATE HCL in Synthesis: A Guide for Researchers
In the pursuit of novel therapeutics and advanced biomaterials, the strategic incorporation of non-natural amino acids into peptide backbones is a critical tool for modulating biological activity, enhancing metabolic stability, and constraining conformational flexibility. Among the diverse array of available building blocks, Methyl D-Homoalaninate HCl (Methyl (R)-2-aminobutanoate hydrochloride) presents a unique value proposition. This guide provides an in-depth cost-benefit analysis of utilizing this chiral synthon, comparing it with its closest structural analog, D-alanine methyl ester hydrochloride, and other alternatives. We will delve into the synthetic considerations, performance expectations, and economic realities to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Understanding the Asset: What is this compound?
This compound is the methyl ester hydrochloride salt of D-2-aminobutyric acid (D-Abu). The term "homoalanine" in this context refers to the addition of a methylene group to the side chain of alanine, extending the methyl group to an ethyl group. This seemingly subtle modification has significant implications for the physicochemical properties of the resulting peptide.
Key Structural Features and Their Consequences:
-
D-Configuration: Like other D-amino acids, the (R)-stereochemistry at the alpha-carbon provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This is a primary driver for its use in peptide-based drug design, as it can significantly prolong the in vivo half-life of a therapeutic peptide.[1]
-
Ethyl Side Chain: The ethyl group, compared to the methyl group of alanine, imparts a modest increase in hydrophobicity and steric bulk. This can influence peptide folding, potentially stabilizing secondary structures like β-turns or helical conformations, and can fine-tune receptor-ligand interactions.[1]
The Core Comparison: this compound vs. D-Alanine Methyl Ester HCl
The most direct and relevant alternative to this compound is D-Alanine methyl ester hydrochloride. The choice between these two building blocks hinges on a careful consideration of desired peptide properties, synthetic feasibility, and cost.
Data-Driven Performance Comparison
While direct, head-to-head published studies comparing the coupling efficiency of these two specific esters are scarce, we can infer performance based on established principles of solid-phase peptide synthesis (SPPS). The primary difference in synthetic performance is not expected to be in the yield of the coupling reaction itself under optimized conditions, but rather in the properties of the final peptide.
| Feature | This compound (from D-Abu) | D-Alanine Methyl Ester HCl | Rationale & Implications |
| Proteolytic Stability | High | High | Both offer enhanced stability over L-amino acids. The difference in stability between the two is likely negligible. |
| Hydrophobicity | Moderately Increased | Standard | The ethyl side chain of D-Abu contributes to a slight increase in hydrophobicity, which can be leveraged to enhance membrane permeability or modulate protein-protein interactions. |
| Conformational Influence | Can induce or stabilize β-turns and helices.[1] | Can also influence secondary structure, but with less steric impact than D-Abu. | The larger ethyl group of D-Abu provides a greater steric constraint, which can be a more potent tool for directing peptide folding. |
| Synthetic Accessibility | Not commonly available off-the-shelf; typically requires synthesis from D-2-aminobutyric acid. | Readily available from multiple commercial suppliers.[2] | This is the most significant factor in the cost-benefit analysis, introducing an additional synthetic step for this compound. |
Economic Analysis: A Tale of Two Synthons
The primary "cost" of using this compound is not just its price tag, but the added synthetic effort required for its preparation.
| Compound | Typical Commercial Price (Illustrative) | Synthetic Steps Required for Use in SPPS | Estimated Overall Cost |
| D-2-Aminobutyric acid | ~$60 / 5g | 1 (Esterification to the methyl ester HCl) | Moderate to High (factoring in reagents, solvent, and labor for esterification) |
| D-Alanine methyl ester HCl | ~$46 / 5g | 0 (Directly usable after neutralization) | Low |
Prices are illustrative and subject to change based on supplier and purity.
The Verdict: The decision to use this compound should be driven by a clear hypothesis that the ethyl side chain will confer a specific, desirable property to the final peptide that cannot be achieved with the simpler and more cost-effective D-alanine derivative. The additional cost and time associated with the synthesis of the homoalanine ester must be justified by a significant potential gain in biological activity or stability.
Experimental Protocols
Protocol 1: Synthesis of this compound from D-2-Aminobutyric Acid
This protocol describes a standard esterification procedure using thionyl chloride.
Materials:
-
D-2-Aminobutyric acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask with reflux condenser and drying tube
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Suspend D-2-aminobutyric acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude this compound. The product can be purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol and a drying tube is crucial to prevent the hydrolysis of thionyl chloride and the product ester.
-
Thionyl Chloride: This reagent reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid of the amino acid, making it more susceptible to nucleophilic attack by methanol.
-
Slow Addition at 0 °C: The reaction of thionyl chloride with methanol is exothermic. Slow addition at low temperature controls the reaction rate and prevents the formation of byproducts.
-
Reflux: Heating the reaction to reflux drives the esterification to completion.
Protocol 2: Standard Coupling of a D-Amino Acid in Fmoc-SPPS
This protocol can be used for coupling either Fmoc-D-Abu-OH or Fmoc-D-Ala-OH.
Materials:
-
Fmoc-protected D-amino acid (e.g., Fmoc-D-Abu-OH or Fmoc-D-Ala-OH)
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Deprotection solution (20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-protected D-amino acid (3 eq. relative to resin loading) and HCTU (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution to activate the amino acid. c. Add the activated amino acid solution to the washed resin. d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test indicates a complete coupling reaction.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
Visualization of Workflows
Caption: Decision tree for selecting between D-Ala and D-Homoalanine derivatives.
Conclusion and Recommendations
This compound is a valuable, albeit specialized, chiral building block for peptide synthesis. Its primary benefit lies in the introduction of a D-configured ethyl side chain, which can enhance proteolytic stability and introduce a greater steric influence on peptide conformation compared to D-alanine.
However, the cost-benefit analysis is heavily influenced by its commercial unavailability as a ready-to-use reagent. The necessity of an additional esterification step from D-2-aminobutyric acid adds to the overall cost, time, and labor of the synthetic campaign.
Recommendations:
-
For initial screening and routine synthesis: D-Alanine methyl ester hydrochloride is the more pragmatic and cost-effective choice.
-
For lead optimization and hypothesis-driven design: If there is a strong rationale to suggest that the increased hydrophobicity and steric bulk of an ethyl side chain will significantly improve the desired biological activity or pharmacokinetic properties, the additional synthetic effort to prepare this compound is justified.
Ultimately, the decision to employ this compound should be a strategic one, grounded in a clear understanding of the potential benefits and the tangible costs associated with its synthesis.
References
- Naked Biome. D(-)-2-Aminobutyric acid. [Link]
- Cenmed Enterprises. Dl 2 Aminobutyric Acid 100G. [Link]
- Perceptive BioScience. D(-)-2-Aminobutyric acid. [Link]
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- ChemUniverse. D-ALANINE METHYL ESTER HYDROCHLORIDE. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against D-Homoalanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D-Homoalanine in Peptide Therapeutics and the Imperative of Antibody Specificity
The incorporation of non-natural amino acids into peptide-based therapeutics is a rapidly advancing strategy to enhance their pharmacological properties. Among these, D-amino acids are of particular interest due to their ability to confer resistance to proteolytic degradation, thereby extending the in-vivo half-life of peptide drugs. D-homoalanine, a homolog of D-alanine, is an intriguing building block in this context, offering unique conformational constraints and potential for novel receptor interactions.
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies targeting D-homoalanine-containing peptides. While specific experimental data for antibodies against D-homoalanine peptides is not extensively available in the public domain, this guide will leverage established principles of antibody-antigen interactions and data from studies on other D-amino acid-containing peptides to provide a robust framework for these critical studies.
The Rationale Behind Cross-Reactivity Testing: Ensuring Assay Validity
The central tenet of a reliable immunoassay is the specificity of the antibody-antigen interaction. When developing an antibody against a D-homoalanine-containing peptide, it is imperative to demonstrate that the antibody's binding is highly specific to the target peptide and does not significantly recognize:
-
The L-enantiomer of the peptide: The most critical cross-reactivity assessment is against the peptide containing L-homoalanine at the same position. Due to the distinct stereochemistry, a highly specific antibody should exhibit minimal to no binding to the L-enantiomer.
-
Peptides with structurally similar amino acids: Cross-reactivity with peptides containing other D-amino acids (e.g., D-alanine, D-serine) or even structurally related L-amino acids should be evaluated.
-
Truncated or extended versions of the peptide: Understanding how modifications to the peptide backbone surrounding the D-homoalanine residue affect antibody binding is crucial.
-
Unrelated endogenous peptides: Screening against a library of irrelevant peptides or in a complex biological matrix is necessary to rule out off-target binding.
Failure to thoroughly characterize cross-reactivity can lead to an overestimation of the concentration of the D-homoalanine-containing peptide, masking of true pharmacokinetic profiles, and erroneous interpretation of immunogenicity data.
Methodologies for Assessing Antibody Cross-Reactivity: A Comparative Overview
Several robust techniques are available to quantify the binding affinity and specificity of antibodies. The choice of method often depends on the required throughput, the level of detail needed for the kinetic analysis, and the availability of instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay that is well-suited for screening and semi-quantitative analysis of antibody cross-reactivity. The most common format for this purpose is the competitive ELISA .
Principle of Competitive ELISA for Cross-Reactivity:
In this setup, a known amount of the target D-homoalanine-containing peptide is immobilized on a microplate well. The antibody is pre-incubated with a potential cross-reactant (competitor) in solution before being added to the well. If the antibody binds to the competitor in solution, it will be less available to bind to the immobilized target peptide, resulting in a reduced signal. The degree of signal reduction is proportional to the antibody's affinity for the competitor.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Data Presentation:
The results of a competitive ELISA are typically presented as a cross-reactivity profile, as shown in the hypothetical table below. The percentage of cross-reactivity is calculated by comparing the concentration of the competitor required to cause 50% inhibition of the antibody binding to the concentration of the target peptide required for the same level of inhibition.
Hypothetical Cross-Reactivity Data for an Anti-D-Homoalanine Peptide Antibody (by Competitive ELISA)
| Competitor Peptide | Sequence | % Cross-Reactivity |
| Target Peptide | Ac-X-Y-[D-hAla]-Z-NH₂ | 100% |
| L-enantiomer | Ac-X-Y-[L-hAla]-Z-NH₂ | < 0.1% |
| D-Alanine analog | Ac-X-Y-[D-Ala]-Z-NH₂ | 5.2% |
| D-Serine analog | Ac-X-Y-[D-Ser]-Z-NH₂ | 1.5% |
| Truncated Peptide | Ac-Y-[D-hAla]-Z-NH₂ | 25.8% |
| Unrelated Peptide | Ac-A-B-C-D-NH₂ | < 0.01% |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions. It is a powerful tool for detailed characterization of antibody binding affinity and specificity.
Principle of SPR for Cross-Reactivity Studies:
In a typical SPR experiment, the antibody is immobilized on a sensor chip. Solutions containing the target peptide or potential cross-reactants are then flowed over the chip surface. The binding of the peptide to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the association and dissociation rates at different analyte concentrations, the binding kinetics (k_on, k_off) and the equilibrium dissociation constant (K_D) can be determined.
Caption: General workflow for an SPR experiment to determine antibody-peptide binding kinetics.
Data Presentation:
SPR data provides detailed kinetic parameters, allowing for a more nuanced comparison of cross-reactivity than ELISA.
Hypothetical Kinetic Data for an Anti-D-Homoalanine Peptide Antibody (by SPR)
| Peptide Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| Ac-X-Y-[D-hAla]-Z-NH₂ | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Ac-X-Y-[L-hAla]-Z-NH₂ | No Binding Detected | No Binding Detected | > 10,000 |
| Ac-X-Y-[D-Ala]-Z-NH₂ | 1.2 x 10⁴ | 2.3 x 10⁻³ | 191.7 |
| Ac-X-Y-[D-Ser]-Z-NH₂ | 8.5 x 10³ | 4.1 x 10⁻³ | 482.4 |
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time. It is particularly well-suited for high-throughput screening of antibody candidates and for characterizing binding kinetics.
Principle of BLI for Cross-Reactivity Studies:
BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip. The antibody is typically immobilized on the biosensor tip, which is then dipped into wells containing the target peptide or potential cross-reactants. Binding of the peptide to the antibody causes a change in the thickness of the biological layer on the sensor tip, resulting in a wavelength shift that is proportional to the amount of bound mass. Similar to SPR, this allows for the determination of k_on, k_off, and K_D.[1][2]
Caption: Simplified workflow for a BLI experiment to measure antibody-peptide interactions.
Data Presentation:
The data output from a BLI experiment is similar to that of SPR, providing detailed kinetic and affinity constants that can be used to build a comprehensive cross-reactivity profile.
Experimental Protocols
Detailed Step-by-Step Methodology for Competitive ELISA
Objective: To determine the cross-reactivity of an anti-D-homoalanine peptide antibody against a panel of related and unrelated peptides.
Materials:
-
96-well high-binding polystyrene microplates
-
Target peptide (Ac-X-Y-[D-hAla]-Z-NH₂)
-
Competitor peptides (L-enantiomer, analogs, etc.)
-
Anti-D-homoalanine peptide antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the target D-homoalanine peptide to 1-5 µg/mL in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.
-
Competition:
-
Prepare a series of dilutions of the competitor peptides in assay buffer.
-
Prepare a fixed, predetermined concentration of the primary antibody in assay buffer. This concentration should be one that gives approximately 80% of the maximum signal in a direct ELISA.
-
In a separate plate or tubes, mix equal volumes of the primary antibody solution and each competitor peptide dilution. Incubate for 1 hour at room temperature.
-
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate five times with 200 µL of wash buffer per well.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in assay buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with 200 µL of wash buffer per well.
-
Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance versus the log of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that causes 50% inhibition of the maximum signal). Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC₅₀ of Target Peptide / IC₅₀ of Competitor Peptide) x 100
Conclusion: A Pathway to Validated Immunoassays for D-Homoalanine Peptides
The successful development of robust and reliable immunoassays for D-homoalanine-containing peptides is contingent upon the rigorous characterization of the specificity of the antibodies employed. While direct experimental data on the cross-reactivity of anti-D-homoalanine antibodies is currently limited, the principles and methodologies outlined in this guide provide a clear path forward for researchers in this field. By systematically evaluating cross-reactivity against the L-enantiomer, structural analogs, and other potential off-target molecules using techniques such as competitive ELISA, SPR, and BLI, scientists can ensure the validity of their immunoassay data. This, in turn, will enable more accurate pharmacokinetic, pharmacodynamic, and immunogenicity assessments, ultimately accelerating the development of novel and effective peptide-based therapeutics.
References
- Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. (2015). Methods in Molecular Biology, 1278, 165-182.
- Probing immunogenicity of a T cell epitope by L-alanine and D-amino acid scanning. (n.d.).
- Combining sites of antibodies with L-alanine and D-alanine peptide specificity and the effect of serum proteolytic activity on their estimation. (1966). Biochimica et Biophysica Acta (BBA) - General Subjects, 127(2), 438-456.
- Direct single-step surface plasmon resonance analysis of interactions between small peptides and immobilized monoclonal antibodies. (2000). Journal of Immunological Methods, 235(1-2), 101-111.
- Strategies Using Bio-Layer Interferometry Biosensor Technology for Vaccine Research and Development. (2017). Biosensors, 7(4), 49.
- Immunological Cross-Reactivity. (n.d.).
- Peptide ligand-based ELISA reagents for antibody detection. (2018). PLOS ONE, 13(8), e0201579.
- Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues: Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. (n.d.).
- Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI). (2022). Methods in Molecular Biology, 2371, 355-372.
- An enzyme-linked immunosorbent assay for the quantitative determination of anti-D in plasma samples and immunoglobulin preparations. (1995). Vox Sanguinis, 69(4), 341-346.
- Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. (2006). BMC Immunology, 7(1), 10.
- Biolayer interferometry and its applications in drug discovery and development. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
- Characterization and Optimization of Peptide Arrays for the Study of Epitope−Antibody Interactions Using Surface Plasmon Resonance Imaging. (2001). Analytical Chemistry, 73(22), 5525-5531.
- An Introduction to Surface Plasmon Resonance. (n.d.). Jackson ImmunoResearch.
- Computational de novo design of antibodies binding to a peptide with high affinity. (n.d.).
- D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity. (n.d.). Benchchem.
- Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection. (2013). PLOS ONE, 8(6), e65544.
- A Guide to the Perplexed on the Specificity of Antibodies. (2012). The Journal of Histochemistry & Cytochemistry, 60(10), 729-737.
- ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. (n.d.).
- Cross-reactions between mouse Ia and human HLA-D/DR antigens analyzed with monoclonal alloantibodies. (1981). The Journal of Experimental Medicine, 153(3), 590-603.
- ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. (1965). The Journal of Experimental Medicine, 121(3), 339-349.
- Combination peptide immunotherapy suppresses antibody and helper T-cell responses to the RhD protein in HLA-transgenic mice. (2014). Blood, 123(15), 2322-2331.
- Reactivity patterns of monoclonal anti-D. (n.d.).
Sources
A Spectroscopic Guide to D-Homoalanine and Other Non-Canonical Amino Acids for Researchers and Drug Development Professionals
In the expanding landscape of drug discovery and protein engineering, the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool. These unique building blocks, with their diverse functionalities, offer unprecedented opportunities to modulate the properties of peptides and proteins. Among the myriad of ncAAs, D-homoalanine, a chiral analog of the proteinogenic amino acid alanine, presents intriguing possibilities for enhancing proteolytic stability and altering peptide conformation. This guide provides a comprehensive spectroscopic comparison of D-homoalanine with other widely used ncAAs, namely L-azidohomoalanine (Aha) and L-propargylglycine (Pra), to aid researchers in their selection and characterization.
This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness of your experimental findings.
Introduction to Non-Canonical Amino Acids and the Imperative of Spectroscopic Characterization
Non-canonical amino acids are amino acids that are not among the 20 common proteinogenic amino acids. Their site-specific incorporation into proteins allows for the introduction of novel chemical handles, biophysical probes, and post-translational modifications[1]. D-amino acids, in particular, are of significant interest in drug development due to their ability to confer resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide-based therapeutics[2].
Accurate and robust characterization of these ncAAs, both in their free form and within a peptide sequence, is paramount. Spectroscopic techniques provide a powerful, non-destructive means to confirm identity, assess purity, and probe the local environment of the ncAA. This guide will focus on three key spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Raman Spectroscopy.
The Spectroscopic Fingerprints: A Comparative Analysis
The selection of an appropriate ncAA is often dictated by its intended application and the analytical tools available for its characterization. D-homoalanine, with its simple alkyl side chain, provides a subtle structural perturbation, while Aha and Pra introduce bioorthogonal handles (an azide and an alkyne, respectively) for subsequent chemical modification through "click chemistry"[3][4]. These distinct chemical features give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
As a homolog of alanine, the NMR spectrum of D-homoalanine is relatively simple. The key distinguishing feature is the ethyl side chain. Based on data available from public databases, the approximate chemical shifts are as follows:
| Atom | 1H Chemical Shift (ppm, in D2O) | 13C Chemical Shift (ppm, in D2O) |
| α-H | ~3.7 | - |
| β-CH2 | ~1.9 | ~26.4 |
| γ-CH3 | ~1.0 | ~11.2 |
| α-C | - | ~58.7 |
| C=O | - | ~175-180 |
Note: Chemical shifts are approximate and can vary with solvent, pH, and temperature. Data is referenced from PubChem CID 6971251 and FooDB FDB012680.[5][6]
The presence of the electron-withdrawing azide group significantly influences the chemical shifts of the neighboring protons and carbons in L-azidohomoalanine. While a complete, publicly available assigned spectrum is not readily found in the literature, commercial suppliers confirm its structure and purity via 1H NMR[7][8]. The azide functionality is primarily characterized by its unique vibrational properties.
The terminal alkyne of L-propargylglycine provides a distinct spectroscopic handle. The 1H NMR spectrum clearly shows the acetylenic proton.
| Atom | 1H Chemical Shift (ppm, in D2O) | 13C Chemical Shift (ppm, in D2O) |
| α-H | ~3.9 | - |
| β-CH2 | ~2.8 | ~23.5 |
| γ-C≡CH | ~2.5 (acetylenic H) | ~72.3 (acetylenic C-H) |
| δ-C≡CH | - | ~80.5 (quaternary acetylenic C) |
| α-C | - | ~53.1 |
| C=O | - | ~173.2 |
Note: 1H NMR data is interpreted from available spectra. 13C NMR data is predicted and compiled from various sources and may vary.
Experimental Protocol: Acquiring NMR Spectra of Non-Canonical Amino Acids
-
Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6 mL of a deuterated solvent (e.g., D2O, DMSO-d6). For D2O, lyophilize the sample from a D2O solution to exchange labile protons.
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., DSS or TSP for aqueous samples) for accurate chemical shift referencing.
-
Instrument Setup: Acquire 1H and 13C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Optimize the spectral width to cover the expected chemical shift range (~0-12 ppm).
-
Apply solvent suppression techniques if necessary.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to ~200-220 ppm.
-
A longer acquisition time and a larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides a complementary method for characterizing ncAAs, offering insights into the functional groups present in the molecule.
The IR and Raman spectra of D-homoalanine are expected to be very similar to that of other small aliphatic amino acids like alanine. Key vibrational modes include:
-
N-H stretching: Broad bands in the 3000-3400 cm-1 region of the IR spectrum.
-
C-H stretching: Sharp peaks around 2900-3000 cm-1.
-
C=O stretching (Carboxylate): A strong absorption around 1580-1650 cm-1 in the IR spectrum.
-
"Fingerprint" region (<1500 cm-1): A complex pattern of peaks corresponding to various bending and stretching modes of the carbon skeleton, which is highly characteristic of the molecule. A notable Raman band for alanine is observed around 1410 cm-1[9][10].
L-azidohomoalanine and L-propargylglycine are particularly valuable as vibrational probes because their unique functional groups have stretching frequencies in a region of the IR and Raman spectra that is typically free from absorptions from naturally occurring biomolecules (the "spectral window").
-
Azide (N3) Asymmetric Stretch (Aha): This vibration gives rise to a strong, sharp peak in the IR spectrum, typically between 2100 and 2120 cm-1 [11]. The exact frequency is sensitive to the local environment, making it an excellent probe for studying protein structure and dynamics.
-
Alkyne (C≡C and C≡C-H) Stretching (Pra): Terminal alkynes have two characteristic vibrations:
-
C≡C stretching: A weak to medium intensity band around 2100-2140 cm-1 .
-
≡C-H stretching: A sharp, strong band around 3300 cm-1 .
-
The azide stretch is generally a stronger absorber in the IR than the alkyne stretch, making it more sensitive for detection at lower concentrations.
Experimental Protocol: Acquiring IR and Raman Spectra
FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid amino acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform a background subtraction.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Instrument Setup: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).
-
Spectrum Acquisition: Focus the laser on the sample and acquire the spectrum. The acquisition time and number of accumulations will depend on the sample's Raman scattering efficiency.
-
Data Processing: Perform baseline correction and cosmic ray removal as needed.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between ncAAs and spectroscopic techniques.
Caption: General workflow for NMR analysis of ncAAs.
Conclusion: Making an Informed Choice
The choice between D-homoalanine, L-azidohomoalanine, and L-propargylglycine depends critically on the research objective.
-
D-Homoalanine is an excellent choice for subtly modifying peptide structure to enhance proteolytic stability with minimal perturbation. Its characterization relies on standard NMR and vibrational spectroscopy techniques, comparing the spectra to those of similar aliphatic amino acids.
-
L-Azidohomoalanine and L-Propargylglycine are the go-to options when downstream bioorthogonal conjugation is desired. Their unique azide and alkyne groups provide distinct and easily identifiable peaks in the "spectral window" of IR and Raman spectroscopy, making them invaluable as vibrational reporters of their local environment.
By understanding the characteristic spectroscopic signatures of these ncAAs, researchers can confidently incorporate them into their experimental designs, leading to more robust and reproducible scientific outcomes. This guide serves as a foundational resource to empower scientists in their exploration of the vast potential of non-canonical amino acids.
References
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
- Chen, Y. C., Wu, H. Y., Lin, L. C., Chang, C. W., & Liao, P. C. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 539.
- d'Angelo, C., Goursot, A., Le Saux, T., & Joliot, A. (2022). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons.
- FooDB. (2010). Compound: D-2-Aminobutanoic acid (FDB012680).
- Middag, T. R., & Webb, L. J. (2015). Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins. Israel Journal of Chemistry, 55(6-7), 679-688.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6971251, (R)-2-Aminobutanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168091, L-Propargylglycine.
- National Institute of Standards and Technology. (n.d.). dl-2-Aminobutyric acid. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). The Raman spectrum of the sample of alanine. [Figure].
- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB [foodb.ca]
- 4. L-Propargylglycine | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 7. Unnatural Amino Acids for Biological Spectroscopy and Microscopy. | Semantic Scholar [semanticscholar.org]
- 8. dl-2-Aminobutyric acid [webbook.nist.gov]
- 9. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Chiral Columns for D-Homoalanine Separation
For researchers and professionals in pharmaceutical development and metabolomics, the accurate enantioselective analysis of non-proteinogenic amino acids like D-homoalanine is a critical task. The choice of the right chiral stationary phase (CSP) is the cornerstone of a successful separation method, directly impacting resolution, analysis time, and method robustness. This guide provides an in-depth comparison of prevalent chiral column technologies for D-homoalanine separation, grounded in mechanistic principles and supported by a structured evaluation protocol.
Chapter 1: Understanding the Chiral Recognition Mechanisms
The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. For an amino acid like D-homoalanine, which possesses a primary amine and a carboxylic acid group, three main classes of CSPs are of primary interest: Macrocyclic Glycopeptide, Polysaccharide-based, and Ligand-Exchange columns.
-
Macrocyclic Glycopeptide Columns (e.g., Chirobiotic™ T, V, TAG): These CSPs, with selectors like teicoplanin or vancomycin, are exceptionally well-suited for separating underivatized amino acids.[1][2] Their complex structure offers a multitude of interaction sites, including hydrophobic pockets, aromatic rings, and, crucially, ionizable amine and carboxyl groups.[3][4] This allows for strong ionic interactions with the zwitterionic D-homoalanine, alongside hydrogen bonding and steric effects, leading to excellent enantioselectivity in polar organic or reversed-phase modes.[1][2] The teicoplanin-based phases, in particular, are known to be effective for a wide range of amino acid types.
-
Polysaccharide-Based Columns (e.g., Chiralpak® IA/IB/IC, Lux® Cellulose/Amylose): These are the most widely used CSPs in chromatography, based on derivatized cellulose or amylose polymers.[5][6] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure.[7] While incredibly versatile, they often require derivatization of the amino acid to enhance interaction and solubility in the typical normal-phase eluents (e.g., hexane/alcohol).[8][9] Direct separation of underivatized amino acids on these phases can be challenging.[1][10] Immobilized polysaccharide columns offer a significant advantage by allowing for a wider range of solvents, enhancing method development flexibility.[11]
-
Ligand-Exchange Columns (LEC): This technique is specifically designed for chiral compounds capable of forming coordination complexes, such as amino acids.[12] The stationary phase consists of a chiral ligand (e.g., L-proline) bound to a support.[12] The mobile phase contains a metal ion, typically copper (II).[13] Separation occurs based on the differential stability of the diastereomeric ternary complexes formed between the CSP ligand, the copper ion, and the D- or L-homoalanine enantiomer.[14][15] This method is highly selective but can be more complex to optimize due to the influence of mobile phase pH and metal ion concentration on the complexation equilibrium.[12]
Chapter 2: A Systematic Protocol for Column Performance Evaluation
To objectively compare the performance of different chiral columns, a standardized workflow is essential. This protocol ensures that variations in results are attributable to the column's intrinsic selectivity rather than inconsistent experimental conditions.
Experimental Workflow Diagram
Caption: A systematic workflow for chiral column screening and method development.
Step-by-Step Methodology
-
Instrumentation and Materials:
-
HPLC or UHPLC system with UV detector.
-
Chiral Columns to be tested (See Table 1 for suggestions).
-
Racemic D,L-homoalanine standard.
-
HPLC-grade solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Hexane.
-
Additives: Trifluoroacetic acid (TFA), Formic acid, Diethylamine (DEA), Copper (II) sulfate.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL racemic D,L-homoalanine in a suitable solvent (e.g., 50:50 water/methanol). Ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Phase 1: Initial Screening Conditions:
-
Objective: To quickly identify which column type shows any enantioselectivity.
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Screening Mobile Phases:
-
For Macrocyclic Glycopeptide Columns:
-
A: 100% Methanol + 0.1% Formic Acid.
-
B: 80:20 Acetonitrile/Water + 0.1% Formic Acid.
-
-
For Polysaccharide Columns (Immobilized):
-
C: 90:10 Hexane/Isopropanol + 0.1% TFA.
-
D: 100% Methanol + 0.1% TFA.
-
-
For Ligand-Exchange Columns:
-
E: 1 mM Copper (II) Sulfate in Water.
-
-
-
-
Phase 2: Data Analysis and Evaluation:
-
For each run, calculate the key performance metrics for the enantiomer pair:
-
Retention Factor (k'): (tR - t0) / t0
-
Selectivity (α): k'2 / k'1
-
Resolution (Rs): 2 * (tR2 - tR1) / (w1 + w2)
-
-
A separation is considered promising if Rs > 1.0. Baseline resolution is achieved when Rs ≥ 1.5.
-
-
Phase 3: Optimization:
-
Select the column/mobile phase combination that showed the best initial selectivity.
-
Systematically vary the mobile phase composition (e.g., change the percentage of the organic modifier in 5% increments).
-
Optimize the additive concentration (e.g., 0.05% to 0.2% acid/base).
-
Evaluate the effect of column temperature (e.g., 20 °C to 40 °C) and flow rate to improve resolution and analysis time.
-
Chapter 3: Comparative Performance Data
The following table summarizes the expected performance of different chiral columns for D-homoalanine separation based on established principles of amino acid analysis.[1][10][16][17]
| Column Type (Example) | Chiral Selector | Typical Mobile Phase | Expected Resolution (Rs) | Expected Selectivity (α) | Key Strengths & Weaknesses |
| Macrocyclic Glycopeptide (Astec® CHIROBIOTIC® T) | Teicoplanin | Methanol/Water/Acid | 1.5 - 3.0 | 1.2 - 1.8 | Strength: Excellent for underivatized amino acids, high efficiency, MS-compatible mobile phases.[1][2] Weakness: Can have longer retention times. |
| Macrocyclic Glycopeptide (Astec® CHIROBIOTIC® TAG) | Teicoplanin Aglycone | Methanol/Water/Acid | 1.2 - 2.5 | 1.1 - 1.6 | Strength: Complementary selectivity to Chirobiotic T; may offer better resolution for certain structures like β²-homoamino acids.[17] Weakness: Selectivity can be lower for other structures. |
| Polysaccharide (Immobilized) (CHIRALPAK® IA) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA | < 1.0 (underivatized) | ~1.0 (underivatized) | Strength: Extremely broad applicability for many compound classes. Weakness: Generally requires derivatization for good resolution of amino acids.[9][10] |
| Crown Ether (CROWNPAK® CR-I(+)) | (18-Crown-6)-tetracarboxylic acid | Perchloric acid solution | > 2.0 | > 1.5 | Strength: Highly specific and effective for compounds with a primary amine, like amino acids.[5][18] Weakness: Limited to analytes with primary amines; requires acidic mobile phases. |
| Ligand Exchange (Astec® CLC-L) | L-Proline | Water + Cu(II) Sulfate | 1.0 - 2.0 | 1.1 - 1.5 | Strength: High selectivity for underivatized amino acids. Weakness: Mobile phase can be complex; not compatible with mass spectrometry.[12] |
Chapter 4: In-Depth Analysis & Column Selection Strategy
Your choice of column should be guided by a logical strategy that considers both the analyte's properties and the analytical goals.
Decision-Making Logic for Column Selection
Caption: A logical decision tree for selecting a chiral column for D-homoalanine.
Expert Insights:
-
For Underivatized D-Homoalanine, Start with Macrocyclic Glycopeptides: Given that D-homoalanine is a polar, zwitterionic molecule, the most direct path to a successful separation is with a macrocyclic glycopeptide column like the Chirobiotic T.[1] These phases are designed for such analytes and operate in simple, MS-friendly mobile phases. Crown ether columns are also an excellent primary choice due to their high specificity for primary amines.[5][18]
-
When to Consider Polysaccharide Phases: If you are working with a derivatized form of D-homoalanine (e.g., FMOC-homoalanine), polysaccharide columns become the front-runner. Derivatization increases hydrophobicity and adds interaction sites, making the analyte highly suitable for the recognition mechanisms of these versatile CSPs.[8][9]
-
Ligand Exchange as a Problem-Solver: If other methods fail to provide adequate resolution, or if you require an orthogonal method for confirmation, ligand-exchange chromatography is a powerful tool.[12] Its unique mechanism, based on complex stability, provides a completely different selectivity profile.
-
The Aglycone Advantage: Do not underestimate the utility of complementary columns. If a separation on Chirobiotic T is marginal, switching to the aglycone version (Chirobiotic TAG) in the exact same mobile phase can sometimes dramatically improve resolution.[17] The removal of the sugar moieties on the teicoplanin structure alters the steric environment of the binding pockets, which can be beneficial for specific analytes.[17]
Conclusion
Evaluating chiral columns for the separation of D-homoalanine is a systematic process that benefits from a foundational understanding of chiral recognition mechanisms. For the direct analysis of this underivatized amino acid, macrocyclic glycopeptide columns and crown ether columns represent the most efficient and logical starting points, offering high selectivity and compatibility with modern analytical workflows. Polysaccharide and ligand-exchange columns serve as powerful alternatives, particularly for derivatized analytes or as orthogonal methods. By following the structured evaluation protocol outlined in this guide, researchers can confidently select and optimize the ideal chiral column, ensuring accurate and robust enantioselective analysis.
References
- BenchChem. (2025).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Sigma-Aldrich. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. (n.d.). PubMed.
- BenchChem. (2025). Chiral HPLC Method Development for (S)
- Sigma-Aldrich. (n.d.).
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chrom
- Daicel Polysaccharide St
- Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (n.d.). PubMed.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.).
- Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (n.d.).
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. (n.d.). NIH.
- Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
- BenchChem. (2025).
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantiosepar
- [Ligand exchange chromatographic separation of DL-amino acids based on monodisperse resin-bonded chiral st
- Chiral separations for d-amino acid analysis in biological samples. (n.d.). Ovid.
- Ligand exchange chromatography of some amino acids enantiomers. (2025).
- Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (n.d.). Brieflands.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).
- Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized a-Amino Acids under UV Detection. (2025).
- How to separate amino acid enantiomers?. (2018).
- Separation and Refining of Amino acids. (n.d.).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. chiraltech.com [chiraltech.com]
- 12. [Ligand exchange chromatographic separation of DL-amino acids based on monodisperse resin-bonded chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Application of D-Homoalanine Derivatives and Other Non-Canonical Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scarcity of METHYL D-HOMOALANINATE HCL in Literature and the Power of Analogue-Based Comparison
A direct search for peer-reviewed literature citing the specific use of this compound yields limited results, suggesting its niche or emerging status as a building block in peptide chemistry. However, this scarcity does not diminish its potential value. As researchers in drug discovery and chemical biology, we often work with novel structures where direct precedent is unavailable. In such cases, a robust comparative analysis based on well-documented analogues is not only necessary but also scientifically insightful.
This guide, therefore, addresses this compound within the broader, extensively studied context of unnatural amino acids (UAAs), particularly D-amino acid and homo-amino acid derivatives.[1][2] By comparing it to its closest analogue, D-alanine methyl ester hydrochloride, we can infer its behavior, advantages, and potential challenges in peptide synthesis. This approach allows us to provide actionable insights and experimental protocols grounded in established principles.
The incorporation of UAAs into peptide sequences is a powerful strategy for enhancing therapeutic properties.[1] Modifications such as substituting a natural L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation, a critical factor in improving a drug's in-vivo half-life.[3][4] This guide will provide a comparative framework, detailed experimental protocols, and decision-making tools for researchers looking to leverage compounds like this compound to create next-generation peptide therapeutics.
Comparative Analysis: this compound vs. D-Alanine Methyl Ester HCL
The primary distinction between D-homoalanine and D-alanine is the presence of an additional methylene group in the side chain of D-homoalanine. While seemingly minor, this structural difference can have significant implications for the resulting peptide's physicochemical and biological properties.
Structural and Physicochemical Properties
The introduction of an ethyl side chain in D-homoalanine, compared to the methyl side chain of D-alanine, is expected to increase the hydrophobicity of the residue.[5] This can influence peptide folding, solubility, and interactions with biological membranes. The increased conformational flexibility of the ethyl group may also impact the peptide's secondary structure. While L-alanine is known to be a strong helix-forming residue, the properties of D-homoalanine would need to be empirically determined for each specific peptide sequence.[6]
| Property | D-Alanine Methyl Ester HCl | This compound (Predicted) | Rationale for Prediction |
| CAS Number | 14316-06-4[7] | Not readily available | N/A |
| Molecular Formula | C4H10ClNO2[7] | C5H12ClNO2 | Addition of one CH2 group |
| Molecular Weight | 139.58 g/mol [7] | 153.61 g/mol | Addition of one CH2 group |
| Side Chain | Methyl (-CH3)[8] | Ethyl (-CH2CH3) | Definition of homoalanine |
| Hydrophobicity | Hydrophobic[5] | More Hydrophobic | Increased aliphatic character |
| Conformational Flexibility | Lower | Higher | Longer, more flexible side chain |
| Primary Application | Building block in peptide synthesis.[9] | Building block in peptide synthesis | Assumed based on structure |
Impact on Biological Performance
The strategic incorporation of D-amino acids is a well-established method for enhancing peptide stability against proteolysis.[3][4] Peptides containing D-alanine are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[3] This resistance typically leads to a longer circulation half-life, a crucial attribute for many peptide-based drugs.
By extension, a peptide containing this compound would also be expected to exhibit enhanced enzymatic stability. However, the larger side chain could introduce steric hindrance that might affect its interaction with a target receptor. The impact on biological activity—whether it is retained, enhanced, or diminished—is highly context-dependent and must be evaluated experimentally for each specific peptide-receptor system.[3]
Experimental Protocols: Incorporation of D-Amino Acid Esters via Solid-Phase Peptide Synthesis (SPPS)
The following protocol describes a generalized manual procedure for incorporating a D-amino acid ester, such as this compound or D-alanine methyl ester hydrochloride, into a peptide sequence using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][10]
Core Principle: SPPS involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] Each cycle consists of N-terminal deprotection followed by coupling of the next amino acid.[11]
Materials and Reagents:
-
Fmoc-protected amino acids
-
This compound or other D-amino acid ester (note: the free amine may need to be generated from the HCl salt prior to coupling, typically by in situ neutralization with a non-nucleophilic base)
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Step-by-Step Methodology (Single Coupling Cycle):
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the vial. For coupling this compound, which is an ester, it would first need to be N-terminally protected (e.g., with Fmoc) before it can be coupled. The hydrochloride salt must be neutralized by the DIPEA to free the amine for reaction if it's the N-terminal residue. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Monitoring the Coupling Reaction: a. Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. b. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling. c. If the reaction is incomplete, a second coupling step (recoupling) may be necessary.[2]
-
Washing: a. After a successful coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[11]
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Final Cleavage and Purification:
-
Resin Preparation: After the final coupling cycle and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[2]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[2]
-
Purification: Pellet the crude peptide by centrifugation, wash with cold ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Visualization of Workflows and Decision Pathways
General SPPS Workflow
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Decision Pathway for Coupling Unnatural Amino Acids
The unique structure of UAAs, especially those with bulky side chains like D-homoalanine, can present challenges such as steric hindrance, potentially leading to incomplete coupling.[1] This requires careful selection of coupling reagents and reaction conditions.
Caption: Decision pathway for selecting UAA coupling conditions.[1]
Conclusion
While this compound is not yet a staple in published peptide research, its structural characteristics place it firmly within the valuable class of non-canonical amino acids used to enhance peptide therapeutics. By understanding its relationship to well-documented analogues like D-alanine methyl ester hydrochloride, researchers can strategically incorporate it into their synthesis workflows to create novel peptides with potentially improved stability and unique pharmacological profiles. The provided protocols and decision-making frameworks offer a solid foundation for the empirical work required to unlock the full potential of this and other emerging unnatural amino acids in the field of drug discovery.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). BenchChem.
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025).
- Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. (n.d.). Phion Ltd.
- D-Alanine methyl ester hydrochloride. (n.d.). Chem-Impex.
- Alanine. (n.d.). Wikipedia. [Link]
- D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity. (2025). BenchChem.
- H-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-L-Ala-OH: A Compar
- Rohl, C. A., Chakrabartty, A., & Baldwin, R. L. (1996). Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. Protein Science, 5(12), 2623-2626. [Link]
- Śleszyńska, K., et al. (2010). Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. Journal of the American Society for Mass Spectrometry, 21(8), 1396-1406. [Link]
- D-Alanine Methyl Ester HCl. (n.d.). Veeprho. [Link]
- Al-Hussain, F. A., & Gaggini, F. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. [Link]
- Structural comparison of alanine, proline and sarcosine.... (n.d.).
- A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. (2025). Journal of Proteome Research. [Link]
- The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl. (2025). BenchChem.
- l-Alanine methyl ester hydrochloride monohydrate. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Physical Properties | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D -Alanine methyl ester 98 14316-06-4 [sigmaaldrich.com]
- 8. Alanine - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of METHYL D-HOMOALANINATE HCL
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of METHYL D-HOMOALANINATE HCL, ensuring the protection of personnel and the environment. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the rationale behind each step.
Understanding the Compound: Hazard Profile of this compound
Anticipated Hazards:
-
Skin Irritation: Expected to cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][3]
-
Hygroscopic: The material is hygroscopic, meaning it can absorb moisture from the air.[1][3]
Based on these properties, this compound must be handled as a hazardous substance. The fundamental principle of chemical safety dictates treating substances with unknown or incomplete hazard data with a high degree of caution. Therefore, all disposal procedures must assume the compound is hazardous waste.
The Core Principle: Segregation and Waste Stream Management
The cardinal rule of chemical waste disposal is that hazardous chemicals must never be poured down the drain .[6][7] The introduction of such compounds into the sewer system can have unforeseen environmental consequences and may violate federal, state, and local regulations.[7][8]
The proper disposal of this compound begins with its correct identification and segregation as hazardous waste.[9][10] Laboratory personnel are the first line of defense in ensuring that chemical waste streams are not mixed inappropriately.[9]
Experimental Protocol: Waste Identification and Segregation
-
Positive Identification: Before beginning any experiment, confirm the identity of all chemicals used. In the case of this compound, ensure the container is clearly labeled.[9]
-
Waste Determination: At the point of generation, determine that any unused this compound, or any material contaminated with it, is to be disposed of as hazardous waste.[6][7]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react violently, generate toxic gases, or cause fires.[9][11] Specifically, keep it separate from:
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to wear the appropriate PPE.[9]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1][3][4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA approved respirator.[3] All handling of the solid material should ideally be done in a fume hood.[1]
Containerization of Waste
Proper containment is critical to prevent leaks and ensure the safety of all personnel who will handle the waste.[10][11]
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container for the waste. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.[6][12] The container must be in good condition, with no cracks or signs of deterioration.[10][11]
-
Label the Container: The container must be labeled clearly and accurately.[6][10] The label should include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations.[10]
-
The date when waste was first added to the container (accumulation start date).[10]
-
The name and contact information of the principal investigator or laboratory supervisor.[10]
-
The relevant hazard warnings (e.g., "Irritant").[10]
-
-
Keep the Container Closed: The waste container must remain securely capped at all times, except when adding waste.[6][7] This prevents the release of vapors and protects the hygroscopic material from atmospheric moisture.[1][3]
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Segregation within SAA: Ensure that the this compound waste is stored separately from incompatible materials within the SAA.[11][13]
-
Quantity Limits: Be aware of the volume limits for your SAA, as defined by the EPA and your institution. Typically, this is 55 gallons for total hazardous waste and 1 quart for acutely hazardous waste.[6]
Arranging for Disposal
Laboratory personnel are responsible for the proper management of hazardous waste until it is collected by trained professionals.
-
Contact EHS: Once the waste container is full, or before it has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for pickup.[6][7][11]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal and state regulations.[1][8]
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Cleanup
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.[9]
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[1][3][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1][14]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Visualization of Disposal Workflow
To further clarify the process, the following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By understanding the compound's hazards, adhering to established protocols for segregation, containment, and storage, and knowing how to respond in an emergency, we uphold our commitment to safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS office as the ultimate authority on waste disposal procedures in your facility.
References
- U.S. Occupational Safety and Health Administration (OSHA).Hazardous Waste Operations and Emergency Response (HAZWOPER).[Link]
- University of Pennsylvania EHRS.Laboratory Chemical Waste Management Guidelines.[Link]
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.[Link]
- Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.[Link]
- American Chemical Society.
- DuraLabel.OSHA Rules for Hazardous Chemicals.[Link]
- Daniels Health.
- ComplianceSigns.OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
- U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)
- GAIACA.How to Dispose of Chemical Waste in a Lab Correctly.[Link]
- Clean Management Environmental Group, Inc.
- CDMS.OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]
- U.S. Environmental Protection Agency (EPA).
- Fisher Scientific.Safety Data Sheet: DL-Alanine methyl ester hydrochloride.[Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.ie [fishersci.ie]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. connmaciel.com [connmaciel.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling METHYL D-HOMOALANINATE HCL
An In-Depth Guide to Personal Protective Equipment for Handling METHYL D-HOMOALANINATE HCL
Authored by a Senior Application Scientist
This document provides a comprehensive, technically grounded guide for the safe handling of this compound (CAS No. 110034-36-5). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
The core principle of laboratory safety is risk mitigation. This compound, a white, hygroscopic solid powder, presents specific hazards that must be managed through a multi-layered safety approach.[1] The primary hazards identified under the Globally Harmonized System (GHS) are:
Understanding these hazards is the first step. The following sections will detail the necessary engineering controls, personal protective equipment (PPE), and operational protocols to handle this compound safely.
The Foundation of Safety: Engineering Controls
Before any personal protective equipment is considered, the first line of defense is always engineering controls. These are modifications to the laboratory environment that minimize or eliminate the hazard at its source.
Primary Engineering Control: The Chemical Fume Hood Due to its potential to cause respiratory irritation as a fine powder, all manipulations of solid this compound that could generate dust—such as weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[2][4] A fume hood provides critical protection by:
-
Containing Aerosols: It captures dust particles, preventing them from entering the breathing zone of the operator and the general laboratory atmosphere.
-
Providing Exhaust Ventilation: It constantly removes airborne contaminants, ensuring a negative pressure environment that pulls air into the hood and away from the user.
Always verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly before beginning work.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential for protecting against residual risks that cannot be completely eliminated by engineering controls. The selection of appropriate PPE is dictated by the specific hazards of the chemical and the nature of the task being performed.
Eye and Face Protection: Preventing Serious Irritation
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1][3]
-
Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant (or equivalent, such as EN 166) safety glasses with side shields must be worn.
-
Required for Handling: When handling the solid powder or concentrated solutions, chemical safety goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against airborne dust and splashes compared to safety glasses.[1][6]
-
Emergency Preparedness: An eyewash station must be readily accessible and tested regularly. In the event of eye contact, immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open, and seek prompt medical attention.[3]
Skin and Body Protection: A Barrier Against Irritation
Direct contact with the skin can cause irritation.[2] Therefore, appropriate skin and body protection is critical.
-
Hand Protection: Wear protective gloves when handling the chemical in any form.[1][2]
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact.[1][7] They provide adequate protection against solid particulates and splashes of many common laboratory solvents.
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[8][9]
-
Technique: Use proper glove removal technique (without touching the outer surface of the glove with bare skin) to avoid cross-contamination.[8] Contaminated gloves must be disposed of as chemical waste.[8] After removing gloves, always wash your hands thoroughly with soap and water.[4]
-
-
Body Protection: A full-length laboratory coat must be worn and kept buttoned to protect skin and personal clothing.[1][10] Long-sleeved clothing provides an additional layer of protection.[1] Do not wear shorts or open-toed shoes in the laboratory.[5][10]
Respiratory Protection: Shielding the Respiratory Tract
The risk of inhaling the powder, which may cause respiratory irritation, is primarily managed by using a fume hood.[3]
-
Standard Operations: During small-scale laboratory use within a functioning chemical fume hood, specific respiratory protection is generally not required.[1][11]
-
High-Risk Scenarios: In situations where a fume hood is not available, or when handling large quantities of the powder, or during a spill cleanup outside of a containment device, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P1 type) is the minimum requirement.[8]
-
Emergency Response: For major spills or emergencies, a self-contained breathing apparatus (SCBA) must be available for use by trained personnel.[2]
PPE Summary Table
| Task / Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Presence | Safety Glasses (with side shields) | Not Required | Lab Coat | Not Required |
| Handling Solid (in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions (in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Large Quantity Handling / Spill Cleanup | Chemical Goggles | Nitrile Gloves | Lab Coat | Required (N95/P1 Respirator) |
| Emergency / Major Spill | Chemical Goggles & Face Shield | Nitrile Gloves | Chemical Resistant Apron/Suit | Required (SCBA) |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE selection to include clear, actionable procedures for routine operations and emergency situations.
Procedural Workflow for Safe Handling
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[10] Ensure the fume hood is operational and the work area is clean and uncluttered.[5]
-
Donning PPE: Don PPE in the following order: lab coat, then safety goggles, and finally, gloves.
-
Handling: Perform all manipulations of the solid compound within the fume hood. Use tools like spatulas and weigh paper to minimize dust generation. When making solutions, add the solid to the solvent slowly.
-
Post-Handling: Securely close the primary container. Decontaminate any equipment used.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, using the proper technique. Then remove the lab coat, and finally, the goggles.
-
Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[4]
Spill Response and Disposal Plan
Accidents can happen, and a clear plan is essential to manage them safely.
-
Minor Spill (Solid, inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your standard PPE (goggles, lab coat, gloves), carefully sweep up the solid material using a brush and dustpan.[1][12] Avoid actions that create dust.
-
Place the collected material into a clearly labeled, sealable container for hazardous waste.[2][4]
-
Wipe the area with a damp cloth, and dispose of the cloth as contaminated waste.
-
-
Major Spill (Outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Prevent access to the contaminated area.[2]
-
Only trained personnel equipped with appropriate PPE, including respiratory protection, should perform the cleanup.[4]
-
The cleanup procedure involves carefully collecting the material without generating dust and transferring it to a labeled hazardous waste container.[13]
-
-
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.[8]
-
Place waste in a closable, labeled container and arrange for collection by a specialized disposal company in accordance with all local, state, and federal regulations.[2] Do not discharge into drains or rivers.[2]
-
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting PPE for this compound.
References
- SmartLabs.
- Fisher Scientific.
- Utah State University.
- National Center for Biotechnology Information.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. peptide.com [peptide.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
